Boc-D-Dap(Fmoc)-OH
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O6/c1-23(2,3)31-22(29)25-19(20(26)27)12-24-21(28)30-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,24,28)(H,25,29)(H,26,27)/t19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVWPBNQGEGBGRF-LJQANCHMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50373155 | |
| Record name | N-(tert-Butoxycarbonyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-D-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50373155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131570-56-4 | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-D-alanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=131570-56-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(tert-Butoxycarbonyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-D-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50373155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Strategic Cornerstone of Peptide Chemistry: An In-depth Technical Guide to Boc-D-Dap(Fmoc)-OH
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern peptide science and therapeutic development, the ability to introduce unique structural motifs and functional handles into peptide backbones is paramount. This guide serves as a detailed technical resource on N-α-tert-butyloxycarbonyl-N-β-(9-fluorenylmethoxycarbonyl)-D-2,3-diaminopropionic acid (Boc-D-Dap(Fmoc)-OH), a chiral building block of significant strategic value. As a Senior Application Scientist, this document moves beyond a simple datasheet to provide a deep understanding of the molecule's properties, reactivity, and validated applications, empowering researchers to leverage its full potential in complex synthetic endeavors.
Core Molecular Profile and Physicochemical Properties
This compound is a derivative of the non-proteinogenic amino acid D-2,3-diaminopropionic acid. Its utility is defined by the orthogonal protection of its two amino groups: the α-amino group is protected by the acid-labile tert-butyloxycarbonyl (Boc) group, while the β-amino group is protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group. This dual protection scheme is the cornerstone of its application, allowing for selective deprotection and functionalization at either the α- or β-position.
Chemical Structure and Identity
-
Chemical Name: N-α-tert-butyloxycarbonyl-N-β-(9-fluorenylmethoxycarbonyl)-D-2,3-diaminopropionic acid[1]
-
Synonyms: N-α-Boc-N-β-Fmoc-D-2,3-diamiopropionic acid, (R)-2-((tert-butoxycarbonyl)amino)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)propanoic acid
-
Stereochemistry: D-configuration (R-configuration)
The D-configuration is crucial for designing peptides with altered enzymatic stability or specific conformational constraints compared to their L-amino acid counterparts.
Quantitative Data Summary
A precise understanding of the physicochemical properties of this compound is essential for its effective storage, handling, and application in synthesis.
| Property | Value | Source(s) |
| Molecular Formula | C₂₃H₂₆N₂O₆ | [1] |
| Molecular Weight | 426.46 g/mol | [1] |
| CAS Number | 131570-56-4 | [1] |
| Appearance | White to off-white solid | [2] |
| Melting Point | >80 °C (decomposition) | [3] |
| Optical Rotation ([α]²⁰/D) | +6.0° (c=1 in Methanol) | [3] |
| Solubility | Slightly soluble in water; Soluble in polar aprotic solvents (e.g., DMF, DCM) | [3] |
Storage and Stability: For long-term stability, this compound should be stored in a cool, dry place, typically at 2-8°C, sealed from moisture and light.[2] While specific pH stability data is not extensively published, the lability of the Boc and Fmoc groups dictates that the compound should be shielded from strong acidic and basic conditions during storage to prevent premature deprotection.
The Principle of Orthogonal Deprotection: A Mechanistic Perspective
The strategic power of this compound lies in the differential cleavage conditions for the Boc and Fmoc protecting groups. This orthogonality allows for precise, sequential modifications, which is invaluable for creating branched peptides, cyclic structures, or for conjugating molecules to the peptide side chain.
Boc Group Removal (Acidolysis)
The N-α-Boc group is stable to basic conditions but is readily cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA).
-
Mechanism: The cleavage proceeds via protonation of the carbonyl oxygen of the Boc group, followed by the elimination of isobutylene and carbon dioxide, liberating the free α-amine. The reaction generates a stable tert-butyl cation, a highly reactive electrophile.
-
Causality of Scavengers: This tert-butyl cation can alkylate nucleophilic side chains of amino acids like Tryptophan (Trp), Methionine (Met), and Cysteine (Cys). To prevent these side reactions, "scavengers" are added to the cleavage cocktail. Common scavengers like triisopropylsilane (TIS) and water trap the carbocations, ensuring the integrity of the peptide.
Fmoc Group Removal (Base-Mediated β-Elimination)
The N-β-Fmoc group is stable to acid but is cleaved by treatment with a secondary amine base, most commonly 20% piperidine in DMF.
-
Mechanism: The reaction is a classic example of an E1cB-like (Elimination, Unimolecular, conjugate Base) mechanism. The base abstracts the acidic proton from the C9 position of the fluorenyl ring, forming a stabilized carbanion (a dibenzofulvene intermediate). This intermediate then rapidly eliminates to release the free β-amine and dibenzofulvene, which is subsequently trapped by the amine base to form a stable adduct.[4]
-
Potential Side Reactions: While generally clean, base-mediated Fmoc deprotection can sometimes induce side reactions. For instance, in sequences containing aspartic acid, aspartimide formation can occur.[5][6] Careful selection of reaction conditions and the use of additives like HOBt can mitigate this.[5]
The stark difference in cleavage conditions—strong acid versus amine base—forms a robust and reliable orthogonal system for selective deprotection.
Caption: Orthogonal deprotection strategy for this compound.
Application in Solid-Phase Peptide Synthesis (SPPS)
This compound is a versatile building block for introducing a primary amine on the side chain of a peptide, enabling a wide array of subsequent modifications. The following section details a validated protocol for its incorporation using a Boc-SPPS strategy.
Rationale for Reagent Selection in Coupling
-
Coupling Reagents (HATU/HBTU): Uronium-based reagents like HATU and HBTU are the industry standard for efficient amide bond formation.[7][8] Their mechanism involves the rapid formation of a highly reactive OAt- or OBt-active ester intermediate, which readily reacts with the free amine of the growing peptide chain.[7][9][10] This rapid conversion minimizes the risk of racemization at the α-carbon of the amino acid being coupled, a critical factor for maintaining stereochemical integrity. HATU is often preferred for sterically hindered couplings due to a neighboring group effect from the pyridine nitrogen that stabilizes the transition state.[9]
-
Base (DIEA): A non-nucleophilic tertiary amine like N,N-Diisopropylethylamine (DIEA) is essential. Its primary role is to act as a proton scavenger, neutralizing the acidic components in the reaction and ensuring the N-terminal amine of the peptide chain is in its free, nucleophilic state. Its steric bulk prevents it from participating in unwanted side reactions, such as attacking the activated ester.
Experimental Protocol: Incorporation via Boc-SPPS
This protocol outlines the manual incorporation of a this compound residue into a peptide chain on a solid support (e.g., MBHA resin for a C-terminal amide).
1. Resin Preparation:
-
Start with the peptide-resin possessing a free N-terminal amine.
-
Swell the resin in dichloromethane (DCM) for 30 minutes, followed by washes with dimethylformamide (DMF).
2. Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve this compound (3 eq. relative to resin loading) and HATU (2.9 eq.) in DMF.
-
Add DIEA (6 eq.) to the solution. Allow the mixture to pre-activate for 2-5 minutes. The formation of the active ester is rapid.
-
Add the activated amino acid solution to the swelled resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
3. Monitoring and Capping:
-
Monitor the coupling reaction completion using a qualitative method like the Kaiser (ninhydrin) test. A negative result (yellow beads) indicates a complete reaction.
-
If the coupling is incomplete (blue beads), a second coupling step may be performed.
-
(Optional) To prevent the formation of deletion sequences, any unreacted free amines can be "capped" by acetylation using acetic anhydride and DIEA.
4. Boc Deprotection for Chain Elongation:
-
Wash the resin with DMF and then DCM.
-
Treat the resin with a solution of 50% TFA in DCM containing 2.5% TIS for 30 minutes to remove the N-α-Boc group of the newly added residue.
-
Wash the resin thoroughly with DCM to remove residual acid, followed by a neutralization step with 10% DIEA in DCM.
-
The resin is now ready for the coupling of the next amino acid in the sequence.
Caption: Boc-SPPS workflow for this compound incorporation.
Analytical Characterization
Confirming the identity and purity of this compound is crucial before its use in synthesis.
-
High-Performance Liquid Chromatography (HPLC): Purity is typically assessed by reverse-phase HPLC, with acceptable batches demonstrating ≥98% purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton spectrum will show characteristic signals for the tert-butyl protons of the Boc group (a singlet around 1.4 ppm), the aromatic protons of the Fmoc group (multiplets between 7.3-7.8 ppm), and the aliphatic protons of the diaminopropionic acid backbone and the Fmoc methylene group.
-
¹³C NMR: The carbon spectrum is also distinctive, showing signals for the carbonyl carbons of the Boc group (~155 ppm), the carboxylic acid (~175 ppm), and the Fmoc carbamate (~156 ppm).[11] The quaternary carbon of the Boc group appears around 80 ppm.[11]
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will confirm the molecular weight. The expected [M+H]⁺ ion would be observed at m/z 427.46.
Safety and Handling
As a laboratory chemical, this compound requires appropriate handling procedures to ensure user safety.
-
Hazard Identification: The compound is classified with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[3]
-
Precautionary Measures:
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat, is mandatory. Work should be conducted in a well-ventilated area or a chemical fume hood.
Conclusion
This compound is more than a mere building block; it is a strategic tool that offers synthetic chemists a high degree of control over peptide architecture. Its well-defined orthogonal protecting groups, coupled with robust and predictable reactivity, enable the precise installation of a functionalizable side-chain amine. By understanding the mechanistic underpinnings of its use, from the rationale of reagent selection to the potential for side reactions, researchers can confidently and effectively employ this reagent to construct complex and novel peptide-based molecules for a wide range of applications in research and drug discovery.
References
- BenchChem. (2025). The Inner Workings of a Peptide Synthesis Powerhouse: A Technical Guide to the HATU Reagent.
- ChemicalBook. (2024). HATU:a third-generation coupling reagent.
- Wikipedia. (n.d.). HATU.
- Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU.
- Organic Chemistry. (2020). HATU, DIPEA Peptide Coupling Mechanism.
- BenchChem. (2025). An In-Depth Technical Guide to Boc-Dap-OH: Structure, Properties, and Synthetic Applications.
- BenchChem. (2025). Application Notes and Protocols for Fmoc Deprotection in Solid-Phase Peptide Synthesis.
- Sigma-Aldrich. (n.d.). Boc-Dap(Fmoc)-OH >= 98.0 HPLC 122235-70-5.
- Advanced ChemTech. (n.d.). Boc-Dap(Fmoc)-OH.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Organic Chemistry. (2022). Deprotecting Fmoc Group Mechanism.
- BLD Pharm. (n.d.). 162558-25-0|Fmoc-Dap(Boc)-OH.
- BenchChem. (2025). Navigating the Solubility of Boc-Dap-OH: A Technical Guide for Researchers.
- Aapptec Peptides. (n.d.). Fmoc-Dap(Boc)-OH, CAS 162558-25-0.
- Santa Cruz Biotechnology. (n.d.). This compound | CAS 131570-56-4.
- L. A. Carpino, et al. (2003). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-deprotection reagent. Journal of Peptide Research.
- Semantic Scholar. (n.d.). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent.
- ECHEMI. (n.d.). BOC-DAP(BOC)-OH DCHA SDS, 201472-68-6 Safety Data Sheets.
- Guidechem. (n.d.). BOC-DAP(BOC)-OH DCHA (cas 201472-68-6) SDS/MSDS download.
- PubChem. (n.d.). Boc-Dap-OH | C8H16N2O4 | CID 2755946.
- Aapptec Peptides. (n.d.). Fmoc-D-Dap(Boc)-OH; CAS 198544-42-2.
- AKSci. (n.d.). 131570-56-4 this compound.
- ChemPep. (n.d.). 131570-56-4 | this compound.
- Flexbio System. (n.d.). This compound.
- Advanced ChemTech. (n.d.). This compound.
- Bachem Products. (n.d.). Fmoc-D-Dap(Boc)-OH.
- ChemicalBook. (n.d.). 122235-70-5(BOC-DAP(FMOC)-OH) Product Description.
- Parchem. (n.d.). This compound (Cas 131570-56-4).
- Sigma-Aldrich. (n.d.). Fmoc-Dap(Boc)-OH >= 97.0 HPLC 162558-25-0.
- MedChemExpress. (n.d.). Boc-Dap(Boc)-OH | Amino Acid Derivatives.
- MDPI. (2021). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions.
- ResearchGate. (n.d.). 13C NMR chemical shifts of the carbonyl carbons of N-Boc-L-alanine-OMe 1b.
- AWS. (n.d.). Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS.
- ChemPep. (n.d.). 122235-70-5 | Boc-Dap(Fmoc)-OH.
- ChemicalBook. (n.d.). This compound | 131570-56-4.
Sources
- 1. scbt.com [scbt.com]
- 2. This compound | 131570-56-4 [amp.chemicalbook.com]
- 3. 131570-56-4 this compound AKSci J96988 [aksci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. peptide.com [peptide.com]
- 6. ptacts.uspto.gov [ptacts.uspto.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 9. HATU - Wikipedia [en.wikipedia.org]
- 10. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 11. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]
An In-Depth Technical Guide to Boc-D-Dap(Fmoc)-OH: Structure, Stereochemistry, and Strategic Applications in Peptide Synthesis
Abstract
This technical guide provides a comprehensive examination of N-α-tert-butyloxycarbonyl-N-β-fluorenylmethyloxycarbonyl-D-2,3-diaminopropionic acid, commonly known as Boc-D-Dap(Fmoc)-OH. Tailored for researchers, chemists, and professionals in drug development, this document delves into the molecule's unique structural characteristics, stereochemical significance, and its pivotal role in modern peptide science. We will explore the underlying principles of its orthogonal protection strategy, provide validated experimental protocols for its application, and discuss its strategic importance in the synthesis of complex, non-linear, and modified peptides.
Core Structure and Stereochemical Integrity
This compound is a non-proteinogenic amino acid derivative built upon a D-2,3-diaminopropionic acid (D-Dap) scaffold. Its utility in chemical synthesis is defined by the precise and deliberate placement of two distinct, orthogonally-labile protecting groups on its α- and β-amino functionalities.
-
D-Diaminopropionic Acid (D-Dap) Core: The foundational structure possesses two primary amino groups (at the α and β carbons) and a carboxylic acid. The "D" designation specifies the stereochemistry at the α-carbon, conferring an (R)-configuration.[1] The incorporation of D-amino acids is a well-established strategy to enhance the proteolytic stability of synthetic peptides, as they are not recognized by the endogenous proteases that typically degrade L-amino acid-based peptides.
-
Nα-Boc Protection: The α-amino group is protected by the acid-labile tert-butyloxycarbonyl (Boc) group.[1] This group is stable under basic and nucleophilic conditions but is efficiently cleaved using moderately strong acids, such as trifluoroacetic acid (TFA).[2][3] This is the primary protecting group removed during peptide chain elongation in Boc-based Solid-Phase Peptide Synthesis (SPPS).
-
Nβ-Fmoc Protection: The side-chain β-amino group is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.[2] This group is stable to acidic conditions but is readily removed by treatment with a secondary amine base, most commonly piperidine in a polar aprotic solvent like dimethylformamide (DMF).[1][4]
This specific arrangement of protecting groups is not arbitrary; it is a deliberate chemical design that unlocks advanced synthetic pathways.
Physicochemical Properties
A summary of the key quantitative and qualitative data for this compound is provided below for easy reference.
| Property | Value | Source(s) |
| Chemical Name | N-α-Boc-N-β-Fmoc-D-2,3-diaminopropionic acid | [5] |
| CAS Number | 131570-56-4 | [5][6][7][8] |
| Molecular Formula | C₂₃H₂₆N₂O₆ | [5][6][9] |
| Molecular Weight | 426.46 g/mol | [5][10][11] |
| Appearance | White to off-white solid | [7][12] |
| Purity | ≥97.0% (HPLC) | [10] |
| Storage Temperature | 2-8°C, sealed in dry conditions | [7][10] |
| Boiling Point | 652.5 ± 55.0 °C (Predicted) | [7] |
| Density | 1.263 ± 0.06 g/cm³ (Predicted) | [7] |
Field-Proven Experimental Protocols
The following protocols describe the standard methodologies for the incorporation of this compound and the subsequent selective modification of its side chain within a Boc-SPPS framework.
Protocol 1: Incorporation of this compound via Manual Boc-SPPS
This protocol outlines a standard cycle for coupling this compound onto a resin-bound peptide with a free N-terminal amine.
Materials:
-
Peptide-resin (e.g., MBHA resin for C-terminal amide) with a free N-terminal amine
-
This compound
-
Coupling Reagents: HBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (1-Hydroxybenzotriazole)
-
Base: DIEA (N,N-Diisopropylethylamine)
-
Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)
-
Kaiser Test Kit
Methodology:
-
Resin Preparation:
-
Ensure the synthesis starts with a resin-bound peptide chain that has undergone Nα-Boc deprotection and neutralization, presenting a free primary amine for coupling. Swell the resin in DMF for 30 minutes.
-
-
Activation of this compound:
-
Causality: The carboxylic acid of the incoming amino acid must be activated to a highly reactive ester to facilitate amide bond formation.
-
In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), HBTU (2.9 eq.), and HOBt (3 eq.) in a minimal volume of DMF.
-
Add DIEA (6 eq.) to the solution. The solution will typically change color (e.g., to yellow), indicating the formation of the active HOBt-ester. Allow the mixture to pre-activate for 2-5 minutes. [1]
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the reaction vessel containing the swelled, deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
-
Monitoring and Validation:
-
Trustworthiness: The protocol must be self-validating. A qualitative test confirms the reaction's endpoint.
-
Take a small sample of resin beads and wash them thoroughly with DMF and DCM.
-
Perform a Kaiser (ninhydrin) test. [1]A negative result (yellow beads) indicates the complete consumption of free primary amines and thus a successful coupling. If the test is positive (blue/purple beads), the coupling step should be repeated with a fresh solution of activated amino acid.
-
-
Washing:
-
Upon a negative Kaiser test, drain the reaction solution and wash the resin extensively with DMF (3x), DCM (3x), and DMF (3x) to remove all excess reagents and byproducts before proceeding to the next synthesis cycle.
-
Protocol 2: Selective On-Resin Deprotection of the Nβ-Fmoc Group
This protocol is performed after the desired peptide length is achieved, or at any intermediate step where side-chain modification is required.
Materials:
-
Peptide-resin containing the this compound residue
-
Deprotection Solution: 20% Piperidine in DMF (v/v)
-
Solvents: DMF, DCM
Methodology:
-
Resin Preparation:
-
Wash the peptide-resin thoroughly with DMF (5x) to ensure it is in the correct solvent environment for the deprotection reaction.
-
-
Fmoc Deprotection:
-
Causality: The dibenzofulvene adduct formed during Fmoc cleavage is a potent electrophile. Piperidine acts as both the base to initiate the cleavage and the scavenger to trap this byproduct.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate the mixture for 5-10 minutes at room temperature. Drain the solution.
-
Add a fresh portion of the deprotection solution and agitate for an additional 15-20 minutes to ensure complete removal of the Fmoc group.
-
-
Washing:
-
Drain the deprotection solution and wash the resin exhaustively with DMF (5-7x) and DCM (3-5x). This step is critical to remove all traces of piperidine, which would otherwise interfere with subsequent electrophilic modification steps.
-
-
Validation:
-
The resin now possesses a free β-amino group on the Dap side chain, ready for functionalization (e.g., acylation, alkylation, or conjugation). The successful deprotection can be confirmed by reacting a small sample with a colorimetric reagent that detects primary amines, or by proceeding with the desired modification and confirming the mass change via LC-MS after cleavage.
-
Strategic Applications in Research and Drug Development
The unique structure of this compound makes it an enabling reagent for several advanced applications:
-
Synthesis of Branched and Cyclic Peptides: The liberated β-amino group can serve as an anchor point to initiate the synthesis of a second peptide chain, creating well-defined branched structures. [1]Alternatively, it can be cyclized with the N-terminus or another side chain to form constrained cyclic peptides, which often exhibit enhanced receptor affinity and stability. [13]* Peptide-Drug Conjugates (PDCs): The side-chain amine is an ideal site for covalently attaching cytotoxic drugs, imaging agents, or other payloads. This allows for the targeted delivery of therapeutic agents to specific cells or tissues.
-
Development of Radiopharmaceuticals: The side chain can be functionalized with chelating agents like DOTA, which can then coordinate with radionuclides for use in diagnostic imaging (e.g., PET scans) or targeted radiotherapy. [14]* Structure-Activity Relationship (SAR) Studies: It serves as a valuable building block for creating libraries of modified peptides to probe biological interactions and optimize therapeutic properties. [13]
Conclusion
This compound is far more than a simple amino acid derivative; it is a sophisticated chemical tool that embodies the principles of strategic and orthogonal synthesis. Its well-defined stereochemistry and dual-protection scheme provide chemists with precise control over peptide architecture, enabling the construction of complex biomolecules that would be otherwise inaccessible. For professionals in drug discovery and development, mastering the application of this reagent is a key step toward designing next-generation peptide therapeutics with enhanced stability, novel functionalities, and improved pharmacological profiles.
References
- Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
- Aapptec Peptides. Fmoc-Dap(Boc)-OH, CAS 162558-25-0. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scbt.com [scbt.com]
- 6. advancedchemtech.com [advancedchemtech.com]
- 7. This compound | 131570-56-4 [amp.chemicalbook.com]
- 8. parchem.com [parchem.com]
- 9. chempep.com [chempep.com]
- 10. Fmoc-Dap(Boc)-OH ≥97.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 11. Boc-Dap(Fmoc)-OH = 98.0 HPLC 122235-70-5 [sigmaaldrich.com]
- 12. chemimpex.com [chemimpex.com]
- 13. peptide.com [peptide.com]
- 14. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to Boc-D-Dap(Fmoc)-OH: A Versatile Building Block for Complex Peptide Synthesis and Bioconjugation
Introduction
In the landscape of modern peptide chemistry and pharmaceutical development, the demand for complex, non-canonical peptide structures has driven the innovation of specialized building blocks. Among these, N-α-tert-butyloxycarbonyl-N-β-fluorenylmethyloxycarbonyl-D-2,3-diaminopropionic acid (Boc-D-Dap(Fmoc)-OH) stands out as a uniquely versatile reagent. Its design, centered on the principle of orthogonal protection, provides chemists with precise control over sequential chemical modifications. This guide offers a comprehensive exploration of this compound, detailing its chemical properties, its core application in solid-phase peptide synthesis (SPPS), and its advanced use in the construction of branched peptides and sophisticated drug-linker systems for antibody-drug conjugates (ADCs).
PART 1: Core Concepts: Structure and Orthogonal Protection
The utility of this compound is rooted in its distinct chemical architecture, where each component serves a specific, controllable function.
1.1 The Diaminopropionic Acid (Dap) Core
The foundation of the molecule is D-2,3-diaminopropionic acid (D-Dap), a non-proteinogenic amino acid.[1] Unlike standard amino acids, it possesses two primary amines: the α-amino group (Nα) at the C2 position and a β-amino group (Nβ) on the side chain.[1][2] This dual functionality is the key to its role in creating branched structures or serving as an attachment point for other molecules.[1] The "D" stereoisomer (R-configuration) is particularly valuable in therapeutic peptide design, as it confers resistance to enzymatic degradation by proteases, which typically recognize L-amino acids, thereby enhancing the peptide's in vivo stability.[3][4][5]
1.2 The Principle of Orthogonal Protection
Orthogonality in peptide synthesis refers to the use of protecting groups that can be removed under different chemical conditions, allowing for selective deprotection at specific stages of the synthesis.[6][7] this compound is a classic example of this strategy.[2][6]
-
Boc (tert-butyloxycarbonyl) Group: Protecting the Nα position, the Boc group is labile under strongly acidic conditions, typically using trifluoroacetic acid (TFA).[1][] This is the standard deprotection step used for chain elongation in Boc-based SPPS.[2]
-
Fmoc (9-fluorenylmethyloxycarbonyl) Group: Protecting the Nβ side-chain amine, the Fmoc group is stable to acid but is readily cleaved under mildly basic conditions, most commonly with a solution of piperidine in DMF.[9][10]
This differential stability is the cornerstone of the molecule's utility. A researcher can build a peptide backbone using Boc-SPPS chemistry, leaving the Fmoc group on the Dap side chain completely intact.[2] Later, the Fmoc group can be selectively removed on-resin to expose the β-amino group for further, specific modification without disturbing the rest of the peptide.[1][2]
2.3 Expected Efficiency
Successful synthesis relies on driving each reaction to completion, which is critical for the purity of the final product.
| Parameter | Expected Efficiency | Monitoring Method |
| Coupling Efficiency | > 99% | Kaiser Test (Ninhydrin) [2] |
| Boc Deprotection | > 99% | HPLC of cleaved sample [2] |
| Crude Peptide Purity | 70-90% (Sequence-dependent) | Analytical RP-HPLC [2] |
| Final Purity | > 95-98% | Analytical RP-HPLC & Mass Spectrometry [2] |
PART 3: Advanced Application in Drug Development: A Scaffold for ADC Linkers
While peptide synthesis is a primary use, the true advanced potential of this compound is realized in bioconjugation, particularly in the construction of linkers for Antibody-Drug Conjugates (ADCs). [3][11]ADCs are targeted therapies that use a monoclonal antibody to deliver a potent cytotoxic drug specifically to cancer cells. The linker that connects the antibody and drug is a critical component, influencing the ADC's stability, efficacy, and toxicity.
3.1 On-Resin Side-Chain Deprotection
After the full peptide sequence is assembled, the Nβ-Fmoc group of the Dap residue can be selectively removed while the peptide remains attached to the solid support.
Protocol: On-Resin Fmoc Deprotection
-
Resin Preparation: Wash the fully assembled peptide-resin with DMF (3-5 times).
-
Fmoc Removal: Add a solution of 20% piperidine in DMF to the resin and agitate for 10-20 minutes at room temperature. [1]3. Washing: Drain the piperidine solution and wash the resin extensively with DMF (5-7 times) and DCM (3-5 times) to remove all traces of piperidine and the dibenzofulvene byproduct. [12]The resin now bears a peptide with a free β-amino group at the specific Dap residue, ready for conjugation.
3.2 A Branching Point for Drug Conjugation
The exposed β-amino group serves as a versatile chemical handle. In the context of ADCs, a payload (cytotoxic drug) or a component of a more complex linker system can be attached to this site. [][]The use of a diamino acid like Dap allows for the creation of a defined branching point within the linker, which can be used to attach the drug payload. [15] The D-configuration of the Dap residue provides a significant advantage by enhancing the proteolytic stability of the linker. [5]Many ADC linkers are designed to be cleaved by lysosomal enzymes (like cathepsins) inside the target cell. [15]Building the linker with protease-resistant D-amino acids ensures that the linker remains intact in systemic circulation, preventing premature drug release and reducing off-target toxicity. [4]
Conclusion
This compound is far more than a simple amino acid derivative; it is a sophisticated chemical tool that embodies the principles of strategic, multi-step synthesis. The orthogonal nature of its Boc and Fmoc protecting groups grants researchers exceptional control, enabling the precise construction of complex peptide architectures. Its utility extends from introducing protease-resistant D-amino acids into therapeutic peptides to serving as a critical branching scaffold for the covalent attachment of payloads in next-generation antibody-drug conjugates. For scientists and drug developers, a thorough understanding of this building block opens a gateway to creating novel, highly functional biomolecules with enhanced stability and targeted activity.
References
- Benchchem. (2025). Step-by-step protocol for Boc-Dap-OH in solid-phase peptide synthesis.
- Benchchem. (2025). Technical Support Center: Boc-Dap-OH Coupling in Solid-Phase Peptide Synthesis (SPPS).
- NINGBO INNO PHARMCHEM CO.,LTD. Boc-D-2,3-Diaminopropionic Acid: A Key Building Block for Peptide Synthesis and Pharmaceutical Research.
- Benchchem. (2025). Application Notes and Protocols for the Incorporation of Boc-Dap-OH in Unnatural Amino Acid Synthesis.
- Benchchem. (2025). An In-Depth Technical Guide to Boc-Dap-OH: Structure, Properties, and Synthetic Applications.
- Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. (2024). ACS Omega.
- Parchem. This compound (Cas 131570-56-4).
- Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. (2024). PubMed.
- Aapptec Peptides. Fmoc-D-Dap(Boc)-OH; CAS 198544-42-2.
- Santa Cruz Biotechnology. This compound | CAS 131570-56-4.
- BOC Sciences. Fmoc vs Boc: Choosing the Right Amino Acid Derivative.
- Sigma-Aldrich. Boc-Dap(Fmoc)-OH = 98.0 HPLC 122235-70-5.
- Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism.
- The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. (2018). PubMed.
- DC Chemicals. Antibody Drug Conjugates.
- Boc-L-Dap(N3)-OH CHA - (CAS 2098496-88-7) | ADC Linker.
- The medicinal chemistry evolution of antibody–drug conjugates. (2023). PMC - NIH.
- BOC Sciences. Boc-NMe-Val-Val-Dil-Dap-OH - (CAS 1352202-13-1) | ADC Linker.
- The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. (2018). PubMed Central.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. The Unexpected Advantages of Using D-Amino Acids for Peptide Self- Assembly into Nanostructured Hydrogels for Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PMC [pmc.ncbi.nlm.nih.gov]
- 10. total-synthesis.com [total-synthesis.com]
- 11. Antibody Drug Conjugates | DC Chemicals [dcchemicals.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 15. The medicinal chemistry evolution of antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Strategic Advantage of Orthogonal Protection
An In-Depth Technical Guide to N-α-Boc-N-β-Fmoc-D-2,3-diaminopropionic Acid
This guide provides a comprehensive technical overview of N-α-tert-butyloxycarbonyl-N-β-(9-fluorenylmethoxycarbonyl)-D-2,3-diaminopropionic acid, commonly referred to as Boc-D-Dap(Fmoc)-OH. It is intended for researchers, chemists, and drug development professionals engaged in peptide synthesis and modification. We will delve into its fundamental properties, the strategic rationale behind its use, and detailed protocols for its successful application.
In the intricate field of peptide synthesis, the ability to perform site-specific modifications is paramount for developing novel therapeutics, probes, and biomaterials. This compound is a non-canonical amino acid derivative engineered precisely for this purpose. Its utility stems from a powerful concept in chemical synthesis: orthogonal protection .
The molecule features two distinct, chemically labile protecting groups: the acid-sensitive tert-butyloxycarbonyl (Boc) group on the α-amino position and the base-sensitive 9-fluorenylmethoxycarbonyl (Fmoc) group on the side-chain β-amino position.[1] This arrangement allows for the selective removal of one group without affecting the other, providing a chemical "handle" for specific modifications at a chosen point in the synthesis. This guide will explore the practical implementation and strategic benefits of this unique building block.
Core Physicochemical Properties
A thorough understanding of a reagent's properties is the foundation of its effective use. The key identifiers and characteristics of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 131570-56-4 | [2][3][4][5] |
| Molecular Weight | 426.46 g/mol | [2][5][6] |
| Molecular Formula | C₂₃H₂₆N₂O₆ | [2][3][6] |
| Synonym(s) | N-α-Boc-N-β-Fmoc-D-2,3-diaminopropionic acid | [2][4] |
| Appearance | White to off-white solid | [7] |
| Storage Temperature | 2-8°C, sealed in a dry environment | [7] |
| Solubility | Slightly soluble in water; soluble in organic solvents like DMF and DCM | [7] |
The Principle of Orthogonal Deprotection
The core utility of this compound lies in the differential lability of its two protecting groups. The α-amino group, crucial for peptide chain elongation, is protected by a Boc group. In a standard Boc-based solid-phase peptide synthesis (SPPS) workflow, this group is removed at the start of each coupling cycle using a moderately strong acid, typically trifluoroacetic acid (TFA).[1]
Conversely, the β-amino group on the side chain is protected by an Fmoc group. This group is stable to the acidic conditions used for Boc deprotection but is readily cleaved by a base, such as piperidine.[1][8] This orthogonal scheme grants the synthetic chemist precise control over which amine is exposed and when.
Experimental Protocol: Incorporation via Boc-SPPS
This section details a standard protocol for incorporating a this compound residue into a peptide chain using manual Boc solid-phase peptide synthesis (SPPS). The causality behind each step is explained to ensure a robust and reproducible workflow.
Materials & Reagents:
-
Resin: Merrifield resin (for C-terminal acid) or MBHA/BHA resin (for C-terminal amide).
-
This compound
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF)
-
Deprotection Reagent: Trifluoroacetic acid (TFA) in DCM (typically 50% v/v).
-
Neutralization Reagent: Diisopropylethylamine (DIPEA) in DCM (typically 5-10% v/v).
-
Coupling Reagents: HBTU/HATU, DIPEA.
-
Washing Solvents: DCM, DMF, Isopropanol (IPA).
Workflow Diagram:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scbt.com [scbt.com]
- 3. advancedchemtech.com [advancedchemtech.com]
- 4. chempep.com [chempep.com]
- 5. parchem.com [parchem.com]
- 6. Boc-Dap(Fmoc)-OH = 98.0 HPLC 122235-70-5 [sigmaaldrich.com]
- 7. This compound | 131570-56-4 [amp.chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
The Solubility and Handling of Boc-D-Dap(Fmoc)-OH for Advanced Peptide Synthesis
An In-depth Technical Guide:
Introduction
In the landscape of drug development and proteomics, the synthesis of uniquely structured peptides is paramount for exploring novel therapeutic avenues. N-α-tert-butyloxycarbonyl-N-β-(9-fluorenylmethoxycarbonyl)-D-2,3-diaminopropionic acid, or Boc-D-Dap(Fmoc)-OH , stands out as a pivotal building block. Its utility stems from the orthogonally protected amino groups: the acid-labile Boc group on the alpha-amine and the base-labile Fmoc group on the beta-amine.[1][2] This arrangement offers synthetic chemists precise control, enabling the creation of branched peptides, cyclic constructs, and conjugates by selectively deprotecting and modifying the side chain.[1][3]
The successful incorporation of this versatile residue into a growing peptide chain is critically dependent on its solubility in the reaction solvent. Incomplete dissolution can lead to failed couplings, truncated sequences, and complex purification challenges. This guide provides a comprehensive technical overview of the solubility of this compound, moving beyond simple data points to explain the underlying chemical principles and provide field-proven protocols for researchers, scientists, and drug development professionals.
Part 1: Core Physicochemical Characteristics
Understanding the solubility of a reagent begins with its fundamental physicochemical properties. The structure of this compound features a complex interplay between large, nonpolar protecting groups and a polar carboxylic acid functional group.
The bulky, aromatic Fmoc group and the tertiary-butyl Boc group lend significant hydrophobic character to the molecule. Conversely, the free carboxylic acid provides a site for hydrogen bonding and potential salt formation, contributing a polar aspect. This dual nature dictates its behavior across a spectrum of organic solvents.
| Property | Value | Source(s) |
| Molecular Formula | C₂₃H₂₆N₂O₆ | [4][5] |
| Molecular Weight | 426.46 g/mol | [4][5] |
| Appearance | White to off-white solid | [6] |
| CAS Number | 131570-56-4 | [4][7] |
Below is the chemical structure of this compound, illustrating the arrangement of its functional groups.
Caption: Structure of this compound.
Part 2: Solubility Profile in Common Peptide Synthesis Solvents
While precise quantitative solubility data for this compound is not extensively published in public literature[8], a robust qualitative and practical understanding can be derived from its widespread use in established synthesis protocols and the behavior of structurally similar compounds. The solvents of choice in peptide synthesis are selected for their ability to dissolve the protected amino acid, swell the solid-phase resin, and facilitate the chemical reactions of deprotection and coupling.[9][10]
Key Solvents for Peptide Synthesis:
-
N,N-Dimethylformamide (DMF): The most common solvent used in solid-phase peptide synthesis (SPPS).[11] It effectively dissolves most protected amino acids and coupling reagents while providing excellent swelling for standard polystyrene-based resins.[10][11]
-
N-Methyl-2-pyrrolidone (NMP): A more polar alternative to DMF that can sometimes offer superior solvation for both resins and growing peptide chains, which is particularly useful for preventing aggregation in "difficult" sequences.[9][11]
-
Dichloromethane (DCM): A less polar solvent, often used in Boc-based SPPS protocols because it readily dissolves most Boc-protected amino acids and is unreactive toward the trifluoroacetic acid (TFA) used for deprotection.[9]
-
Dimethyl Sulfoxide (DMSO): A highly polar aprotic solvent, often used as a co-solvent to dissolve aggregated peptides or particularly insoluble protected amino acids.[12][13]
Based on empirical evidence from countless synthesis protocols, this compound exhibits excellent solubility in the polar aprotic solvents required for its activation and coupling.
| Solvent | Qualitative Solubility | Rationale & Remarks | Source(s) |
| DMF | Highly Soluble | The de facto standard and recommended solvent. All common protocols for incorporating this derivative use DMF to dissolve the amino acid, activators (HBTU, HATU), and additives (HOBt). | [1][2][14] |
| NMP | Highly Soluble | NMP is more polar than DMF and is an excellent solvent for protected amino acids. It is expected to dissolve this compound as well as or better than DMF. | [9][11] |
| DMSO | Highly Soluble | As a powerful polar aprotic solvent, DMSO is expected to readily dissolve this compound. It is often used to solubilize difficult-to-dissolve protected peptides. | [8][12] |
| DCM | Moderately Soluble | While less polar than DMF, DCM is a good solvent for many Boc-protected amino acids. Solubility may be lower than in DMF/NMP but likely sufficient for many solution-phase applications. | |
| Methanol | Slightly Soluble | The polarity and hydrogen-bonding capability of methanol may allow for some solubility. | [8] |
| Water | Sparingly Soluble / Insoluble | The large, hydrophobic Boc and Fmoc groups make the compound largely insoluble in aqueous media. The parent compound Boc-Dap-OH is sparingly soluble. | [6][8] |
Part 3: Experimental Protocols and Workflows
Trustworthiness in science is built on reproducible protocols. The following sections provide validated, step-by-step methodologies for both the practical application of this compound in synthesis and the experimental determination of its solubility.
3.1 Protocol: Preparing a this compound Solution for SPPS Coupling
This protocol describes the standard, field-proven method for preparing and activating this compound for coupling onto a resin-bound peptide with a free N-terminal amine.
Objective: To prepare a 0.2-0.5 M solution of activated this compound in DMF for efficient coupling in SPPS.
Materials:
-
This compound
-
Peptide synthesis-grade DMF
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., DIEA, DIPEA)
-
Clean, dry glass vial
-
Magnetic stirrer and stir bar
Methodology:
-
Preparation: In a clean, dry vial, combine this compound (3 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, 2.9 equivalents).
-
Dissolution: Add a sufficient volume of peptide-grade DMF to achieve the desired concentration (typically 0.2 M to 0.5 M). Agitate the mixture at room temperature until all solids are completely dissolved. The solution should be clear and colorless.
-
Pre-activation: Just prior to adding the solution to the synthesis vessel containing the resin, add the base (e.g., DIEA, 6 equivalents). Allow the mixture to pre-activate for 2-5 minutes. The solution may change color (typically to yellow), indicating the formation of the active ester.[1]
-
Coupling: Immediately transfer the activated amino acid solution to the reaction vessel containing the deprotected peptide-resin.
Caption: Workflow for preparing this compound for SPPS.
3.2 Protocol: Gravimetric Determination of Saturation Solubility
For applications requiring precise knowledge of solubility limits, this gravimetric method provides a reliable means of determining the saturation solubility of this compound in a specific solvent at a controlled temperature.[8]
Objective: To quantify the maximum mass of this compound that can be dissolved in a given volume of a specific solvent.
Materials:
-
This compound
-
Solvent of interest (e.g., DMF, NMP, DCM)
-
Analytical balance (± 0.1 mg)
-
Multiple small vials with screw caps
-
Constant temperature incubator or water bath
-
Vortex mixer or magnetic stirrer
-
Centrifuge
-
Calibrated pipettes
-
Drying oven or vacuum desiccator
Methodology:
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials. The excess is crucial to ensure saturation is reached.
-
Solvent Addition: Accurately pipette a known volume (e.g., 1.00 mL) of the chosen solvent into each vial.
-
Equilibration: Seal the vials and place them in a constant temperature bath. Agitate the vials for an extended period (e.g., 24-48 hours) to ensure the system reaches equilibrium.
-
Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.
-
Aliquot Transfer: Carefully withdraw a precise volume (e.g., 0.500 mL) of the clear supernatant without disturbing the solid pellet and transfer it to a pre-weighed, dry vial.
-
Solvent Evaporation: Evaporate the solvent from the aliquot vial completely using a vacuum desiccator or a gentle stream of nitrogen. Avoid excessive heat to prevent degradation of the compound.
-
Final Weighing: Weigh the vial containing the dried solute.
-
Calculation: Calculate the solubility (in g/L or mg/mL) using the final mass of the solute and the volume of the aliquot taken.
Caption: Experimental workflow for solubility determination.
Part 4: Solution Stability and Handling Considerations
The stability of a prepared solution of this compound is as important as its initial solubility. The two orthogonal protecting groups have distinct chemical labilities that must be respected.
-
Solvent Purity is Non-Negotiable: Always use high-purity, anhydrous, peptide-synthesis-grade solvents. The presence of impurities can have significant consequences. For instance, DMF can degrade over time to form small amounts of dimethylamine.[9] This secondary amine is basic enough to slowly cleave the Fmoc group, leading to the unintended formation of side products if solutions are stored for extended periods.[9]
-
Protecting Group Orthogonality: The key to this reagent's utility is the differential stability of its protecting groups. This orthogonality must be maintained in solution.[3]
| Protecting Group | Labile To | Stable Towards | Remarks | Source(s) |
| Boc | Strong Acids (e.g., TFA) | Bases, Nucleophiles, Hydrogenolysis | Cleaved via an acid-catalyzed hydrolysis mechanism. Avoid acidic conditions until intended deprotection. | [15][] |
| Fmoc | Bases (e.g., Piperidine) | Acids, most other reagents | Cleaved via a base-catalyzed E1cb elimination. Solutions in DMF should be prepared fresh to avoid premature deprotection from amine impurities. | [1][17] |
Best Practices for Handling:
-
Prepare Fresh: Solutions of this compound for coupling reactions, especially after the addition of an activating base like DIEA, should be prepared immediately before use.
-
Inert Atmosphere: While not always necessary for standard coupling, storing the solid reagent and preparing solutions under an inert atmosphere (e.g., nitrogen or argon) can prolong shelf life by preventing moisture uptake.
-
Storage: Store the solid compound in a cool, dry, and dark place as recommended by the supplier.[5][18]
Conclusion
This compound is a cornerstone reagent for advanced peptide synthesis, enabling chemical diversity that is unattainable with standard proteinogenic amino acids. Its solubility profile is well-suited for modern synthetic workflows, with N,N-Dimethylformamide (DMF) serving as the gold-standard solvent for achieving the concentrations required for efficient solid-phase peptide synthesis. While NMP and DMSO are also excellent solvents for this compound, DMF provides the optimal balance of dissolving power, resin compatibility, and cost-effectiveness for most applications.
The key to successfully utilizing this reagent lies not only in understanding its high solubility in polar aprotic solvents but also in appreciating the chemical sensitivities of its orthogonal protecting groups. By using high-purity solvents, preparing solutions fresh, and following validated protocols as detailed in this guide, researchers can confidently and reproducibly incorporate this compound to build complex, novel peptide structures for the next generation of therapeutics and research tools.
References
- Benchchem. An In-Depth Technical Guide to Boc-Dap-OH: Structure, Properties, and Synthetic Applications. URL: https://www.benchchem.com/product/boc-d-dap-oh/technical-guide
- Benchchem. Application Notes and Protocols for the Incorporation of Boc-Dap-OH in Unnatural Amino Acid Synthesis. URL: https://www.benchchem.
- Benchchem. Navigating the Solubility of Boc-Dap-OH: A Technical Guide for Researchers. URL: https://www.benchchem.com/product/boc-dap-oh/solubility
- Benchchem. Step-by-step protocol for Boc-Dap-OH in solid-phase peptide synthesis. URL: https://www.benchchem.com/product/boc-dap-oh/protocols
- National Center for Biotechnology Information. PubChem Compound Summary for CID 2755946, Boc-Dap-OH. URL: https://pubchem.ncbi.nlm.nih.gov/compound/Boc-Dap-OH
- Santa Cruz Biotechnology, Inc. This compound (CAS 131570-56-4). URL: https://www.scbt.com/p/boc-d-dap-fmoc-oh-131570-56-4
- Sigma-Aldrich. Boc-Dap(Fmoc)-OH, ≥98.0% (HPLC). URL: https://www.sigmaaldrich.com/US/en/product/aldrich/675548
- Nishiuchi, Y., Inui, T., Nishio, H., Bódi, J., Kimura, T., Tsuji, F. I., & Sakakibara, S. (1998). Powerful solvent systems useful for synthesis of sparingly-soluble peptides in solution. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/9544677/
- AAPPTec. Solvents for Solid Phase Peptide Synthesis. URL: https://www.aapptec.com/solvents-for-solid-phase-peptide-synthesis-spps/
- Nowick Laboratory, UCI Department of Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). URL: https://www.chem.uci.edu/~jsnowick/groupweb/files/Nowick_Lab_SPPS_Protocol.pdf
- Sigma-Aldrich. Fmoc-Dap(Boc)-OH, ≥97.0% (HPLC). URL: https://www.sigmaaldrich.com/US/en/product/aldrich/47552
- MedChemExpress. Boc-Dap(Boc)-OH. URL: https://www.medchemexpress.com/boc-dap-boc-oh.html
- Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2014). Methods and protocols of modern solid phase peptide synthesis. International Journal of Peptide Research and Therapeutics.
- Organic Chemistry Portal. Boc-Protected Amino Groups. URL: https://www.organic-chemistry.org/protectivegroups/amino/boc-amines.htm
- BOC Sciences. Fmoc vs Boc: Choosing the Right Amino Acid Derivative. URL: https://www.bocsci.
- AAPPTec. Fmoc-D-Dap(Boc)-OH; CAS 198544-42-2. URL: https://www.aapptec.com/fmoc-d-dapboc-oh-ufo221
- Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. URL: https://totalsynthesis.com/protecting-groups/fmoc-protecting-group-protection-deprotection-mechanism/
- ChemPep, Inc. 131570-56-4 | this compound. URL: https://www.chempep.com/products/boc-d-dapfmoc-oh-131570-56-4/
- AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). URL: https://www.aapptec.com/overview-of-solid-phase-peptide-synthesis-spps/
- ResearchGate. Can anyone suggest which solvent is better for amino acid coupling in solid phase peptide synthesis?. URL: https://www.researchgate.net/post/Can_anyone_suggest_which_solvent_is_better_for_amino_acid_coupling_in_solid_phase_peptide_synthesis
- Morii, H., & Ichimura, K. (1989). Solubility and Coupling Reactivity of Protected Peptides in Highly Polar Solvents. Bulletin of the Chemical Society of Japan. URL: https://www.journal.csj.jp/doi/pdf/10.1246/bcsj.62.2730
- Vigorita, V., et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI.
- Biosynth. Protecting Groups in Peptide Synthesis. URL: https://www.biosynth.com/company/news-and-resources/articles/protecting-groups-in-peptide-synthesis
- ResearchGate. Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. URL: https://www.researchgate.
- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- AltaBioscience. Fmoc Amino Acids for SPPS. URL: https://www.altabioscience.com/news/fmoc-amino-acids-for-spps/
- Biomatik. Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. URL: https://www.biomatik.com/blog/techniques-and-protocols-of-present-time-solid-phase-peptide-synthesis.html
- Bachem. Boc-Dap(Fmoc)-OH. URL: https://www.bachem.com/shop/product/4042215/boc-d-dap-fmoc-oh
- ChemicalBook. This compound | 131570-56-4. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB0321262.htm
- ChemPep, Inc. Fmoc Solid Phase Peptide Synthesis. URL: https://www.chempep.com/services/fmoc-solid-phase-peptide-synthesis/
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. peptide.com [peptide.com]
- 4. scbt.com [scbt.com]
- 5. Boc-Dap(Fmoc)-OH = 98.0 HPLC 122235-70-5 [sigmaaldrich.com]
- 6. This compound | 131570-56-4 [amp.chemicalbook.com]
- 7. chempep.com [chempep.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. peptide.com [peptide.com]
- 10. biomatik.com [biomatik.com]
- 11. researchgate.net [researchgate.net]
- 12. Powerful solvent systems useful for synthesis of sparingly-soluble peptides in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Boc-Protected Amino Groups [organic-chemistry.org]
- 17. total-synthesis.com [total-synthesis.com]
- 18. Fmoc-Dap(Boc)-OH = 97.0 HPLC 162558-25-0 [sigmaaldrich.com]
Boc-D-Dap(Fmoc)-OH stability and storage conditions
An In-depth Technical Guide to the Stability and Storage of Boc-D-Dap(Fmoc)-OH
Introduction
N-α-tert-butyloxycarbonyl-N-β-fluorenylmethyloxycarbonyl-D-2,3-diaminopropionic acid, commonly abbreviated as this compound, is a cornerstone building block in modern solid-phase peptide synthesis (SPPS). Its unique architecture, featuring two orthogonal protecting groups on distinct amino functionalities, provides synthetic chemists with the flexibility to create complex peptide structures, including branched peptides and side-chain modifications. The Boc group on the α-amine is acid-labile, while the Fmoc group protecting the β-amine is base-labile. This elegant orthogonality is fundamental to its utility, but it also defines its chemical vulnerabilities.
The success of a synthesis utilizing this compound is inextricably linked to the purity and integrity of the starting material. Degradation due to improper storage or handling can lead to failed couplings, the formation of deletion sequences, and the generation of intractable impurities, ultimately compromising research timelines and resource allocation. This guide provides a comprehensive overview of the chemical principles governing the stability of this compound and offers field-proven protocols for its optimal storage and handling.
Physicochemical Properties
A foundational understanding begins with the compound's basic physicochemical properties, which are essential for its correct identification and handling in a laboratory setting.
| Property | Value | Reference(s) |
| CAS Number | 131570-56-4 | [1] |
| Molecular Formula | C₂₃H₂₆N₂O₆ | [1][2] |
| Molecular Weight | 426.46 g/mol | [1][2][3] |
| Appearance | White to off-white solid/powder | [4] |
| Typical Purity | ≥97.0% (HPLC) | [3] |
| Canonical SMILES | CC(C)(C)OC(=O)NC(O)=O | [3] |
Core Concepts in Stability: The Chemistry of Orthogonal Protection
The stability profile of this compound is entirely dictated by the chemical nature of its two protecting groups. Understanding their distinct cleavage mechanisms is critical to appreciating the compound's handling requirements.
The Boc (tert-butyloxycarbonyl) Group
The Boc group is a quintessential acid-labile protecting group.[5] Its role is to shield the α-amino group during the coupling of the side-chain or other synthetic transformations.
-
Cleavage Mechanism: The deprotection is an acid-catalyzed elimination reaction. It is readily cleaved by moderately strong acids, such as trifluoroacetic acid (TFA), typically in a solvent like dichloromethane (DCM).[6] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation, which subsequently deprotonates to form isobutylene and releases carbon dioxide.[7]
-
Stability: The Boc group is exceptionally stable in basic and nucleophilic conditions, which allows for the selective removal of the Fmoc group without affecting the α-amine protection.[8]
The Fmoc (9-fluorenylmethyloxycarbonyl) Group
The Fmoc group is the archetypal base-labile protecting group, used here to protect the β-amino side chain.[9]
-
Cleavage Mechanism: The Fmoc group is removed via a β-elimination mechanism initiated by a base, most commonly a secondary amine like piperidine.[10] The base abstracts the acidic proton on the fluorenyl ring's C9 position, leading to the elimination of dibenzofulvene and carbon dioxide, liberating the free amine.[10]
-
Stability: This group is stable under the acidic conditions used to remove Boc groups, forming the basis of the orthogonal strategy.[10] However, it is sensitive not only to amines but also to elevated temperatures. Studies have shown that thermal cleavage can occur at temperatures around 120°C even without a base present.[11][12]
The Principle of Orthogonality
The strategic combination of an acid-labile Boc group and a base-labile Fmoc group on the same molecule is what makes this compound so valuable. This "orthogonality" allows for the selective deprotection of one amino group while the other remains fully protected, enabling precise, site-specific modifications.
Caption: Orthogonal deprotection of this compound.
Key Factors Influencing Stability
Several environmental factors can compromise the integrity of this compound during storage. Controlling these variables is paramount.
-
Temperature: While many protected amino acids are stable at room temperature for short periods, elevated temperatures pose a significant risk. The Fmoc group, in particular, can undergo thermal degradation.[12] Long-term storage at low temperatures drastically reduces the rate of all potential degradation pathways.
-
Moisture: Lyophilized amino acid derivatives are often hygroscopic.[13] Absorption of atmospheric moisture can lead to hydrolysis of the protecting groups or facilitate other degradation reactions. This is why it is critical to prevent condensation by allowing the container to warm to room temperature before opening.[14][15]
-
Chemical Environment (pH): The compound is inherently sensitive to both acids and bases. Storage in proximity to volatile acidic (e.g., HCl, TFA) or basic (e.g., ammonia, amines) reagents must be strictly avoided, as vapors can be sufficient to initiate degradation of the solid material over time.
-
Light and Oxygen: Although less critical than temperature and moisture, prolonged exposure to light and atmospheric oxygen should be minimized. For amino acids containing particularly sensitive residues (like Trp, Met, Cys), storage under an inert gas like argon or nitrogen is recommended to prevent oxidation.[16][17]
Recommended Storage and Handling Protocols
Adherence to rigorous storage and handling procedures is a self-validating system for ensuring the compound's performance.
Storage Conditions Summary
| Condition | Recommendation | Rationale | Reference(s) |
| Long-Term | -20°C in a tightly sealed container, preferably within a desiccator. | Minimizes thermal degradation and hydrolysis for maximum shelf-life. | [2][14][17] |
| Short-Term | 2-8°C in a desiccator. | Suitable for material in active use over days or weeks. | [3] |
| Atmosphere | Store under a dry, inert atmosphere (Argon or Nitrogen) where possible. | Prevents slow oxidation and degradation from atmospheric moisture. | [12] |
| Light Exposure | Store in an amber vial or in the dark. | Protects against potential photodegradation. | [16] |
Protocol for Handling and Dispensing
This protocol is designed to prevent the two most common sources of degradation: moisture contamination and temperature cycling.
Caption: Workflow for handling hygroscopic reagents.
Step-by-Step Methodology:
-
Removal from Storage: Transfer the sealed container of this compound from the freezer (-20°C) to a desiccator at room temperature.
-
Equilibration: Allow the container to warm to ambient temperature for at least 30-60 minutes. Causality: This step is critical to prevent atmospheric moisture from condensing on the cold, hygroscopic powder when the vial is opened, which would introduce water and accelerate degradation.[13][15]
-
Dispensing: Once equilibrated, open the container and rapidly weigh the desired amount of material in a low-humidity environment if possible. Minimize the time the container is open.
-
Resealing: Before resealing, if possible, flush the headspace of the container with a dry, inert gas such as argon or nitrogen.
-
Final Sealing: Tightly seal the container cap. For extra protection, wrap the cap junction with parafilm.
-
Return to Storage: Return the container to the appropriate storage condition (2-8°C for short-term, -20°C for long-term). Avoid repeated freeze-thaw cycles.[14]
Experimental Protocol: HPLC-Based Stability Assessment
To empirically validate the quality of an aged lot or to establish in-house stability, a forced degradation study using High-Performance Liquid Chromatography (HPLC) is the authoritative method.
Objective: To quantify the purity of this compound over time under defined stress conditions.
Materials:
-
This compound (test sample and a reference standard stored at -80°C)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic Acid (TFA)
-
HPLC system with a UV detector (monitoring at 265 nm for the Fmoc group)
-
C18 reverse-phase column
-
Temperature/humidity controlled chamber
Methodology:
Caption: Workflow for an HPLC-based stability study.
Step-by-Step Protocol:
-
Initial Analysis (T=0): a. Prepare a stock solution of the reference standard and the test sample in a suitable solvent (e.g., 1 mg/mL in 50:50 Acetonitrile/Water). b. Analyze both solutions by HPLC to determine the initial purity. A typical gradient might be 10-90% Acetonitrile (with 0.1% TFA) in Water (with 0.1% TFA) over 20 minutes. c. Record the peak area percentage of the main peak. This is your baseline.
-
Sample Storage: a. Aliquot approximately 5-10 mg of the solid test sample into several vials for each storage condition. b. Place the vials in designated stability chambers under various stress conditions.
| Condition | Temperature | Relative Humidity | Purpose |
| Long-Term (Control) | -20°C | Ambient | Recommended storage |
| Refrigerated | 4°C | Ambient | Standard short-term storage |
| Ambient | 25°C | 60% RH | Simulates benchtop storage |
| Accelerated | 40°C | 75% RH | Stresses the compound to predict degradation |
-
Time-Point Analysis: a. At predetermined intervals (e.g., 1 week, 2 weeks, 1 month, 3 months), remove one vial from each stress condition. b. Allow the vial to equilibrate to room temperature. c. Prepare a solution exactly as done in the initial analysis. d. Analyze by HPLC using the same method. e. Data Interpretation: Compare the peak area percentage of the this compound peak to the T=0 value. The appearance of new peaks or a decrease in the main peak area indicates degradation.
Conclusion
The chemical integrity of this compound is a non-negotiable prerequisite for its successful application in peptide synthesis. Its stability is governed by the orthogonal nature of its acid-labile Boc and base-labile Fmoc protecting groups. By implementing a scientifically grounded storage and handling strategy centered on the stringent control of temperature and moisture, researchers can ensure the compound's long-term viability and performance. The protocols outlined in this guide provide a robust framework for preserving the quality of this critical reagent, thereby safeguarding the integrity of the entire synthetic workflow.
References
- AAPPTEC. (n.d.). Handling and Storage of Peptides - FAQ.
- National Center for Biotechnology Information. (n.d.). Boc-Dap-OH. PubChem Compound Database.
- Wipf, P., & Kunz, H. (2006). Thermal Cleavage of the Fmoc Protection Group. CHIMIA, 60(5), 305-308.
- Peptides.co. (2024). Best Practices for Storing Peptides: Maximizing Stability and Potency.
- Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group.
- Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups.
- Yanfen Biotech. (2024). Proper Storage and Handling Guidelines for Peptides.
- Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.
- LifeTein. (n.d.). Peptide Handling Guide; Tips on Storage of Synthetic Peptides.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection.
- ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection.
- CEM Corporation. (n.d.). Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS.
Sources
- 1. scbt.com [scbt.com]
- 2. apexbt.com [apexbt.com]
- 3. Fmoc-Dap(Boc)-OH = 97.0 HPLC 162558-25-0 [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 10. chempep.com [chempep.com]
- 11. chimia.ch [chimia.ch]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. bachem.com [bachem.com]
- 14. peptide.com [peptide.com]
- 15. How to dissolve peptides; Peptide Handling Guide; Tips on Storage of Synthetic Peptides - LifeTein® [lifetein.com.cn]
- 16. Best Practices for Storing Peptides: Maximizing Stability and Potency - Peptide Partners [peptide.partners]
- 17. Proper Storage and Handling Guidelines for Peptides - Yanfen Biotech [en.yanfenbio.com]
An In-Depth Technical Guide to Boc-D-Dap(Fmoc)-OH: Mechanism of Action in Peptide Modification
Abstract
In the landscape of advanced peptide synthesis and drug development, the strategic incorporation of non-proteinogenic amino acids and the precise control of reactive functional groups are paramount. N-α-tert-butyloxycarbonyl-N-β-(9-fluorenylmethyloxycarbonyl)-D-2,3-diaminopropionic acid, or Boc-D-Dap(Fmoc)-OH, stands out as a uniquely versatile building block. Its dual-protection scheme offers an elegant solution for creating complex peptide architectures, such as branched peptides, cyclic peptides, and peptides conjugated to various moieties. This guide provides an in-depth exploration of the core principles governing the use of this compound, its mechanism of action in peptide modification, and field-proven protocols for its successful application. We will delve into the causality behind experimental choices, ensuring a robust and self-validating methodology for researchers, scientists, and drug development professionals.
Introduction: The Strategic Advantage of Orthogonal Protection
The synthesis of peptides with tailored properties often necessitates the introduction of functionalities beyond the canonical 20 amino acids. Diaminopropionic acid (Dap) is a non-proteinogenic amino acid that presents a primary amine on its side chain, offering a versatile handle for a myriad of chemical modifications.[1][2] The D-configuration of the stereocenter in this compound is particularly significant, as the incorporation of D-amino acids can enhance peptide stability against enzymatic degradation, a critical attribute for therapeutic peptides.[3]
The core utility of this compound lies in its orthogonal protection strategy.[4] The α-amino group is protected by an acid-labile tert-butyloxycarbonyl (Boc) group, while the β-amino group of the side chain is protected by a base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.[5] This orthogonality is the cornerstone of its mechanism, allowing for the selective deprotection of one amine in the presence of the other, thereby enabling site-specific modifications with high precision.[][7]
The Molecular Architecture of this compound
To fully appreciate the synthetic utility of this compound, it is essential to understand the distinct roles of its constituent parts:
-
D-Diaminopropionic Acid (D-Dap) Core: This non-canonical amino acid provides the foundational scaffold. The D-stereoisomer is crucial for conferring proteolytic resistance to the resulting peptide.[3] The β-amino group serves as the primary point for side-chain modifications.[1]
-
tert-Butyloxycarbonyl (Boc) Group: Protecting the α-amino group, the Boc group is stable under basic and nucleophilic conditions but is readily cleaved by moderate acids, such as trifluoroacetic acid (TFA).[4][8] This allows for its removal during the standard elongation cycles of Boc-based solid-phase peptide synthesis (SPPS).[5]
-
9-Fluorenylmethyloxycarbonyl (Fmoc) Group: This group safeguards the β-amino group of the side chain. The Fmoc group is stable to acidic conditions but is cleaved by secondary amines, most commonly piperidine.[8] This base-lability is the key to the orthogonal nature of this building block.[7]
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₂₃H₂₆N₂O₆ |
| Molecular Weight | 426.46 g/mol [9] |
| Appearance | White to off-white solid[2] |
| Chirality | D-configuration |
The Mechanism of Orthogonal Deprotection and Site-Specific Modification
The power of this compound is realized through the sequential and selective removal of its two protecting groups. This allows for two distinct avenues of peptide modification: backbone elongation and side-chain functionalization.
α-Amine Deprotection for Peptide Chain Elongation (Boc Removal)
In the context of Boc-SPPS, the peptide is assembled on a solid support. The N-terminal Boc group of the growing peptide chain, including an incorporated this compound residue, is removed at the beginning of each coupling cycle.
-
Mechanism: The deprotection is achieved by treatment with a moderate acid, typically 25-50% trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[4] The acidic environment protonates the Boc group, leading to its cleavage as carbon dioxide and the stable tert-butyl cation. The tert-butyl cation is typically scavenged to prevent side reactions. The N-terminal α-amine is thus liberated as its trifluoroacetate salt, ready for coupling with the next activated amino acid.
β-Amine Deprotection for Side-Chain Functionalization (Fmoc Removal)
Once the peptide backbone is fully synthesized, or at any desired intermediate stage, the Fmoc group on the D-Dap side chain can be selectively removed while the peptide remains anchored to the resin and all other acid-labile side-chain protecting groups are intact.
-
Mechanism: The deprotection is accomplished by treating the peptide-resin with a solution of a secondary amine, commonly 20% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[10] The piperidine acts as a base, abstracting a proton from the fluorenyl ring system. This leads to a β-elimination reaction, releasing the Fmoc group as dibenzofulvene, which is subsequently scavenged by piperidine to prevent its re-addition to the newly liberated amine.[11] The β-amino group of the D-Dap residue is now available for a wide range of modifications.
Diagram of Orthogonal Deprotection
Caption: Orthogonal protection and deprotection workflow using this compound.
Experimental Protocols: A Self-Validating System
The following protocols are designed to be self-validating, with in-process controls to ensure the success of each step.
Protocol for Incorporation of this compound in Boc-SPPS
This protocol assumes a manual synthesis on a 0.1 mmol scale using a standard Boc-compatible resin (e.g., MBHA resin for a C-terminal amide).
Materials:
-
MBHA resin (0.1 mmol)
-
This compound (0.3 mmol, 3 eq.)
-
HBTU (0.29 mmol, 2.9 eq.)
-
HOBt (0.3 mmol, 3 eq.)
-
DIPEA (0.6 mmol, 6 eq.)
-
DMF (peptide synthesis grade)
-
DCM (peptide synthesis grade)
-
TFA
-
Piperidine
Workflow Diagram:
Caption: Step-by-step workflow for incorporating this compound in Boc-SPPS.
Step-by-Step Methodology:
-
Resin Preparation: Swell the resin-bound peptide with a free N-terminal amine in DCM for 30 minutes in a reaction vessel.[1]
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and allow the mixture to pre-activate for 2-5 minutes.[1] Causality: Pre-activation ensures the formation of the highly reactive HOBt-ester, which promotes efficient coupling and minimizes racemization.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the reaction vessel for 1-2 hours at room temperature.
-
Monitoring (Self-Validation): Perform a Kaiser (ninhydrin) test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), repeat the coupling step.[5] Trustworthiness: The Kaiser test provides a reliable in-process control to ensure that no deletion sequences are formed.
-
Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.
-
N-terminal Boc Deprotection: Treat the resin with a solution of 25% TFA in DCM for 2 minutes. Drain and repeat for another 2 minutes.[4]
-
Washing: Wash the resin with DCM (3x) and DMF (3x).
-
Neutralization: Treat the resin with 10% DIPEA in DMF (2x, 2 min each) to neutralize the trifluoroacetate salt of the N-terminal amine. Wash again with DMF (3x) and DCM (3x). The resin is now ready for the next coupling cycle.
Protocol for On-Resin Side-Chain Modification
This protocol describes the selective deprotection of the Fmoc group and subsequent acylation of the β-amino group.
Step-by-Step Methodology:
-
Peptide-Resin Preparation: After completing the desired peptide sequence, ensure the N-terminal α-amino group is protected (e.g., with a Boc group). Wash the peptide-resin with DMF (5x).
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 10 minutes. Drain and repeat for another 10 minutes.[10] Causality: The repeated treatment with piperidine ensures complete removal of the Fmoc group.
-
Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all traces of piperidine.
-
Side-Chain Functionalization (e.g., Acylation): Couple a carboxylic acid of interest (e.g., biotin, a fluorophore-acid) to the liberated β-amino group using standard coupling reagents (e.g., HBTU/HOBt/DIPEA), similar to the backbone elongation coupling step.
-
Monitoring (Self-Validation): If the coupled moiety does not contain a primary amine, a Kaiser test can be used to confirm the completion of the acylation (a negative result is desired).
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
Final Cleavage, Purification, and Analysis
Cleavage and Global Deprotection
Once all synthetic steps are complete, the peptide is cleaved from the resin, and all remaining acid-labile side-chain protecting groups are removed simultaneously.
-
Procedure: For peptides synthesized via Boc-SPPS, a strong acid cocktail is required. A common choice is anhydrous hydrogen fluoride (HF) with scavengers like anisole.[2] Alternatively, less hazardous reagents like trifluoromethanesulfonic acid (TFMSA) can be used.[4] The cleavage cocktail and conditions must be chosen based on the amino acid composition of the peptide.
Purification and Analysis
The crude peptide is typically purified by reversed-phase high-performance liquid chromatography (RP-HPLC).[12]
-
RP-HPLC: This technique separates the desired peptide from impurities based on hydrophobicity. A C18 column with a gradient of water and acetonitrile, both containing a small amount of TFA (e.g., 0.1%), is commonly used.[12][13]
The purity and identity of the final peptide must be confirmed by analytical RP-HPLC and mass spectrometry.[14]
-
Analytical RP-HPLC: A fast gradient is used to assess the purity of the purified peptide, which should ideally show a single major peak.[13]
-
Mass Spectrometry (e.g., LC-MS/MS): This technique confirms the molecular weight of the synthesized peptide, verifying its identity. Tandem mass spectrometry (MS/MS) can be used to confirm the peptide sequence.[13][14]
Data Presentation Summary for Quality Control:
| Analysis | Parameter | Acceptance Criteria |
| Analytical RP-HPLC | Purity | > 95% (for most research applications) |
| Mass Spectrometry | Molecular Weight | Observed mass should match the calculated mass within an acceptable error range (e.g., ± 0.5 Da) |
Troubleshooting and Field-Proven Insights
-
Incomplete Coupling to D-Dap: The this compound residue can be sterically hindered. If the Kaiser test remains positive after the initial coupling, double coupling (repeating the coupling step with a fresh solution of activated amino acid) is recommended.
-
Side Reactions during Fmoc Deprotection: Ensure thorough washing after Fmoc deprotection to remove all traces of piperidine, as residual base can interfere with subsequent acidic steps.
-
Aggregation: Long or hydrophobic sequences containing D-Dap can be prone to aggregation. Using specialized resins or incorporating pseudo-proline dipeptides can help mitigate this issue.[15]
Conclusion
This compound is a powerful and versatile tool in the arsenal of the peptide chemist. Its orthogonal protection scheme provides a robust and reliable method for the site-specific modification of peptides. By understanding the underlying chemical mechanisms and employing self-validating protocols, researchers can leverage this unique building block to construct complex and novel peptide architectures with enhanced therapeutic potential. The ability to introduce D-amino acids for increased stability, combined with the flexibility for side-chain conjugation, makes this compound an invaluable asset in the fields of drug discovery and development.
References
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Advances in Fmoc solid-phase peptide synthesis. Chemical Society Reviews, 38(6), 1827-1838.
- GenScript. (n.d.). Peptide Analysis Techniques: HPLC, Mass Spec & Beyond.
- Bio-synthesis. (n.d.). Analytical Services: HPLC and Mass Spectrometry for Peptide Validation.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Boc-D-2,3-Diaminopropionic Acid: A Key Building Block for Peptide Synthesis and Pharmaceutical Research.
- Agilent. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. peptide.com [peptide.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 7. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. scbt.com [scbt.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. pepdoopeptides.com [pepdoopeptides.com]
- 14. Peptide Validation with HPLC & MS - Creative Peptides [creative-peptides.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
The Architect's Choice: A Technical Guide to Boc and Fmoc Protecting Groups in Solid-Phase Peptide Synthesis
Abstract
Solid-Phase Peptide Synthesis (SPPS), a cornerstone of modern biochemistry and drug development, relies on the strategic use of temporary protecting groups to orchestrate the precise assembly of amino acids into complex peptides.[1] The choice of this protecting group dictates the entire synthetic strategy, with two methodologies reigning supreme: the tert-butoxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) strategies.[2] This in-depth technical guide provides a comprehensive analysis of the core principles, mechanistic underpinnings, and practical applications of both Boc and Fmoc protecting groups in SPPS. Intended for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the causality behind experimental choices, empowering the reader to make informed decisions for successful peptide synthesis.
The Foundation of SPPS: The Imperative of Orthogonal Protection
The revolutionary technique of Solid-Phase Peptide Synthesis, developed by R. Bruce Merrifield, involves the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support.[1][3] To ensure the fidelity of the peptide sequence and prevent unwanted side reactions, the α-amino group of the incoming amino acid must be temporarily blocked by a protecting group.[4] This group is then selectively removed (deprotected) to allow for the formation of a peptide bond with the next amino acid in the sequence.[1]
The success of SPPS hinges on the principle of orthogonal protection .[5] This strategy employs two or more protecting groups that can be selectively removed under distinct chemical conditions without affecting other protected functionalities.[5][6] In the context of SPPS, this means the temporary α-amino protecting group can be removed repeatedly throughout the synthesis, while the "permanent" side-chain protecting groups on reactive amino acid residues remain intact until the final cleavage step.[7][8] The two dominant strategies in modern SPPS, Boc and Fmoc, are defined by their distinct and orthogonal approaches to this fundamental requirement.[2]
The Classic Approach: Boc/Bzl Strategy
The Boc/Bzl strategy, the first to be widely adopted, utilizes the acid-labile tert-butoxycarbonyl (Boc) group for the temporary protection of the α-amino group.[1][2] The side chains of reactive amino acids are typically protected by more permanent, benzyl-based (Bzl) groups, which are also acid-labile but require much stronger acidic conditions for removal.[7]
The Chemistry of Boc Protection and Deprotection
The Boc group is cleaved by treatment with a moderately strong acid, typically trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[2] The mechanism involves the protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation and carbon dioxide.
Experimental Causality : The use of 50% TFA in DCM is a balance between efficient Boc removal and the stability of the more acid-resistant benzyl-based side-chain protecting groups and the peptide-resin linkage.[7][9] After deprotection, the newly exposed N-terminal amine exists as a trifluoroacetate salt, which must be neutralized to the free amine with a hindered base, such as diisopropylethylamine (DIEA), before the next coupling step can proceed.[7][8] This neutralization step is critical to enable the nucleophilic attack of the amine on the activated carboxyl group of the incoming amino acid.
The Boc-SPPS Workflow
The cyclical process of Boc-SPPS involves a series of meticulously controlled steps:
-
Deprotection: Removal of the N-terminal Boc group with TFA in DCM.[1]
-
Neutralization: Conversion of the resulting trifluoroacetate salt to a free amine using DIEA.[1]
-
Coupling: Introduction of the next Nα-Boc protected amino acid, which is activated by a coupling reagent to facilitate peptide bond formation.[10]
-
Washing: Thorough washing of the resin to remove excess reagents and byproducts.[1]
This cycle is repeated until the desired peptide sequence is assembled. The final step involves the simultaneous cleavage of the peptide from the resin and removal of the side-chain protecting groups using a very strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[1]
Caption: The cyclical workflow of Boc-based solid-phase peptide synthesis.
Field-Proven Insights for Boc-SPPS
While robust, the Boc/Bzl strategy presents several challenges. The repeated exposure to TFA can lead to the gradual loss of acid-labile side-chain protecting groups.[4] Furthermore, the use of highly corrosive and hazardous HF for the final cleavage requires specialized equipment.[2][4] However, the acidic deprotection step in Boc chemistry protonates the N-terminus, which can help to disrupt interchain hydrogen bonding and improve solvation, offering an advantage for certain hydrophobic sequences prone to aggregation.[2]
The Modern Standard: Fmoc/tBu Strategy
Developed as a milder alternative, the Fmoc/tBu strategy has become the dominant approach in modern SPPS.[1][4] This method employs the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for temporary α-amino protection and acid-labile tert-butyl (tBu) based groups for side-chain protection.[1]
The Chemistry of Fmoc Protection and Deprotection
The Fmoc group is stable to acidic conditions but is readily cleaved by a weak base, typically a 20% solution of piperidine in N,N-dimethylformamide (DMF), through a β-elimination mechanism.[] This orthogonality is a key advantage, as it allows for the selective removal of the Fmoc group without affecting the acid-labile side-chain protecting groups.[1][]
Experimental Causality : The use of piperidine, a secondary amine, is twofold. It not only acts as the base to initiate the deprotection but also serves as a scavenger for the cleaved dibenzofulvene byproduct, preventing its re-addition to the newly liberated amine.[7] The deprotection reaction is fast, often completed within minutes.[12]
The Fmoc-SPPS Workflow
The Fmoc-SPPS cycle is characterized by its mild conditions and efficiency:
-
Deprotection: The N-terminal Fmoc group is removed by treatment with a piperidine/DMF solution.[1]
-
Washing: The resin is washed to remove piperidine and the cleaved Fmoc-dibenzofulvene adduct.[1]
-
Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly exposed amine.[13]
-
Washing: Excess reagents and byproducts are removed by washing.[1]
This cycle is repeated for each amino acid in the sequence. The final cleavage of the peptide from the resin and removal of the tBu-based side-chain protecting groups is accomplished with a single treatment of TFA.[1]
Caption: The cyclical workflow of Fmoc-based solid-phase peptide synthesis.
Field-Proven Insights for Fmoc-SPPS
The Fmoc/tBu strategy offers several advantages, including milder deprotection conditions that are compatible with a wider range of sensitive amino acids and post-translational modifications like phosphorylation and glycosylation.[2][4] Its amenability to automation has also been a significant factor in its widespread adoption.[2] However, for some long or hydrophobic sequences, the lack of protonation at the N-terminus during the cycle can sometimes lead to peptide aggregation.[14]
Comparative Analysis: Choosing the Right Strategy
The decision between the Fmoc and Boc strategies is a critical one that depends on the specific peptide sequence, desired scale, and available resources.[2] Below is a comparative summary of the key features of each approach.
| Feature | Fmoc/tBu Strategy | Boc/Bzl Strategy |
| α-Amino Protection | Fmoc (Base-labile) | Boc (Acid-labile) |
| Side-Chain Protection | tBu-based (Acid-labile) | Bzl-based (Strong acid-labile) |
| Deprotection Conditions | Mild base (e.g., 20% piperidine in DMF) | Strong acid (e.g., TFA in DCM) |
| Final Cleavage | TFA | HF or TFMSA (highly corrosive) |
| Orthogonality | Fully orthogonal | Not fully orthogonal (quasi-orthogonal)[6] |
| Automation | Easily automated | More complex due to corrosive reagents |
| Compatibility | Good for acid-sensitive residues and modifications (e.g., phosphorylation, glycosylation)[4] | Can be advantageous for hydrophobic and aggregation-prone sequences[2] |
Detailed Experimental Protocols
To provide a practical framework, the following are detailed, step-by-step methodologies for typical Boc and Fmoc deprotection cycles.
Protocol for Boc Deprotection
-
Materials:
-
Boc-protected peptide-resin
-
Deprotection solution: 50% TFA in DCM
-
Washing solvent: DCM
-
Neutralization solution: 5-10% DIEA in DCM
-
-
Procedure:
-
Swell the peptide-resin in DCM.[1]
-
Perform a short pre-wash with the deprotection solution for 1-2 minutes.[1]
-
Add fresh deprotection solution and agitate for 20-30 minutes at room temperature.[1]
-
Drain the deprotection solution and wash the peptide-resin thoroughly with DCM.[1]
-
Add the neutralization solution to the resin and agitate for 5-10 minutes at room temperature.
-
Drain the neutralization solution and wash the resin thoroughly with DCM to prepare for the coupling step.[1]
-
Protocol for Fmoc Deprotection
-
Materials:
-
Fmoc-protected peptide-resin
-
Deprotection solution: 20% (v/v) piperidine in DMF
-
Washing solvent: DMF
-
-
Procedure:
-
Swell the Fmoc-protected peptide-resin in DMF for at least 30 minutes in a reaction vessel.[1]
-
Drain the DMF from the resin.
-
Add the deprotection solution to the resin and agitate for 3-5 minutes.
-
Drain the solution.
-
Add a second portion of the deprotection solution and agitate for 10-15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF to remove residual piperidine and the dibenzofulvene adduct, preparing it for the coupling step.[1]
-
Conclusion: A Tale of Two Chemistries
Both Boc and Fmoc SPPS are powerful and effective methods for peptide synthesis, each with a distinct set of advantages and disadvantages.[2] The Fmoc strategy has largely become the method of choice for routine peptide synthesis due to its milder reaction conditions, true orthogonality, and ease of automation.[1][2] However, the classic Boc strategy remains an invaluable tool, particularly for the synthesis of long and difficult sequences prone to aggregation.[2][15] A thorough understanding of the chemical principles and practical considerations of both Boc and Fmoc SPPS is paramount for any researcher aiming to successfully synthesize a desired peptide target. The choice is not merely one of preference but a calculated decision based on the unique challenges presented by the target molecule.
References
- Albericio, F. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. PubMed. [Link]
- AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Aapptec.com. [Link]
- AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis. Aapptec.com. [Link]
- Fiveable. (n.d.). Orthogonal Protection Definition. Fiveable.me. [Link]
- Peptide Port. (n.d.). Fmoc Solid Phase Peptide Synthesis Protocol. Peptideport.com. [Link]
- Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology. [Link]
- AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Aapptec.com. [Link]
- AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Aapptec.com. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 5. fiveable.me [fiveable.me]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. chempep.com [chempep.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 12. chemistry.du.ac.in [chemistry.du.ac.in]
- 13. Fmoc Solid Phase Peptide Synthesis Protocol - Peptide Port [peptideport.com]
- 14. peptide.com [peptide.com]
- 15. peptide.com [peptide.com]
The Strategic Incorporation of Boc-D-Dap(Fmoc)-OH: A Technical Guide to Unlocking Novel Peptide Architectures
Abstract
The deliberate incorporation of unnatural amino acids (UAAs) into peptide scaffolds represents a paradigm shift in drug discovery and chemical biology, offering pathways to novel therapeutics with enhanced stability, potency, and functionality.[1] Among the vast arsenal of synthetic building blocks, N-α-tert-butyloxycarbonyl-N-β-(9-fluorenylmethyloxycarbonyl)-D-2,3-diaminopropionic acid, or Boc-D-Dap(Fmoc)-OH , stands out as a uniquely versatile tool. Its orthogonally protected diamino functionality provides a strategic linchpin for the creation of complex peptide architectures, such as branched and cyclic peptides. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the core principles and field-proven methodologies for the effective utilization of this compound in solid-phase peptide synthesis (SPPS). We will delve into the causality behind experimental choices, present self-validating protocols, and offer a practical framework for the rational design of next-generation peptide-based molecules.
Introduction: The Rationale for Unnatural Amino Acid Incorporation
Nature's palette of twenty proteinogenic amino acids has given rise to a breathtaking diversity of protein structures and functions. However, the constraints of this canonical set can limit the therapeutic potential of native peptides, which often suffer from poor metabolic stability and limited structural diversity. The site-specific incorporation of unnatural amino acids (UAAs) provides a powerful strategy to overcome these limitations.[2] UAAs can introduce a wide array of chemical functionalities, including fluorescent probes, cross-linking agents, and bioorthogonal handles, enabling precise control over the structure and function of peptides and proteins.[2][3]
The D-enantiomer of 2,3-diaminopropionic acid (D-Dap) is a particularly valuable UAA. Its bifunctional nature, with both an α- and a β-amino group, allows for site-specific modifications that can lead to the generation of branched peptides, cyclic structures, and peptide conjugates.[4] The successful incorporation of D-Dap into a growing peptide chain via SPPS, however, necessitates a robust and orthogonal protection strategy to prevent unwanted side reactions.[5] This is where the strategic design of this compound comes to the forefront.
The Cornerstone of Versatility: Understanding the Orthogonal Protection of this compound
The power of this compound lies in its orthogonal protecting group strategy, which allows for the selective deprotection of either the α-amino or the β-amino group under distinct chemical conditions.[6][7] This precise control is fundamental to its utility in complex peptide synthesis.[]
-
The Acid-Labile Boc Group: The N-α-amino group is protected by the tert-butyloxycarbonyl (Boc) group. This group is stable under the basic conditions used for Fmoc removal but is readily cleaved by moderate to strong acids, such as trifluoroacetic acid (TFA).[9][10]
-
The Base-Labile Fmoc Group: The N-β-amino group of the side chain is protected by the 9-fluorenylmethyloxycarbonyl (Fmoc) group. This group is stable to the acidic conditions used for Boc deprotection but is selectively removed by a mild base, typically a solution of piperidine in N,N-dimethylformamide (DMF).[5][11]
This orthogonality is the key to unlocking the synthetic potential of the D-Dap residue, allowing for either backbone elongation via the α-amino group or side-chain modification via the β-amino group at any desired stage of the synthesis.
Visualizing the Orthogonal Deprotection Strategy
Caption: Orthogonal deprotection of this compound.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is crucial for its effective handling and use in synthesis.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₃H₂₆N₂O₆ | [12] |
| Molecular Weight | 426.46 g/mol | [12] |
| Appearance | White to off-white solid | [13] |
| Storage Temperature | 2-8°C, sealed in a dry environment | [13] |
| Solubility | Slightly soluble in water; soluble in organic solvents like DMF. | [13] |
| Optical Activity | Consistent with the D-configuration (R-configuration) | [9][13] |
Experimental Protocols: A Step-by-Step Guide to Incorporation
The successful incorporation of this compound into a peptide sequence relies on meticulous execution of established solid-phase peptide synthesis (SPPS) protocols. Here, we present a detailed methodology for a manual Boc-SPPS workflow.
Materials and Reagents
-
This compound
-
Peptide synthesis resin (e.g., Merrifield resin for C-terminal acid, MBHA resin for C-terminal amide)
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIEA)
-
Coupling reagents (e.g., HBTU/HOBt or HATU)
-
Piperidine, 20% in DMF (for optional on-resin Fmoc removal)
-
Cleavage cocktail (e.g., Reagent B: 88% TFA, 5% Phenol, 5% Water, 2% Triisopropylsilane (TIS))[5]
-
Cold diethyl ether
Boc-SPPS Workflow for this compound Incorporation
This protocol outlines a single cycle of amino acid incorporation. This cycle is repeated for each amino acid in the desired sequence.
Step 1: Resin Preparation and Swelling
-
Place the desired amount of resin (e.g., 0.1-0.5 mmol scale) into a reaction vessel equipped with a sintered glass frit.[5]
-
Add DCM to the resin and allow it to swell for 30-60 minutes with gentle agitation.[5]
-
Drain the DCM.
Step 2: N-α-Boc Deprotection
-
Add a solution of 25-50% TFA in DCM to the resin.[5]
-
Agitate the mixture for 1-2 minutes and then drain.
-
Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.[5]
-
Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times) to remove residual acid.[5]
Step 3: Neutralization
-
Add a 5-10% solution of DIEA in DCM to the resin and agitate for 5-10 minutes.[5]
-
Drain the neutralization solution and wash the resin with DCM (3 times).
Step 4: Coupling of this compound
-
In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and a coupling agent such as HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF.[9]
-
Add DIEA (6 equivalents) to the solution and allow it to pre-activate for 2-5 minutes.[9]
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.[9]
-
Causality Checkpoint: The choice of coupling reagent and reaction time is critical, especially for sterically hindered or otherwise "difficult" couplings. For unnatural amino acids, extended coupling times or the use of more potent activators like HATU may be necessary to ensure the reaction goes to completion.[4]
Step 5: Monitoring the Coupling Reaction
-
Perform a Kaiser (ninhydrin) test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction, while a positive result (blue/purple beads) signifies incomplete coupling.[5][9]
-
If the Kaiser test is positive, the coupling step (Step 4) should be repeated.
Step 6: Washing
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.
Step 7: Chain Elongation
-
Repeat steps 2 through 6 for each subsequent amino acid in the peptide sequence.
Visualizing the Boc-SPPS Cycle
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Strategies for Incorporating Unnatural Amino Acids into Proteins | MolecularCloud [molecularcloud.org]
- 3. Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. peptide.com [peptide.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. total-synthesis.com [total-synthesis.com]
- 12. scbt.com [scbt.com]
- 13. This compound | 131570-56-4 [amp.chemicalbook.com]
Boc-D-Dap(Fmoc)-OH in peptide drug discovery
An In-depth Technical Guide to Boc-D-Dap(Fmoc)-OH in Peptide Drug Discovery
Abstract
In the landscape of modern peptide therapeutics, the pursuit of enhanced stability, novel architectures, and targeted functionalities is paramount. Unnatural amino acids are cornerstone tools in this endeavor, with N-α-Boc-N-β-Fmoc-D-2,3-diaminopropionic acid (this compound) emerging as a uniquely versatile building block. This guide provides a comprehensive technical overview of its application, from fundamental principles to advanced protocols. We will explore the strategic advantage of its D-configuration for proteolytic resistance and the power of its orthogonal Boc and Fmoc protecting groups, which enable precise, site-specific modifications. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this reagent to create sophisticated peptide structures, including branched peptides, constrained analogues, and peptide-drug conjugates.
Introduction: The Strategic Imperative for Advanced Peptide Building Blocks
Peptides offer significant therapeutic potential due to their high specificity and biological activity.[1] However, native peptides often suffer from poor metabolic stability, primarily due to rapid degradation by proteases, which limits their in vivo half-life and therapeutic efficacy.[1][2] The incorporation of unnatural amino acids is a powerful strategy to overcome these limitations.
The D-Configuration Advantage: Proteolytic enzymes are stereospecific, recognizing and cleaving peptide bonds involving naturally occurring L-amino acids.[1][3] Introducing a D-amino acid, the enantiomer of its natural counterpart, disrupts this recognition.[3] The altered spatial arrangement of the side chain sterically hinders the peptide from fitting into the enzyme's active site, rendering adjacent peptide bonds resistant to cleavage.[3][4] This fundamental principle significantly enhances the peptide's stability and bioavailability.[1][4]
Diaminopropionic Acid (Dap): A Hub for Modification: Beyond stability, the next frontier in peptide design is functionalization. L-2,3-diaminopropionic acid (Dap) and its D-isomer are invaluable in this context. Possessing a second amino group on its side chain (the β-amino group), Dap serves as a chemical handle for introducing a wide array of modifications, such as cyclization, branching, or the attachment of payloads like drugs or imaging agents.[5][6]
This compound: The Power of Orthogonal Protection: To harness the full potential of the Dap side chain, a robust and selective protection strategy is essential during solid-phase peptide synthesis (SPPS).[5][7] this compound is engineered for this purpose. It features two distinct protecting groups with mutually exclusive cleavage conditions:
-
N-α-Boc (tert-butyloxycarbonyl): An acid-labile group, removed at each cycle of peptide elongation in Boc-based SPPS.[7][8]
-
N-β-Fmoc (9-fluorenylmethyloxycarbonyl): A base-labile group, which remains stable during the acidic Boc removal steps.[7][8]
This "orthogonal" relationship allows the peptide chemist to unmask the β-amino group at any desired step of the synthesis for side-chain modification, while the main peptide chain remains anchored to the solid support.[7][8]
Physicochemical Properties & Quality Control
A thorough understanding of the reagent's properties is critical for successful and reproducible synthesis.
| Property | Value | Source |
| Chemical Name | N-α-(tert-butoxycarbonyl)-N-β-(9-fluorenylmethoxycarbonyl)-D-2,3-diaminopropionic acid | N/A |
| Synonym | N-α-Boc-N-β-Fmoc-D-Dap-OH | [9] |
| CAS Number | 131570-56-4 | [9] |
| Molecular Formula | C₂₃H₂₆N₂O₆ | [9] |
| Molecular Weight | 426.46 g/mol | [9] |
| Appearance | White to off-white solid | [10] |
| Purity (Typical) | ≥98.0% (HPLC) | |
| Storage | Store at 2-8°C for long-term stability. | [11] |
Quality Control: Before use, it is imperative to verify the identity and purity of this compound. Standard analytical techniques include:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): The gold standard for assessing purity.[12]
-
Mass Spectrometry (MS): To confirm the correct molecular weight.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation.[12]
Application in Solid-Phase Peptide Synthesis (SPPS)
This compound is primarily designed for use in Boc-based SPPS . The core principle is the differential stability of the two protecting groups. The Nα-Boc group is cleaved with moderate acid (e.g., trifluoroacetic acid, TFA), while the Nβ-Fmoc group is cleaved with a base (e.g., piperidine).[7][]
Detailed Protocol: Incorporation of this compound
This protocol outlines a standard manual cycle for incorporating a this compound residue using Boc-SPPS.
Materials:
-
Resin: Merrifield resin (for C-terminal acid) or MBHA resin (for C-terminal amide).[7]
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Isopropanol (IPA).
-
Reagents: this compound, Trifluoroacetic acid (TFA), N,N-Diisopropylethylamine (DIEA), Coupling reagent (e.g., HBTU, HATU).
-
Equipment: Peptide synthesis vessel with a sintered frit, shaker.
Methodology:
-
Resin Preparation:
-
Swell the peptide-resin (starting with a free N-terminal amine) in DCM for 30-60 minutes in the reaction vessel.[7]
-
Drain the DCM.
-
-
Coupling of this compound:
-
Activation: In a separate vial, dissolve this compound (3 eq. relative to resin loading), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add DIEA (6 eq.) and allow the solution to pre-activate for 2-5 minutes.[10]
-
Coupling Reaction: Add the activated amino acid solution to the swelled resin. Agitate the mixture for 1-2 hours at room temperature.[10]
-
Monitoring: Perform a Kaiser (ninhydrin) test to confirm reaction completion.[7] A negative result (yellow beads) indicates successful coupling. If positive (blue beads), repeat the coupling step.[10]
-
Wash: Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents.
-
-
N-α-Boc Deprotection (for subsequent elongation):
-
Neutralization:
-
Add a 5-10% solution of DIEA in DCM to the resin and agitate for 5-10 minutes. Repeat this step.[7]
-
Wash the resin with DCM (5x) to remove excess base. The resin now has a free N-terminal amine and is ready for the next coupling cycle.
-
Protocol: On-Resin Side-Chain (N-β) Functionalization
The key utility of this reagent is the ability to selectively deprotect and modify the Dap side chain while the peptide remains on the resin.
Methodology:
-
Peptide-Resin Preparation:
-
Synthesize the peptide to the desired length. The N-terminal α-amino group should be left protected (e.g., with Boc).
-
Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
-
Selective N-β-Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the resin.[8][10]
-
Agitate for 10 minutes, then drain. Repeat this step with fresh piperidine solution.[5]
-
Wash the resin exhaustively with DMF (5x) and DCM (5x) to ensure complete removal of piperidine and dibenzofulvene adducts.[5]
-
The Dap side chain now possesses a free primary amine, ready for modification.
-
-
Side-Chain Conjugation (Example: Acylation):
-
Couple the desired molecule (e.g., a fluorescent dye, PEG linker, or small molecule drug with a carboxylic acid group) using standard coupling conditions (e.g., HATU/DIEA in DMF) as described in the incorporation protocol (Section 3.1, Step 2).
-
Monitor for completion and wash the resin as before.
-
Advanced Applications in Drug Discovery
The unique structure of this compound enables the synthesis of complex peptide architectures that are otherwise difficult to achieve.
| Application | Description | Key Advantage |
| Branched Peptides | The deprotected β-amino group can serve as an initiation point for the synthesis of a second, distinct peptide chain, creating a branched or "dendrimeric" structure. | Allows for multivalent presentation of binding epitopes or conjugation of multiple functional units. |
| Side-Chain Cyclization | The β-amino group can be used to form a lactam bridge with a C-terminal carboxyl group or an acidic side chain (e.g., Asp or Glu) to create a constrained cyclic peptide.[6] | Cyclization can improve receptor binding affinity, selectivity, and metabolic stability. |
| Peptide-Drug Conjugates (PDCs) | The Dap side chain provides a specific, defined attachment point for cytotoxic drugs, chelating agents for radioisotopes, or other therapeutic payloads.[14] | Ensures a homogenous final product with a precise drug-to-peptide ratio, which is critical for therapeutic efficacy and safety. |
| Peptidomimetics | The D-configuration and the potential for side-chain modification can be used to mimic specific secondary structures (e.g., β-turns) or to introduce novel functionalities that enhance biological activity.[14] | Improves pharmacokinetic properties and can lead to novel mechanisms of action. |
Final Cleavage and Troubleshooting
Final Cleavage: After all synthesis and on-resin modifications are complete, the peptide must be cleaved from the resin and all remaining side-chain protecting groups (excluding the newly formed side-chain bond) must be removed.
-
Reagent: A strong acid "cocktail" is used. A common mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[5] TIS acts as a scavenger to trap reactive cations generated during deprotection.
-
Procedure: The resin is treated with the cleavage cocktail for 2-4 hours at room temperature.[5] The peptide is then filtered from the resin and precipitated in cold diethyl ether.[5][7] The crude peptide is collected by centrifugation, washed, and dried.[7]
Troubleshooting:
-
Incomplete Coupling: If the Kaiser test is positive after the initial coupling of this compound, a "double couple" (repeating the step with fresh reagents) is recommended.[15] Steric hindrance can sometimes make this a difficult coupling.
-
Premature Fmoc Cleavage: Ensure that neutralization steps with DIEA are not prolonged and that the TFA used for Boc deprotection is free of contaminants that could compromise the Fmoc group.
-
Side-Chain Acylation during Elongation: If the Fmoc group is accidentally removed during synthesis, the free β-amino group can be acylated in the next coupling step, leading to unintended branching.[15] This highlights the importance of using high-quality reagents and carefully controlled reaction conditions.
Conclusion
This compound is more than just a protected amino acid; it is a strategic tool for peptide innovation. By combining the proteolytic resistance of a D-amino acid with a versatile, orthogonally protected functional handle, it empowers scientists to construct peptides with enhanced stability and novel functionalities. Its application facilitates the rational design of next-generation therapeutics, from highly stable linear peptides to complex branched conjugates and constrained cyclic structures, making it an indispensable component in the modern peptide drug discovery toolkit.
References
- BenchChem. (2025). Step-by-step protocol for Boc-Dap-OH in solid-phase peptide synthesis.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026).
- LifeTein. (2024). Should My Peptides Have D-Amino Acids?.
- BenchChem. (2025). The Cornerstone of Durability: An In-depth Technical Guide to the Stability of D-amino Acid Peptides.
- BenchChem. (2025).
- BenchChem. (2025).
- Pinheiro, C. et al. (2021). Strategies for Improving Peptide Stability and Delivery. MDPI.
- MedChemExpress. Fmoc-D-Dap(Boc)-OH.
- BenchChem. (2025). Application Notes and Protocols for the Analytical Characterization of Peptides Containing Nα-Boc-L-2,3-diaminopropionic Acid.
- BenchChem. (2025).
- BenchChem. (2025).
- Sigma-Aldrich. Boc-Dap(Fmoc)-OH.
- AAPPTec.
- Sigma-Aldrich. Fmoc-Dap(Boc)-OH.
- Santa Cruz Biotechnology. This compound.
- BOC Sciences.
Sources
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. lifetein.com [lifetein.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. peptide.com [peptide.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. scbt.com [scbt.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Fmoc-Dap(Boc)-OH = 97.0 HPLC 162558-25-0 [sigmaaldrich.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Section 1: Physicochemical Profile and Hazard Identification
An In-Depth Technical Guide to the Safe Handling of N-α-Boc-D-2,3-diaminopropionic acid (N-β-Fmoc)-OH
As a Senior Application Scientist, my experience in complex peptide synthesis has underscored a critical principle: the mastery of a reagent extends beyond its synthetic utility to a deep understanding of its safe handling. Boc-D-Dap(Fmoc)-OH is a cornerstone building block for introducing D-amino acids with a functionalizable side chain, offering immense potential in drug discovery and development. Its unique orthogonal protection scheme, however, necessitates the use of reagents and procedures that carry inherent risks. This guide is structured not as a simple list of warnings, but as a comprehensive framework for understanding and mitigating the risks associated with the entire workflow involving this compound, from receiving the vial to disposing of the final waste. Our objective is to empower researchers to handle this valuable reagent with the confidence that comes from a thorough understanding of its properties and the causality behind each safety protocol.
This compound is a white to off-white solid organic compound.[1] While it is a stable substance under recommended storage conditions, a comprehensive risk assessment must consider its physical form and the nature of the reagents it is used with.
1.1: Core Compound Properties
A clear understanding of the fundamental properties of this compound is the first step in a thorough safety assessment. These details are essential for proper storage, handling, and in the event of an emergency.
| Property | Value | Source |
| CAS Number | 131570-56-4 / 122235-70-5 | [1][2][3] |
| Molecular Formula | C₂₃H₂₆N₂O₆ | [2][4] |
| Molecular Weight | 426.46 g/mol | [2] |
| Physical Form | Solid, powder/crystals | [1][2] |
| Storage Temperature | 2-8°C or -20°C, sealed in dry, dark conditions | [1][5] |
Note: The CAS number 122235-70-5 is often associated with the L-isomer, but is sometimes used interchangeably in supplier listings. The CAS number 131570-56-4 is specific to the D-isomer.
1.2: Hazard Profile
While a comprehensive, officially harmonized GHS classification for this compound is not consistently available across all suppliers, a conservative approach based on its chemical nature and data from analogous compounds is warranted. The primary risks are associated with its physical form as a powder and the hazardous reagents required for its use in synthesis.
-
As a Solid: Fine chemical powders pose an inhalation risk and can cause mechanical irritation to the eyes and skin.[6][7]
-
Associated Reagent Hazards: The true risk profile emerges when considering the reagents used for deprotection.
-
Trifluoroacetic Acid (TFA): Used for Boc group removal, TFA is a strong, corrosive acid that can cause severe skin burns and eye damage, and is harmful if inhaled.[8][9]
-
Piperidine: Commonly used for Fmoc group removal, piperidine is a flammable, toxic, and corrosive base that can cause burns and is harmful if inhaled or absorbed through the skin.[8][10]
-
Solvents (DMF, DCM): N,N-Dimethylformamide (DMF) and Dichloromethane (DCM) are common solvents used in peptide synthesis that carry their own health risks, including toxicity and carcinogenicity.[8]
-
Some suppliers have issued hazard and precautionary statements for the compound itself, which should be considered the minimum standard for handling.
| Hazard Statements (Example) | Precautionary Statements (Example) |
| H302: Harmful if swallowed. | P261: Avoid breathing dust. |
| H315: Causes skin irritation. | P280: Wear protective gloves/eye protection/face protection. |
| H319: Causes serious eye irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| H332: Harmful if inhaled. | |
| H335: May cause respiratory irritation. |
(Source: Synthesized from supplier safety information[11])
Section 2: The Chemistry of Orthogonal Deprotection - A Safety Causality Perspective
The synthetic utility of this compound lies in its orthogonal protecting groups. The Nα-Boc group is acid-labile, while the Nβ-Fmoc group is base-labile.[12][13] This orthogonality allows for selective deprotection and modification, but it is this very chemistry that dictates the primary hazards of the workflow.
2.1: Boc Group Deprotection Mechanism
The Boc group is removed under strong acidic conditions, typically using Trifluoroacetic Acid (TFA).[9][14] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation to form a carbamic acid, which then readily decarboxylates to release the free amine and carbon dioxide gas.[15][16]
Causality Insight: The use of a strong, corrosive acid (TFA) is non-negotiable for this step. Furthermore, the reaction generates gaseous byproducts (isobutene and CO₂).[12][15] This mandates that the procedure must be performed in a well-ventilated area, such as a chemical fume hood, and never in a sealed vessel.[15]
Caption: Boc deprotection proceeds via an acid-catalyzed elimination.
2.2: Fmoc Group Deprotection Mechanism
The Fmoc group is stable to acid but is readily cleaved by a mild base, most commonly a solution of piperidine in DMF.[8][17] The mechanism proceeds via a β-elimination pathway. The base abstracts the acidic proton on the fluorenyl ring system, leading to the elimination of dibenzofulvene (DBF) and the formation of a carbamate, which decarboxylates to yield the free amine.[8][10]
Causality Insight: The piperidine not only acts as the base to initiate the reaction but also serves as a scavenger to trap the reactive dibenzofulvene byproduct, forming a stable adduct.[8] This prevents DBF from participating in side reactions. The use of a toxic and corrosive base like piperidine necessitates handling within a fume hood with appropriate chemical-resistant gloves.
Caption: Fmoc deprotection is a base-mediated elimination process.
Section 3: Risk Assessment and Mitigation Strategy
A proactive approach to safety involves a structured risk assessment before any work begins. This process should be documented and reviewed periodically.
3.1: Risk Assessment Workflow
The following flowchart outlines a self-validating system for assessing risk at each stage of handling this compound and its associated reagents.
Caption: A systematic workflow for risk assessment.
3.2: Hierarchy of Controls
Effective risk mitigation relies on a multi-layered approach, prioritizing the most effective controls.
| Control Level | Mitigation Action for this compound Workflow | Rationale & Causality |
| Engineering | Chemical Fume Hood: All handling of the solid powder, preparation of TFA and piperidine solutions, and all deprotection and cleavage steps MUST be performed in a certified chemical fume hood.[7] | Physically isolates the researcher from hazardous vapors and dust, providing the highest level of protection from inhalation exposure. |
| Administrative | Standard Operating Procedures (SOPs): Develop and follow detailed, written SOPs for every step. Training: Ensure all personnel are trained on the specific hazards and procedures. Restricted Access: Limit access to storage and handling areas to authorized personnel. Hygiene: Prohibit eating, drinking, and applying cosmetics in the lab. Always wash hands thoroughly after handling.[18] | Ensures procedural consistency and that all personnel have the requisite knowledge to work safely. Prevents accidental ingestion.[18] |
| Personal Protective Equipment (PPE) | Eye Protection: Chemical safety goggles with side shields are mandatory.[2][7] Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required. For prolonged work with TFA or piperidine, consider heavier-duty gloves or double-gloving. Inspect gloves before use.[7][19] Body Protection: A lab coat must be worn and fully fastened. Closed-toe shoes are required.[19] Respiratory Protection: A NIOSH-approved respirator may be required if dust generation is significant and cannot be controlled by a fume hood.[20] | PPE is the last line of defense. It protects against accidental splashes and contact. The choice of glove material must be compatible with the chemicals being handled. |
Section 4: Standard Operating Procedures (SOPs)
The following protocols are designed to be self-validating systems for the safe handling of this compound.
SOP 4.1: Receipt, Storage, and General Handling
-
Receipt: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Store the container in a designated, well-ventilated, cold (2-8°C or -20°C as per supplier), and dry location, away from acids, bases, and oxidizing agents.[1][5] Ensure the container is tightly sealed.
-
Transport: When moving the compound within the lab, use a secondary container to mitigate spill risks.[19]
SOP 4.2: Weighing and Solution Preparation
-
Preparation: Don all required PPE (lab coat, goggles, gloves). Ensure the chemical fume hood is on and operating correctly.
-
Weighing: Perform all weighing of the solid powder inside the fume hood to contain any dust.[7] Use anti-static weighing techniques if necessary.[7]
-
Dissolution: Add the solvent to the solid slowly. Never add solid to a vortexing solvent, as this can increase aerosolization.
-
Labeling: Immediately label the prepared solution with the compound name, concentration, solvent, date, and your initials.[19]
SOP 4.3: Handling Deprotection Reagents
This protocol addresses the handling of the most hazardous associated chemicals.
-
TFA (for Boc Deprotection):
-
Work exclusively in a chemical fume hood.
-
When preparing a diluted TFA solution (e.g., in DCM), always add acid to the solvent slowly , never the other way around, to control the exothermic reaction.
-
Ensure a neutralizing agent for acid spills (e.g., sodium bicarbonate) is readily available.
-
-
Piperidine (for Fmoc Deprotection):
-
Work exclusively in a chemical fume hood.
-
Piperidine is flammable; ensure no ignition sources are present.
-
Ensure an appropriate spill kit for flammable bases is available.
-
Section 5: Emergency Procedures
In the event of an exposure or spill, immediate and correct action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. For TFA or piperidine burns, seek immediate medical attention.[7]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Spill:
-
Small Spill (Solid): Gently sweep up the material, avoiding dust generation, and place it in a labeled hazardous waste container.
-
Liquid Spill (TFA/Piperidine/Solvent): Alert others in the area. Use an appropriate spill kit to absorb the material. Work from the outside of the spill inward. All cleanup materials must be disposed of as hazardous waste.
-
Section 6: Waste Management and Disposal
Proper waste disposal is a critical component of laboratory safety and environmental responsibility. All waste generated from procedures involving this compound must be treated as hazardous chemical waste.[20]
-
Solid Waste:
-
Unused Compound: Dispose of in a clearly labeled hazardous solid waste container.
-
Contaminated Labware: Disposable items (pipette tips, gloves, weighing paper) that have contacted the chemical must be placed in the solid hazardous waste container.[20]
-
-
Liquid Waste:
-
Segregation: Do not mix incompatible waste streams.[19] Maintain separate, clearly labeled waste containers for:
-
Acidic Waste (Halogenated): e.g., TFA/DCM solutions from Boc deprotection.
-
Basic Waste (Non-Halogenated): e.g., Piperidine/DMF solutions from Fmoc deprotection.
-
-
Disposal: Never pour chemical waste down the drain.[18][20] All liquid waste must be collected and disposed of through your institution's Environmental Health and Safety (EHS) department.
-
Section 7: Conclusion
The safe and effective use of this compound is not merely a matter of following rules, but of understanding the chemical principles that dictate the necessary precautions. The true hazards lie not with the stable solid itself, but in the potent reagents required to unlock its synthetic potential. By adopting a risk-based mindset, understanding the causality behind each safety measure, and adhering to robust protocols, researchers can confidently and safely leverage this powerful tool in the advancement of science.
References
- Common Organic Chemistry. Boc Deprotection Mechanism - TFA. [Link]
- Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Link]
- Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]
- GenScript. Terminology of Antibody Drug for Boc Deprotection. [Link]
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2011). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 16(2), 1487-1503. [Link]
- Organic Chemistry. Deprotecting Fmoc Group Mechanism | Organic Chemistry. YouTube. [Link]
- Master Organic Chemistry. Amine Protection and Deprotection. [Link]
- Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]
- ResearchGate. (a) Mechanism of Fmoc deprotection and trapping of dibenzofulvene. (b)... [Link]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 2755946, Boc-Dap-OH. [Link]
- Severn Biotech. Fmoc-Trp(Boc)-OH >98% SDS. [Link]
- Cukurova University.
- CEM Corporation. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. [Link]
- Biovera. Laboratory Safety Guidelines for Peptide Handling. [Link]
- Utah State University.
- Flexbio System. This compound. [Link]
- Amerigo Scientific. Boc-Dap(Fmoc)-OH. [Link]
Sources
- 1. This compound | 131570-56-4 [amp.chemicalbook.com]
- 2. Boc-Dap(Fmoc)-OH = 98.0 HPLC 122235-70-5 [sigmaaldrich.com]
- 3. chempep.com [chempep.com]
- 4. advancedchemtech.com [advancedchemtech.com]
- 5. This compound | Flexbio System [flexbiosys.com]
- 6. severnbiotech.com [severnbiotech.com]
- 7. biovera.com.au [biovera.com.au]
- 8. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. 162558-25-0|Fmoc-Dap(Boc)-OH|BLD Pharm [bldpharm.com]
- 12. total-synthesis.com [total-synthesis.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. genscript.com [genscript.com]
- 15. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. total-synthesis.com [total-synthesis.com]
- 18. artsci.usu.edu [artsci.usu.edu]
- 19. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Boc-D-Dap(Fmoc)-OH: Supplier Selection, Purity Analysis, and Strategic Application
For researchers, scientists, and professionals in drug development, the integrity of synthetic peptides is paramount. This integrity begins with the quality of the constituent building blocks. Among the vast array of unnatural amino acids, N-α-Boc-N-β-Fmoc-D-2,3-diaminopropionic acid, or Boc-D-Dap(Fmoc)-OH, stands out for its utility in crafting complex peptide architectures. This guide provides an in-depth technical overview of this compound, focusing on supplier evaluation, rigorous purity assessment, and the strategic rationale for its application in solid-phase peptide synthesis (SPPS).
The Strategic Importance of this compound in Peptide Synthesis
This compound is a derivative of the non-proteinogenic amino acid D-2,3-diaminopropionic acid. Its unique structure, featuring two amino groups with orthogonal protection, makes it a powerful tool for introducing specific modifications into a peptide sequence. The α-amino group is protected by the acid-labile tert-butyloxycarbonyl (Boc) group, while the β-amino group is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.[1]
This orthogonal protection scheme is the cornerstone of its utility. In Boc-based SPPS, the Nα-Boc group is selectively removed at each cycle of peptide elongation using acidic conditions, leaving the Nβ-Fmoc group intact.[1] This allows for the precise incorporation of the Dap residue into the growing peptide chain. Subsequently, the Fmoc group can be selectively removed on-resin at a desired stage to enable side-chain modifications such as cyclization, branching, or the attachment of reporter molecules or payloads, without affecting the rest of the peptide.[1]
Supplier Landscape and Critical Evaluation
The selection of a reliable supplier for this compound is a critical first step that directly impacts the success of a synthesis campaign. The market offers a range of suppliers, each with varying levels of documentation and quality assurance.
| Supplier | Product Name | CAS Number | Molecular Weight | Stated Purity |
| Santa Cruz Biotechnology | This compound | 131570-56-4 | 426.46 | Not specified on product page, CoA required |
| Advanced ChemTech | This compound | 131570-56-4 | 426.44 | Not specified on product page, CoA required |
| ChemPep | This compound | 131570-56-4 | 426.5 | Not specified on product page, CoA required |
| Sigma-Aldrich (Merck) | Boc-Dap(Fmoc)-OH | 122235-70-5 (L-isomer) | 426.46 | ≥98.0% (HPLC) |
Note: The CAS number can vary depending on the stereoisomer. Researchers should ensure they are purchasing the correct D-isomer (CAS 131570-56-4) for their specific application.
Expert Insight: Beyond the catalog specifications, a thorough evaluation of a supplier's trustworthiness is essential. Always request a lot-specific Certificate of Analysis (CoA) before purchase. A comprehensive CoA should include not only the purity as determined by HPLC but also data from other analytical techniques such as NMR and mass spectrometry to confirm the compound's identity and the absence of significant impurities. Reputable suppliers will readily provide this documentation.[2]
Purity Analysis: A Self-Validating System
Ensuring the purity of this compound is not merely a quality control checkpoint; it is fundamental to the logic of the entire synthetic process. Impurities can lead to the formation of deletion sequences, truncated peptides, or other side products that are difficult to remove during purification.[3] The primary method for assessing the purity of Fmoc-amino acids is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[3]
The Causality Behind HPLC-Based Purity Assessment
RP-HPLC separates compounds based on their hydrophobicity. The stationary phase is nonpolar (e.g., C18), and the mobile phase is a polar solvent system, typically a mixture of water and an organic solvent like acetonitrile, often with an ion-pairing agent such as trifluoroacetic acid (TFA).[3] this compound, being a relatively hydrophobic molecule, is retained by the stationary phase and elutes as the concentration of the organic solvent in the mobile phase increases. Impurities, which may be more or less polar, will have different retention times, allowing for their separation and quantification.
Experimental Protocol: RP-HPLC Purity Analysis
This protocol describes a general method for the purity analysis of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Sample: this compound dissolved in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
Procedure:
-
Equilibrate the column with the initial mobile phase conditions.
-
Inject 10-20 µL of the sample solution.
-
Run a linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.
-
Monitor the elution profile at a wavelength of 254 nm or 265 nm, where the Fmoc group has a strong absorbance.
-
Calculate the purity by integrating the peak area of the main product and expressing it as a percentage of the total peak area.
Trustworthiness through Self-Validation: A well-resolved chromatogram with a sharp, symmetrical main peak and minimal secondary peaks provides high confidence in the material's purity. For an even higher level of assurance, the identity of the main peak can be confirmed by collecting the corresponding fraction and analyzing it by mass spectrometry.
Visualization of Key Concepts
To further clarify the concepts discussed, the following diagrams illustrate the chemical structure of this compound and a typical quality control workflow.
Caption: Chemical structure of this compound.
Sources
The Strategic Incorporation of Boc-D-Dap(Fmoc)-OH in Advanced Peptide Synthesis: A Technical Guide
For the discerning researcher in peptide chemistry and drug development, the strategic incorporation of non-proteinogenic amino acids is a cornerstone of modern therapeutic design. Among these specialized building blocks, N-α-(tert-butoxycarbonyl)-N-β-(9-fluorenylmethoxycarbonyl)-D-2,3-diaminopropionic acid, or Boc-D-Dap(Fmoc)-OH, stands out as a uniquely versatile tool. Its defining feature—the orthogonally protected α- and β-amino groups—offers a level of synthetic flexibility that is critical for the construction of complex peptide architectures such as cyclic, branched, and conjugated peptides. This guide provides an in-depth technical review of this compound, elucidating the principles behind its application and presenting field-proven methodologies for its successful implementation.
Core Concepts: The Power of Orthogonal Protection
This compound is a derivative of the non-proteinogenic amino acid D-2,3-diaminopropionic acid (D-Dap). The strategic value of this molecule lies in the differential lability of its two protecting groups: the acid-labile tert-butoxycarbonyl (Boc) group on the α-amine and the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group on the side-chain β-amine.[1][2] This orthogonality is the key to its utility, allowing for the selective deprotection of one amino group while the other remains protected, a fundamental requirement for sophisticated peptide modifications.[1]
The D-configuration of the chiral center is often selected to enhance the peptide's resistance to enzymatic degradation, a crucial factor in improving the pharmacokinetic profile of peptide-based therapeutics. The introduction of the diaminopropionic acid moiety itself provides a valuable site for introducing structural constraints or for the attachment of payloads, such as imaging agents or cytotoxic drugs.[3]
Physicochemical Properties of this compound
| Property | Value | References |
| Molecular Formula | C₂₃H₂₆N₂O₆ | [4] |
| Molecular Weight | 426.46 g/mol | [4] |
| Appearance | White to off-white solid | [2] |
| Storage Temperature | 2-8°C | [5] |
| Purity (HPLC) | ≥98.0% |
Strategic Application in Solid-Phase Peptide Synthesis (SPPS)
The primary application of this compound is in solid-phase peptide synthesis (SPPS), where it serves as a critical building block for introducing a selectively addressable functional group. The choice of SPPS strategy—either Boc-based or Fmoc-based for the peptide backbone elongation—will dictate which protecting group on this compound is removed during routine synthesis and which is reserved for specific, on-resin modifications.
Boc-SPPS Strategy: Leveraging the Fmoc Side-Chain Protection
In a standard Boc-SPPS workflow, the Nα-Boc group of the growing peptide chain is removed at each cycle using an acid, typically trifluoroacetic acid (TFA).[1] When this compound is incorporated, its Nα-Boc group is treated as the temporary protecting group, cleaved along with the other Boc-protected amino acids in the sequence. The Nβ-Fmoc group, being stable to acidic conditions, remains intact on the Dap side chain.[1] This allows for the completion of the linear peptide sequence, after which the Fmoc group can be selectively removed on-resin using a mild base, such as piperidine, to expose the β-amino group for further functionalization.
Fmoc-SPPS Strategy: The Role of the Boc Side-Chain Protection
Conversely, in an Fmoc-SPPS workflow, the temporary Nα-protecting group for all amino acids is Fmoc, which is removed at each cycle with a base like piperidine.[3] In this context, a different derivative, Fmoc-D-Dap(Boc)-OH, is typically used. Here, the Nα-Fmoc group is cleaved during each cycle of peptide elongation, while the Nβ-Boc group on the side chain remains stable to the basic conditions.[3] The Boc group can then be selectively removed on-resin using an acid, such as TFA, to allow for side-chain modification.[3]
Causality in Experimental Choices: A Deeper Look at the Protocol
A successful synthesis is not merely about following steps but understanding the rationale behind each choice. This is particularly true when working with specialized reagents like this compound.
Choice of Coupling Reagent
The activation of the carboxylic acid of this compound is a critical step that directly influences coupling efficiency and the risk of side reactions, such as racemization. While a variety of coupling reagents are available, uronium/aminium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are often preferred for their high reactivity and the low risk of racemization they afford, especially when used with an additive like HOBt (1-Hydroxybenzotriazole).[6][7] The choice of a more powerful coupling reagent like HATU is particularly advantageous for sterically hindered couplings.[7]
Comparative Analysis of Common Coupling Reagents
| Coupling Reagent | Class | Relative Speed | Efficiency | Risk of Racemization | Key Considerations |
| HATU | Uronium/Aminium | Very Fast | Very High | Low | Highly efficient for sterically hindered couplings.[7] |
| HBTU/TBTU | Uronium/Aminium | Fast | High | Low (with HOBt) | Widely used and cost-effective. |
| PyBOP | Phosphonium | Fast | High | Low | Avoids guanidinylation side reactions. |
| DIC/HOBt | Carbodiimide | Moderate | Good | Low | A classic and cost-effective choice. |
Preventing Common Side Reactions
The unique structure of this compound presents specific challenges that require careful consideration to avoid side reactions.
-
Incomplete Coupling: The bulky protecting groups can sometimes hinder the coupling reaction. This can be mitigated by using a more potent coupling reagent, increasing the reaction time, or performing a double coupling.[3]
-
Side-Chain Acylation: If the Nβ-Fmoc group is prematurely or unintentionally removed, the exposed β-amino group can react with activated amino acids in subsequent coupling steps, leading to branched peptide impurities. Ensuring the stability of the Fmoc group during the Nα-Boc deprotection steps is paramount.
-
Lactam Formation: Intramolecular cyclization between the side-chain amino group and the C-terminal carboxyl group can occur, particularly in basic conditions. This is a greater concern if the side-chain protecting group is labile. The robust Fmoc protection minimizes this risk during Boc-SPPS.
-
Diketopiperazine Formation: This is a common side reaction in SPPS, especially after the coupling of the second amino acid, leading to the cleavage of the dipeptide from the resin. Careful control of reaction conditions and the choice of the C-terminal amino acid can minimize this side reaction.[6]
Field-Proven Application: Synthesis of a Cyclic Peptide with a Dap-Asp Lactam Bridge
A powerful application of this compound is in the synthesis of cyclic peptides, which are of great interest in drug discovery due to their enhanced stability and conformational rigidity.[1] The following protocol outlines the synthesis of a side-chain to side-chain cyclized peptide via a lactam bridge between D-Dap and L-Aspartic acid (Asp).
This strategy involves assembling the linear peptide using Boc-SPPS, incorporating this compound and an orthogonally protected aspartic acid derivative, such as Boc-L-Asp(OAll)-OH or Boc-L-Asp(OFm)-OH, at the desired positions. After the linear sequence is complete, the side-chain protecting groups of Dap and Asp are selectively removed on-resin, and the intramolecular amide bond is formed.
Detailed Experimental Protocol:
1. Linear Peptide Synthesis:
-
The linear peptide is assembled on a suitable resin (e.g., Merrifield resin) using a standard Boc-SPPS protocol.[1]
-
This compound and Boc-L-Asp(OFm)-OH are incorporated at the desired positions in the sequence.
2. Selective Side-Chain Deprotection:
-
After completion of the linear sequence, the resin-bound peptide is washed thoroughly with DMF.
-
The resin is treated with a solution of 20% piperidine in DMF (2 x 10 minutes) to simultaneously remove the Fmoc group from the Dap side chain and the OFm group from the Asp side chain.[1]
-
The resin is then washed extensively with DMF and DCM to remove residual piperidine.
3. On-Resin Cyclization:
-
The resin is swelled in DMF.
-
A solution of a coupling reagent (e.g., PyBOP, 3 equivalents) and a base (e.g., DIEA, 6 equivalents) in DMF is added to the resin.[1]
-
The reaction mixture is agitated at room temperature for 4-24 hours. The progress of the cyclization can be monitored by taking a small sample of the resin, cleaving the peptide, and analyzing it by mass spectrometry.
4. Cleavage, Deprotection, and Purification:
-
The resin is washed with DMF and DCM and dried under vacuum.
-
The cyclic peptide is cleaved from the resin and all remaining side-chain protecting groups are removed by treatment with a cleavage cocktail, typically TFA-based (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).[1]
-
The crude peptide is precipitated in cold diethyl ether, collected by centrifugation, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Conclusion and Future Outlook
This compound is a testament to the power of strategic protecting group chemistry in advancing the frontiers of peptide science. Its orthogonal nature provides an elegant and efficient means to introduce complexity and functionality into synthetic peptides, enabling the creation of molecules with enhanced therapeutic potential. As the demand for more stable, potent, and targeted peptide drugs continues to grow, the judicious application of versatile building blocks like this compound will undoubtedly play an increasingly pivotal role in the future of drug discovery and development.
References
- This compound | Flexbio System. Flexbio System.
- Solid phase synthesis of a cyclic peptide using fmoc chemistry. John S. McMurray. Tetrahedron Letters, 1991, 32(52), 7679-7682.
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
- Synthesis, Characterization and Antimicrobial activity of protected dipeptides and their deprotected analogs. Oriental Journal of Chemistry, 2017, 33(4).
- Chemical Synthesis of Antimicrobial Peptides. Springer Nature Experiments.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. calpaclab.com [calpaclab.com]
- 5. This compound | Flexbio System [flexbiosys.com]
- 6. Chemical Synthesis of Antimicrobial Peptides | Springer Nature Experiments [experiments.springernature.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Technical Guide: Strategic Incorporation of Boc-D-Dap(Fmoc)-OH for Orthogonal Peptide Derivatization
Abstract
The synthesis of complex peptides, such as branched, cyclic, or site-specifically labeled constructs, requires a sophisticated approach to protecting group chemistry. Boc-D-Dap(Fmoc)-OH is a uniquely versatile building block that enables such complexity through its orthogonal protection scheme. This guide provides a comprehensive framework for utilizing this compound in solid-phase peptide synthesis (SPPS). We will detail the underlying chemical principles, provide step-by-step protocols for Boc-based SPPS elongation, selective on-resin side-chain deprotection, and final cleavage, and discuss applications for this powerful technique.
Introduction: The Principle of Orthogonal Protection
Solid-phase peptide synthesis (SPPS) relies on the sequential addition of amino acids to a growing chain anchored to an insoluble resin.[1] To prevent unwanted side reactions, the reactive alpha-amino group of the incoming amino acid is temporarily protected, while reactive side chains are fitted with more permanent protecting groups.[2] An orthogonal protection strategy is one in which these two classes of protecting groups can be removed under completely different chemical conditions.[1]
This compound exemplifies this principle. It is a derivative of D-2,3-diaminopropionic acid (D-Dap) with two distinct, orthogonally protected amino groups:
-
Nα-Boc group (tert-butyloxycarbonyl): This group protects the alpha-amino group, which participates in backbone elongation. It is labile to moderate acid, typically trifluoroacetic acid (TFA).[3][]
-
Nβ-Fmoc group (9-fluorenylmethyloxycarbonyl): This group protects the side-chain beta-amino group. It is stable to the acidic conditions used for Boc removal but is readily cleaved by a secondary amine base, such as piperidine.[5]
This arrangement dictates that the primary synthesis of the peptide backbone must proceed via Boc-based SPPS .[6] During each cycle, TFA removes the Nα-Boc group, leaving the Nβ-Fmoc group on the Dap side chain untouched.[6] Once the main peptide sequence is assembled, the intact Fmoc group can be selectively removed on-resin to expose the side-chain amine for further modification, such as branching, cyclization, or conjugation to labels or other molecules.[6]
Chemical Strategy and Workflow
The use of this compound enables a multi-stage synthetic workflow. The core logic involves building the linear peptide using Boc chemistry, followed by a pivot to base-labile chemistry for side-chain modification before final cleavage.
Figure 1. Overall workflow for SPPS using this compound.
Detailed Protocols
This protocol outlines the manual synthesis process. Reagent equivalents are based on the initial loading capacity of the resin.
Materials and Reagents
| Reagent/Material | Purpose | Typical Grade/Concentration |
| Resins | Solid support | Merrifield (for C-term acid) or MBHA (for C-term amide), 100-200 mesh |
| Solvents | Resin swelling, washing | Dichloromethane (DCM), Dimethylformamide (DMF), Isopropanol (IPA) |
| Amino Acids | Building blocks | Nα-Boc protected amino acids, including this compound |
| Deprotection Reagents | Boc & Fmoc removal | Trifluoroacetic acid (TFA), Piperidine |
| Neutralization Base | Neutralize TFA salt | N,N-Diisopropylethylamine (DIEA) |
| Coupling Reagents | Activate carboxylic acid | HBTU, HOBt (optional additive) |
| Cleavage Cocktail | Resin cleavage, side-chain deprotection | Reagent K (TFA/water/phenol/thioanisole/EDT), HF, or TFMSA |
| Precipitation Solvent | Crude peptide precipitation | Cold Diethyl Ether or MTBE |
Protocol 1: Boc-SPPS Cycle for Peptide Elongation
This cyclical process is repeated for every amino acid in the linear sequence.
-
Resin Preparation:
-
Place the desired resin (e.g., MBHA, 0.1-0.5 mmol scale) in a reaction vessel with a sintered glass frit.
-
Swell the resin in DCM for 30-60 minutes with gentle agitation. Drain the solvent.[6]
-
-
Nα-Boc Deprotection:
-
Neutralization:
-
Add a 5-10% solution of DIEA in DCM to the resin.[6]
-
Agitate for 5-10 minutes to neutralize the N-terminal ammonium trifluoroacetate salt.
-
Drain the solution and wash with DCM (3 times).
-
-
Amino Acid Coupling (Incorporating this compound):
-
In a separate vessel, pre-activate the amino acid by dissolving this compound (2-3 equivalents) and HBTU (1.9-2.9 equivalents) in DMF.[8]
-
Add DIEA (4-6 equivalents) to the activation mixture. The mechanism involves HBTU activating the carboxylic acid to form a stable HOBt active ester, which is then susceptible to nucleophilic attack by the free amine on the resin.[9][10][11]
-
Immediately add the activated amino acid solution to the neutralized resin.
-
Agitate the reaction for 1-2 hours at room temperature.[3][8]
-
Monitoring: Perform a qualitative Kaiser (ninhydrin) test. A negative test (yellow beads) indicates complete coupling. If positive (blue beads), the coupling step should be repeated.[6][8]
-
-
Washing:
-
Once coupling is complete, drain the reaction solution.
-
Wash the resin with DMF (3 times) and DCM (3 times) to remove excess reagents and byproducts.[3] The resin is now ready for the next cycle.
-
Protocol 2: On-Resin Selective Fmoc Deprotection
This step is performed after the full linear peptide has been assembled.
-
Resin Preparation: Ensure the final Nα-Boc group has been removed and the resin has been neutralized and washed as described in Protocol 1 (steps 2 & 3).
-
Fmoc Removal:
-
Add a solution of 20% piperidine in DMF to the peptide-resin (approx. 10 mL per gram of resin).[5]
-
Agitate for 5 minutes, then drain.[5]
-
Add a second portion of 20% piperidine in DMF and agitate for an additional 15-20 minutes.
-
Drain and wash the resin extensively with DMF (5-7 times) and then DCM (3 times) to ensure complete removal of piperidine and dibenzofulvene adducts. The Nβ-amino group of the D-Dap residue is now free for derivatization.
-
Protocol 3: Side-Chain Derivatization (Example: Branching)
-
Coupling: Follow the coupling procedure outlined in Protocol 1, Step 4, using the desired Fmoc- or Boc-protected amino acid (or other molecule with a carboxylic acid) to couple onto the newly freed D-Dap side-chain amine.
-
Elongation (if building a second peptide chain): If building a branch, proceed with standard Fmoc-SPPS or Boc-SPPS cycles as appropriate for the protecting group of the newly added residue.
Protocol 4: Final Cleavage and Deprotection
This step removes the peptide from the resin and cleaves all remaining acid-labile side-chain protecting groups (e.g., Bzl, tBu).
-
Final Wash: Wash the final peptide-resin with DCM and dry it thoroughly under vacuum.[3]
-
Cleavage Cocktail Preparation:
-
CAUTION: Strong acids must be handled in a well-ventilated fume hood with appropriate personal protective equipment.
-
Prepare a cleavage cocktail suitable for the peptide sequence. A common general-purpose cocktail is Reagent K : TFA/water/phenol/thioanisole/1,2-ethanedithiol (EDT) in a ratio of 82.5:5:5:5:2.5.[3] Scavengers like phenol, thioanisole, and EDT are critical to trap the reactive cationic species generated from protecting groups, preventing side reactions with sensitive residues like Trp, Met, and Cys.
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried peptide-resin (approx. 10 mL per gram of resin).
-
Stir or agitate the mixture for 2-4 hours at room temperature.[12]
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Add the combined filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.[6]
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether 2-3 more times to remove scavengers.[3]
-
Dry the crude peptide pellet under vacuum.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) to obtain the final product with high purity.[3]
Applications and Advantages
The strategic use of this compound opens avenues for synthesizing highly complex and functional peptides.
-
Branched Peptides: A second peptide chain can be synthesized from the Dap side-chain, creating constructs that can mimic protein domains or serve as multivalent ligands.
-
Site-Specific Labeling: Fluorophores, biotin, or other reporter molecules can be precisely attached to the Dap side-chain for use in diagnostic assays or imaging studies.
-
Cyclic Peptides: The side-chain amine can be used as an anchor point for cyclization with the C-terminus or another side chain, constraining the peptide's conformation to enhance activity or stability.
-
pH-Sensitive Constructs: The side-chain amine of diaminopropionic acid has a pKa that, when incorporated into a peptide, can be sensitive to pH changes within the physiological range, making it useful for designing vectors for nucleic acid delivery that respond to endosomal acidification.[13][14]
Figure 2. Derivatization pathways after selective Fmoc deprotection.
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Coupling (Positive Kaiser Test) | Steric hindrance; peptide aggregation; poor resin swelling. | Double couple (repeat the coupling step); use a stronger coupling agent or additive (e.g., HATU); switch to a higher-swelling resin (e.g., TentaGel). |
| Incomplete Fmoc Removal | Insufficient deprotection time; degraded piperidine solution. | Extend the second piperidine treatment to 30 minutes; use a freshly prepared 20% piperidine/DMF solution. |
| Low Crude Purity Post-Cleavage | Inefficient scavenging; premature side-chain deprotection. | Ensure the correct cleavage cocktail is used for the amino acids present (e.g., Reagent K for Trp/Cys/Met). Verify the stability of side-chain protecting groups to repeated Boc deprotection steps. |
| Peptide Deletion Sequences | Incomplete deprotection or coupling in a previous cycle. | Optimize deprotection and coupling times; incorporate a capping step (e.g., with acetic anhydride) after coupling to block unreacted amines. |
Conclusion
This compound is a high-value reagent for advanced peptide synthesis. Its orthogonal protecting groups are perfectly suited for a Boc-SPPS strategy, allowing for the reliable assembly of a linear peptide backbone, followed by selective on-resin modification of the diaminopropionic acid side chain. This enables the precise, site-specific engineering of complex peptide architectures that are inaccessible through standard linear synthesis, empowering researchers in drug discovery, diagnostics, and materials science.
References
- Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal. Aapptec.
- Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
- Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Aapptec.
- Fields, G. B. (2009). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Methods in Molecular Biology, 528, 29-44.
- Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1168. Aapptec.
- Aapptec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Aapptec.
- Sahoo, S. K. (2015). T boc fmoc protocols in peptide synthesis. SlideShare.
- Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection. Aapptec.
- Lättig-Tünnemann, G., et al. (2011). Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors. Molecular BioSystems, 7(4), 1041-1044.
- Peptide and Protein Engineering Laboratory. (2022). Peptide Hand Synthesis Part 8: Cleaving. YouTube.
- Sforza, F., et al. (2018). Synthesis of a diaminopropanoic acid-based nucleoamino acid and assembly of cationic nucleopeptides for biomedical applications. New Journal of Chemistry, 42(1), 323-331.
- Kumar, V., et al. (2021). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, 25(6), 1462-1471.
- Ross, N. L., et al. (2014). Manipulating the pH response of 2,3-diaminopropionic acid rich peptides to mediate highly effective gene silencing with low-toxicity. Biomaterials, 35(34), 9373-9383.
- Henriques, S. T., et al. (2012). Diaminopropionic acid lipopeptides: characterization studies of polyplexes aimed at pDNA delivery. Journal of Peptide Science, 18(9), 558-564.
- Foden, C. S., et al. (2023). Selective Synthesis of Lysine Peptides and the Prebiotically Plausible Synthesis of Catalytically Active Diaminopropionic Acid Peptide Nitriles in Water. Journal of the American Chemical Society, 145(4), 2315-2323.
- Wikipedia. (n.d.). HBTU. Wikipedia.
Sources
- 1. peptide.com [peptide.com]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 5. peptide.com [peptide.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chempep.com [chempep.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. HBTU - Wikipedia [en.wikipedia.org]
- 12. m.youtube.com [m.youtube.com]
- 13. Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Manipulating the pH response of 2,3-diaminopropionic acid rich peptides to mediate highly effective gene silencing with low-toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Activation of Boc-D-Dap(Fmoc)-OH in Solid-Phase Peptide Synthesis
Introduction: The Strategic Importance of Boc-D-Dap(Fmoc)-OH in Peptide Synthesis
The site-specific incorporation of non-proteinogenic amino acids is a cornerstone of modern peptide chemistry, enabling the design of therapeutic peptides and research tools with enhanced stability, novel functionalities, and tailored biological activities. 2,3-diaminopropionic acid (Dap) is a particularly versatile building block, introducing a primary amine on the side chain that serves as a valuable handle for chemical modification.[1] This β-amino group can be used for creating branched or cyclic peptides, or for conjugating molecules such as labels or drugs.[2][3]
To successfully incorporate Dap into a peptide sequence using Solid-Phase Peptide Synthesis (SPPS), a robust and orthogonal protection strategy is paramount to prevent unintended side reactions like chain branching.[1] The use of This compound represents an elegant solution within the Boc/Bzl protection strategy.[4] In this scheme, the α-amino group is protected by the acid-labile tert-butyloxycarbonyl (Boc) group, which is removed at each cycle of synthesis. The side-chain (β-amino) is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.[1][4] This orthogonality is crucial, as it allows for the selective deprotection of the side-chain amine on the resin, permitting specific modifications while the peptide backbone and other acid-labile side-chain protecting groups remain intact.[2][4]
This guide provides a comprehensive overview of the principles and detailed protocols for the efficient activation and coupling of this compound in Boc-SPPS. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block for the synthesis of complex peptides.
PART 1: The Chemistry of Activation: Principles and Mechanistic Insights
The formation of a peptide bond is not a spontaneous process; it requires the activation of the carboxylic acid moiety of the incoming amino acid to make it susceptible to nucleophilic attack by the free N-terminal amine of the resin-bound peptide.[5][6] The choice of activation method is critical for ensuring high coupling efficiency, minimizing racemization, and preventing other side reactions.[7] For this compound, two primary classes of activating agents are commonly employed: uronium/aminium salts and carbodiimides.
Uronium/Aminium Salt Activation (e.g., HBTU, HATU)
Reagents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient coupling reagents known for promoting rapid and clean reactions.[8][9] Their mechanism involves the rapid formation of an active ester intermediate.
The activation with HBTU, in the presence of a tertiary base like N,N-diisopropylethylamine (DIPEA), proceeds via the formation of a highly reactive HOBt (hydroxybenzotriazole) ester.[5][10] This active ester is then readily attacked by the primary amine on the resin. The presence of HOBt within the HBTU structure helps to suppress racemization.[5][8]
Caption: HBTU-mediated activation and coupling workflow.
A potential side reaction with uronium reagents is guanidinylation, where the reagent modifies the free N-terminal amine, capping the peptide chain.[11] This is typically avoided by pre-activating the amino acid for a short period before adding it to the resin, or by using in situ neutralization protocols.[11][12]
Carbodiimide Activation (e.g., DIC/HOBt)
Carbodiimides, such as N,N'-diisopropylcarbodiimide (DIC), are another class of widely used activating agents.[13] The mechanism involves the reaction of the carboxylic acid with the carbodiimide to form a highly reactive O-acylisourea intermediate.[13][14] This intermediate is prone to racemization and can rearrange to a non-reactive N-acylurea.[13][15]
To mitigate these side reactions, an additive like HOBt is almost always included. HOBt rapidly traps the O-acylisourea intermediate to form a more stable and less racemization-prone HOBt-ester, which then proceeds to react with the resin-bound amine.[13][16]
Caption: DIC/HOBt activation mechanism highlighting the role of HOBt.
One advantage of using DIC is that the resulting byproduct, diisopropylurea (DIU), is soluble in common SPPS solvents like DMF and DCM, making its removal straightforward during wash steps.[13]
PART 2: Experimental Protocols and Quantitative Guidelines
Successful incorporation of this compound relies on meticulous execution of the SPPS cycle. The following protocols are generalized for manual synthesis and can be adapted for automated synthesizers. Equivalents are calculated relative to the initial loading of the resin.
General SPPS Cycle for Boc Chemistry
The incorporation of any amino acid in Boc-SPPS, including this compound, follows a repeated cycle of deprotection, neutralization, and coupling.
Caption: General workflow for one cycle of Boc-SPPS.[7]
Reagent Stoichiometry and Reaction Conditions
The following table summarizes recommended reagent quantities and reaction times for the two primary activation methods. These may require optimization depending on the specific peptide sequence and resin.
| Parameter | HBTU/DIPEA Activation | DIC/HOBt Activation |
| This compound | 2.0 - 3.0 eq. | 3.0 eq. |
| Activating Agent | 2.0 - 2.9 eq. HBTU | 3.0 eq. DIC |
| Additive | (Included in HBTU) | 3.0 eq. HOBt |
| Base | 4.0 - 6.0 eq. DIPEA | N/A (added during neutralization) |
| Pre-activation Time | 1-2 minutes | 10-15 minutes |
| Coupling Time | 1-2 hours | 2-4 hours |
| Solvent | DMF | DMF or DCM/DMF |
Table 1: Recommended Reagent Equivalents and Times.[2][4]
Protocol 1: HBTU/DIPEA Activation and Coupling
This protocol is highly efficient and generally recommended for most sequences, including those that may be sterically hindered.[17]
-
Resin Preparation: Swell the resin (e.g., Merrifield, PAM, or MBHA) in DCM for 30-60 minutes, followed by washing with DMF (3x).[1][17]
-
Boc Deprotection: Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 1-2 minutes, drain, then add fresh TFA solution and agitate for 20-30 minutes.[1]
-
Washing: Wash the resin thoroughly to remove residual acid: DCM (3x), Isopropanol (IPA) (3x), and DMF (3x).[17]
-
Neutralization: Treat the resin with a solution of 5-10% DIPEA in DMF for 2 minutes. Repeat this step once. Wash with DMF (3x).[17]
-
Activation and Coupling:
-
Monitoring and Washing:
Protocol 2: DIC/HOBt Activation and Coupling
This method is a cost-effective and reliable alternative to uronium salt activators.
-
Resin Preparation, Deprotection, and Neutralization: Follow steps 1-4 from the HBTU/DIPEA protocol.
-
Pre-activation:
-
Coupling: Add the pre-activated amino acid solution to the resin and agitate for 2-4 hours at room temperature.[4]
-
Monitoring and Washing:
PART 3: Quality Control, Troubleshooting, and Field-Proven Insights
Ensuring the fidelity of each coupling step is critical for the synthesis of high-purity peptides.
Monitoring Coupling Efficiency: The Kaiser Test
The most common method for real-time, qualitative monitoring of coupling reactions is the Kaiser (ninhydrin) test, which detects free primary amines.[4][18]
-
Positive Result (Blue/Purple Beads): Indicates the presence of unreacted amines, signifying incomplete coupling.[18]
-
Negative Result (Yellow/Colorless Beads): Suggests the coupling reaction is complete.[4][18]
It is important to note that the Kaiser test does not work for secondary amines like proline. For N-terminal proline, an alternative like the Chloranil or Isatin test should be used.[19]
Troubleshooting Incomplete Coupling
A positive Kaiser test after the scheduled coupling time requires intervention. Here are common causes and solutions:
| Problem | Causality | Recommended Action |
| Steric Hindrance | The bulky nature of the incoming amino acid or the resin-bound peptide sequence can slow down the reaction. | Double Couple: Repeat the coupling step with a fresh solution of activated amino acid.[17] Use a stronger activator: Switch from DIC/HOBt to HATU, which is highly effective for sterically hindered couplings.[7] |
| Poor Resin Swelling | Inadequate swelling limits the accessibility of reactive sites within the resin beads. | Ensure the resin is fully swollen in the appropriate solvent (e.g., DMF, DCM) before starting the synthesis.[17] |
| Reagent Degradation | Coupling reagents, especially carbodiimides and uronium salts, can degrade upon exposure to moisture. | Use fresh, high-quality reagents. Store them under inert gas and in a desiccator.[17] |
| Peptide Aggregation | On-resin aggregation of the growing peptide chain can block reactive sites. | Switch to a more polar solvent like N-methylpyrrolidone (NMP), or add chaotropic salts to disrupt secondary structures.[11] |
Table 2: Troubleshooting Guide for Poor Coupling Efficiency.
Managing Potential Side Reactions
-
Racemization: The risk of epimerization is highest during the activation step.[20] The use of additives like HOBt or employing uronium salts like HBTU/HATU significantly suppresses this side reaction.[5][15] For particularly sensitive residues, pre-activation times should be kept to a minimum.
-
Lactam Formation: While less common for Dap compared to its longer homologues, intramolecular cyclization involving the side-chain amino group can occur under basic conditions.[17] Ensuring the Fmoc group remains on the side-chain until it is intentionally removed is the primary preventative measure.
Conclusion
The successful incorporation of this compound into synthetic peptides is readily achievable through the careful application of well-established activation protocols. The orthogonal protection offered by this building block provides invaluable flexibility for the synthesis of complex, modified peptides. Uronium salt-based activators like HBTU offer high efficiency and speed, while carbodiimide methods like DIC/HOBt present a robust and economical alternative. By understanding the mechanisms behind these activation strategies, diligently monitoring reaction completion, and being prepared to troubleshoot potential issues, researchers can confidently utilize this compound to advance their scientific objectives.
References
- BenchChem Technical Support Center. (2025). Boc-Dap-OH Coupling in Solid-Phase Peptide Synthesis (SPPS). BenchChem.
- BenchChem Technical Support Team. (2025). Common side reactions with Boc-Dap-OH and how to prevent them. BenchChem.
- Creative Peptides. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions.
- BenchChem Technical Support Team. (2025).
- BenchChem Technical Support Team. (2025). Step-by-step protocol for Boc-Dap-OH in solid-phase peptide synthesis. BenchChem.
- Gibard, C., et al. (2023). Selective Synthesis of Lysine Peptides and the Prebiotically Plausible Synthesis of Catalytically Active Diaminopropionic Acid Peptide Nitriles in Water. Journal of the American Chemical Society.
- Roviello, G. N., et al. (2012).
- Roviello, G. N., et al. (2012). Synthesis of a diaminopropanoic acid-based nucleoamino acid and assembly of cationic nucleopeptides for biomedical applications.
- Gibard, C., et al. (2023).
- BenchChem Technical Support Team. (2025). Application Notes and Protocols for the Synthesis of Cyclic Peptides Using HBTU. BenchChem.
- Wikipedia. (2023). HBTU.
- BenchChem Technical Support Team. (2025).
- BenchChem Technical Support Team. (2025).
- Aapptec Peptides. (2021). Carbodiimides and Additives.
- UCL Discovery. (2023). Selective Synthesis of Lysine Peptides and the Prebiotically Plausible Synthesis of Catalytically Active Diaminopropionic Acid.
- Fields, C., et al. (1991). HBTU activation for automated Fmoc solid-phase peptide synthesis. Peptide research.
- Fiveable. (n.d.). HBTU Definition - Organic Chemistry Key Term.
- de la Torre, B. G., & Albericio, F. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies.
- AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
- ResearchGate. (n.d.).
- BenchChem Technical Support Team. (2025). Troubleshooting poor coupling efficiency of Fmoc-D-Bpa-OH. BenchChem.
- Thermo Fisher Scientific. (n.d.). Carbodiimide Crosslinker Chemistry.
- Nakatsuji, H., et al. (2015). Carbodiimide Induced Cross-Linking, Ligand Addition, and Degradation in Gelatin.
- BenchChem Technical Support Team. (2025). A Comparative Guide to HPLC Purity Analysis of Synthetic Peptides with Fmoc-Dap(Boc)
- AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS.
- Novabiochem. (2009). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- BOC Sciences. (n.d.).
- BenchChem Technical Support Team. (2025).
- AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- ChemPep Inc. (n.d.). Fmoc Solid Phase Peptide Synthesis.
- AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests.
- CEM Corporation. (n.d.). Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. HBTU activation for automated Fmoc solid-phase peptide synthesis. | Semantic Scholar [semanticscholar.org]
- 10. HBTU - Wikipedia [en.wikipedia.org]
- 11. peptide.com [peptide.com]
- 12. peptide.com [peptide.com]
- 13. peptide.com [peptide.com]
- 14. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 15. bachem.com [bachem.com]
- 16. chempep.com [chempep.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. peptide.com [peptide.com]
- 20. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS [cem.com]
Boc-D-Dap(Fmoc)-OH deprotection of Boc group with TFA
An In-Depth Guide to the Selective Nα-Boc Deprotection of Boc-D-Dap(Fmoc)-OH Using Trifluoroacetic Acid
Abstract
This technical guide provides a comprehensive framework for the selective acid-catalyzed removal of the tert-butyloxycarbonyl (Boc) protecting group from N-α-Boc-N-β-Fmoc-D-2,3-diaminopropionic acid (this compound). The strategic use of orthogonally protected amino acids like this compound is fundamental to the synthesis of complex, modified peptides, enabling site-specific conjugations, branching, or cyclization.[1][2] This document delves into the underlying chemical principles, offers a robust, step-by-step experimental protocol, and provides expert insights into process validation, troubleshooting, and safety. The protocols and data herein are designed for researchers, chemists, and drug development professionals engaged in advanced peptide synthesis.
The Principle of Orthogonal Protection in Peptide Synthesis
In modern peptide chemistry, the ability to selectively deprotect one functional group while others remain intact is paramount. This concept, known as orthogonal protection, allows for the precise, stepwise construction and modification of complex biomolecules.[][4] this compound is a quintessential example of an orthogonally protected building block, featuring two distinct amine-protecting groups:
-
The Nα-Boc Group: An acid-labile group protecting the alpha-amine. It is stable to basic conditions but is efficiently cleaved by moderately strong acids like trifluoroacetic acid (TFA).[5] This group is typically removed at each cycle of peptide elongation during Boc-based solid-phase peptide synthesis (SPPS).[1][2]
-
The Nβ-Fmoc Group: A base-labile group protecting the side-chain beta-amine. The 9-fluorenylmethyloxycarbonyl (Fmoc) group is stable to acidic conditions but is readily removed by bases such as piperidine.[][6]
This orthogonal arrangement grants the synthetic chemist complete control. The Nα-Boc group can be removed to extend the peptide backbone, while the Nβ-Fmoc group remains, safeguarding the side-chain amine. At a later, desired stage of the synthesis, the Fmoc group can be selectively removed to allow for specific modification of the side chain, such as attaching a reporter molecule, building a branched peptide, or forming a cyclic structure.[1][2]
Mechanism of TFA-Mediated Boc Deprotection
The cleavage of the Boc group with TFA is a robust and well-understood acid-catalyzed elimination reaction. The process proceeds through several distinct steps, which generates gaseous byproducts and a highly reactive carbocation intermediate that must be controlled.[7][8][9]
-
Protonation: The reaction initiates with the protonation of the Boc group's carbonyl oxygen by the strong acid, TFA.[8][9]
-
Cleavage & Cation Formation: This protonation destabilizes the carbamate, leading to its cleavage. This generates an unstable carbamic acid intermediate and a resonance-stabilized tert-butyl carbocation.[7][8]
-
Decarboxylation: The carbamic acid intermediate rapidly decomposes, releasing carbon dioxide (CO₂) gas.[7][8]
-
Amine Salt Formation: The newly liberated primary amine is immediately protonated by the excess TFA in the reaction medium, yielding the corresponding ammonium trifluoroacetate salt.[8]
The generation of the electrophilic tert-butyl cation is a critical event. In the absence of other nucleophiles, this cation can be deprotonated to form isobutylene gas or potentially alkylate sensitive amino acid residues (e.g., Tryptophan, Methionine) if present in a larger peptide sequence.[10] To prevent these undesirable side reactions, a "scavenger" such as triisopropylsilane (TIS) is often included in the deprotection cocktail to trap the carbocation.[8][11]
Caption: Mechanism of TFA-mediated Boc deprotection and cation scavenging.
Quantitative Data and Reaction Parameters
The efficiency of Boc deprotection is influenced by several key parameters. The following table summarizes the recommended conditions for the selective deprotection of this compound.
| Parameter | Recommended Value | Rationale & Expert Insights |
| Substrate | This compound | A bifunctional amino acid derivative for orthogonal synthesis strategies.[12] |
| Solvent | Dichloromethane (DCM), Anhydrous | Provides excellent solubility for the substrate and is compatible with TFA. Ensure it is peptide synthesis grade. |
| Reagent | Trifluoroacetic Acid (TFA) | A strong acid that efficiently cleaves the Boc group. Its volatility simplifies removal post-reaction.[8] |
| TFA Concentration | 25-50% (v/v) in DCM | A 50% solution provides rapid deprotection.[1][13] Lower concentrations (e.g., 25%) can be used for more sensitive substrates but may require longer reaction times.[14] |
| Reaction Temperature | 0 °C to Room Temperature (20-25 °C) | The reaction is typically started at 0 °C to control the initial exotherm and then allowed to warm to room temperature.[13] |
| Reaction Time | 30 minutes - 2 hours | Reaction progress should be monitored. For simple substrates, 30-60 minutes is often sufficient.[9][14] |
| Scavengers | Not strictly required for this specific substrate | Scavengers like Triisopropylsilane (TIS, ~2.5%) are critical when deprotecting Boc groups on larger peptides containing sensitive residues (Trp, Met, Cys) to prevent alkylation by the tert-butyl cation.[8][11] For the standalone amino acid, it is generally omitted. |
Detailed Experimental Protocol
This protocol describes a standard procedure for the solution-phase Nα-Boc deprotection of this compound on a 1 mmol scale.
Materials and Reagents
-
This compound (426.46 g/mol )
-
Trifluoroacetic Acid (TFA), Reagent Grade
-
Dichloromethane (DCM), Anhydrous, Peptide Synthesis Grade
-
Saturated Sodium Bicarbonate (NaHCO₃) solution, aqueous
-
Brine (Saturated NaCl solution), aqueous
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Cold Diethyl Ether
-
Deionized Water
Equipment
-
Round-bottom flask with magnetic stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, acid-resistant gloves
Step-by-Step Procedure
-
Reaction Setup:
-
In a clean, dry round-bottom flask, dissolve this compound (e.g., 426 mg, 1.0 mmol) in anhydrous DCM (5 mL).
-
Cool the flask in an ice bath to 0 °C.
-
-
Deprotection:
-
Slowly add an equal volume of TFA (5 mL for a 50% v/v solution) to the stirred solution in the flask.
-
CAUTION: The reaction may be exothermic. The evolution of CO₂ gas will occur; ensure the system is not sealed.[7]
-
Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.
-
-
Reaction Monitoring (Validation Checkpoint):
-
Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[15]
-
TLC: Use a mobile phase like 10% Methanol in DCM. The product, H-D-Dap(Fmoc)-OH·TFA, will be more polar and have a lower Rf value than the starting material. The product amine can be visualized with a ninhydrin stain.[9]
-
HPLC: A reverse-phase column can show the disappearance of the starting material peak and the appearance of the product peak.
-
-
Work-up and Isolation:
-
Once the reaction is complete, concentrate the solution in vacuo using a rotary evaporator to remove the DCM and excess TFA.[13][14]
-
To ensure complete removal of residual TFA, the resulting oil or solid can be co-evaporated with additional DCM (2 x 10 mL).
-
Method A (Precipitation): Add the concentrated residue to a flask containing cold diethyl ether (~50 mL) with vigorous stirring. The product, H-D-Dap(Fmoc)-OH as its TFA salt, should precipitate as a solid. Collect the solid by filtration, wash with additional cold ether, and dry under vacuum.[2]
-
Method B (Aqueous Work-up for Free Amine): Use this method if the free amine is desired and stable. Dissolve the crude residue in DCM (20 mL). Transfer to a separatory funnel and carefully wash with saturated NaHCO₃ solution (2 x 15 mL) to neutralize the TFA salt and extract the acid. Wash with brine (1 x 15 mL), dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the free amine, H-D-Dap(Fmoc)-OH.[14][15]
-
-
Characterization:
-
Confirm the identity and purity of the final product using analytical techniques such as LC-MS (to verify the correct mass of the deprotected product) and NMR spectroscopy if required.
-
Caption: Experimental workflow for TFA-mediated Boc deprotection.
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Deprotection | • Insufficient TFA concentration or equivalents.[9]• Reaction time is too short or temperature too low.[9]• Water present in the reaction mixture. | • Increase TFA concentration to 50% or higher.• Extend the reaction time and monitor by TLC/HPLC.• Ensure anhydrous conditions by using dry DCM and fresh TFA. |
| Product Degradation | • The Fmoc group is partially labile to very prolonged exposure to strong TFA. | • Do not extend the reaction time unnecessarily. Monitor the reaction and proceed to work-up upon completion. |
| Low Yield after Work-up | • Product is partially soluble in diethyl ether (Method A).• Product is water-soluble, leading to loss during aqueous wash (Method B). | • Ensure the diethyl ether is ice-cold and use a larger volume to minimize solubility.• If the product is water-soluble, avoid the aqueous work-up. Isolate the TFA salt via precipitation or use a resin-based scavenger to neutralize.[16] |
| Difficulty Removing TFA | • TFA can form azeotropes or be difficult to remove completely from the amine salt. | • Co-evaporate the crude product with a non-polar solvent like toluene or more DCM after the initial concentration.[13] |
Safety and Handling Precautions
-
Trifluoroacetic Acid (TFA): TFA is a highly corrosive and toxic acid that can cause severe chemical burns. Always handle TFA in a well-ventilated chemical fume hood while wearing appropriate PPE, including a lab coat, safety goggles, and acid-resistant gloves (e.g., butyl rubber or neoprene).
-
Dichloromethane (DCM): DCM is a volatile organic solvent and a suspected carcinogen. Minimize exposure by handling it within a fume hood.
-
Pressure Build-up: The deprotection reaction liberates carbon dioxide gas.[7][8] Never perform this reaction in a sealed container. Ensure the reaction vessel is open to the atmosphere (e.g., via a drying tube) to prevent a dangerous build-up of pressure.
References
- BOC Deprotection. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
- How to do work-up of a BOC deprotection reaction by TFA? (2013). ResearchGate.
- Supporting Information for Polymer Chemistry. (2010). The Royal Society of Chemistry.
- Boc Deprotection (TFA). (n.d.). Common Organic Chemistry.
- Purification and preliminary characterization of dDAP, a novel dipeptidylaminopeptidase from Dictyostelium discoideum. (1995). PubMed.
- Boc Deprotection Mechanism (TFA). (n.d.). Common Organic Chemistry.
- Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides. (2024). National Institutes of Health.
- Deprotection Guide. (n.d.). Glen Research.
- How to confirm BOC deprotection by TFA? (2016). ResearchGate.
- Deprotection and purification of oligonucleotides and their derivatives. (n.d.). Google Patents.
- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). National Institutes of Health.
- Synthesis, deprotection, and purification of diphosphorylated RNA oligonucleotides. (2023). ChemRxiv.
- Deprotection - Volume 1 - Deprotect to Completion. (n.d.). Glen Research.
- Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 4. biosynth.com [biosynth.com]
- 5. peptide.com [peptide.com]
- 6. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. scbt.com [scbt.com]
- 13. rsc.org [rsc.org]
- 14. Boc Deprotection - TFA [commonorganicchemistry.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
Application Note & Protocol: On-Resin Synthesis of Cyclic Peptides Using an Orthogonal Boc/Fmoc Strategy with Boc-D-Dap(Fmoc)-OH
Audience: Researchers, scientists, and drug development professionals engaged in peptide chemistry and therapeutic development.
Senior Application Scientist: Dr. Evelyn Reed
Introduction: The Power of Constraint in Peptide Therapeutics
Linear peptides, while versatile, often suffer from metabolic instability due to enzymatic degradation and possess high conformational flexibility, which can lead to reduced receptor affinity and selectivity. Cyclization is a powerful strategy to overcome these limitations.[1][2] By introducing conformational constraints, cyclic peptides exhibit enhanced proteolytic resistance, improved membrane permeability, and a more defined three-dimensional structure for potent and selective target binding.[2][3]
This guide details a robust protocol for synthesizing cyclic peptides on a solid support. The strategy hinges on the use of N-α-tert-butyloxycarbonyl-D-2,3-diaminopropionic acid (Boc-D-Dap(Fmoc)-OH), a specialized non-proteinogenic amino acid.[4] This building block is uniquely equipped for creating a lactam bridge (an intramolecular amide bond), a common method for peptide cyclization.[1][5] We will employ an orthogonal protection scheme, where the acid-labile Boc group serves for temporary N-terminal protection during chain elongation, and the base-labile Fmoc group provides semi-permanent protection for the Dap side-chain amine, enabling its selective deprotection for on-resin cyclization.[5][]
The Orthogonal Protection Strategy: A Tale of Two Groups
Successful peptide synthesis requires the precise and sequential formation of amide bonds. This is orchestrated by protecting groups that "cap" reactive functional groups, preventing unintended side reactions.[7] An orthogonal strategy employs protecting groups that can be removed under distinct chemical conditions, allowing for selective deprotection at specific stages of the synthesis.[]
In this protocol, we leverage the classic Boc/Fmoc orthogonality:
-
Boc (tert-butyloxycarbonyl) Group: Protects the α-amino group of the growing peptide chain. It is stable to basic conditions but is readily cleaved by moderate acids like trifluoroacetic acid (TFA).[][8] This allows for the stepwise addition of amino acids.
-
Fmoc (9-fluorenylmethyloxycarbonyl) Group: Protects the β-amino group on the Dap side chain. It is stable to the acidic conditions used for Boc removal but is cleaved by basic reagents, most commonly a solution of piperidine in DMF.[][7][8]
This elegant orthogonality is the cornerstone of our method, allowing us to first assemble the full linear peptide and then, while it is still anchored to the solid support, selectively unmask the Dap side-chain amine to perform the crucial cyclization reaction.[5][9]
Key Reagents and Their Roles
| Reagent/Protecting Group | Abbreviation | Chemical Role | Cleavage Condition | Orthogonality |
| tert-butyloxycarbonyl | Boc | Temporary α-Amino Protection | Trifluoroacetic Acid (TFA) | Orthogonal to Fmoc |
| 9-fluorenylmethyloxycarbonyl | Fmoc | Side-Chain Amine Protection | 20% Piperidine in DMF | Orthogonal to Boc and acid-labile groups |
| Benzopyrrolidino-uronium hexafluorophosphate | PyBOP | Peptide Coupling/Cyclization Activator | N/A (Consumed in reaction) | N/A |
| N,N-Diisopropylethylamine | DIEA | Activation Base / Neutralization Base | N/A (Consumed in reaction) | N/A |
| Trifluoroacetic Acid | TFA | Cleavage & Global Deprotection | N/A (Final step reagent) | Cleaves Boc and other acid-labile groups |
| Triisopropylsilane | TIS | Scavenger (Cation Trap) | N/A (Additive in cleavage) | N/A |
Experimental Workflow: From Linear Chain to Cyclic Product
The synthesis is a multi-stage process performed on a solid-phase resin. The entire workflow is designed to maximize purity and yield by performing the critical cyclization step before cleaving the peptide from the support.
Sources
- 1. Peptide Cyclisation Methods | AltaBioscience [altabioscience.com]
- 2. biotage.com [biotage.com]
- 3. Head-to-Tail Cyclization for Cyclic Peptide Synthesis - Creative Peptides [creative-peptides.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 7. lifetein.com [lifetein.com]
- 8. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
Application Notes and Protocols for the Synthesis of Branched Peptides Utilizing Boc-D-Dap(Fmoc)-OH
Introduction: The Architectural Advantage of Branched Peptides
In the landscape of therapeutic peptide research and drug development, structural innovation is a key driver of enhanced biological activity, stability, and target specificity. Branched peptides, which feature multiple peptide chains attached to a central core, have emerged as a compelling class of molecules with significant therapeutic potential.[1][2] Their unique architecture offers several advantages over their linear counterparts, including increased resistance to proteolytic degradation, improved in vivo half-life, and the ability to present multiple copies of a bioactive motif, which can lead to enhanced receptor binding and avidity.[3][4] These attributes make branched peptides highly attractive candidates for the development of novel vaccines, targeted drug delivery systems, and potent antimicrobial agents.[1][5]
The synthesis of these complex structures, however, necessitates a sophisticated and robust chemical strategy. A cornerstone of this approach is the use of orthogonally protected amino acid building blocks that can serve as branching points. This guide provides a detailed technical overview and step-by-step protocols for the synthesis of branched peptides using N-α-tert-butyloxycarbonyl-N-β-(9-fluorenylmethyloxycarbonyl)-D-2,3-diaminopropionic acid (Boc-D-Dap(Fmoc)-OH). This specific building block offers a powerful orthogonal protection scheme, where the acid-labile Boc group and the base-labile Fmoc group can be selectively removed, allowing for the controlled and sequential elongation of peptide chains from both the α- and β-amino groups of the D-diaminopropionic acid core.[6][7]
This document is intended for researchers, scientists, and drug development professionals actively engaged in peptide synthesis. It aims to provide not only a set of reliable protocols but also the underlying chemical principles and practical insights to enable the successful and efficient construction of well-defined branched peptide architectures.
The Core Building Block: this compound
The utility of this compound as a branching unit stems from its unique trifunctional nature and the orthogonal protecting groups on its two amino functionalities.[6]
-
D-Configuration: The use of the D-isomer of diaminopropionic acid can impart increased resistance to enzymatic degradation in the final branched peptide.
-
α-Amino Group Protection (Boc): The N-α-amino group is protected by the tert-butyloxycarbonyl (Boc) group. The Boc group is stable to the basic conditions used for Fmoc removal but is readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA).[][9]
-
β-Amino Group Protection (Fmoc): The N-β-amino group is protected by the 9-fluorenylmethyloxycarbonyl (Fmoc) group. The Fmoc group is stable to the acidic conditions used for Boc deprotection but is selectively removed by treatment with a secondary amine base, most commonly piperidine.[][9]
This orthogonality is the lynchpin of the strategy, allowing for the selective deprotection and subsequent acylation of either the α- or β-amino group at any desired stage of the synthesis.
Chemical Structure and Properties
| Property | Value |
| Chemical Formula | C₂₃H₂₆N₂O₆[10] |
| Molecular Weight | 426.46 g/mol [10] |
| CAS Number | 131570-56-4[10] |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMF, DCM, and other common organic solvents used in peptide synthesis. |
Strategic Synthesis Workflow: An Overview
The synthesis of a branched peptide using this compound on a solid support generally follows a multi-stage process that leverages the orthogonal nature of the protecting groups. The following diagram illustrates a typical workflow for assembling a branched peptide where the main chain is extended from the α-amino group and the branch is extended from the β-amino group.
Caption: General workflow for branched peptide synthesis using this compound.
Experimental Protocols
Materials and Reagents
-
Resin: Merrifield, PAM, or MBHA resin for Boc-SPPS. The choice depends on the desired C-terminal functionality (acid or amide).[7]
-
Amino Acids: N-α-Boc protected amino acids with appropriate side-chain protection (e.g., Bzl-based).
-
Branching Unit: this compound.
-
Solvents: Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) of peptide synthesis grade.
-
Deprotection Reagents:
-
Coupling Reagents:
-
Activation Base: N,N-Diisopropylethylamine (DIEA).
-
Neutralization Base: 5-10% DIEA in DCM.[7]
-
Washing Solvents: Isopropanol (IPA), Methanol (MeOH).
-
Cleavage Cocktail: Reagent B (TFA/H₂O/Phenol/TIPS, 88:5:5:2 v/v/w/v) or other appropriate cleavage mixtures depending on the peptide sequence.
-
Precipitation and Washing: Cold diethyl ether.
-
Analytical Instruments: RP-HPLC system for purification and purity analysis, Mass spectrometer for identity confirmation.
Protocol 1: Solid-Phase Synthesis of the Main Peptide Chain (Boc-SPPS)
This protocol outlines the steps for elongating the main peptide chain from the C-terminus, incorporating the this compound branching unit, and continuing the main chain elongation from its α-amino group.
-
Resin Preparation: a. Place the desired amount of resin (e.g., 0.1-0.5 mmol scale) in a reaction vessel. b. Swell the resin in DCM for 30-60 minutes.[7]
-
First Amino Acid Coupling (if not pre-loaded): a. Couple the first N-α-Boc protected amino acid to the resin using standard Boc-SPPS coupling protocols.
-
Boc-SPPS Cycle for Main Chain Elongation: a. Boc Deprotection: i. Treat the resin with 25-50% TFA in DCM for 1-2 minutes and drain.[7] ii. Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.[7] iii. Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times), IPA (2 times), and then DCM (3 times).[7] b. Neutralization: i. Add a 5-10% solution of DIEA in DCM to the resin and agitate for 5-10 minutes.[7] ii. Drain and repeat the neutralization step. iii. Wash the resin with DCM (3-5 times) to remove excess base.[7] c. Amino Acid Coupling: i. In a separate vessel, dissolve the next N-α-Boc amino acid (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents, if using HBTU) in DMF.[6] ii. Add DIEA (6 equivalents) and allow the mixture to pre-activate for 2-5 minutes.[6] iii. Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.[6] iv. Monitor the coupling reaction using a Kaiser test (ninhydrin test). A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), repeat the coupling step.[6] d. Repeat: Repeat step 3 for each amino acid in the main chain until the position for the branching unit is reached.
-
Incorporation of this compound: a. Follow the Boc-SPPS cycle (step 3) to couple this compound to the growing peptide chain.
-
Continuation of the Main Chain: a. After coupling this compound, continue to elongate the main chain by repeating the Boc-SPPS cycle (step 3) for the remaining amino acids of the main chain. The N-β-Fmoc group will remain intact during the acidic Boc deprotection steps.
Protocol 2: Synthesis of the Peptide Branch (Fmoc-SPPS)
Once the main chain is fully assembled, the peptide branch is synthesized from the β-amino group of the incorporated D-Dap residue.
-
Selective N-β-Fmoc Deprotection: a. Wash the peptide-resin with DMF (3-5 times). b. Add a solution of 20% piperidine in DMF to the resin.[11] c. Agitate the mixture for 10 minutes at room temperature.[11] d. Drain the solution and repeat the piperidine treatment for another 10 minutes.[11] e. Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine.[11]
-
Fmoc-SPPS Cycle for Branch Elongation: a. Coupling of the First Branch Amino Acid: i. Couple the first N-α-Fmoc protected amino acid of the branch using a standard Fmoc-SPPS coupling protocol (similar to the Boc-SPPS coupling in Protocol 1, step 3c, but using an Fmoc-protected amino acid). HATU is a highly effective coupling reagent for this step.[11] b. Fmoc Deprotection: i. Perform the Fmoc deprotection as described in step 1 of this protocol. c. Repeat: Repeat the coupling and deprotection steps for each subsequent amino acid in the peptide branch.
Protocol 3: Final Cleavage, Deprotection, and Purification
This final stage liberates the branched peptide from the solid support and removes all remaining side-chain protecting groups.
-
Resin Preparation: a. After the complete synthesis of the branched peptide, wash the peptide-resin with DCM (5 times) and dry it under vacuum.[11]
-
Cleavage and Global Deprotection: a. Prepare the cleavage cocktail (e.g., Reagent B) in a fume hood. b. Add the cleavage cocktail to the dried peptide-resin. c. Agitate the mixture at room temperature for 2-4 hours.[11] d. Filter the resin and collect the filtrate containing the cleaved peptide. e. Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.[11]
-
Peptide Precipitation and Purification: a. Precipitate the crude peptide by adding the TFA solution to a 10-fold volume of cold diethyl ether.[11] b. Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether 2-3 more times.[11] c. Dry the crude peptide pellet under vacuum.[11] d. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[11] e. Lyophilize the pure fractions to obtain the final branched peptide product.[11]
Troubleshooting and Optimization
| Issue | Possible Cause | Recommended Action | Rationale |
| Incomplete Coupling of this compound | Steric hindrance from the growing peptide chain and the building block itself. | 1. Double Couple: Perform a second coupling with fresh reagents.[13] 2. Increase Reaction Time: Extend the coupling time to 4 hours or overnight.[13] 3. Use a More Potent Coupling Reagent: Switch from HBTU to HATU.[13] | Ensures the reaction goes to completion, preventing deletion sequences which are difficult to separate during purification. |
| Low Yield of Full-Length Peptide | Aggregation of the growing peptide chain on the resin. | 1. Incorporate "Difficult Sequence" Protocols: Use structure-disrupting additives or change the solvent system.[13] | Aggregation can block reactive sites, leading to incomplete deprotection and coupling steps. |
| Unintended Branching | Premature removal of the Fmoc group during main chain synthesis. | 1. Ensure Complete Neutralization: Thoroughly wash after TFA deprotection and ensure complete neutralization before coupling. 2. Verify Reagent Purity: Ensure that the TFA used for Boc deprotection is free of contaminants that could cleave the Fmoc group. | Residual acid can lead to partial Fmoc cleavage, exposing the β-amino group to acylation during subsequent coupling steps. |
Conclusion
The synthesis of branched peptides using this compound is a powerful and versatile strategy for creating complex, well-defined molecular architectures with significant therapeutic potential. The orthogonal protection scheme afforded by the Boc and Fmoc groups allows for precise control over the synthetic route, enabling the sequential and site-specific elongation of multiple peptide chains from a single branching point. By understanding the underlying chemical principles and adhering to the detailed protocols outlined in this guide, researchers can confidently incorporate this valuable building block into their synthetic workflows, paving the way for the discovery and development of next-generation peptide-based therapeutics.
References
- Semantic Scholar. (n.d.). Branched peptides as bioactive molecules for drug design.
- ResearchGate. (n.d.). Branched peptides as bioactive molecules for drug design | Request PDF.
- Albericio, F., et al. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.
- Lee, Y. S. (2003). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 59(35), 6455-6472.
- DilunBio. (2025). Commonly Used Coupling Reagents in Peptide Synthesis.
- Pini, A., et al. (2008). Branched peptides as therapeutics. Current Protein & Peptide Science, 9(5), 488-497.
- Royal Society of Chemistry. (2025). Evolution of branched peptides as novel biomaterials.
- ACS Combinatorial Science. (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls.
- AAPPTec. (n.d.). N-Terminal Deprotection - Fmoc removal.
- SlideShare. (n.d.). T boc fmoc protocols in peptide synthesis.
- AAPPTec. (n.d.). Fmoc-D-Dap(Boc)-OH.
- UCI Department of Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
- ResearchGate. (n.d.). Liquid-phase Fmoc deprotection of Fmoc-Lys(Boc)-OH in DMF at room....
- YouTube. (2020, April 21). Peptide Synthesis with the Boc Protecting Group.
- Deliver Therapeutics. (2020, October 19). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries.
Sources
- 1. Branched Peptides Synthesis for Enhanced Stability - Creative Peptides [creative-peptides.com]
- 2. researchgate.net [researchgate.net]
- 3. Branched peptides as therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evolution of branched peptides as novel biomaterials - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D4TB01897D [pubs.rsc.org]
- 5. Branched peptides as bioactive molecules for drug design | Semantic Scholar [semanticscholar.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 9. peptide.com [peptide.com]
- 10. scbt.com [scbt.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. file.globalso.com [file.globalso.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Boc-D-Dap(Fmoc)-OH in Peptide Library Synthesis
Introduction: The Strategic Advantage of Orthogonal Protection in Peptide Library Construction
In the landscape of drug discovery and chemical biology, peptide libraries represent a powerful tool for identifying novel ligands, enzyme substrates, and therapeutic leads.[1][2] The synthesis of these diverse molecular collections, however, demands a high degree of chemical precision to ensure the fidelity of each library member.[3] A cornerstone of this precision lies in the strategic use of protecting groups, which prevent unwanted side reactions during the stepwise assembly of the peptide chain.[4][5] The concept of orthogonality in protecting group strategy is paramount; it allows for the selective removal of one type of protecting group in the presence of others, enabling site-specific modifications and the creation of complex peptide architectures.[6][7]
This guide focuses on Boc-D-Dap(Fmoc)-OH (N-α-tert-butyloxycarbonyl-N-β-fluorenylmethyloxycarbonyl-D-2,3-diaminopropionic acid), a versatile building block for introducing a D-2,3-diaminopropionic acid (Dap) residue into a peptide sequence.[8][9] The true power of this reagent lies in its orthogonal protection scheme: the α-amino group is protected by the acid-labile Boc group, while the β-amino group of the side chain is protected by the base-labile Fmoc group.[6][10] This arrangement provides researchers with exceptional control over the synthetic pathway. The α-Boc group is removed at each cycle of a Boc-based solid-phase peptide synthesis (SPPS) to allow for chain elongation, while the β-Fmoc group remains stable.[11] At any desired step, the Fmoc group can be selectively cleaved on-resin to expose the side-chain amine for further functionalization, such as branching, cyclization, or the attachment of reporter molecules, making it an invaluable tool for constructing diverse and complex peptide libraries.[6][12]
This document provides a detailed exploration of this compound, from its fundamental properties to field-tested protocols for its successful incorporation and manipulation in the synthesis of peptide libraries.
Physicochemical Properties of this compound
A thorough understanding of the building block's properties is critical for its effective use.
| Property | Value |
| Molecular Formula | C₂₃H₂₆N₂O₆[9] |
| Molecular Weight | 426.46 g/mol [9] |
| Appearance | White to off-white solid[8] |
| Stereochemistry | D-configuration (R-configuration)[8][13] |
| Solubility | Soluble in most organic solvents like DMF and DCM. |
| Storage | 2-8°C[14] |
The Orthogonal Synthesis Strategy: A Conceptual Workflow
The use of this compound in a Boc-based SPPS allows for a divergent synthesis strategy, ideal for library creation. The workflow below illustrates the key decision points and possibilities.
Caption: Orthogonal synthesis workflow using this compound.
Experimental Protocols: From Incorporation to Library Diversification
The following protocols are designed to be self-validating, with integrated checkpoints to ensure the success of each synthetic step. These are based on standard Boc-SPPS methodologies.[8][10]
Protocol 1: Incorporation of this compound into a Peptide Chain
This protocol outlines the steps for a single coupling cycle of this compound onto a solid support.
Materials:
-
Resin with a free N-terminal amine (e.g., MBHA or Merrifield resin)[10]
-
This compound
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Trifluoroacetic acid (TFA)[15]
-
N,N-Diisopropylethylamine (DIEA)[16]
-
Coupling reagent (e.g., HBTU, HATU)[17]
-
Kaiser test kit[6]
Workflow:
Sources
- 1. Robust Production of a Peptide Library using Methodological Synchronization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alfachemic.com [alfachemic.com]
- 3. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 4. biosynth.com [biosynth.com]
- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. scbt.com [scbt.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. EP4011901A1 - Method for the fmoc group cleavage - Google Patents [patents.google.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Fmoc-Dap(Boc)-OH ≥97.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 15. peptide.com [peptide.com]
- 16. peptide.com [peptide.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Incorporation of Boc-D-Dap(Fmoc)-OH into Complex Peptides
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of non-canonical amino acids is a cornerstone of modern peptide therapeutic design. N-α-tert-butyloxycarbonyl-N-β-(9-fluorenylmethoxycarbonyl)-D-2,3-diaminopropionic acid (Boc-D-Dap(Fmoc)-OH) stands out as a pivotal building block, offering an orthogonal protection scheme that enables the synthesis of complex peptide architectures such as branched, cyclic, and labeled peptides. This guide provides a comprehensive framework for the successful integration of this compound into peptide sequences using Boc-based Solid-Phase Peptide Synthesis (SPPS). We will delve into the underlying chemical principles, provide detailed, field-proven protocols, and address common challenges to ensure the synthesis of high-purity, complex peptides.
The Principle of Orthogonal Protection: The Power of Boc and Fmoc
In the realm of peptide synthesis, protecting groups are essential to prevent unwanted side reactions.[1] The concept of orthogonality is paramount, allowing for the selective removal of one protecting group in the presence of others.[2] this compound is a prime example of this principle in action.
-
The Boc Group (N-α protection): The tert-butyloxycarbonyl (Boc) group on the α-amino group is acid-labile. It is stable to the basic conditions used for Fmoc removal but is readily cleaved by acids such as trifluoroacetic acid (TFA).[3] This allows for the stepwise elongation of the peptide chain from the C-terminus to the N-terminus in standard Boc-SPPS.
-
The Fmoc Group (N-β protection): The 9-fluorenylmethoxycarbonyl (Fmoc) group protecting the β-amino group of the diaminopropionic acid side chain is base-labile. It is stable to the acidic conditions used for Boc deprotection but can be selectively removed with a mild base, most commonly piperidine.[4] This orthogonality is the key to unlocking the potential of the Dap side chain for further modification while the peptide is still anchored to the solid support.
Strategic Importance of Incorporating D-Amino Acids
The use of D-amino acids, such as D-Dap, offers significant advantages in the development of peptide-based therapeutics. Peptides composed of naturally occurring L-amino acids are often susceptible to rapid degradation by proteases in the body, limiting their therapeutic potential.[5] The incorporation of D-amino acids renders the peptide backbone resistant to proteolytic cleavage, thereby enhancing its in vivo stability and bioavailability.[6] Furthermore, the altered stereochemistry can lead to unique conformational properties, potentially improving receptor binding affinity and biological activity.[7]
Experimental Protocols
The following protocols are designed for manual Boc-SPPS. Adjustments may be necessary for automated synthesizers.
Materials and Reagents
-
This compound
-
Appropriate resin (e.g., Merrifield for C-terminal acid, MBHA for C-terminal amide)
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagents (e.g., HBTU, HATU, HOBt)
-
Piperidine, reagent grade
-
Cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane (TIS))
-
Cold diethyl ether
Protocol 1: Incorporation of this compound into the Peptide Chain
This protocol details the standard cycle for adding this compound to the growing peptide chain on the solid support.
1. Resin Preparation and Swelling:
- Place the desired amount of resin in a reaction vessel.
- Swell the resin in DCM for 30-60 minutes, followed by washing with DMF.[2]
2. N-α-Boc Deprotection:
- Treat the resin with a solution of 25-50% TFA in DCM for 1-2 minutes and drain.[7]
- Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.[7]
- Drain and wash the resin thoroughly with DCM (3-5 times) to remove residual acid.[7]
3. Neutralization:
- Wash the resin with 5-10% DIEA in DCM for 5-10 minutes. Repeat this step.[7]
- Wash the resin with DCM (3 times).
4. Coupling of this compound:
- In a separate vessel, pre-activate this compound (3 eq.) with a coupling reagent such as HBTU (2.9 eq.) and HOBt (3 eq.) in DMF. Add DIEA (6 eq.) and allow to react for 2-5 minutes.[3]
- Add the activated amino acid solution to the resin.
- Agitate the reaction mixture for 1-2 hours at room temperature. For sterically hindered couplings, a longer reaction time or a double coupling may be necessary.[8]
- Monitoring the Coupling Reaction: Perform a Kaiser (ninhydrin) test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), repeat the coupling step.[3]
5. Washing:
- Wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove any unreacted reagents.
Protocol 2: Selective On-Resin Deprotection of the Fmoc Group
This protocol enables the modification of the Dap side chain before cleaving the peptide from the resin.
1. Peptide-Resin Preparation:
- Ensure the N-terminal α-amino group is protected with the Boc group.
- Wash the peptide-resin with DMF (3 times).
2. Fmoc Deprotection:
- Treat the resin with a solution of 20% piperidine in DMF for 10 minutes.[9]
- Drain the solution and repeat the treatment with fresh 20% piperidine in DMF for another 10 minutes.[9]
- Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove all traces of piperidine.
3. Side-Chain Modification:
- The now free β-amino group of the Dap residue is available for various modifications, such as acylation, alkylation, or conjugation.
Protocol 3: Cleavage from Resin and Global Deprotection
1. Resin Preparation:
- After the final synthesis cycle, wash the peptide-resin with DCM and dry it thoroughly.
2. Cleavage and Deprotection:
- Prepare a cleavage cocktail, for example, 95% TFA, 2.5% H₂O, and 2.5% TIS. The use of scavengers like TIS is crucial to prevent side reactions such as tert-butylation of sensitive residues like Trp and Met.[2]
- Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.
- Filter the resin and collect the filtrate containing the cleaved peptide.
3. Peptide Precipitation and Purification:
- Precipitate the crude peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether.[9]
- Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether multiple times.
- Dry the crude peptide under vacuum.
- Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[9]
Troubleshooting and Field-Proven Insights
| Problem | Potential Cause | Recommended Solution |
| Incomplete Coupling | Steric hindrance from the Boc and Fmoc groups. Peptide aggregation. | Use a more potent coupling reagent like HATU or COMU.[10] Perform a double coupling. Increase reaction temperature or time.[8] |
| Side Reactions | Lactam formation: Intramolecular cyclization of the Dap side chain.[2] Tert-butylation: Alkylation of nucleophilic residues by the tert-butyl cation during Boc deprotection.[2] | Ensure the β-amino group is always protected. Use scavengers (e.g., TIS, water) in the cleavage cocktail.[2] |
| Racemization | Over-activation of the carboxylic acid. | Use coupling additives known to suppress racemization, such as HOBt or Oxyma.[11] Avoid prolonged pre-activation times. |
| Fmoc Deprotection Issues | Incomplete removal of the Fmoc group. | Ensure fresh piperidine solution is used. Increase deprotection time or perform an additional treatment. |
Analytical Characterization
The successful incorporation and stereochemical integrity of this compound must be verified through rigorous analytical methods.
| Analytical Technique | Purpose |
| Mass Spectrometry (MS) | To confirm the correct molecular weight of the final peptide, indicating the successful incorporation of the Dap residue. |
| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the crude and purified peptide. Diastereomers (peptides containing D- and L-amino acids) may sometimes be separated by RP-HPLC.[12] |
| Chiral Amino Acid Analysis | To definitively confirm the presence and stereochemical purity of the D-Dap residue. This typically involves hydrolysis of the peptide followed by derivatization and analysis using chiral gas chromatography (GC) or HPLC.[13] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | For detailed structural elucidation of the final peptide, which can help confirm the location and conformation of the D-amino acid residue.[12] |
Conclusion
This compound is a versatile and powerful tool for the synthesis of complex peptides with enhanced therapeutic potential. The orthogonal protection strategy allows for precise control over peptide architecture, enabling the creation of novel branched, cyclic, and labeled structures. By understanding the underlying chemical principles and adhering to optimized protocols, researchers can successfully incorporate this valuable building block to advance the frontiers of peptide-based drug discovery and development.
References
- W. C. Chan, P. D. White (Eds.). (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.
- Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis.
- Checco, J. W., & Sweedler, J. V. (2015). Evaluation of endogenous peptide stereochemistry using liquid chromatography-mass spectrometry-based spiking experiments. Methods in molecular biology (Clifton, N.J.), 1295, 225–240.
- Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
- Loffet, A. (2002). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-deprotection reagent. Journal of Peptide Science, 8(1), 1-7.
- Linder, M. R., & Boyes, B. E. (2023). Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Chemistry, 95(1), 346–353.
- AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis.
- Palomo, C., & Aizpurua, J. M. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules (Basel, Switzerland), 21(11), 1542.
- University of Barcelona. (2016, November 15). Deprotection reagents in Fmoc solid phase peptide synthesis: Moving away from piperidine?.
- National Center for Biotechnology Information. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?.
- S. Y. Han, Y. A. Kim. (2011, May 1). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article.
- BioPharmaSpec. (2023, May 28). Modern Peptide Drug Analysis: Mass Spec, HOS, and More.
- Wang, Y., et al. (2017). D-amino acid substitution enhances the stability of antimicrobial peptide polybia-CP. Acta Biochimica et Biophysica Sinica, 49(10), 887–894.
- ResearchGate. (2023, August 6). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
- Hecht, S. M., et al. (1999). Enhanced D-Amino Acid Incorporation into Protein by Modified Ribosomes. Journal of the American Chemical Society, 121(11), 2645-2646.
- ResearchGate. (2016, May 30). How to verify location of D- and L- amino acid in a peptide sequence?.
- Biotage. (2023, February 7). What do you do when your peptide synthesis fails?.
- Soyez, H., et al. (2011). Experimental strategies for the analysis of D-amino acid containing peptides in crustaceans: a review.
- ResearchGate. (2018, July 22). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage for extremely hydrophobic peptide?.
- CEM Corporation. (n.d.). Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS.
- AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
- CEM Corporation. (n.d.). Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS.
- D'Souza, C., et al. (2014). A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR. Organic & Biomolecular Chemistry, 12(45), 9070-9075.
Sources
- 1. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biotage.com [biotage.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. bachem.com [bachem.com]
- 11. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 12. researchgate.net [researchgate.net]
- 13. Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry - American Chemical Society [acs.digitellinc.com]
A Comparative Guide to Manual and Automated Synthesis of Peptides Containing Boc-D-Dap(Fmoc)-OH
Abstract
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the incorporation of the orthogonally protected, non-proteinogenic amino acid N-α-tert-butyloxycarbonyl-N-β-fluorenylmethyloxycarbonyl-D-2,3-diaminopropionic acid (Boc-D-Dap(Fmoc)-OH) into peptide sequences. We present a detailed comparative analysis of manual and automated solid-phase peptide synthesis (SPPS) methodologies, offering field-proven insights into the causality behind experimental choices. This document includes step-by-step protocols, troubleshooting strategies, and data presentation to ensure scientific integrity and reproducibility. The unique bifunctional nature of Dap (2,3-diaminopropionic acid) makes it a valuable building block for creating structurally diverse peptides with modified properties, such as branching, cyclization, or the attachment of payloads.[1][2] The orthogonal protection scheme of this compound, utilizing an acid-labile Boc group for the α-amine and a base-labile Fmoc group for the side-chain β-amine, allows for selective deprotection and modification, a critical capability in modern peptide chemistry.[3][]
Introduction: The Strategic Advantage of this compound
The synthesis of complex and modified peptides is a cornerstone of modern drug discovery and chemical biology. The incorporation of unnatural amino acids like D-2,3-diaminopropionic acid (D-Dap) offers a powerful strategy to modulate the structure, stability, and function of peptides.[1] this compound is a particularly versatile building block due to its orthogonal protecting group strategy.[3] The tert-butyloxycarbonyl (Boc) group on the α-amino position is stable to the basic conditions used for Fmoc group removal, while the 9-fluorenylmethyloxycarbonyl (Fmoc) group on the β-amino side chain is stable to the acidic conditions used for Boc group removal.[3][5] This orthogonality is the key to selectively deprotecting and functionalizing the side-chain amine while the peptide is still attached to the solid support, enabling the synthesis of branched or cyclic peptides and the site-specific conjugation of molecules such as fluorophores, cytotoxic drugs, or polyethylene glycol (PEG).[1][3]
This guide will dissect the practical aspects of using this compound in both manual and automated SPPS platforms, empowering researchers to make informed decisions based on their specific synthetic goals, scale, and available resources.
Manual vs. Automated Synthesis: A Comparative Analysis
The choice between manual and automated peptide synthesis depends on several factors, including the complexity of the peptide, the scale of the synthesis, the number of peptides to be synthesized, and the level of operator expertise required.
| Feature | Manual Synthesis | Automated Synthesis |
| Flexibility & Control | High. Allows for real-time adjustments, troubleshooting, and the use of non-standard reagents or conditions. Ideal for complex or novel sequences. | Moderate to Low. Protocols are pre-programmed. While some systems allow for modifications, they are generally less flexible than manual methods. |
| Throughput | Low. Best suited for single or a small number of peptides. | High. Modern automated synthesizers can perform parallel synthesis of multiple peptides, significantly increasing throughput.[6] |
| Reproducibility | Operator-dependent. Can be highly reproducible with experienced personnel but is prone to human error. | High. Automated liquid handling and reaction control lead to excellent batch-to-batch consistency. |
| Reagent Consumption | Can be optimized to use minimal excess of reagents, especially for expensive building blocks like this compound. | Generally uses a programmed excess of reagents to ensure reaction completion, which may lead to higher consumption. However, some modern systems have optimized reagent delivery.[7] |
| Time & Labor | Labor-intensive and time-consuming, requiring constant operator attention.[8] | Minimal operator intervention after initial setup, freeing up researcher time. Synthesis cycles are often faster due to efficient washing and reagent delivery.[7] |
| Monitoring | Direct and immediate. The Kaiser test (ninhydrin test) can be performed after each coupling step to ensure completion.[3][9] | Indirect. Monitoring is often based on UV-Vis detection of the Fmoc deprotection product, which provides a quantitative measure of coupling efficiency in the previous step.[10] |
| Cost (Initial Investment) | Low. Requires basic laboratory glassware and shakers. | High. Automated peptide synthesizers represent a significant capital investment. |
Expert Insight: For exploratory synthesis of a novel, complex peptide incorporating this compound for the first time, manual synthesis is often preferred. The high degree of control allows for careful monitoring of the coupling efficiency of this sterically demanding amino acid and for on-the-fly optimization. For routine synthesis of a known sequence or for library generation, the high throughput and reproducibility of automated synthesis are unparalleled.
Core Chemistries and Mechanisms
The synthesis of peptides containing this compound primarily utilizes the principles of Boc-based solid-phase peptide synthesis (Boc-SPPS). The core cycle involves the sequential deprotection of the N-α-Boc group and coupling of the next Boc-protected amino acid.
The Boc-SPPS Cycle for Incorporating this compound
The following diagram illustrates the key steps in a single cycle for incorporating this compound.
Caption: General workflow for a single Boc-SPPS cycle.
Causality behind the steps:
-
Coupling: The carboxylic acid of the incoming this compound is activated using a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIEA) to form a highly reactive ester, which then reacts with the free N-terminal amine of the resin-bound peptide.[2][10]
-
Boc Deprotection: The acid-labile Boc group is removed using a moderately strong acid, typically trifluoroacetic acid (TFA) in dichloromethane (DCM), to expose a new N-terminal amine for the next coupling cycle.[3][11][12]
-
Neutralization: The protonated N-terminal amine (TFA salt) is neutralized with a non-nucleophilic base like N,N-diisopropylethylamine (DIEA) to regenerate the free amine, which is necessary for the subsequent coupling reaction.[13]
-
Washing: Extensive washing between each step is critical to remove excess reagents and byproducts, ensuring high purity of the final peptide.[5][9]
Orthogonal Deprotection of the Fmoc Side-Chain
The key utility of this compound lies in the ability to selectively remove the Fmoc group from the side chain at any point during the synthesis. This is achieved by treating the peptide-resin with a mild base, typically a solution of piperidine in DMF, which does not affect the acid-labile Boc group or other acid-labile side-chain protecting groups.[1][2][3]
Caption: Orthogonal deprotection and modification workflow.
Detailed Experimental Protocols
Disclaimer: These protocols are intended as a guide. Optimal reaction times and reagent equivalents may vary depending on the specific peptide sequence and resin. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Manual Synthesis Protocol
This protocol describes a standard cycle for the incorporation of this compound into a peptide sequence on a 0.1 mmol scale using Merrifield resin.
Materials:
-
Merrifield Resin (or other suitable Boc-compatible resin)
-
This compound
-
Other Boc-protected amino acids
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIEA)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
Isopropanol (IPA)
-
Kaiser Test Kit
-
Manual SPPS reaction vessel
Procedure:
-
Resin Swelling:
-
Place the resin (0.1 mmol) in the reaction vessel.
-
Add DCM (5-10 mL) and allow the resin to swell for 30-60 minutes with gentle agitation.[3]
-
Drain the DCM.
-
-
Boc Deprotection:
-
Neutralization:
-
Coupling of this compound:
-
In a separate vial, dissolve this compound (0.3 mmol, 3 eq.) and HBTU (0.29 mmol, 2.9 eq.) in DMF (2 mL).[3]
-
Add DIEA (0.6 mmol, 6 eq.) to the amino acid solution and allow it to pre-activate for 1-2 minutes.[3]
-
Add the activated amino acid solution to the neutralized resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.[1]
-
Monitoring: Perform a Kaiser test.[3] A negative result (yellow beads) indicates complete coupling. If the test is positive (blue/purple beads), the coupling step should be repeated with fresh reagents ("double coupling").[14][15]
-
-
Washing:
-
Drain the coupling solution and wash the resin thoroughly with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
-
Chain Elongation:
-
Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Automated Synthesis Protocol (Conceptual)
This protocol outlines the key steps and parameters for an automated peptide synthesizer. Specific programming will vary by instrument manufacturer.
Parameters:
-
Chemistry: Boc-SPPS, in situ neutralization.
-
Resin: Boc-compatible resin (e.g., PAM, MBHA).
-
Scale: 0.1 - 0.25 mmol.
-
Reagents:
-
Amino Acids: 0.5 M solutions in DMF.
-
Activator (HBTU/HATU): 0.5 M solution in DMF.
-
-
Deprotection: 40-50% TFA in DCM.
-
Washes: DMF, DCM, IPA.
Cycle Steps (Programmed):
-
Deprotection:
-
TFA deprotection (1 x 1 min, 1 x 20 min).
-
DCM washes.
-
IPA washes.
-
DCM washes.
-
-
Coupling:
-
Delivery of Boc-amino acid (4-5 eq.).
-
Delivery of activator (HBTU, 4-5 eq.).
-
Delivery of DIEA for in situ neutralization and activation (8-10 eq.).
-
Reaction time: 45-90 minutes. For this compound, programming a longer coupling time or a double coupling is recommended.[14]
-
-
Washing:
-
DMF washes.
-
DCM washes.
-
Expert Insight on Automation: While automated synthesizers offer efficiency, the incorporation of sterically hindered or unusual amino acids like this compound may require optimization. It is prudent to program a "pause" step after the coupling of this residue to perform a manual Kaiser test to confirm complete reaction before proceeding with the synthesis.
Cleavage, Purification, and Analysis
Cleavage and Global Deprotection
Once the synthesis is complete, the peptide is cleaved from the resin, and all acid-labile side-chain protecting groups are removed simultaneously. The Fmoc group on the Dap side chain will remain intact if not previously removed.
-
Cleavage Cocktail: The choice of cocktail depends on the peptide sequence. A common cocktail for peptides lacking sensitive residues (Cys, Met, Trp) is Reagent B (88% TFA, 5% Phenol, 5% Water, 2% Triisopropylsilane (TIS)).[3] For peptides containing sensitive residues, different scavenger combinations are required.[16]
-
Procedure:
-
Treat the dried peptide-resin with the cleavage cocktail (10 mL per gram of resin) for 2-4 hours at room temperature.[1][3]
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.[3]
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether 2-3 times.[1]
-
Purification and Analysis
The purity and identity of the synthesized peptide must be confirmed.
| Parameter | Method | Typical Conditions/Observations |
| Purity Assessment | Analytical Reverse-Phase HPLC (RP-HPLC)[3][17] | Column: C18. Mobile Phase: Gradient of water/acetonitrile with 0.1% TFA. Detection: UV at 214 or 220 nm.[17] Purity is calculated as the percentage of the main peak area.[17] |
| Identity Confirmation | Mass Spectrometry (MS), typically ESI-MS or MALDI-TOF[18] | The observed molecular weight should match the calculated theoretical mass of the desired peptide. |
| Quantification | Amino Acid Analysis (AAA)[18] | Provides the exact peptide content and confirms the amino acid composition. |
Expected Purity:
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Recommended Action(s) |
| Incomplete Coupling of this compound (Positive Kaiser Test) | Steric hindrance; Poor resin swelling; Inefficient activation.[15][16] | 1. Double Couple: Repeat the coupling step with fresh reagents.[14] 2. Increase Reaction Time: Extend coupling to 4-6 hours or overnight.[14][15] 3. Use a More Potent Activator: Switch to HATU or COMU.[15] |
| Low Yield of Final Peptide | Aggregation of the growing peptide chain on the resin, hindering reagent access.[14] | 1. Solvent Disruption: Use N-methylpyrrolidone (NMP) instead of DMF. 2. Chaotropic Salts: Incorporate washes with a solution containing chaotropic salts. |
| Side-Chain Acylation (Branched Peptide Impurity) | Premature cleavage of the Fmoc group on the Dap side chain. | Ensure that deprotection conditions are strictly followed. Avoid prolonged exposure to any basic conditions other than the specified Fmoc deprotection steps. |
| Lactam Formation | Intramolecular cyclization, especially if the Fmoc group is prematurely cleaved.[14][16] | Use a milder base for Fmoc deprotection if necessary (e.g., 2% DBU in DMF) if other parts of the synthesis are sensitive.[16] |
Conclusion
The successful incorporation of this compound into synthetic peptides unlocks a vast potential for creating novel therapeutics and research tools. The choice between manual and automated synthesis is a strategic one, dictated by the specific goals of the project. Manual synthesis offers unparalleled control and flexibility for complex, initial syntheses, while automation provides the throughput and reproducibility necessary for routine production and library screening. By understanding the underlying chemistry, adhering to robust protocols, and employing systematic troubleshooting, researchers can effectively leverage the unique properties of this powerful building block to advance their scientific objectives.
References
- Benchchem. (n.d.). Step-by-step protocol for Boc-Dap-OH in solid-phase peptide synthesis.
- Benchchem. (n.d.). Application Notes and Protocols for the Incorporation of Boc-Dap-OH in Unnatural Amino Acid Synthesis.
- BOC Sciences. (n.d.). Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis.
- Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.
- AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS.
- Benchchem. (n.d.). A Comparative Guide to HPLC Purity Analysis of Synthetic Peptides with Fmoc-Dap(Boc)-OH and Its Orthogonal Alternatives.
- Benchchem. (n.d.). Common side reactions with Boc-Dap-OH and how to prevent them.
- Benchchem. (n.d.). Technical Support Center: Synthesis of Long Peptides Incorporating Boc-Dap-OH.
- Benchchem. (n.d.). An In-Depth Technical Guide to Boc-Dap-OH: Structure, Properties, and Synthetic Applications.
- Benchchem. (n.d.). Technical Support Center: Fmoc-D-Pro-OH in Peptide Synthesis.
- CEM. (n.d.). Unparalleled Solid Phase Peptide Peptide Synthesis.
- Applied Biosystems. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- The Werner Lab. (2016). Manual Solid Phase Peptide Synthesis Protocol.
- Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal.
- Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Google Patents. (n.d.). Boc and Fmoc solid phase peptide synthesis.
- AltaBioscience. (n.d.). Peptide Purification and Product Analysis.
- ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.
- Biosynth. (n.d.). Analytical methods and Quality Control for peptide products.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 5. biosynth.com [biosynth.com]
- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 7. cem.hu [cem.hu]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. wernerlab.weebly.com [wernerlab.weebly.com]
- 10. chempep.com [chempep.com]
- 11. peptide.com [peptide.com]
- 12. US8383770B2 - Boc and Fmoc solid phase peptide synthesis - Google Patents [patents.google.com]
- 13. peptide.com [peptide.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
Application Notes and Protocols for the Cleavage of Peptides Containing Boc-D-Dap(Fmoc)-OH from Solid-Phase Resins
Abstract
This comprehensive technical guide provides detailed application notes and protocols for the final cleavage step of peptides containing N-α-Boc-D-diaminopropionic acid(N-β-Fmoc)-OH (Boc-D-Dap(Fmoc)-OH) from solid-phase synthesis resins. This document is intended for researchers, scientists, and professionals in drug development engaged in solid-phase peptide synthesis (SPPS) using the Boc/Bzl protection strategy. We will delve into the chemical mechanisms of acidolytic cleavage, the critical role of scavenger cocktails in preserving peptide integrity, and provide validated, step-by-step protocols for achieving high-yield, high-purity peptides.
Introduction: The Strategic Role of this compound in Peptide Synthesis
The incorporation of non-canonical amino acids is a cornerstone of modern peptide-based drug discovery, allowing for the introduction of unique structural motifs, enhanced stability, and novel functionalities. N-α-Boc-D-diaminopropionic acid(N-β-Fmoc)-OH is a versatile building block employed in Boc-based solid-phase peptide synthesis (SPPS). Its utility lies in the orthogonal protection scheme it offers: the N-α-Boc group is labile to moderately strong acids (like TFA) for chain elongation, while the N-β-Fmoc group on the side chain is stable to acid but readily cleaved by a base (e.g., piperidine).[1]
This orthogonal strategy allows for the selective deprotection of the side-chain amine while the peptide is still anchored to the resin, enabling site-specific modifications such as:
-
Lactam bridge formation for peptide cyclization.
-
Attachment of reporter molecules (fluorophores, biotin).
-
Synthesis of branched peptides .
The final and most critical step following chain assembly is the cleavage of the peptide from the solid support and the simultaneous removal of all remaining acid-labile side-chain protecting groups. This process, typically achieved with strong acids like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), must be carefully controlled to prevent a host of potential side reactions that can compromise the purity and yield of the final product.[2] This guide will focus on the robust protocols required for this terminal step.
The Chemistry of Acidolytic Cleavage
In Boc/Bzl-based SPPS, the completed peptide is typically anchored to the resin via an acid-labile linker, such as the phenylacetamidomethyl (PAM) or methylbenzhydrylamine (MBHA) linkers.[2] The final cleavage is an SN1-type reaction driven by a strong acid.
The process involves two primary events:
-
Cleavage of the Peptide-Resin Linkage: The strong acid protonates the linker, facilitating the departure of the peptide C-terminus.
-
Removal of Side-Chain Protecting Groups: Acid-labile protecting groups, such as Tosyl (Tos) on Arginine or benzyl-based ethers on Tyrosine, are cleaved, generating highly reactive carbocations.[3][4]
A crucial point concerning this compound is that the Fmoc group on the side chain is stable to strong acids like HF or TFA.[1] Therefore, after the global acidolytic cleavage, the resulting peptide will possess a free N-terminus and deprotected side chains, but the Dap residue will remain protected as D-Dap(Fmoc). A subsequent base-treatment step is required to liberate the side-chain amine, if desired.
The Menace of Cationic Species and the Necessity of Scavengers
The carbocations generated from the cleavage of protecting groups (e.g., tert-butyl cations from Boc groups) and the resin linker are potent electrophiles.[4] In the absence of quenching agents, these cations can indiscriminately attack nucleophilic residues within the peptide sequence, leading to irreversible modifications.[3][5]
Common targets for alkylation include:
-
Tryptophan (Trp): The electron-rich indole ring is highly susceptible to alkylation.[6]
-
Methionine (Met): The thioether side chain can be alkylated to form sulfonium salts or oxidized to the sulfoxide.[7][8][9]
-
Tyrosine (Tyr): The phenolic ring can be alkylated.[9]
-
Cysteine (Cys): The free sulfhydryl group is a target for alkylation.[9][10]
Scavengers are nucleophilic compounds added to the cleavage cocktail to trap these reactive carbocations before they can damage the peptide.[4][11] The selection of an appropriate scavenger cocktail is dictated by the amino acid composition of the peptide.[12][13]
Figure 1: The critical role of scavengers in preventing side-product formation during acidolytic cleavage.
Cleavage Cocktails and Scavenger Selection
The choice of cleavage cocktail is paramount for success. For Boc-SPPS, strong acid systems are required. The following tables provide a guide to common cocktails and scavengers.
Table 1: Strong-Acid Cleavage Cocktails for Boc-SPPS
| Cleavage Method | Composition | Typical Reaction Conditions | Notes |
| High HF ("Standard") | 90% HF, 10% Anisole (or other scavengers) | 0°C, 60 minutes | Highly effective for most protecting groups. Requires specialized Teflon apparatus.[2] |
| Low-High HF | Step 1 (Low): 25% HF in DMS. Step 2 (High): 90% HF, 10% p-cresol | Step 1: 0°C, 2 hours. Step 2: 0°C, 1 hour | Minimizes side reactions by first removing more labile groups under milder conditions.[2] |
| TFMSA/TFA | 10% TFMSA, 90% TFA with scavengers | Room Temp, 60-120 minutes | A common alternative to HF that does not require a special apparatus.[2] |
| TMSBr/TFA | TMSBr, Thioanisole, TFA | 0°C, 15-60 minutes | Particularly effective for rapid removal of Arg(Mtr) or Arg(Tos) groups.[3][14][15] |
Table 2: Scavenger Selection Guide for Sensitive Residues
| Sensitive Residue | Common Side Reaction | Recommended Scavenger(s) | Rationale & Citation(s) |
| Tryptophan (Trp) | tert-butylation of indole ring | Triisopropylsilane (TIS), 1,2-Ethanedithiol (EDT), Water | TIS is a highly effective carbocation scavenger. EDT also protects against oxidation.[3][5][6][9] |
| Methionine (Met) | S-alkylation, Oxidation to sulfoxide | Thioanisole, Dimethyl sulfide (DMS) | Thioanisole prevents S-alkylation. DMS can help prevent oxidation.[7][8][9] |
| Cysteine (Cys) | S-alkylation (e.g., S-tert-butyl) | 1,2-Ethanedithiol (EDT), 1,4-Butanedithiol (BDT) | Dithiols are effective at scavenging cations and maintaining the reduced state of the sulfhydryl group.[9][10][16] |
| Tyrosine (Tyr) | Alkylation of the phenolic ring | Phenol, Anisole, m-Cresol | These scavengers act as cation traps, protecting the Tyr side chain.[9] |
| Arginine (Arg) | Sulfonation (from Pmc/Pbf cleavage) | Water, Thioanisole | Water helps hydrolyze reactive species. Using Fmoc-Trp(Boc)-OH is the best prevention for Trp sulfonation.[3][4] |
Experimental Protocols
Safety First: All cleavage procedures involving strong acids (HF, TFMSA, TFA) and malodorous thiols must be performed in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles, is mandatory.
Protocol 1: Global Cleavage and Deprotection via TFMSA/TFA
This protocol is a robust alternative to HF cleavage for peptides synthesized on PAM or MBHA resins.
Materials:
-
Peptide-resin (thoroughly dried under vacuum)
-
Trifluoromethanesulfonic acid (TFMSA)
-
Trifluoroacetic acid (TFA), reagent grade
-
Scavenger cocktail (e.g., Thioanisole, EDT, m-cresol)
-
Cold diethyl ether or methyl t-butyl ether (MTBE)
-
Centrifuge tubes (ether-resistant)
-
Sintered glass funnel
Procedure:
-
Pre-Cleavage Preparation:
-
Place the dried peptide-resin (e.g., 100 mg) into a clean, dry round-bottom flask.
-
Prepare the cleavage cocktail fresh. For a peptide containing Met and Trp, a suitable cocktail would be: 85% TFA, 5% Thioanisole, 5% Water, 5% TIS. For this protocol, we will use a TFMSA-based cocktail.
-
In the fume hood, prepare a solution of Thioanisole (0.5 mL) and EDT (0.25 mL) in TFA (8.25 mL). Cool this mixture in an ice bath.[2]
-
-
Cleavage Reaction:
-
To the chilled TFA/scavenger mixture, slowly add TFMSA (1.0 mL) dropwise while stirring. Caution: This is an exothermic reaction.
-
Add the cleavage cocktail to the flask containing the peptide-resin.
-
Swirl the flask to ensure the resin is fully suspended.
-
Allow the reaction to proceed at room temperature for 90-120 minutes with occasional swirling.
-
-
Peptide Isolation and Precipitation:
-
After the reaction is complete, filter the mixture through a fine sintered glass funnel to separate the resin beads.[17]
-
Wash the resin 2-3 times with small volumes of fresh TFA and combine the filtrates.[14]
-
In a separate centrifuge tube, add 10-fold the volume of cold diethyl ether.
-
Slowly add the TFA filtrate dropwise into the cold ether while gently vortexing. A white precipitate (the crude peptide) should form.
-
If precipitation is slow, cap the tube and store it at -20°C for at least 1 hour.[2]
-
-
Washing and Drying:
-
Centrifuge the suspension to pellet the crude peptide. Carefully decant the ether.
-
Wash the peptide pellet 2-3 more times with cold diethyl ether to remove residual scavengers and TFA.[18]
-
After the final wash, dry the peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator to obtain the crude peptide, which will contain the D-Dap(Fmoc) residue.
-
Protocol 2: Side-Chain Fmoc Deprotection in Solution
This protocol is performed on the crude peptide obtained from Protocol 1.
Materials:
-
Crude peptide containing D-Dap(Fmoc)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Solvent for purification (e.g., water/acetonitrile mixture)
Procedure:
-
Dissolution: Dissolve the crude peptide in a minimal amount of DMF.
-
Deprotection: Add piperidine to the peptide solution to a final concentration of 20% (v/v).
-
Reaction: Let the reaction stand at room temperature for 30 minutes.
-
Workup: Dilute the reaction mixture with water containing 0.1% TFA. The peptide is now ready for purification via reverse-phase HPLC (RP-HPLC) to separate it from dibenzofulvene adducts and other impurities generated during synthesis and cleavage.
Troubleshooting Guide
Even with robust protocols, challenges can arise. This section addresses common issues encountered during cleavage.
Figure 2: A logical workflow for troubleshooting common peptide cleavage issues.
Conclusion
The successful cleavage of peptides containing specialized residues like this compound is a multi-faceted process that hinges on a deep understanding of the underlying chemistry. By selecting the appropriate strong-acid cocktail, employing a rationally chosen scavenger mixture tailored to the peptide's sequence, and adhering to meticulous experimental technique, researchers can reliably obtain high-quality crude peptides. The stability of the Fmoc group during acidolysis provides a powerful tool for subsequent, selective side-chain modifications, further expanding the synthetic chemist's toolkit for creating complex and novel peptide structures.
References
- BenchChem. (2025).
- Aapptec Peptides.
- Aapptec Peptides.
- Aapptec Peptides.
- Aapptec Peptides. Cleavage Cocktails; Reagent B.
- Sigma-Aldrich. Boc Resin Cleavage Protocol.
- BenchChem. (2025). Common side reactions with Boc-Dap-OH and how to prevent them.
- BenchChem. (2025).
- ResearchGate. (2018). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage for extremely hydrophobic peptide?
- Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection.
- Merck. Novabiochem® - Fmoc resin cleavage protocols.
- ACS Publications. (2020). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development.
- Polypeptide. Benzylthiols as scavengers in TFA cleavages of peptide resins.
- NIH. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. PMC.
- PubMed. Cleavage and deprotection of peptide resins using chloro- and bromotrialkylsilanes.
- ResearchGate. (2018). What is the role of Triisopropylsilane during the cleavage of peptides from the resin using Solid Phase Synthesis?
- ResearchGate. (2014). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage?
- ACS Publications. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega.
- Biotage. (2023). Peptides containing cysteine: the role of scavengers in cleavage cocktail.
- Thermo Fisher Scientific. Introduction to Cleavage Techniques.
- ResearchGate.
- BenchChem. (2025).
- BenchChem. (2025).
- Nature Communications. (2020). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis.
- ResearchGate. TFA cleavage of DSIP synthesis on a Wang resin.
- BenchChem. (2025). Step-by-step protocol for Boc-Dap-OH in solid-phase peptide synthesis.
- BenchChem. (2025). A Researcher's Guide to Side-Chain Protecting Group Cleavage Efficiency in Fmoc Solid-Phase Peptide Synthesis.
- Royal Society of Chemistry. (2022). Advancing sustainable peptide synthesis. Green Chemistry.
- Scribd.
- AAPPTEC. Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. peptide.com [peptide.com]
- 3. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. nbinno.com [nbinno.com]
- 12. researchgate.net [researchgate.net]
- 13. scribd.com [scribd.com]
- 14. peptide.com [peptide.com]
- 15. Cleavage and deprotection of peptide resins using chloro- and bromotrialkylsilanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. biotage.com [biotage.com]
- 17. peptide.com [peptide.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Purification of Peptides Containing Boc-D-Dap(Fmoc)-OH by RP-HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge and Significance of Purifying Orthogonally Protected Peptides
In the realm of peptide synthesis and drug development, the use of orthogonally protected amino acids is fundamental for the construction of complex and modified peptides.[1] The building block, N-α-tert-butyloxycarbonyl-D-2,3-diaminopropionic acid with a 9-fluorenylmethyloxycarbonyl protected side chain (Boc-D-Dap(Fmoc)-OH), is a prime example of such a critical component. It allows for the selective deprotection and subsequent modification of the side-chain amine, enabling the synthesis of branched, cyclic, or labeled peptides.[2] The Boc group on the N-terminus is acid-labile, while the Fmoc group on the side chain is base-labile, providing a robust orthogonal protection scheme.[]
However, the very presence of these bulky and hydrophobic protecting groups presents a significant challenge during purification. The final peptide, still bearing both the Boc and Fmoc moieties, can exhibit poor solubility and strong retention on reversed-phase high-performance liquid chromatography (RP-HPLC) columns. This necessitates carefully optimized purification protocols to achieve high purity without compromising the integrity of the protecting groups. These application notes provide a detailed, in-depth technical guide for the successful purification of peptides containing this compound using RP-HPLC, grounded in field-proven insights and authoritative references.
Understanding the Chromatographic Behavior of Boc- and Fmoc-Protected Peptides
The retention of peptides in RP-HPLC is primarily governed by their hydrophobicity.[4] Both the Boc and Fmoc protecting groups are highly hydrophobic, significantly increasing the overall hydrophobicity of the peptide and leading to longer retention times. This increased retention can be advantageous for separating the target peptide from more polar impurities, such as deletion sequences lacking the protected amino acid.
However, the strong interaction with the stationary phase can also lead to peak broadening and poor resolution if the mobile phase composition and gradient are not optimized. Furthermore, the stability of the Fmoc group on the side chain under the acidic conditions of the mobile phase is a critical consideration. While generally stable to acids, prolonged exposure or harsh acidic conditions can lead to premature deprotection.[5] Similarly, the Boc group can be sensitive to highly acidic conditions, although it is generally stable in the presence of 0.1% trifluoroacetic acid (TFA) commonly used in peptide RP-HPLC.[6]
Core Principles for Successful Purification
The successful purification of peptides containing this compound hinges on a few core principles:
-
Column Selection: A wide-pore (300 Å) C18 or C8 silica-based column is generally preferred for peptides to ensure adequate interaction with the stationary phase.[7]
-
Mobile Phase Optimization: A standard mobile phase system of water and acetonitrile (ACN) with an ion-pairing agent like TFA is the workhorse for peptide purification.[7] The concentration of TFA is typically 0.1%, which helps to improve peak shape and resolution by forming ion pairs with the charged groups on the peptide.[7]
-
Gradient Design: A shallow gradient is often necessary to effectively separate the highly hydrophobic target peptide from closely eluting impurities.
-
Sample Preparation: Proper dissolution of the crude peptide in a suitable solvent is crucial to prevent precipitation on the column and ensure accurate loading.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Specification | Supplier | Notes |
| Crude Peptide | Containing this compound | N/A | Lyophilized powder |
| Acetonitrile (ACN) | HPLC Grade | Major Chemical Supplier | |
| Water | HPLC Grade | Major Chemical Supplier | |
| Trifluoroacetic Acid (TFA) | HPLC Grade or Spectrophotometric Grade | Major Chemical Supplier | Corrosive and toxic, handle with care in a fume hood. |
| Dimethyl Sulfoxide (DMSO) | HPLC Grade | Major Chemical Supplier | For initial dissolution of difficult-to-dissolve peptides. |
| C18 Reversed-Phase Column | Wide-pore (300 Å), 5 µm particle size, 4.6 x 150 mm (analytical) or larger (preparative) | Major Chromatography Vendor | |
| HPLC System | Quaternary or Binary Pump, UV Detector, Fraction Collector | N/A | |
| 0.22 µm Syringe Filters | Major Labware Supplier | For sample filtration before injection. |
Step-by-Step Purification Protocol
1. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water. To prepare 1 L, add 1 mL of TFA to 999 mL of water. Degas thoroughly by sonication or vacuum filtration.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile. To prepare 1 L, add 1 mL of TFA to 999 mL of ACN. Degas thoroughly.
2. Sample Preparation:
-
Accurately weigh 5-10 mg of the lyophilized crude peptide into a clean microcentrifuge tube.
-
Add a minimal amount of DMSO to dissolve the peptide. Start with 100-200 µL and vortex.
-
Once dissolved in DMSO, dilute the sample with Mobile Phase A to a final concentration of approximately 1-2 mg/mL. The final concentration of DMSO should be kept as low as possible, ideally below 10%, to avoid peak distortion.
-
Filter the sample solution through a 0.22 µm syringe filter into a clean HPLC vial.[7]
3. HPLC Method Development and Purification:
-
Column Equilibration: Equilibrate the C18 column with a mixture of 95% Mobile Phase A and 5% Mobile Phase B for at least 15-20 minutes at the desired flow rate.
-
Analytical Run (Method Development):
-
Inject a small volume (e.g., 10-20 µL) of the prepared sample.
-
Run a broad scouting gradient to determine the approximate elution time of the target peptide. A typical scouting gradient is 5% to 95% B over 30 minutes.
-
Monitor the elution profile at 214 nm (for the peptide backbone) and 265 nm (characteristic absorbance of the Fmoc group).[8]
-
-
Preparative Run (Optimization):
-
Based on the analytical run, design a shallower gradient around the elution point of the target peptide to improve resolution. For example, if the peptide elutes at 50% B in the scouting run, a gradient of 30% to 60% B over 60 minutes might be appropriate.
-
Increase the injection volume for the preparative run, being careful not to overload the column, which can lead to poor peak shape.[7]
-
Set the fraction collector to collect peaks based on the UV signal.
-
4. Post-Purification Processing:
-
Analysis of Fractions: Analyze the collected fractions by analytical RP-HPLC to determine their purity.
-
Pooling and Lyophilization: Pool the fractions containing the pure peptide. Freeze the pooled fractions and lyophilize to obtain the purified peptide as a dry powder.
Visualization of the Purification Workflow
Caption: Workflow for the purification of this compound containing peptides by RP-HPLC.
Data Presentation and Interpretation
Table 1: Example HPLC Gradient Conditions
| Time (min) | % Mobile Phase A | % Mobile Phase B | Flow Rate (mL/min) | Curve |
| Scouting Gradient | ||||
| 0.0 | 95.0 | 5.0 | 1.0 | Linear |
| 30.0 | 5.0 | 95.0 | 1.0 | Linear |
| 35.0 | 5.0 | 95.0 | 1.0 | Linear |
| 35.1 | 95.0 | 5.0 | 1.0 | Linear |
| 40.0 | 95.0 | 5.0 | 1.0 | Linear |
| Optimized Preparative Gradient | ||||
| 0.0 | 70.0 | 30.0 | 10.0 | Linear |
| 60.0 | 40.0 | 60.0 | 10.0 | Linear |
| 65.0 | 5.0 | 95.0 | 10.0 | Linear |
| 70.0 | 5.0 | 95.0 | 10.0 | Linear |
| 70.1 | 70.0 | 30.0 | 10.0 | Linear |
| 75.0 | 70.0 | 30.0 | 10.0 | Linear |
Note: The optimized gradient is an example and should be adapted based on the results of the scouting run.
Troubleshooting Common Issues
| Problem | Potential Cause | Solution |
| Poor Peak Shape (Tailing or Broadening) | Column overload.[7] | Reduce the sample injection volume or concentration. |
| Inappropriate mobile phase pH. | Ensure the use of 0.1% TFA to maintain a low pH and suppress silanol interactions. | |
| Peptide aggregation. | Add a small amount of organic solvent (e.g., isopropanol) to the sample or increase the column temperature. | |
| Premature Fmoc Deprotection | Sample preparation in a basic environment. | Ensure the sample is dissolved in an acidic solvent (e.g., containing 0.1% TFA).[7] |
| Prolonged exposure to the mobile phase at room temperature. | Process the collected fractions promptly (e.g., by freezing) before lyophilization. | |
| Multiple Peaks for the Target Peptide | On-column degradation. | Use fresh mobile phases and a high-quality column. |
| Presence of diastereomers. | This is a synthetic issue and may require optimization of the peptide synthesis protocol. | |
| Incomplete removal of other protecting groups during synthesis. | Verify the identity of the peaks by mass spectrometry. |
Structural Representation
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 4. Prediction of peptides retention behavior in reversed‐phase liquid chromatography based on their hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chempep.com [chempep.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. peptide.com [peptide.com]
Application Notes and Protocols: Leveraging Boc-D-Dap(Fmoc)-OH for Advanced Polypeptide Synthesis via Native Chemical Ligation
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: Expanding the Horizons of Native Chemical Ligation
Native Chemical Ligation (NCL) has revolutionized the field of chemical protein synthesis, enabling the assembly of large polypeptides and proteins from smaller, unprotected peptide fragments.[1][2][3] The reaction's remarkable chemoselectivity, which joins a C-terminal peptide thioester with an N-terminal cysteine-containing peptide, has become a cornerstone of protein engineering, allowing for the incorporation of non-proteinogenic amino acids, post-translational modifications, and biophysical probes.[3][4]
Traditionally, NCL is limited by the strict requirement for a cysteine residue at the ligation junction.[5] While methods like desulfurization have expanded the scope to alanine residues, the introduction of more complex functionalities at the ligation site requires innovative chemical tools.[1] This guide details the strategic application of N-α-Boc-N-β-Fmoc-D-diaminopropionic acid (Boc-D-Dap(Fmoc)-OH), a uniquely versatile building block, to overcome these limitations and unlock new possibilities in polypeptide design.
The use of this compound serves a dual purpose: it facilitates ligation at a non-cysteine site through its β-amino group (after conversion to a thiol), and its orthogonal protecting groups (acid-labile Boc and base-labile Fmoc) allow for site-specific modifications post-ligation. This guide provides the foundational principles, detailed experimental protocols, and expert insights necessary to successfully employ this advanced methodology.
Core Concepts: The Strategic Advantage of this compound
This compound is a derivative of the non-proteinogenic amino acid D-2,3-diaminopropionic acid, where the α-amino group is protected by a tert-butyloxycarbonyl (Boc) group and the β-amino group by a 9-fluorenylmethyloxycarbonyl (Fmoc) group.[6][7] This specific arrangement of orthogonal protecting groups is the key to its utility in advanced NCL strategies.
Key Advantages:
-
Orthogonal Protection: The acid-labile Boc group and the base-labile Fmoc group can be removed selectively under distinct conditions, enabling precise, stepwise modifications.[8][]
-
Introduction of D-Amino Acids: The D-configuration of the Dap residue can be used to introduce stereochemical diversity into the peptide backbone, which can be critical for modulating biological activity and proteolytic stability.[6]
-
Post-Ligation Modification Handle: After NCL and subsequent deprotection, the free α-amino group of the Dap residue serves as a versatile handle for further chemical modifications, such as pegylation, glycosylation, or the attachment of small molecule drugs.
-
Creation of Branched Peptides: The Dap residue provides a branching point in the peptide chain, allowing for the synthesis of complex, multi-functional peptide architectures.
Properties of this compound
| Property | Value |
| Chemical Formula | C₂₃H₂₆N₂O₆[7] |
| Molecular Weight | 426.46 g/mol [7] |
| CAS Number | 122235-70-5[7] |
| Appearance | Solid[7] |
| α-Amino Protecting Group | Boc (tert-butyloxycarbonyl) - Acid Labile |
| β-Amino Protecting Group | Fmoc (9-fluorenylmethyloxycarbonyl) - Base Labile |
| Stereochemistry | D-configuration |
| Primary Application | Introduction of a modifiable, non-native ligation site |
Experimental Workflow: A Conceptual Overview
The successful application of this compound in NCL involves a multi-stage process that leverages the principles of solid-phase peptide synthesis (SPPS) and orthogonal deprotection strategies. The overall workflow is designed to prepare two specific peptide fragments that, when reacted, yield the desired full-length polypeptide with the Dap residue at the ligation junction.
Sources
- 1. Native chemical ligation - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. scispace.com [scispace.com]
- 4. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 5. "Synthesis of thioester peptides for traditional Native Chemical Ligati" by Ruth E Campbell [docs.lib.purdue.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Boc-Dap(Fmoc)-OH ≥98.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
using Boc-D-Dap(Fmoc)-OH for site-specific peptide modification
This compound is an invaluable reagent for the synthesis of complex, site-specifically modified peptides. The orthogonal protection scheme provides a robust and reliable method for introducing a unique chemical handle at any desired position within a peptide sequence. By following the detailed protocols and validation checkpoints outlined in this guide, researchers can confidently generate advanced peptide constructs for a wide array of applications in chemical biology, diagnostics, and therapeutics. The careful execution of each step, particularly the washing and monitoring stages, is paramount to achieving high purity and yield of the final product. [3]
References
- BenchChem. (2025). Step-by-step protocol for Boc-Dap-OH in solid-phase peptide synthesis.
- BenchChem. (2025). The Cornerstone of Peptide Synthesis: A Technical Guide to Fmoc and Boc Protecting Groups.
- Bio-IT World. (2022). Useful Approaches for Labeling Peptides with Fluorescent Dyes. [Link]
- LifeTein®. Basic Peptides synthesis introduction. [Link]
- SB-PEPTIDE. Peptide fluorescent labeling. [Link]
- BenchChem. (2025).
- BenchChem.
- Slideshare. T boc fmoc protocols in peptide synthesis. [Link]
- AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). [Link]
- PubMed. (2000). Fluorescent indicators of peptide cleavage in the trafficking compartments of living cells: peptides site-specifically labeled with two dyes. [Link]
- BenchChem. (2025). Application Notes and Protocols for Fmoc Deprotection of Trp(Boc)-Containing Peptides.
- Royal Society of Chemistry. (2021).
- PubMed Central. (2023).
- AAPPTec. N-Terminal Deprotection - Fmoc removal. [Link]
- Books.
Sources
- 1. Site-selective modification of peptide backbones - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO00892G [pubs.rsc.org]
- 2. Peptide-Drug Conjugates: An Emerging Direction for the Next Generation of Peptide Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. lifetein.com [lifetein.com]
- 7. peptide.com [peptide.com]
- 9. scbt.com [scbt.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Leveraging Boc-D-Dap(Fmoc)-OH for Advanced Peptide Mimetic Design
Introduction: The Strategic Advantage of Boc-D-Dap(Fmoc)-OH in Peptidomimetics
In the landscape of peptide-based therapeutics and research, the ability to transcend the limitations of natural linear peptides is paramount. Peptide mimetics—structures designed to imitate the biological activity of natural peptides—offer enhanced stability, bioavailability, and novel functionalities. A cornerstone in the synthesis of such advanced structures is the strategic use of non-proteinogenic amino acids with orthogonally protected side chains.
This compound, or N-α-Boc-N-β-Fmoc-D-2,3-diaminopropionic acid, stands out as a uniquely versatile building block for this purpose.[1] Its power lies in the differential chemical lability of its two protecting groups: the acid-sensitive tert-butyloxycarbonyl (Boc) group on the α-amine and the base-sensitive 9-fluorenylmethoxycarbonyl (Fmoc) group on the side-chain β-amine.[2][3] This orthogonal protection scheme is the key that unlocks selective, site-specific modifications, enabling the precise construction of complex molecular architectures.[][5]
The "D" configuration of the chiral center is also of critical importance. Incorporation of D-amino acids into a peptide backbone introduces resistance to enzymatic degradation by proteases, significantly extending the molecule's in vivo half-life—a crucial attribute for drug development.[6] This guide provides an in-depth exploration of the principles and protocols for utilizing this compound to create sophisticated peptide mimetics, including branched and cyclic peptides, and functional conjugates.
The Principle of Orthogonal Protection: A Tale of Two Labile Groups
The elegance of the this compound strategy is rooted in the concept of orthogonal protection.[5][7] This principle allows for the sequential removal of one protecting group in the presence of another, which remains intact under the deprotection conditions.
-
Boc (tert-butyloxycarbonyl) Group: Protects the α-amine, the site of peptide bond formation for chain elongation. It is cleaved under moderately acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane (DCM).[2][5]
-
Fmoc (9-fluorenylmethoxycarbonyl) Group: Protects the β-amine side chain, the site for subsequent modification. It is stable to the acidic conditions used to remove Boc but is readily cleaved by a mild base, most commonly a solution of piperidine in N,N-dimethylformamide (DMF).[2][7]
This differential reactivity allows a researcher to first construct the main peptide backbone using a standard Boc-based solid-phase peptide synthesis (SPPS) strategy. Once the primary sequence is assembled, the β-amino group of the incorporated Dap residue can be selectively unmasked by treatment with piperidine, making it available for branching, cyclization, or conjugation without disturbing the rest of the peptide.[2][3]
Caption: Orthogonal deprotection workflow of this compound.
Physicochemical & Quantitative Data
For successful synthesis, understanding the properties of the building block is essential. The data below is provided for easy reference.
| Property | Value | Source |
| Chemical Name | N-α-Boc-N-β-Fmoc-D-2,3-diaminopropionic acid | [1] |
| CAS Number | 122235-70-5 (L-isomer), 131570-56-4 (D-isomer) | [1] |
| Molecular Formula | C₂₃H₂₆N₂O₆ | [1][8] |
| Molecular Weight | 426.46 g/mol | [1][8] |
| Form | Solid | |
| Purity (HPLC) | ≥98.0% | |
| Boc Deprotection | Acid-labile (e.g., TFA) | [2] |
| Fmoc Deprotection | Base-labile (e.g., Piperidine) | [2] |
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a comprehensive framework for the incorporation and modification of this compound using manual Boc-SPPS.
Protocol 1: Incorporation of this compound into a Peptide Sequence
This protocol outlines the standard cycle for adding the this compound residue to a growing peptide chain on a solid support.
Materials:
-
Resin: Merrifield resin (for C-terminal acid) or MBHA resin (for C-terminal amide).[2]
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Isopropanol (IPA) - all peptide synthesis grade.
-
Reagents: this compound, other Boc-protected amino acids.
-
Deprotection Solution: 50% Trifluoroacetic acid (TFA) in DCM (v/v).
-
Neutralization Solution: 10% N,N-Diisopropylethylamine (DIEA) in DCM (v/v).
-
Activation Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole).
-
Monitoring: Kaiser (Ninhydrin) Test Kit.
Workflow:
Caption: Boc-SPPS cycle for this compound incorporation.[3]
Procedure:
-
Resin Preparation: Start with your peptide-resin which has a free N-terminal amine from the previous deprotection step. Ensure the resin is well-swelled in DCM.
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3 eq. relative to resin loading), HBTU (2.9 eq.), and HOBt (3 eq.) in a minimal amount of DMF. Add DIEA (6 eq.) and allow the solution to pre-activate for 2-5 minutes.[3]
-
Coupling: Add the activated amino acid solution to the reaction vessel containing the resin. Agitate (e.g., by nitrogen bubbling or shaking) for 1-2 hours at room temperature.[3]
-
Monitoring: After the coupling time, take a small sample of resin beads, wash them thoroughly, and perform a Kaiser test.[3]
-
Negative Result (Yellow Beads): The coupling is complete. Proceed to the next step.
-
Positive Result (Blue Beads): The coupling is incomplete. Drain the vessel and repeat the coupling step with a freshly activated solution.
-
-
Washing: Once coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x) and DCM (3x) to remove all excess reagents.
-
Boc Deprotection: To elongate the chain further, add the 50% TFA in DCM solution to the resin. Agitate for 1-2 minutes, drain, and add a fresh portion of the TFA solution. Agitate for an additional 20-30 minutes.[2]
-
Post-Deprotection Washing: Drain the TFA solution and wash the resin with DCM (3x), IPA (2x), and DCM (3x) to remove residual acid.[2]
-
Neutralization: Add the 10% DIEA in DCM solution and agitate for 5-10 minutes to neutralize the protonated amine. Wash again with DCM (3x).[2] The resin is now ready for the next coupling cycle.
Protocol 2: On-Resin Side-Chain Modification via Selective Fmoc Deprotection
This protocol is performed after the full peptide backbone has been synthesized and while the N-terminus is still protected (typically with its Boc group).
Materials:
-
Peptide-resin from Protocol 1 (with N-terminal Boc group intact).
-
Fmoc Deprotection Solution: 20% Piperidine in DMF (v/v).
-
Reagents for modification (e.g., an activated carboxylic acid for acylation, a fluorescent dye with an NHS ester, etc.).
Procedure:
-
Resin Preparation: Wash the fully synthesized peptide-resin with DMF (3x) to prepare for the base treatment.
-
Selective Fmoc Deprotection: a. Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes, then drain.[2] b. Add a fresh portion of the 20% piperidine solution and agitate for 15-20 minutes to ensure complete removal of the Fmoc group.[2]
-
Thorough Washing: This step is critical. Drain the piperidine solution and wash the resin extensively with DMF (7-10x) to completely remove all traces of piperidine and its dibenzofulvene adduct, which can interfere with subsequent reactions.
-
Side-Chain Modification: The resin now possesses a free β-amino group on the Dap residue.
-
Example (Acylation): Perform a standard coupling reaction as described in Protocol 1 (Steps 2-5), but using the desired carboxylic acid instead of a Boc-amino acid. This will form a new amide bond on the side chain, creating a branched peptide.
-
-
Final Washing: After the side-chain reaction is complete and confirmed by a Kaiser test, wash the resin thoroughly with DMF (3x) and DCM (3x).
Protocol 3: Final Cleavage, Deprotection, and Purification
This protocol releases the peptide from the solid support and removes any remaining acid-labile side-chain protecting groups.
Materials:
-
Cleavage Cocktail: The choice of cocktail depends on the amino acids in the sequence. For a standard Boc/Bzl strategy, anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) is used. CAUTION: These are extremely hazardous reagents and must be handled with appropriate expertise and safety equipment (specialized apparatus, fume hoods, and personal protective equipment).
-
Scavengers: Reagents like anisole, thioanisole, or cresol are added to the cleavage cocktail to "scavenge" reactive carbocations generated during deprotection, preventing side reactions.
-
Cold Diethyl Ether.
Procedure:
-
Resin Preparation: Dry the final peptide-resin thoroughly under vacuum.
-
Cleavage and Global Deprotection: a. Place the dried resin in a specialized, acid-resistant reaction vessel. b. Cool the vessel (e.g., in a dry ice/acetone bath). c. Carefully add the pre-chilled cleavage cocktail containing appropriate scavengers. d. Allow the reaction to proceed according to established parameters for the specific acid used (e.g., 1-2 hours at 0°C for HF).
-
Peptide Precipitation: a. After the reaction is complete, carefully remove the cleavage acid (e.g., by evaporation with a stream of nitrogen for HF). b. Add a 10-fold volume of ice-cold diethyl ether to the residue. This will cause the crude peptide to precipitate.[2]
-
Isolation: a. Centrifuge the mixture to pellet the precipitated peptide. b. Carefully decant the ether. c. Wash the peptide pellet 2-3 more times with cold ether to remove residual scavengers and cleaved protecting groups.[2]
-
Drying: Dry the crude peptide pellet under vacuum to obtain a solid powder.
-
Purification and Characterization: a. Dissolve the crude peptide in an appropriate aqueous buffer (e.g., water/acetonitrile with 0.1% TFA). b. Purify the peptide using preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). c. Analyze the collected fractions by analytical RP-HPLC and Mass Spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm the purity and identity (correct molecular weight) of the final peptide mimetic.[9]
Conclusion: A Gateway to Novel Peptide Architectures
This compound is more than just a modified amino acid; it is a strategic tool that empowers chemists and drug developers to engineer novel peptide mimetics with precision and control. Its orthogonal protecting groups provide a robust and reliable method for creating complex structures that would be difficult or impossible to achieve with standard proteinogenic amino acids alone. By mastering the protocols outlined in this guide, researchers can unlock new possibilities in the design of stabilized, functional, and therapeutically relevant peptide-based molecules.
References
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2) - UCI Department of Chemistry.
- Step-by-step protocol for Boc-Dap-OH in solid-phase peptide synthesis. - Benchchem.
- An In-Depth Technical Guide to Boc-Dap-OH: Structure, Properties, and Synthetic Applications - Benchchem.
- Antimicrobial Peptide Mimetics Based on a Diphenylacetylene Scaffold: Synthesis, Conformational Analysis, and Activity - PubMed.
- Application Notes and Protocols for the Incorporation of Boc-Dap-OH in Unnatural Amino Acid Synthesis - Benchchem.
- Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - NIH.
- Characterizing the D-Amino Acid Position in Peptide Epimers by Using Higher-Energy Collisional Dissociation Tandem Mass Spectrometry: A Case Study of Liraglutide - MDPI.
- Site-Specific Characterization of d-Amino Acid Containing Peptide Epimers by Ion Mobility Spectrometry - PMC - NIH.
- Fmoc-D-Dap(Boc)-OH; CAS 198544-42-2 - Aapptec Peptides.
- a Structure of Dap highlighting Trp residue of interest to the current... - ResearchGate.
- Characterization of Peptides for FDA: Comparing Synthetic Peptides - YouTube.
- Overview of Solid Phase Peptide Synthesis (SPPS).
- Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS - AWS.
Sources
- 1. scbt.com [scbt.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 5. peptide.com [peptide.com]
- 6. mdpi.com [mdpi.com]
- 7. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PMC [pmc.ncbi.nlm.nih.gov]
- 8. advancedchemtech.com [advancedchemtech.com]
- 9. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: A Guide to Troubleshooting Difficult Couplings of Boc-D-Dap(Fmoc)-OH
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the challenging yet critical process of coupling Boc-D-Dap(Fmoc)-OH in solid-phase peptide synthesis (SPPS). As a non-canonical amino acid, this compound offers a valuable site for post-synthesis modifications, but its successful incorporation requires careful optimization and an understanding of the potential pitfalls.[1] This resource is designed to equip you with the knowledge to navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What makes the coupling of this compound challenging?
The primary difficulties arise from a combination of factors inherent to the molecule's structure. The bulky tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) protecting groups contribute to significant steric hindrance, which can physically obstruct the formation of the peptide bond.[2] This steric bulk slows down the reaction kinetics, often leading to incomplete coupling under standard synthesis conditions.[3]
Q2: Why is the orthogonal protection strategy with Boc and Fmoc groups on D-Dap important?
An orthogonal protection strategy is crucial as it allows for the selective removal of one protecting group without affecting the other.[1][4] In the case of this compound, the base-labile Fmoc group protects the side-chain amine, while the acid-labile Boc group protects the α-amino group. This scheme enables chemists to deprotect the side-chain amine on the solid support to perform specific modifications like branching or cyclization, while the peptide backbone remains attached and the N-terminus is protected.[1]
Q3: What are the most common side reactions to be aware of when using this compound?
The primary side reactions of concern are:
-
Incomplete Coupling: As mentioned, steric hindrance can prevent the coupling reaction from going to completion, resulting in deletion sequences in the final peptide.[2][3]
-
Lactam Formation: Intramolecular cyclization involving the side-chain amino group of the diaminopropionic acid can occur, particularly under basic conditions.[2] While less common than with its longer-chain homologs, it remains a possibility if the side-chain amine is not properly protected.[2]
-
Piperidide Adduct Formation: If piperidine is used for Fmoc deprotection elsewhere in the peptide sequence, it can potentially form an adduct with the Dap side chain.[2] Using a non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) for Fmoc deprotection can mitigate this issue.[2]
Q4: How can I monitor the completion of a this compound coupling reaction?
The most common and rapid method for monitoring coupling completion on-resin is the qualitative Kaiser (ninhydrin) test.[1][5] This test detects the presence of free primary amines.
-
A positive result (blue or purple beads) indicates that there are unreacted amines, signifying an incomplete coupling.[3]
-
A negative result (yellow or colorless beads) suggests that the coupling is complete.[1][3]
For a more definitive and quantitative assessment, a small amount of the peptide can be cleaved from the resin and analyzed by mass spectrometry (MS) and high-performance liquid chromatography (HPLC) to check for the presence of deletion sequences.[3]
In-Depth Troubleshooting Guides
Problem 1: Incomplete Coupling Detected (Positive Kaiser Test)
A positive Kaiser test is a clear indication that the coupling of this compound has not gone to completion. Here’s a systematic approach to troubleshoot this issue.
Immediate Action: Double Coupling
If a positive Kaiser test is observed after the initial coupling, the most straightforward first step is to perform a "double coupling."[2][3] This involves draining the reaction vessel and repeating the coupling step with a fresh solution of activated this compound and coupling reagents.[3]
dot
Caption: Workflow for HATU-mediated coupling of this compound.
Protocol 2: On-Resin Fmoc Deprotection from the Dap Side-Chain
This protocol is for the selective deprotection of the side-chain amine for further modification.
-
Resin Preparation: Ensure the peptide synthesis is complete or at the desired stage for modification, with the N-terminal α-amino group protected (e.g., with Boc). Swell the resin in DMF.
-
Fmoc Deprotection: Prepare a solution of 2% DBU in DMF. Treat the resin with the DBU solution for 5-10 minutes. Drain the solution. Repeat the treatment for another 5-10 minutes. [2]3. Washing: Wash the resin thoroughly with DMF (5x) to remove all traces of DBU. The resin is now ready for side-chain modification.
References
- Common side reactions with Boc-Dap-OH and how to prevent them. - Benchchem.
- Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids - Benchchem.
- A Comparative Guide to Coupling Reagents for Boc-Dap-OH Derivatives - Benchchem.
- Technical Support Center: Boc-Dap-OH Coupling in Solid-Phase Peptide Synthesis (SPPS) - Benchchem.
- Technical Support Center: Peptide Synthesis with Sterically Hindered D-Amino Acids - Benchchem.
- An In-Depth Technical Guide to Boc-Dap-OH: Structure, Properties, and Synthetic Applications - Benchchem.
- impact of coupling reagent choice on Fmoc-N-Me-Ile-OH incorporation - Benchchem.
- Optimizing Peptide Synthesis: The Role of Wang Resin and Coupling Efficiency.
- Overcoming Aggregation in Solid-phase Peptide Synthesis - Sigma-Aldrich.
- Efficient peptide coupling involving sterically hindered amino acids - PubMed.
- Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC.
- Application Notes and Protocols for the Incorporation of Boc-Dap-OH in Unnatural Amino Acid Synthesis - Benchchem.
- Technical Support Center: Troubleshooting Fmoc-D-Val-OH Coupling in SPPS - Benchchem.
- Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution.
- Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution.
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2) - UCI Department of Chemistry.
- Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Technical Support Center: Strategies for Difficult Couplings Involving Fmoc-D-Abu-OH - Benchchem.
- This compound - Advanced ChemTech.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem.
Sources
Technical Support Center: Troubleshooting Side Reactions with Boc-D-Dap(Fmoc)-OH in Solid-Phase Peptide Synthesis
From the Desk of a Senior Application Scientist
Welcome to our dedicated technical guide for researchers utilizing the orthogonally protected amino acid, Boc-D-Dap(Fmoc)-OH. This versatile building block is engineered for Boc-based Solid-Phase Peptide Synthesis (SPPS), offering a unique, base-labile handle on the peptide side-chain for post-synthesis modifications like cyclization, branching, or conjugation.[1][2] However, the distinct chemical nature of its dual-protection scheme requires a nuanced approach to prevent undesirable side reactions.
This guide is structured to address the most common challenges encountered in the field, moving from foundational questions to advanced troubleshooting and optimized protocols. Our goal is to empower you with the mechanistic understanding and practical solutions needed to ensure the integrity and success of your synthesis.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the use of this compound.
Q1: What is the primary purpose of the orthogonal Boc/Fmoc protection on D-Dap?
The this compound derivative is a strategic tool for peptide chemists. In the context of Boc-SPPS, the Nα-Boc group serves as the temporary protecting group, removed at each cycle using an acid like trifluoroacetic acid (TFA).[1][3] The Nβ-Fmoc group on the side chain, however, is stable to these acidic conditions.[][] It can be selectively removed at a desired stage of the synthesis using a base (typically piperidine), while the Nα-Boc group and other acid-labile side-chain protecting groups (like Benzyl ethers) remain intact.[1][6] This "orthogonal" nature provides a specific site for modification on the solid support.
Q2: What is the single most critical challenge when using this compound in a standard Boc-SPPS workflow?
The most significant challenge is preventing the premature deprotection of the side-chain Fmoc group . While the Fmoc group is robustly stable to the TFA used for Boc removal, it can be sensitive to the basic conditions of the neutralization step that follows. Standard Boc-SPPS protocols require neutralization of the protonated N-terminal amine (after TFA treatment) before the next coupling step, typically using a tertiary amine like N,N-diisopropylethylamine (DIEA).[1] Prolonged or excessive exposure to this base can lead to partial or complete loss of the side-chain Fmoc group, compromising the orthogonal strategy.
Q3: Can the neutralization base (DIEA) in a standard Boc-SPPS cycle really remove the Fmoc group?
Yes, although DIEA is a hindered tertiary amine and a much weaker base than piperidine, it can initiate the β-elimination mechanism responsible for Fmoc cleavage, albeit at a much slower rate.[7][8] The risk increases with:
-
Extended exposure times: Long neutralization steps or delays before coupling can lead to significant Fmoc loss.
-
Elevated temperatures: Syntheses performed at higher temperatures will accelerate this side reaction.
-
Excess reagent: Using a higher concentration or excess of DIEA than necessary for neutralization increases the risk.
Q4: What are the consequences of premature Fmoc group removal?
If the Fmoc group is unintentionally cleaved, the newly exposed, nucleophilic β-amino group on the Dap side chain can react with the next activated amino acid during the coupling step. This leads to the formation of a branched peptide , where the peptide chain grows from both the N-terminus and the Dap side chain.[3] This side product is often difficult to separate from the target peptide and results in significantly reduced yield and purity.
Section 2: Troubleshooting Guide: Preventing & Diagnosing Side Reactions
This section provides a problem-oriented approach to identifying and solving specific issues during your synthesis.
Problem: Mass spectrometry of the crude product shows a mass corresponding to the target peptide plus an additional amino acid or fragment (M + X Da), and purification is difficult.
-
Likely Cause: Unintended peptide branching due to premature deprotection of the Dap(Fmoc) side chain.
-
Causality: The neutralization step following TFA treatment likely caused the loss of the Fmoc group. The subsequent coupling reaction then occurred at both the intended Nα-amine and the unintended Nβ-amine of the Dap residue.
-
Preventative & Corrective Actions:
-
Optimize the Neutralization Step: Reduce the neutralization time to the minimum required (e.g., 2 x 1 minute washes with 5-10% DIEA in DCM).[1] Ensure immediate progression to the coupling step.
-
Implement In-Situ Neutralization: This is a highly effective strategy. Here, the neutralization base (DIEA) is added directly to the coupling mixture along with the activated amino acid.[6] This ensures that the Nα-amine is neutralized and immediately reacts with the activated carboxyl group, outcompeting any potential reaction at the side chain and minimizing the base exposure time for the Fmoc group.
-
Verify Reagent Quality: Ensure your this compound starting material is of high purity and has not been inadvertently deprotected during storage.
-
Problem: After on-resin treatment with piperidine to remove the Fmoc group, analysis of a cleaved sample shows incomplete deprotection.
-
Likely Cause: Steric hindrance or peptide aggregation on the solid support is preventing the base from accessing the Fmoc group. This is more common in longer or hydrophobic peptide sequences.[7]
-
Causality: The growing peptide chain can fold or aggregate, burying the Dap(Fmoc) residue within the resin-peptide matrix and making it inaccessible to the deprotection reagent.
-
Preventative & Corrective Actions:
-
Increase Deprotection Time: Extend the standard 20% piperidine/DMF treatment. A common protocol is an initial 5-minute treatment followed by a second, longer 15-20 minute treatment.[1]
-
Incorporate "Difficult Sequence" Solvents: Switch from DMF to N-Methyl-2-pyrrolidone (NMP), which is a better solvent for disrupting secondary structures and improving resin swelling.[9]
-
Consider a Stronger, Non-Nucleophilic Base: For particularly stubborn cases, a solution of 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in DMF can be more effective than piperidine.[10] DBU is a stronger, non-nucleophilic base that efficiently catalyzes the elimination reaction. Note that DBU does not scavenge the dibenzofulvene (DBF) byproduct, so a small amount of a nucleophilic scavenger (like 5% piperazine) is sometimes added.[6][11]
-
Problem: During selective on-resin Fmoc deprotection, side reactions like aspartimide formation are observed in adjacent sensitive residues (e.g., Asp-Gly sequences).
-
Likely Cause: Piperidine-catalyzed side reactions.
-
Causality: Piperidine is not only a base but also a nucleophile. It can attack the side chain of aspartic acid, leading to the formation of a cyclic aspartimide intermediate.[12][13] This intermediate can then rearrange to form β-peptides or react with piperidine to form piperidide adducts, both of which are common impurities.[14]
-
Preventative & Corrective Actions:
-
Use DBU: As mentioned above, DBU is non-nucleophilic and significantly reduces the risk of aspartimide formation compared to piperidine.[10]
-
Add an Additive to the Piperidine Solution: The addition of 0.1 M 1-Hydroxybenzotriazole (HOBt) to the 20% piperidine/DMF solution has been shown to suppress aspartimide formation.[15]
-
Consider Piperazine: Piperazine has been investigated as an alternative to piperidine and has been shown to cause less aspartimide formation in some sensitive sequences.[15][16]
-
Section 3: Optimized Experimental Protocols
These protocols are designed to maximize success and minimize side reactions when working with this compound.
Protocol 1: Optimized Boc-SPPS Cycle for Incorporation
This protocol utilizes an in-situ neutralization strategy to minimize base exposure.
-
Resin Preparation: Start with the Nα-Boc-deprotected peptide-resin in a suitable reaction vessel.
-
Boc Deprotection:
-
Treat the resin with a solution of 25-50% TFA in Dichloromethane (DCM) for 1-2 minutes and drain.[1]
-
Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.
-
Drain and wash the resin thoroughly with DCM (5x) to remove all residual acid.
-
-
Amino Acid Activation (in a separate vessel):
-
Dissolve this compound (3 eq.) and a coupling agent like HBTU (2.9 eq.) in DMF.[2]
-
Add DIEA (6 eq.) to the mixture and allow it to pre-activate for 2-5 minutes. The solution will typically change color.
-
-
Coupling:
-
Add the activated amino acid solution directly to the washed, TFA-salt peptide-resin.
-
Agitate the reaction for 1-2 hours at room temperature.
-
-
Monitoring & Washing:
-
Perform a Kaiser (ninhydrin) test to confirm reaction completion (beads should be yellow).[2]
-
If the test is positive (blue beads), indicating incomplete coupling, the coupling step can be repeated.
-
Once complete, drain the coupling solution and wash the resin thoroughly with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection cycle.
-
Protocol 2: Selective On-Resin Deprotection of the Dap(Fmoc) Side Chain
This protocol provides options for standard and difficult sequences.
-
Resin Preparation: Start with the fully assembled, Nα-Boc protected peptide-resin. Wash thoroughly with DMF (3x).
-
Fmoc Deprotection (Choose one method):
-
Standard Method (Piperidine):
-
Alternative Method (DBU - for sensitive/difficult sequences):
-
Prepare a solution of 2% DBU and 5% Piperazine in NMP.[11]
-
Add the solution to the resin and agitate for 5-10 minutes. Drain.
-
Repeat the treatment for another 5-10 minutes. Drain.
-
-
-
Extensive Washing (CRITICAL):
-
Wash the resin exhaustively with the solvent used for deprotection (DMF or NMP) (7-10x) to ensure complete removal of the base and the dibenzofulvene-adduct byproducts.
-
Follow with DCM washes (3-5x).
-
-
Verification:
-
A small sample of the resin can be cleaved and analyzed by mass spectrometry to confirm the selective removal of the Fmoc group (Mass change of -222.25 Da).
-
-
Next Steps: The resin, now bearing a free Nβ-amino group on the Dap residue, is ready for side-chain modification (e.g., coupling with a label, another amino acid for branching, etc.).
Section 4: Data & Visualization
Table 1: Comparison of On-Resin Fmoc Deprotection Reagents
| Reagent System | Concentration | Typical Time | Pros | Cons |
| Piperidine/DMF | 20% (v/v) | 2 x 10-15 min | Well-established, effective scavenger of DBF.[7] | Can cause side reactions like aspartimide formation.[12][13] |
| DBU/Piperazine/NMP | 2% DBU, 5% Pip. | 2 x 5-10 min | Faster, reduces DKP and aspartimide formation.[10][11] | DBU is more expensive; requires a scavenger. |
| Piperazine/HOBt/DMF | 20% Pip., 0.1M HOBt | 2 x 15-20 min | Suppresses aspartimide and C-terminal racemization.[15] | May be slightly slower than piperidine alone. |
Diagrams
Caption: Orthogonal protection allows selective removal of groups.
Caption: Workflow for selective on-resin side-chain modification.
Caption: Mechanism of unintended peptide branching side reaction.
References
- BOC Sciences. (n.d.). Why Fmoc-Protected Amino Acids Dominate SPPS?
- AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
- BenchChem. (2025). Step-by-step protocol for Boc-Dap-OH in solid-phase peptide synthesis.
- BOC Sciences. (n.d.). Fmoc vs Boc: Choosing the Right Amino Acid Derivative.
- BenchChem. (2025). Common side reactions with Boc-Dap-OH and how to prevent them.
- BenchChem. (2025). An In-Depth Technical Guide to Boc-Dap-OH: Structure, Properties, and Synthetic Applications.
- Luna, O., Gomez, J. A., Cárdenas, C., Albericio, F., Marshall, S., & Gúzman, F. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 21(9), 1143. [Link]
- Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.
- Slideshare. (n.d.). T boc fmoc protocols in peptide synthesis.
- BenchChem. (2025). Application Notes and Protocols for the Incorporation of Boc-Dap-OH in Unnatural Amino Acid Synthesis.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Request PDF. [Link]
- AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS.
- Star, A. M., & Raines, R. T. (2021). Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins. ACS chemical biology, 16(10), 1888–1893. [Link]
- Simon, A. (2018). Studies on the Effect of Lewis Acids on Fmoc Deprotection in Solution and Solid-Phase.
- Wade, J. D., Mathieu, M. N., Macris, M., & Tregear, G. W. (2000). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Letters in Peptide Science, 7(3), 113-119.
- Amblard, M., Fehrentz, J. A., & Martinez, J. (2023). Dipropylamine for 9-Fluorenylmethyloxycarbonyl (Fmoc) Deprotection with Reduced Aspartimide Formation in Solid-Phase Peptide Synthesis. Organic Letters, 25(4), 606-610. [Link]
- BenchChem. (2025). An In-Depth Technical Guide to Boc-Dap-OH: Structure, Properties, and Synthetic Applications.
- Semantic Scholar. (n.d.). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. [Link]
- Chen, W. C., Chou, C. C., Chen, Y. A., & Chen, J. R. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. Organic Letters, 24(12), 2314-2318. [Link]
- Tam, J. P., & Lu, Y. A. (1995). Side reactions in solid-phase peptide synthesis and their applications. Peptide research, 8(4), 196–206. [Link]
- Aasted, C. S., Zachariassen, Z. G., & Havelund, J. F. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ACS Sustainable Chemistry & Engineering, 9(42), 14107-14116. [Link]
- MedChemExpress. (n.d.). Boc-Dap(Boc)-OH.
- Google Patents. (n.d.). CN105348147A - Synthetic method of Fmoc-Dab(Boc)-OH.
- Foden, C. S., B-Kontomaris, C., & Sutherland, J. D. (2023). Selective Synthesis of Lysine Peptides and the Prebiotically Plausible Synthesis of Catalytically Active Diaminopropionic Acid. Journal of the American Chemical Society, 145(4), 2459-2469. [Link]
- McCarthy, C., Pandurangan, A. P., & McCarthy, D. N. (2018). Manipulating the pH response of 2,3-diaminopropionic acid rich peptides to mediate highly effective gene silencing with low-toxicity. Biomaterials science, 6(10), 2763–2773. [Link]
- Biotage. (2023, February 7). What do you do when your peptide synthesis fails?
- Catak, S., Moni, L., & Sinisi, R. (2020). 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters. Molecules, 25(21), 5092. [Link]
- Al-Ghanim, K. A., Coles, S. J., & Frey, J. G. (2010). Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors. Journal of drug targeting, 18(9), 717–729. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 6. peptide.com [peptide.com]
- 7. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 9. biotage.com [biotage.com]
- 10. Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 14. Dipropylamine for 9-Fluorenylmethyloxycarbonyl (Fmoc) Deprotection with Reduced Aspartimide Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ptacts.uspto.gov [ptacts.uspto.gov]
- 16. Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent | Semantic Scholar [semanticscholar.org]
Technical Support Center: Optimizing Boc-D-Dap(Fmoc)-OH Coupling Efficiency
Welcome to the Technical Support Center for advanced peptide synthesis. This guide is designed for researchers, chemists, and drug development professionals who are incorporating the orthogonally protected, non-canonical amino acid Boc-D-Dap(Fmoc)-OH into their synthetic workflows. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic and field-proven insights to help you anticipate challenges, troubleshoot issues, and maximize the efficiency and purity of your final peptide product.
The use of this compound offers a unique synthetic handle: the Nα-Boc group allows for integration into standard Boc-based solid-phase peptide synthesis (SPPS), while the Nβ-Fmoc group provides an orthogonal point for selective deprotection and subsequent side-chain modification, such as branching, cyclization, or conjugation. However, its unique structure can also present specific coupling challenges. This guide will address these issues head-on.
Frequently Asked Questions (FAQs)
Here we address the most common initial questions encountered when working with this compound.
Q1: What is the primary challenge when coupling this compound?
The main challenge is potential steric hindrance. The bulky tert-butyloxycarbonyl (Boc) group on the α-amine, combined with the significant size of the fluorenylmethyloxycarbonyl (Fmoc) group on the side chain, can create a sterically crowded environment around the carboxyl group that needs to be activated for coupling. This can slow down the reaction kinetics and may lead to incomplete coupling if standard conditions are used.[1]
Q2: Which coupling reagents are most effective for this compound?
For challenging or sterically hindered couplings, high-reactivity uronium/aminium or phosphonium salt-based reagents are strongly recommended over standard carbodiimides like DCC or DIC alone.[1] The most effective choices include:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate)
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)
These reagents form highly reactive esters (OAt-esters with HATU, HOBt-esters with HBTU) that can overcome the steric barrier more effectively.[2]
Q3: Is the side-chain Fmoc group stable during the Nα-Boc deprotection steps?
Yes, this is the basis of the orthogonal protection strategy. The Fmoc group is base-labile, typically removed with piperidine, while the Boc group is acid-labile, removed with an acid such as trifluoroacetic acid (TFA).[] The standard conditions for Boc removal (e.g., 25-50% TFA in Dichloromethane) will not cleave the Fmoc group, which is stable to acid.[4] This allows for the selective deprotection of the N-terminus for chain elongation.
Q4: How can I reliably monitor the completion of the coupling reaction?
The most common and effective method for monitoring coupling completion in SPPS is the qualitative Kaiser test (or ninhydrin test).[5] This test detects the presence of free primary amines on the resin.
-
Positive Result (Blue/Purple Beads): Indicates the presence of unreacted amines, signifying an incomplete coupling reaction.
-
Negative Result (Yellow/Colorless Beads): Suggests the coupling is complete, as there are no free primary amines to react with the ninhydrin.
For N-terminal proline, which is a secondary amine, the Kaiser test can give a false negative. In such cases, a chloranil test is a suitable alternative.
Troubleshooting Guide: Common Issues and Solutions
Even with optimized protocols, challenges can arise. This section provides a systematic approach to identifying and resolving common problems.
| Problem/Symptom | Probable Cause(s) | Recommended Solution(s) |
| Positive Kaiser Test after Coupling (Incomplete Reaction) | 1. Steric Hindrance: The bulky Boc and Fmoc groups are impeding the reaction.[1] 2. Suboptimal Activation: The coupling reagent is not potent enough, or pre-activation time was insufficient. 3. Poor Resin Swelling/Aggregation: The peptide-resin is not adequately solvated, making reactive sites inaccessible.[4] 4. Reagent Degradation: Coupling reagents, particularly HATU/HBTU, can degrade with moisture. | 1. Perform a Double Coupling: Immediately drain the reaction vessel and repeat the coupling step with a fresh solution of activated this compound.[1] 2. Switch to a Stronger Reagent: If using DIC/HOBt, switch to HATU or HBTU. Ensure 1-2 minutes of pre-activation with a base like DIEA before adding to the resin.[][5] 3. Improve Solvation: Switch from DMF to NMP (N-Methyl-2-pyrrolidone), which has superior solvating properties. Ensure the resin is fully swollen before the first deprotection step. 4. Use Fresh Reagents: Use fresh, high-quality reagents stored under appropriate anhydrous conditions. |
| Multiple Peaks in HPLC of Crude Peptide (Side Products) | 1. Racemization: The chiral center of the D-amino acid may have epimerized during activation. 2. Formation of Deletion Sequences: Caused by incomplete coupling in the previous step, followed by capping (if used) or coupling of the next amino acid. 3. Lactam Formation: Intramolecular cyclization involving the Dap side-chain, although less likely when the amine is protected.[1] 4. Premature Fmoc Deprotection: Although unlikely, trace basic impurities carried over could cause minor Fmoc loss. | 1. Minimize Activation Time: Pre-activate for only 1-2 minutes before adding to the resin. Avoid prolonged exposure of the activated amino acid to the base. Use of HOBt or Oxyma as an additive can suppress racemization.[6] 2. Optimize Coupling & Capping: Ensure complete coupling via the Kaiser test. If a positive test persists after double coupling, cap unreacted amines with acetic anhydride to prevent deletion products. 3. Ensure Fmoc Integrity: Confirm the purity of the starting this compound. Maintain anhydrous and clean reaction conditions. 4. Neutralize Thoroughly: After TFA deprotection, ensure all residual acid is neutralized with a DIEA wash before coupling to prevent any side reactions. |
| Low Final Peptide Yield | 1. Cumulative Incomplete Couplings: Even minor inefficiencies at each step can lead to a significant loss of the target peptide. 2. Peptide Aggregation: Hydrophobic sequences can aggregate on the resin, leading to poor reaction kinetics for all subsequent steps.[4] 3. Loss of Peptide from Resin: For very acid-sensitive linkers, repeated TFA treatments for Boc deprotection could cause minor premature cleavage. | 1. Employ Optimized Protocols: Use stronger coupling reagents (HATU) and longer coupling times (2-4 hours) for the this compound step and any other sterically hindered residues.[7] 2. Disrupt Aggregation: Switch to NMP as the solvent. Consider microwave-assisted peptide synthesis (MAPS) if available, as the energy input can disrupt aggregation. 3. Choose Appropriate Resin: Use a resin with a linker that is robust enough for the planned number of Boc deprotection cycles (e.g., standard Merrifield or PAM resin for Boc-SPPS). |
Visualizing the Workflow and Chemistry
Understanding the reaction mechanism and the troubleshooting logic is key to success. The following diagrams illustrate these core concepts.
Mechanism of Peptide Coupling
The diagram below outlines the general mechanism for amide bond formation using a uronium salt activator like HBTU.
Caption: General workflow for one cycle of amino acid coupling in SPPS.
Troubleshooting Workflow for Incomplete Coupling
This decision tree provides a logical path to follow when a positive Kaiser test is observed.
Caption: Decision tree for troubleshooting incomplete coupling.
Optimized Experimental Protocols
The following are generalized protocols for coupling this compound to a resin-bound peptide amine. Equivalents are calculated based on the initial loading of the resin.
Protocol 1: Standard Coupling with HBTU/DIEA
This protocol is robust and suitable for most sequences.
-
Resin Preparation:
-
Swell the peptide-resin in DMF for 30-60 minutes.
-
Perform Nα-Boc deprotection: Treat the resin with 25-50% TFA in DCM for 1-2 minutes, drain, then treat again for 20-30 minutes.[]
-
Wash the resin thoroughly with DCM (3x), IPA (2x), and DMF (3x).
-
Neutralize the resin by washing with 10% DIEA in DMF (2x for 2 minutes each), followed by extensive DMF washes (5-7x).
-
-
Activation and Coupling:
-
In a separate vessel, dissolve this compound (3 equivalents) and HBTU (2.9 equivalents) in DMF.[5]
-
Add DIEA (6 equivalents) to the solution and agitate for 1-2 minutes to pre-activate.[5]
-
Add the activated amino acid solution to the deprotected and neutralized peptide-resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
-
Monitoring and Washing:
-
Perform a Kaiser test to check for completion.[5]
-
If the test is positive, drain the solution and perform a second coupling (double coupling) with fresh reagents.
-
Once the reaction is complete (negative Kaiser test), drain the coupling solution and wash the resin thoroughly with DMF (5x) and DCM (3x) to prepare for the next cycle.
-
Protocol 2: High-Efficiency Coupling with HATU/DIEA
This protocol is recommended for particularly difficult or sterically demanding couplings.
-
Resin Preparation:
-
Follow the same swelling, deprotection, and neutralization steps as in Protocol 1.
-
-
Activation and Coupling:
-
In a separate vessel, dissolve this compound (3 equivalents) and HATU (2.9 equivalents) in DMF.[7]
-
Add DIEA (6 equivalents) and allow the mixture to pre-activate for 1-2 minutes.[7]
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 2-4 hours at room temperature. For very difficult sequences, this time can be extended.
-
-
Monitoring and Washing:
-
Follow the same monitoring and washing steps as outlined in Protocol 1. The higher reactivity of HATU generally leads to higher coupling efficiency.
-
References
- King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International journal of peptide and protein research, 36(3), 255–266. [Link]
- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature protocols, 2(12), 3247–3256. [Link]
- Fields, C. G., & Fields, G. B. (1991). Solid-phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. Methods in enzymology, 289, 104-123. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 4. One moment, please... [total-synthesis.com]
- 5. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
incomplete coupling of Boc-D-Dap(Fmoc)-OH Kaiser test positive
<_Step_2>
Guide ID: TSC-SPPS-0327 Last Updated: January 10, 2026 Applies to: Solid-Phase Peptide Synthesis (SPPS), Fmoc/Boc Chemistry, Custom Peptide Synthesis
This guide is intended for researchers, scientists, and drug development professionals encountering challenges with the incorporation of Boc-D-Dap(Fmoc)-OH during solid-phase peptide synthesis.
Troubleshooting Guide: Positive Kaiser Test After Coupling
A positive Kaiser test (indicated by a distinct blue or purple color on the resin beads) after the coupling step is a clear sign of unreacted primary amines, meaning the acylation reaction is incomplete.[1][2] When using this compound, this is a common but surmountable issue. This guide provides a logical workflow to diagnose and resolve the problem.
Question: I've just coupled this compound to my peptide-resin, but the Kaiser test is strongly positive. What's going on and how do I fix it?
Answer: A positive Kaiser test in this specific case almost always points to incomplete coupling, which is primarily caused by steric hindrance. The this compound molecule is exceptionally bulky due to two large, orthogonal protecting groups: the tert-butyloxycarbonyl (Boc) group on the alpha-amine and the fluorenylmethyloxycarbonyl (Fmoc) group on the side-chain amine.[3][4] This bulkiness physically obstructs the activated carboxylic acid from efficiently reaching the N-terminal amine of the growing peptide chain on the resin.[5][6]
Follow this troubleshooting workflow to address the incomplete reaction. After each major intervention, perform a new Kaiser test to check for completion before proceeding.
Step 1: Immediate Corrective Action - Double Coupling
A single coupling cycle, even with standard protocols, is often insufficient for such a sterically hindered amino acid.[7] The first and most direct solution is to repeat the coupling step on the same resin.
Question: What is "double coupling" and what is the protocol?
Answer: Double coupling is the process of repeating the amino acid activation and coupling sequence with a fresh solution of reagents immediately after the first attempt has failed.[8] This provides a second opportunity for the reaction to go to completion.
Detailed Protocol: Double Coupling for this compound
-
Initial Wash: After the first coupling, drain the reaction vessel and thoroughly wash the peptide-resin to remove reaction byproducts and residual reagents. A typical wash cycle is:
-
3x with N,N-Dimethylformamide (DMF)
-
3x with Dichloromethane (DCM)
-
3x with DMF
-
-
Prepare Fresh Activation Solution: Do not reuse the old solution. In a separate vessel, prepare a fresh solution of this compound and your chosen coupling reagent/base in DMF. For a difficult coupling, using a high-reactivity uronium salt like HATU is strongly recommended.[7][9]
-
Second Coupling Reaction: Add the freshly activated solution to the washed peptide-resin.
-
Extend Reaction Time: Allow the second coupling to proceed for at least 2-4 hours at room temperature. For particularly stubborn couplings, this can be extended overnight.
-
Final Wash & Test: Drain the vessel, wash the resin thoroughly as in Step 1, and perform a Kaiser test on a small sample of beads.[10] If the test is negative (yellow/colorless beads), you can proceed to the next Fmoc deprotection step in your synthesis. If it remains positive, proceed to Step 2 of this guide.
Step 2: Optimizing the Coupling Chemistry
If a double coupling is still unsuccessful, the reaction conditions themselves must be enhanced to overcome the high steric barrier.
Question: My Kaiser test is still positive after a double coupling. What chemical changes can I make?
Answer: This indicates that the activation energy of the reaction is too high for your current conditions. The solution is to use a more powerful coupling reagent and ensure your solvent and resin environment is optimal.
A. Upgrade Your Coupling Reagent to HATU
While reagents like HBTU or DIC/HOBt are effective for many amino acids, sterically demanding couplings often require a more potent activator.[5][11]
-
Why HATU is Superior: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) reacts with the carboxylic acid to form a highly reactive OAt-active ester.[12][13] This intermediate is significantly more reactive than the OBt-ester formed by HBTU, leading to faster and more efficient acylation, especially in hindered situations.[9] The 7-azabenzotriazole moiety in HATU is believed to provide a neighboring group effect that stabilizes the transition state of the reaction.[14]
B. Verify Resin Swelling and Solvent Quality
The solid support is not an inert spectator; it is the microenvironment where the reaction occurs. Poor swelling can dramatically reduce the accessibility of reactive sites.
-
The Importance of Swelling: The resin beads must be fully swollen to allow reagents to diffuse freely throughout the polymer matrix.[15][16] Inadequate swelling can lead to incomplete reactions, particularly within the core of the beads.[17] Polystyrene resins swell well in solvents like DMF and DCM.[18][19]
-
Solvent Integrity: Ensure you are using high-purity, anhydrous-grade DMF. Water in the solvent can hydrolyze the activated ester intermediate, quenching the reaction.
Troubleshooting Workflow for Coupling Chemistry
Step 3: Final Resort - Capping Unreacted Amines
If a small number of amine sites remain unreacted even after optimized coupling attempts, it is crucial to block them permanently to prevent the formation of deletion sequences in the final product.[20]
Question: The Kaiser test is still faintly positive. Should I try a third coupling?
Answer: No. At this point, further coupling attempts are unlikely to succeed and may increase the risk of side reactions. The best strategy is to "cap" the unreacted amines by acetylating them. This renders them inert for all subsequent synthesis steps.[21]
Detailed Protocol: Acetyl Capping
-
Wash: Wash the resin thoroughly with DMF (3x).
-
Prepare Capping Solution: Prepare a fresh capping solution. A common mixture is Acetic Anhydride and a base like Pyridine or DIPEA in DMF.[21][22] A typical ratio might be 10:20:70 (Acetic Anhydride:DIPEA:DMF).
-
Capping Reaction: Add the capping solution to the resin and agitate for 30-60 minutes at room temperature.
-
Final Wash: Drain the capping solution and wash the resin extensively with DMF (5-7x) to remove all traces of the capping reagents.[20]
-
Confirmation: A final Kaiser test should be negative. You can now safely proceed with the deprotection of the Fmoc group on the successfully coupled this compound residues.
| Strategy | Key Reagents | Mechanism of Action | When to Use |
| Double Coupling | Same as initial coupling (e.g., HBTU, DIPEA) | Provides a second, extended opportunity for the reaction to occur. | First-line response to any positive Kaiser test after initial coupling. |
| Reagent Upgrade | HATU , DIPEA (or Collidine) | Forms a highly reactive OAt-ester intermediate, lowering the activation energy for acylation.[9][14] | When double coupling fails; for any known sterically hindered amino acid.[7] |
| Capping | Acetic Anhydride, DIPEA/Pyridine | Acetylates free primary amines, permanently blocking them from further reaction.[20][21] | Final step when a faint positive Kaiser test persists after optimized coupling attempts. |
Frequently Asked Questions (FAQs)
Q1: Why not just use a different derivative of D-Dap? The this compound derivative is specifically chosen for orthogonal synthesis strategies.[4] The Fmoc group on the side chain can be selectively removed on-resin using a base (like piperidine), allowing for side-chain modifications (e.g., branching, dye conjugation) while the main peptide backbone remains protected by the N-terminal Fmoc group and the D-Dap's alpha-amine remains protected by Boc.[23]
Q2: Can excess HATU cause side reactions? Yes. While highly efficient, using a large excess of HATU or allowing for very long pre-activation times can lead to guanidinylation of the N-terminal amine.[12][24] This occurs when the free amine attacks the guanidinium carbon of HATU itself, capping the peptide and preventing further elongation.[25][26] It is crucial to use appropriate stoichiometry (e.g., 2.9 eq HATU for 3 eq amino acid) and add the activated solution to the resin promptly.[27]
Q3: Could the positive Kaiser test be a false positive? While possible, it is less likely in this context. False positives can sometimes occur if the resin is not washed thoroughly, leaving residual primary amines from the unreacted amino acid solution.[1][28] Another cause can be the degradation of the Fmoc group under the heating conditions of the Kaiser test, especially if excess pyridine is used in the reagents.[29] However, given the known difficulty of coupling this compound, an incomplete reaction is the most probable cause.
Q4: Does resin loading matter for this coupling? Absolutely. For difficult sequences and bulky amino acids, using a resin with a lower substitution (loading) level (e.g., 0.1-0.4 mmol/g) is highly recommended.[30] Lower loading increases the distance between peptide chains, reducing steric hindrance and minimizing inter-chain aggregation that can block reactive sites.[15]
References
- Organic Chemistry. HATU, DIPEA Peptide Coupling Mechanism. YouTube.
- Aapptec Peptides. Coupling Reagents. Aapptec Peptides.
- UCI Department of Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
- V. S. C. de la Torre, B. G., Albericio, F. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances.
- ResearchGate. Coupling Reagents. ResearchGate.
- Wikipedia. HATU. Wikipedia.
- AAPPTec. Monitoring of Peptide Coupling and Capping; Coupling Tests. AAPPTec.
- RSC Publishing. Greening the synthesis of peptide therapeutics: an industrial perspective. RSC Publishing.
- National Institutes of Health. Comparative study of methods to couple hindered peptides. PubMed.
- ResearchGate. Effect of resin swelling and substitution on solid phase synthesis. ResearchGate.
- Methods and protocols of modern solid phase peptide synthesis.
- The Royal Society of Chemistry. Supporting Information. The Royal Society of Chemistry.
- ACS Publications. Searching for Synthetic Antimicrobial Peptides: An Experiment for Organic Chemistry Students. ACS Publications.
- ResearchGate. What are the possible reasons for false positive results in Kaiser test?. ResearchGate.
- CEM Corporation. Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. CEM Corporation.
- CEM Corporation. SPPS Reagents Explained: A Complete Guide. YouTube.
- AAPPTec. Resins for Solid Phase Peptide Synthesis - Core Resins. AAPPTec.
- Biotage. Can Coupling Reagents Cause Premature Cleavage from Cl-Trityl Resin?. Biotage.
- ResearchGate. Swellographic Study of Peptide Resin Swelling Behavior during Solid Phase Peptide Synthesis. ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chempep.com [chempep.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. youtube.com [youtube.com]
- 14. HATU - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. peptide.com [peptide.com]
- 17. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
- 18. youtube.com [youtube.com]
- 19. youtube.com [youtube.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. chem.uci.edu [chem.uci.edu]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 25. peptide.com [peptide.com]
- 26. researchgate.net [researchgate.net]
- 27. chemistry.du.ac.in [chemistry.du.ac.in]
- 28. researchgate.net [researchgate.net]
- 29. peptide.com [peptide.com]
- 30. Solid-Phase Synthesis of Cyclic Peptides (SPPS Guide) - Creative Peptides [creative-peptides.com]
Technical Support Center: Managing Aggregation in Peptides Containing Boc-D-Dap(Fmoc)-OH
Introduction
Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals encountering challenges with peptide aggregation, particularly when synthesizing sequences containing the orthogonally protected amino acid, Boc-D-Dap(Fmoc)-OH.
Peptide aggregation during SPPS is a primary cause of synthesis failure, leading to incomplete reactions, low yields, and difficult purifications.[1][2] This phenomenon arises from the self-association of growing peptide chains on the resin, often driven by the formation of intermolecular hydrogen bonds that create stable β-sheet structures.[1][3] While this compound is not inherently a cause of aggregation, its presence within a "difficult sequence"—typically characterized by hydrophobicity or length—necessitates a robust and often proactive strategy to maintain peptide chain solvation and reactivity.[4]
This document provides a structured approach to diagnosing, preventing, and overcoming aggregation issues through a series of frequently asked questions, in-depth troubleshooting guides, and validated experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is on-resin peptide aggregation and why is it a major problem in SPPS?
A1: On-resin aggregation is the self-association of growing peptide chains attached to the solid support.[3] This process is primarily driven by the formation of intermolecular hydrogen bonds, leading to secondary structures like β-sheets. These aggregates can cause the resin to shrink and can physically block reactive sites, rendering the N-terminus of the peptide inaccessible for subsequent deprotection and coupling steps.[1][2][5] The consequences include low yields, failed syntheses, and the generation of deletion sequences that are often difficult to separate from the target peptide during purification.[6]
Q2: Does the inclusion of this compound in my peptide sequence directly cause aggregation?
A2: Not directly. Aggregation is highly dependent on the overall peptide sequence rather than a single amino acid.[1][7] Difficult sequences, such as those rich in hydrophobic residues (Val, Ile, Leu) or β-branched amino acids, are most susceptible.[3] The incorporation of this compound, an orthogonally protected diaminopropionic acid derivative, can influence the peptide's overall solubility and conformational preferences.[4] However, if you are experiencing aggregation in a sequence containing this residue, it is the context of the surrounding amino acids that is the likely driver. The key is to employ strategies that disrupt aggregation throughout the synthesis of the difficult sequence.[4]
Q3: What are the common signs of on-resin peptide aggregation during synthesis?
A3: Several key indicators can signal that your peptide is aggregating on the resin. Recognizing these signs early is crucial for salvaging the synthesis.
| Symptom | Description | Common Tests |
| Poor Resin Swelling | The resin beads appear shrunken, clumped, or fail to swell adequately in the synthesis solvent. This indicates poor solvation of the peptide-resin matrix.[2][3][5] | Visual Inspection |
| Slow/Incomplete Reactions | Both Fmoc deprotection and amino acid coupling steps may be sluggish or incomplete.[3][5] | Positive Kaiser/TNBS test after coupling; Spectrophotometric monitoring of Fmoc deprotection.[3][8] |
| Physical Clumping | The resin may become sticky, gelatinous, or form large clumps that are difficult to agitate.[3] | Visual Inspection |
| False Negative Tests | Colorimetric tests like the Kaiser test may give a false negative result if the aggregated peptide chains sterically hinder access to the free amines.[5] | Confirmation by test cleavage and mass spectrometry. |
| Low Crude Product Yield | A significant drop in the expected yield of the cleaved peptide is a strong retrospective indicator of aggregation issues.[3] | Analysis of crude product post-cleavage. |
Q4: What are the primary strategies to prevent or resolve peptide aggregation?
A4: The strategies can be broadly categorized as proactive (used from the outset for known difficult sequences) and reactive (used to rescue a failing synthesis).
-
Backbone Protection: Incorporating specialized derivatives like Pseudoproline dipeptides or Hmb/Dmb-protected amino acids disrupts the hydrogen bonding capacity of the peptide backbone.[2][9]
-
Improved Solvation: Using more effective solvents (e.g., NMP, DMSO), "magic mixtures," or adding chaotropic salts (e.g., LiCl) can help keep peptide chains solvated and accessible.[10]
-
Optimized Conditions: Elevating the reaction temperature, often through microwave-assisted synthesis, can provide the energy to break up aggregates.[2]
-
Resin Modification: Using low-loading resins or supports with enhanced swelling properties, such as PEG-based resins, can minimize inter-chain interactions.[11]
Troubleshooting Guide: A Mechanistic Approach
Part 1: Diagnosing the Synthesis Problem
If your synthesis is performing poorly, it is essential to determine if aggregation is the root cause. The following decision tree can guide your diagnostic process.
Caption: Troubleshooting decision tree for difficult peptide synthesis.
Part 2: Proactive Strategies for Difficult Sequences
For peptides longer than 15 residues or those known to contain hydrophobic stretches, a proactive approach is highly recommended.
Mechanism of Aggregation Disruption
The most effective proactive strategies involve modifying the peptide backbone to disrupt the hydrogen bonding patterns that lead to β-sheet formation.[2] Pseudoproline dipeptides introduce a "kink" that favors a cis-amide bond, while 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) groups physically block the amide nitrogen.[2][12]
Caption: Mechanism of aggregation prevention by backbone protection.
Strategy 1: Incorporating Pseudoproline Dipeptides
Pseudoproline dipeptides are among the most effective tools for preventing aggregation.[1][9][12] They are dipeptides where a Serine, Threonine, or Cysteine residue has been reversibly protected to form a proline-like oxazolidine or thiazolidine ring.[12][13]
-
When to Use: In sequences containing Ser, Thr, or Cys, especially within long or hydrophobic regions.[1][13]
-
How to Use: Simply substitute the Cys, Ser, or Thr residue and the preceding amino acid in your sequence with the corresponding pseudoproline dipeptide building block.[1] For optimal results, space these dipeptides roughly every 6 residues in a difficult sequence.
-
Benefit: The native sequence is fully restored during the final TFA cleavage.[1] This method significantly improves crude purity and yield.[12][13]
Strategy 2: Backbone Amide Protection with Hmb/Dmb
For sequences that do not contain Ser, Thr, or Cys at the required positions, Hmb or Dmb-protected amino acids can be used.[2] These groups are attached to the α-nitrogen of an amino acid, preventing it from participating in hydrogen bonding.[2]
-
When to Use: In difficult sequences lacking convenient spots for pseudoprolines. They are particularly useful for preventing aspartimide formation when placed on the residue preceding an Aspartic acid.[2]
-
How to Use: These derivatives can be introduced as individual amino acids or as dipeptides (e.g., Fmoc-Ala-(Dmb)Gly-OH).[1][2]
-
Challenge: Coupling onto the Hmb/Dmb-protected secondary amine can be sterically hindered and may require more potent coupling reagents or longer reaction times.[11]
Part 3: Reactive Strategies to Rescue a Synthesis
If aggregation is detected mid-synthesis, the following "rescue" strategies can be employed to improve solvation and disrupt aggregates.
| Strategy | Method | Mechanism of Action | Key Considerations |
| Chaotropic Agents | Wash the resin with a solution of 0.4-0.8 M LiCl or KSCN in DMF before the coupling step.[14] | These salts disrupt the hydrogen-bonding network of both the solvent and the peptide chains, breaking up aggregates. | The salt must be thoroughly washed away before adding the activated amino acid to avoid interference with the coupling reaction.[3] |
| Solvent Modification | Switch the primary synthesis solvent from DMF to NMP or add 25% DMSO.[2][10] Use a "Magic Mixture" (e.g., DCM/DMF/NMP 1:1:1) for coupling.[10] | These solvents have a greater capacity to solvate the peptide-resin complex and disrupt secondary structures. | Ensure compatibility with your instrumentation. NMP is more viscous than DMF. |
| Elevated Temperature | Perform coupling steps at a higher temperature (e.g., 50-60°C) or use a microwave peptide synthesizer.[2] | Increased thermal energy helps to break intermolecular hydrogen bonds and increase reaction kinetics. | May increase the risk of side reactions, such as racemization or aspartimide formation, especially with sensitive residues like His and Asp.[15] |
| Enhanced Activation | Use stronger coupling reagents like HATU, HCTU, or PyBOP, and allow for longer reaction times or perform a double coupling. | More potent activators can sometimes overcome the steric hindrance of an aggregated N-terminus. | Increases cost and risk of side reactions like racemization. |
Detailed Experimental Protocols
Protocol 1: Manual Coupling of a Pseudoproline Dipeptide
This protocol outlines the manual coupling of a pseudoproline dipeptide (e.g., Fmoc-Xaa-Ser(ψMe,MePro)-OH) using HBTU as the coupling reagent.
-
Resin Preparation: Start with the N-terminal Fmoc-deprotected peptide-resin. Ensure the resin is well-swollen in DMF.
-
Activation of Pseudoproline Dipeptide:
-
Coupling Reaction:
-
Immediately add the activated pseudoproline dipeptide solution to the deprotected peptide-resin.[16]
-
Agitate the reaction vessel at room temperature for 1-2 hours.
-
-
Monitoring and Washing:
-
Monitor the reaction for completion using the Kaiser test. If the test is positive (blue beads), extend the coupling time or perform a second coupling with fresh reagents.[16]
-
Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents.
-
-
Continuation of Synthesis: Proceed with the Fmoc deprotection of the newly added pseudoproline dipeptide to continue the elongation of the peptide chain.[16]
Protocol 2: Chaotropic Salt Wash for Aggregated Resin
This protocol describes an intervention step to be performed when aggregation is suspected prior to a difficult coupling.
-
Resin Preparation: Start with the N-terminal deprotected peptide-resin that is showing signs of aggregation (e.g., poor swelling).
-
Chaotropic Wash:
-
Prepare a solution of 0.4 M LiCl in DMF.
-
Wash the resin with this solution (3 x 1 minute). This step helps to break up the existing aggregates and improve solvation.[3]
-
-
Solvent Wash:
-
Thoroughly wash the resin with DMF (at least 5x) to completely remove the LiCl salt. Residual salt can interfere with the subsequent coupling reaction.[3]
-
-
Coupling: Proceed immediately with the standard coupling protocol for the next amino acid. It is advisable to use a potent coupling reagent like HATU or HCTU.
References
- ChemPep. (n.d.). Pseudoproline Dipeptides for Peptide Synthesis: Preventing Aggregation & Improving Yield.
- BenchChem. (2025). Technical Support Center: Overcoming Peptide Aggregation with Pseudoprolines.
- Wikipedia. (n.d.). Pseudoproline.
- Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis.
- (2024, August 19). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.
- Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis.
- BenchChem. (2025). The Strategic Advantage of Pseudoproline Dipeptides in Peptide Synthesis: An In-depth Technical Guide.
- BenchChem. (2025). Technical Support Center: Synthesis of Difficult Sequences with Pseudoprolines.
- BenchChem. (2025). Technical Support Center: Troubleshooting Aggregation in Peptides Containing Orn(Mmt).
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- (2025, December 22). Peptide Aggregation in Manufacturing Mechanisms, Challenges and Case Studies.
- Fields, G. B., & Fields, C. G. (1994). Introduction to Peptide Synthesis. PMC.
- Bedford, J., Hyde, C., Johnson, T., Jun, W., Owen, D., Quibell, M., & Sheppard, R. C. (1993). Aggregation of resin-bound peptides during solid-phase peptide synthesis. Prediction of difficult sequences. International Journal of Peptide and Protein Research, 42(5), 450-454.
- BenchChem. (2025). Technical Support Center: Managing Peptide Aggregation in Solid-Phase Peptide Synthesis (SPPS).
- BenchChem. (2025). Technical Support Center: Synthesis of Long Peptides Incorporating Boc-Dap-OH.
- AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS.
- (2015, March 3). Which strategies do you use for difficult sequences in solid phase synthesis?
- White, P. D., & Key, M. S. (2018). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. PMC.
- BenchChem. (2025). strategies for synthesizing difficult sequences with Boc-DL-Phg-OH.
- BenchChem. (2025). Technical Support Center: Boc-Dap-OH Coupling in Solid-Phase Peptide Synthesis (SPPS).
- Coin, I., & Beyermann, M. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PMC.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Advances in Fmoc solid-phase peptide synthesis. Chemical Reviews, 109(6), 2455-2504.
- Vasan, S., & Sporer, M. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC.
- BenchChem. (2025). A Comparative Guide to Fmoc-Dap(Fmoc)-OH and Orthogonally Protected Fmoc-Dab-OH in Peptide Synthesis.
- Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis.
- BenchChem. (2025). Application Notes and Protocols for the Incorporation of Boc-Dap-OH in Unnatural Amino Acid Synthesis.
- BenchChem. (2025). Navigating the Solubility of Boc-Dap-OH: A Technical Guide for Researchers.
- BOC Sciences. (n.d.). Why Fmoc-Protected Amino Acids Dominate SPPS?
- CEM Corporation. (n.d.). Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS.
- BenchChem. (2025). An In-Depth Technical Guide to Boc-Dap-OH: Structure, Properties, and Synthetic Applications.
- (2025, August 6). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis.
- BenchChem. (2025). Common side reactions with Boc-Dap-OH and how to prevent them.
- Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis.
- (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- van der Walle, C. F., & Lee, J. M. (2010). Factors affecting the physical stability (aggregation) of peptide therapeutics. Journal of Pharmacy and Pharmacology, 62(10), 1295-1310.
- Ede, N. J., & Bray, A. M. (2013). Development of the Schedule for Multiple Parallel “Difficult” Peptide Synthesis on Pins. Methods in molecular biology (Clifton, N.J.), 995, 129–141.
- Li, Y., Wu, Q., Liu, Y., & Yang, P. (2017). Surfactant and Chaotropic Agent Assisted Sequential Extraction/On-Pellet Digestion (SCAD) for Enhanced Proteomics. Scientific reports, 7, 42934.
- Aapptec Peptides. (n.d.). Fmoc-D-Dap(Boc)-OH; CAS 198544-42-2.
Sources
- 1. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 2. peptide.com [peptide.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. youtube.com [youtube.com]
- 7. Aggregation of resin-bound peptides during solid-phase peptide synthesis. Prediction of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chempep.com [chempep.com]
- 10. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 12. Pseudoproline - Wikipedia [en.wikipedia.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS [cem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Cleavage of Peptides Containing Boc-D-Dap(Fmoc)-OH
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of cleaving peptides containing the orthogonally protected amino acid, Boc-D-Dap(Fmoc)-OH. Our goal is to equip you with the scientific rationale and practical protocols to overcome common challenges and ensure the successful synthesis of your target peptide.
The Strategic Advantage of this compound
The use of Nα-Boc-D-2,3-diaminopropionic acid with a side-chain protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group offers a powerful orthogonal strategy in solid-phase peptide synthesis (SPPS).[1] This "reverse" arrangement, where the temporary Nα-protecting group is acid-labile (Boc) and the side-chain protection is base-labile (Fmoc), is intentionally designed for post-synthesis, on-resin modification of the Dap side chain.[1][2] This approach allows for the selective deprotection and functionalization of the β-amino group to introduce branches, labels, or for cyclization, while the peptide remains anchored to the solid support.[1][2]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the final cleavage and deprotection of your this compound containing peptide.
Issue 1: Incomplete Cleavage from the Resin or Incomplete Removal of Other Acid-Labile Side-Chain Protecting Groups
Symptoms:
-
Low yield of the crude peptide after precipitation.
-
Mass spectrometry data shows the presence of peptide-resin adducts or species with remaining side-chain protecting groups (e.g., tBu, Trt, Pbf).
Root Causes and Solutions:
| Root Cause | Scientific Explanation | Recommended Action |
| Insufficient Cleavage Cocktail Volume | The resin must be fully swollen and submerged for efficient cleavage. Polystyrene-based resins, in particular, may require a larger volume of cleavage cocktail to ensure complete interaction with the cleavage reagents.[3] | Use a sufficient volume of the cleavage cocktail to ensure the resin is fully submerged and can be gently agitated. A general guideline is 10 mL of cleavage cocktail per gram of resin.[1] |
| Inadequate Reaction Time | While many protecting groups are cleaved within a couple of hours, some, like Arg(Pbf), may require longer exposure to the acidic cleavage cocktail for complete removal.[4] | For peptides with multiple Arg(Pbf) residues or other sterically hindered protecting groups, consider extending the cleavage time to 3-4 hours. It is advisable to perform a small-scale trial cleavage and monitor the progress by HPLC to determine the optimal cleavage time. |
| Degraded Reagents | Trifluoroacetic acid (TFA) is hygroscopic and can lose its efficacy over time. Similarly, scavengers can degrade. Using compromised reagents will lead to incomplete cleavage and an increase in side reactions. | Always use fresh, high-quality TFA and scavengers for preparing your cleavage cocktail.[3] |
Issue 2: Unwanted Modification of the Peptide
Symptoms:
-
Multiple peaks in the HPLC chromatogram of the crude peptide.
-
Mass spectrometry data indicates the presence of species with unexpected molecular weights, such as the addition of +56 Da (t-butyl) or +242 Da (trityl).
Root Causes and Solutions:
| Root Cause | Scientific Explanation | Recommended Action |
| Re-attachment of Cleaved Protecting Groups | During acidic cleavage, carbocations are generated from the protecting groups (e.g., t-butyl cation from Boc). These highly reactive species can re-attach to electron-rich amino acid side chains like tryptophan and tyrosine.[5] | The use of scavengers is crucial to quench these reactive carbocations. Triisopropylsilane (TIS) is a highly effective scavenger for this purpose. A standard cleavage cocktail is 95% TFA, 2.5% water, and 2.5% TIS.[3] |
| Oxidation of Sensitive Residues | Methionine and cysteine residues are susceptible to oxidation during cleavage. | If your peptide contains methionine, consider adding a scavenger like 1,2-ethanedithiol (EDT) to the cleavage cocktail to prevent its oxidation. |
| Partial Loss of the Side-Chain Fmoc Group | While the Fmoc group is generally stable to the acidic conditions of TFA cleavage, prolonged exposure (e.g., > 6 hours) or the use of stronger acids could potentially lead to some degree of cleavage. | Adhere to the optimized cleavage time determined from trial experiments. For most applications, a 2-4 hour cleavage is sufficient. |
Frequently Asked Questions (FAQs)
Q1: Is the Fmoc group on the Dap side chain stable during the final TFA cleavage?
Yes, the Fmoc group is stable under the standard acidic conditions used for the final cleavage in Boc-SPPS. The principle of orthogonality in this strategy relies on the acid-stability of the Fmoc group and the base-lability of the Boc group.[6] The Fmoc group is removed using a base, typically a solution of piperidine in DMF.[1]
Q2: Can I remove the Boc and Fmoc groups simultaneously in a single step?
A one-pot cleavage and deprotection of both Boc and Fmoc groups is not a standard or recommended procedure due to their orthogonal nature. The acidic conditions required to remove the Boc group will not efficiently remove the Fmoc group, and the basic conditions for Fmoc removal will not affect the Boc group. A two-step process is necessary: acidic cleavage to remove the N-terminal Boc and other acid-labile side-chain protecting groups, followed by a basic treatment to remove the Fmoc group from the Dap side chain.
Q3: Why is it necessary to protect the side-chain of Dap?
The β-amino group of diaminopropionic acid is a reactive primary amine. If left unprotected during peptide synthesis, it can react with activated amino acids, leading to the formation of branched peptides and other side products.[7]
Q4: What is the recommended procedure for removing the Fmoc group from the Dap side chain after the initial cleavage?
After the peptide has been cleaved from the resin and the N-terminal Boc group has been removed, the peptide can be treated with a solution of 20% piperidine in DMF to selectively remove the Fmoc group from the Dap side chain. This can be done either on-resin before cleavage or in solution after cleavage, depending on the desired workflow.[1]
Experimental Protocols
Protocol 1: Final Cleavage of the Peptide from the Resin
This protocol describes the cleavage of the peptide from the resin and the simultaneous removal of the N-terminal Boc group and other acid-labile side-chain protecting groups.
Materials:
-
Peptidyl-resin (dried under vacuum)
-
Cleavage Cocktail (e.g., Reagent B: 88% TFA, 5% Phenol, 5% Water, 2% TIS)[1]
-
Cold diethyl ether
-
Centrifuge tubes
Procedure:
-
Place the dried peptidyl-resin in a reaction vessel.
-
In a well-ventilated fume hood, add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).[1]
-
Gently agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate into a clean centrifuge tube.
-
Wash the resin with a small volume of fresh TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA filtrate dropwise to a 10-fold volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide pellet under vacuum.
Protocol 2: On-Resin Deprotection of the Dap(Fmoc) Side Chain
This protocol is for the selective removal of the Fmoc group from the Dap side chain while the peptide is still attached to the resin.
Materials:
-
Peptidyl-resin with N-terminal Boc protection
-
20% Piperidine in DMF
-
DMF (N,N-Dimethylformamide)
-
DCM (Dichloromethane)
Procedure:
-
Swell the peptidyl-resin in DMF.
-
Treat the resin with a solution of 20% piperidine in DMF for 5 minutes and drain.[1]
-
Repeat the treatment with 20% piperidine in DMF for 15-20 minutes.[1]
-
Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.
-
Wash the resin with DCM and proceed with the on-resin side-chain modification or the final cleavage.
Visualizing the Workflow
Diagram 1: Orthogonal Protection and Deprotection Strategy
Caption: A logical workflow for troubleshooting incomplete peptide cleavage.
References
- King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International journal of peptide and protein research, 36(3), 255–266. [Link]
- Lelyveld, V. S., et al. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. ACS Omega. [Link]
- Aapptec. Amino Acid Sidechain Deprotection. [Link]
- Aapptec.
- ResearchGate. Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. [Link]
- ResearchGate. Thermal Cleavage of the Fmoc Protection Group. [Link]
- ResearchGate. New TFA-Free Cleavage and Final Deprotection in Fmoc Solid-Phase Peptide Synthesis: Dilute HCl in Fluoro Alcohol. [Link]
- ACS Publications. TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. [Link]
- Scribd. Cleavage, Deprotection, and Isolation of Peptides After Fmoc Synthesis. [Link]
- UCI Department of Chemistry.
- Aapptec. N-Terminal Deprotection - Fmoc removal. [Link]
- Aapptec. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biosynth.com [biosynth.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scavenger Selection for Boc-D-Dap(Fmoc)-OH Cleavage
Welcome to the technical support center for advanced peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the intricacies of using orthogonally protected amino acids, specifically focusing on the selective cleavage of the Fmoc group from Boc-D-Dap(Fmoc)-OH. Here, we will delve into the mechanistic rationale behind scavenger selection and provide troubleshooting solutions to common challenges encountered during this critical step.
Understanding the Chemistry: The Orthogonal Protection of this compound
This compound is a versatile building block in solid-phase peptide synthesis (SPPS).[1] Its utility stems from its orthogonal protection scheme, where the α-amino group is protected by the acid-labile tert-butyloxycarbonyl (Boc) group, and the side-chain β-amino group is protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group.[1][][3] This orthogonality allows for the selective deprotection of one group while the other remains intact, enabling specific modifications to the peptide chain.[][3][4][]
The selective removal of the Fmoc group from the side chain is a crucial step for subsequent modifications, such as lactamization, branching, or the attachment of reporter molecules. This process, however, is not without its challenges. The choice of base, reaction conditions, and, most critically, the scavenger system are paramount to achieving a high yield and purity of the desired product.
Frequently Asked Questions (FAQs) and Troubleshooting
Here we address common questions and issues that arise during the Fmoc cleavage of this compound.
Q1: Why is piperidine the most common reagent for Fmoc deprotection, and what is its dual role?
A1: Piperidine, a secondary amine, is the reagent of choice for Fmoc cleavage due to its optimal basicity (pKa ≈ 11.1) to efficiently catalyze the β-elimination reaction that removes the Fmoc group.[4][6] The mechanism proceeds in two steps: first, the piperidine abstracts the acidic proton on the C9 position of the fluorene ring.[6][7] This is followed by a β-elimination that liberates the free amine, carbon dioxide, and a highly reactive electrophile called dibenzofulvene (DBF).[4][6]
Crucially, piperidine also acts as a scavenger.[6][8] The excess piperidine in the reaction mixture traps the electrophilic DBF to form a stable adduct, preventing it from participating in unwanted side reactions with the deprotected amine or other nucleophilic residues in the peptide chain.[6][8]
Q2: I am observing incomplete Fmoc deprotection. What are the potential causes and solutions?
A2: Incomplete Fmoc deprotection can be a significant issue leading to deletion sequences in your final peptide. Several factors can contribute to this problem:
-
Steric Hindrance: The local environment of the Dap residue within the peptide sequence can sterically hinder the access of the piperidine to the Fmoc group.[7]
-
Insufficient Reaction Time or Concentration: The standard 20% piperidine in DMF for 20 minutes may not be sufficient for all sequences.
-
Poor Resin Swelling: Inadequate swelling of the solid support can limit reagent accessibility.
Troubleshooting Workflow for Incomplete Deprotection
Caption: Troubleshooting workflow for incomplete Fmoc deprotection.
Recommended Actions:
-
Extend Deprotection Time: Increase the deprotection time or perform a second treatment with a fresh piperidine solution.[7]
-
Increase Piperidine Concentration: While 20% is standard, increasing the concentration to 30-50% can enhance the reaction rate.[7] However, be mindful that this may also increase the risk of side reactions.[7]
-
Use a Stronger Base: For particularly difficult sequences, a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) at a low concentration (e.g., 2% in DMF) can be effective.[3][9] It is important to still include a nucleophilic scavenger like piperidine to trap the DBF.[3]
-
Ensure Proper Resin Swelling: Before deprotection, ensure the resin is fully swollen in DMF to maximize the accessibility of the reaction sites.[9]
Q3: What are the primary side reactions during Fmoc cleavage from the Dap side chain, and which scavengers can mitigate them?
A3: The main side reaction of concern is the alkylation of the newly deprotected β-amino group by the dibenzofulvene (DBF) byproduct. While piperidine is an effective scavenger, certain conditions can lead to the formation of DBF adducts with the peptide itself.
| Side Reaction | Cause | Recommended Scavenger/Action |
| Dibenzofulvene (DBF) Adduct Formation | Incomplete scavenging of the electrophilic DBF byproduct. | Ensure a sufficient excess of piperidine is used. For sensitive sequences, consider alternative scavengers like 4-methylpiperidine or tris(2-aminoethyl)amine.[8][10][11] |
| Aspartimide Formation (if Asp is present) | Piperidine can catalyze the formation of a succinimide ring with adjacent aspartic acid residues. | Use a lower concentration of piperidine with a longer reaction time, or consider using DBU in combination with a nucleophilic scavenger.[3][7] |
Q4: Can the Boc group on the α-amine be prematurely cleaved during the Fmoc deprotection step?
A4: The Boc group is stable to the basic conditions used for Fmoc removal.[4][12] The orthogonality of these two protecting groups is a cornerstone of modern peptide synthesis.[][3][] Premature cleavage of the Boc group is highly unlikely with standard Fmoc deprotection protocols using piperidine or DBU. The Boc group requires strong acidic conditions, such as treatment with trifluoroacetic acid (TFA), for its removal.[13][14][15]
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection of this compound on Solid Support
This protocol outlines the standard procedure for the selective removal of the Fmoc group from the side chain of a this compound residue within a peptide sequence on a solid support.
-
Resin Preparation:
-
Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Prepare a 20% (v/v) solution of piperidine in DMF.
-
Add the 20% piperidine/DMF solution to the resin (approximately 10 mL per gram of resin).[7]
-
Agitate the slurry for 3 minutes at room temperature.[7]
-
Drain the solution.
-
Add a fresh portion of the 20% piperidine/DMF solution to the resin.
-
Agitate for an additional 20 minutes at room temperature.
-
Drain the deprotection solution.
-
-
Washing:
-
Confirmation of Deprotection (Optional but Recommended):
-
Perform a Kaiser (ninhydrin) test on a small sample of the resin beads. A positive result (blue beads) indicates the presence of a free primary amine and successful Fmoc deprotection.[9]
-
Mechanism of Fmoc Deprotection
Caption: The base-catalyzed β-elimination mechanism of Fmoc deprotection.
Scavenger Selection Guide for Final Cleavage
While this guide focuses on the selective cleavage of the side-chain Fmoc group, it is important to consider the scavengers required for the final cleavage of the peptide from the resin and the removal of the Boc and other acid-labile side-chain protecting groups. This step typically involves a "cleavage cocktail" containing a strong acid like TFA and a combination of scavengers to trap the reactive carbocations generated during deprotection.[14][17][18]
| Sensitive Residue | Protecting Group | Reactive Species Generated | Recommended Scavengers |
| Tryptophan (Trp) | Boc | tert-butyl cation | Triisopropylsilane (TIS), Water, 1,2-Ethanedithiol (EDT) |
| Tyrosine (Tyr) | tBu | tert-butyl cation | TIS, Water, Phenol |
| Methionine (Met) | - | tert-butyl cation | Thioanisole, TIS |
| Cysteine (Cys) | Trt, Acm | Trityl cation, tert-butyl cation | TIS, Water, EDT |
A Note on the Role of Scavengers in Boc Deprotection:
During the acid-mediated cleavage of the Boc group, a stable tert-butyl cation is formed.[13][19] This electrophilic species can alkylate electron-rich side chains, particularly tryptophan and tyrosine.[14] Scavengers are nucleophiles added to the cleavage cocktail to trap these carbocations and prevent unwanted side reactions.[15][17][20]
Mechanism of Boc Deprotection and Scavenging
Caption: TFA-mediated Boc deprotection and scavenger action.
References
- Boc Deprotection Mechanism - TFA - Common Organic Chemistry. (n.d.).
- Deprotecting Fmoc Group Mechanism | Organic Chemistry - YouTube. (2022, January 7).
- Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC - NIH. (n.d.).
- Amine Protection and Deprotection - Master Organic Chemistry. (n.d.).
- Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis - Luxembourg Bio Technologies. (2013, August 29).
- tert-Butyloxycarbonyl protecting group - Wikipedia. (n.d.).
- Boc Protecting Group for Amines - Chemistry Steps. (n.d.).
- BOC Protection and Deprotection - J&K Scientific LLC. (2025, February 8).
- Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.).
- Boc-Protected Amino Groups - Organic Chemistry Portal. (n.d.).
- Peptides containing cysteine: the role of scavengers in cleavage cocktail | Biotage. (2023, February 6).
- Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration | Request PDF - ResearchGate. (2025, August 10).
- Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis - SciELO México. (n.d.).
- Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - NIH. (2024, January 5).
- Boc Protecting Group: N-Boc Protection & Deprotection Mechanism – - Total Synthesis. (n.d.).
- Methods for Removing the Fmoc Group | Springer Nature Experiments. (n.d.).
- p-Methoxyphenol: A potent and effective scavenger for solid-phase peptide synthesis. (n.d.).
- (PDF) p‐Methoxyphenol: A potent and effective scavenger for solid‐phase peptide synthesis. (n.d.).
- TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis | Organic Process Research & Development - ACS Publications. (n.d.).
- Thermal Cleavage of the Fmoc Protection Group - CHIMIA. (n.d.).
- Boc-Dap-OH | C8H16N2O4 | CID 2755946 - PubChem - NIH. (n.d.).
- Safety-Catch Linkers for Solid-Phase Peptide Synthesis - PMC - NIH. (n.d.).
- (PDF) Methods for Removing the Fmoc Group - ResearchGate. (2025, August 10).
- Amino Acid Derivatives for Peptide Synthesis. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 3. peptide.com [peptide.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 6. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. researchgate.net [researchgate.net]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Troubleshooting Racemization of Boc-D-Dap(Fmoc)-OH During Activation
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the stereochemical integrity of peptides containing the versatile, non-proteinogenic amino acid, 2,3-diaminopropionic acid (Dap). Specifically, we will address the issue of racemization of the Nα-Boc, Nβ-Fmoc protected D-isomer, Boc-D-Dap(Fmoc)-OH , during the critical carboxyl activation step of peptide synthesis. Maintaining chiral purity is paramount, as the presence of diastereomeric impurities can drastically alter a peptide's biological activity, pharmacokinetic profile, and create significant downstream purification challenges.[1] This resource provides in-depth mechanistic explanations, actionable troubleshooting steps, and validated protocols to help you maintain the stereochemical fidelity of your synthetic peptides.
Frequently Asked Questions (FAQs): Understanding the Root Cause
This section addresses the fundamental principles behind racemization, providing the necessary theoretical foundation to make informed experimental choices.
Q1: What is racemization and why is it a critical issue in peptide synthesis?
Racemization is the conversion of a single, pure enantiomer (like a D-amino acid) into an equal mixture of both its D- and L-forms.[1] In the context of elongating a peptide chain, the inversion of a single chiral center results in the formation of a diastereomer. This is more accurately termed epimerization . These diastereomeric peptides often have nearly identical physical properties, making them exceptionally difficult to separate by standard chromatographic techniques like reverse-phase HPLC. The presence of even minor diastereomeric impurities can compromise the therapeutic efficacy and safety of a peptide drug by altering its three-dimensional structure and its ability to bind to its biological target.[1]
Q2: What is the primary chemical mechanism causing racemization during the activation of this compound?
The loss of stereochemical integrity during peptide coupling predominantly occurs through the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[1][2] While urethane-based protecting groups like Boc are known to suppress this pathway compared to acyl-type groups, the risk is not eliminated.[3][4]
The mechanism proceeds as follows:
-
Activation: The carboxylic acid of this compound is activated by a coupling reagent (e.g., a carbodiimide or uronium salt) to form a highly reactive intermediate, such as an O-acylisourea.
-
Oxazolone Formation: The carbonyl oxygen of the Boc protecting group can perform an intramolecular nucleophilic attack on the activated carboxyl group, leading to the formation of a cyclic oxazolone intermediate.
-
Proton Abstraction: The proton on the α-carbon (the chiral center) of the oxazolone is now significantly more acidic. A base present in the reaction mixture (such as DIPEA, NMM, or even the free amino group of the peptide-resin) can abstract this proton.[5]
-
Loss of Chirality: This abstraction creates a planar, achiral enolate intermediate.
-
Reprotonation: Subsequent reprotonation can occur from either face of the planar intermediate, resulting in a mixture of the original D-isomer and the inverted L-isomer.[2]
A secondary, less common mechanism is the direct abstraction of the α-proton from the activated amino acid by a base, leading to an enolate without passing through the oxazolone intermediate.[2][3]
Q3: What experimental factors have the greatest impact on the racemization of this derivative?
Several factors in your coupling protocol can either suppress or promote racemization. Understanding these is key to troubleshooting.
-
Coupling Reagents: Carbodiimides like DCC and DIC, when used alone, are known to cause significant racemization.[1] Uronium/aminium (e.g., HBTU, HATU) and phosphonium (e.g., PyBOP) reagents generally offer faster coupling and less racemization, but the risk is not zero.[6]
-
Additives: The use of additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl cyanohydroxyiminoacetate (Oxyma Pure) is one of the most effective strategies to suppress racemization.[7][8] These additives react with the activated intermediate to form a less reactive, but still efficient, active ester. This intermediate is more susceptible to aminolysis (the desired peptide bond formation) than to cyclization into the oxazolone.
-
Base: The choice and amount of base are critical. Stronger and less sterically hindered bases (e.g., triethylamine) accelerate the abstraction of the α-proton, increasing racemization.[9] Weaker or more sterically hindered bases like N,N-diisopropylethylamine (DIPEA), N-methylmorpholine (NMM), or 2,4,6-collidine are highly recommended to minimize this side reaction.[3][10]
-
Temperature: Higher reaction temperatures, especially those used in microwave-assisted peptide synthesis (SPPS), can significantly increase the rate of racemization.[10][11] If racemization is observed, lowering the coupling temperature for the problematic residue is a prudent step.
-
Pre-activation Time: Allowing the amino acid to "pre-activate" with the coupling reagent and base for an extended period before adding it to the peptide-resin gives the activated species more time to form the oxazolone and racemize.[12] Minimizing this time is often beneficial.
Troubleshooting Guide: From Diagnosis to Solution
This section provides a systematic approach to identifying and solving racemization issues in your experiments.
Q4: I suspect racemization of my D-Dap(Fmoc) residue. How do I definitively identify the L-Dap(Fmoc) diastereomer?
Visual inspection of a standard analytical HPLC chromatogram showing a "shoulder" or a poorly resolved peak next to your main product peak is often the first sign of a diastereomeric impurity.
Diagnostic Workflow:
-
Confirm Mass: First, use LC-MS to confirm that the impurity has the same mass as the desired peptide. This rules out other common side products like deletions or truncations.
-
Chiral Separation: The gold standard for quantifying epimerization is Chiral High-Performance Liquid Chromatography (HPLC) .[13] This requires a specialized chiral stationary phase. The intact, crude peptide is analyzed, and the D- and L-diastereomers will be resolved into two distinct peaks, allowing for accurate quantification.
-
Alternative High-Resolution Methods: Capillary Electrophoresis (CE) offers extremely high resolution and can often detect epimers at levels as low as 0.05%.[13][14] For labs equipped with this technology, it is an excellent alternative to chiral HPLC.
-
Hydrolysis-Based Methods: A more classical approach involves complete acid hydrolysis of the peptide, followed by derivatization of the resulting free amino acids and analysis by Gas Chromatography (GC) on a chiral column.[15] A key pitfall is that the harsh acid hydrolysis conditions can themselves induce racemization. This can be corrected for by performing the hydrolysis in deuterated acid (e.g., 6N DCl in D₂O) and analyzing the products by GC-MS to differentiate between synthesis-derived and hydrolysis-derived racemization.[15]
Q5: My analysis confirms racemization. What are the most common culprits in my coupling protocol?
If racemization is confirmed, critically evaluate your coupling step against this checklist:
-
Reagent Choice: Are you using a carbodiimide (e.g., DIC) without a racemization-suppressing additive (e.g., Oxyma, HOBt)? This is a primary cause. The combination of DIC with an additive is an excellent, cost-effective choice that minimizes racemization.[8]
-
Base Selection: Are you using triethylamine (TEA)? Its high basicity and low steric hindrance make it a significant contributor to racemization. Switch to a bulkier base like DIPEA or a weaker base like NMM.[9]
-
Activation Conditions: Are you performing a long "pre-activation" step (e.g., >5 minutes) before adding the activated amino acid to the resin? Consider switching to an in situ activation protocol where the coupling reagents are added directly to the resin vessel.
-
Temperature Control: Are you using elevated temperatures (e.g., microwave synthesis at >50°C) for this specific coupling step? If so, consider performing the this compound coupling at room temperature, even if other residues are coupled at higher temperatures.[10]
Q6: What is a field-proven protocol to minimize racemization when coupling this compound?
To ensure high chiral purity, a protocol that combines a suitable coupling reagent with an additive, a hindered base, and controlled activation time is essential. The use of carbodiimide with an oxyma- or HOBt-based additive is a robust and widely validated approach.
Key Strategy: Form the less reactive, more selective active ester in situ to favor aminolysis over oxazolone formation.
See the Experimental Protocols section below for a detailed, step-by-step methodology.
Data Presentation: Impact of Reagents on Racemization
While extensive data specifically for this compound is not widely published, the principles are universal. The following table, compiled from studies on other racemization-prone amino acids like Fmoc-His(Trt)-OH, illustrates the critical impact of reagent selection on stereochemical purity. This serves as a reliable guide for predicting performance in your system.
Table 1: Comparison of Racemization Levels with Various Coupling Reagents
| Amino Acid | Coupling Reagent | Base | Additive | D-Isomer (%) | Source(s) |
|---|---|---|---|---|---|
| Fmoc-His(Trt)-OH | DIC | DIPEA | None | High (not recommended) | [1] |
| Fmoc-His(Trt)-OH | DIC | DIPEA | HOBt | Significantly Reduced | [8] |
| Fmoc-His(Trt)-OH | DIC | NMM | Oxyma | ~1.8% | [16] |
| Fmoc-His(Trt)-OH | HATU | NMM | (Internal) | ~3.4% | [16] |
| Fmoc-Cys(Trt)-OH | DIC | DIPEA | Oxyma | <0.5% (Non-detectable) | [16] |
| Fmoc-His(Boc)-OH | DIC/HOBt | DIPEA | HOBt | 0.18% (at 50°C) |[17] |
Note: Percentages are highly dependent on sequence, temperature, and reaction time. This table is for comparative purposes to show relative trends.
Experimental Protocols
Protocol 1: Recommended Low-Racemization Coupling of this compound
This protocol utilizes in situ activation with Diisopropylcarbodiimide (DIC) and Oxyma Pure, a combination known for its efficacy and strong suppression of racemization.[8][16]
Materials:
-
Peptide-resin with free N-terminal amine
-
This compound
-
Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate)
-
DIC (N,N'-Diisopropylcarbodiimide)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
Procedure:
-
Resin Preparation: After deprotection of the N-terminal Fmoc group, wash the peptide-resin thoroughly with DMF (6 x 1 min) to remove all residual piperidine.
-
Reagent Solution Preparation: In a separate vessel, prepare a stock solution of the amino acid and additive. For a 0.1 mmol scale synthesis, dissolve:
-
This compound (5 eq., 0.5 mmol, 213 mg)
-
Oxyma Pure (5 eq., 0.5 mmol, 71 mg)
-
in sufficient DMF to fully dissolve (e.g., 2 mL).
-
-
Coupling Reaction (In Situ Activation):
-
Add the amino acid/Oxyma solution from step 2 to the washed peptide-resin.
-
Add DIC (5 eq., 0.5 mmol, 78 µL) to the reaction vessel.
-
Agitate the mixture at room temperature for 2-4 hours. Note: Avoid elevated temperatures for this step.
-
-
Monitoring: Perform a qualitative test (e.g., Kaiser or TNBS test) to check for reaction completion. If the test is positive (indicating free amine), the coupling may be repeated for another 1-2 hours.
-
Washing: Once the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min) to prepare for the next cycle.
Protocol 2: General Method for Analysis of Racemization by Chiral HPLC
This protocol provides a starting point for developing an analytical method to separate and quantify the target D-peptide from its L-diastereomer. Method optimization will be required for your specific peptide sequence.
Procedure:
-
Sample Preparation:
-
Cleave a small amount of the crude peptide from the resin using your standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
Precipitate the peptide with cold diethyl ether, centrifuge, and decant the ether.
-
Dissolve the crude peptide pellet in a suitable solvent (e.g., 50% Acetonitrile/Water) to a concentration of ~1 mg/mL. Filter the sample through a 0.22 µm filter.
-
-
HPLC Conditions:
-
Instrument: HPLC system with UV detector.
-
Column: A protein/peptide-compatible chiral column (e.g., Astec CHIROBIOTIC V2, Daicel CHIRALPAK series). The choice of column is critical and depends on the peptide's properties.
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: Develop a shallow gradient suitable for separating closely eluting species (e.g., 20-40% B over 30 minutes).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 214 nm or 280 nm.
-
Temperature: 25°C
-
-
Analysis: Inject the prepared sample. The diastereomers, if present, should elute as two separate peaks. Integrate the peak areas to determine the percentage of the undesired L-diastereomer.
References
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC.
- Yang, Y., et al. (2022). Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis. Organic Process Research & Development, 26(7), 2098-2107.
- Otvos, S. B., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5293.
- Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(3), 143-148.
- Bodanszky, M. (1993). Racemization Assays. In Houben-Weyl Methods of Organic Chemistry, Vol. E 22a. Thieme.
- Liew, H., & Zaharil, N. D. (2022). Epimerisation in Peptide Synthesis. Malaysian Journal of Chemistry, 24(1), 1-19.
- Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Semantic Scholar.
- Chea, E. K., et al. (2010). Identification of racemization sites using deuterium labeling and tandem mass spectrometry. Analytical Biochemistry, 403(1-2), 47-56.
- Echner, H., & Voelter, W. (1995). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. Journal of Chromatography A, 711(1), 223-229.
- Zhang, W., et al. (2023). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv.
- Si, Y., et al. (2001). Study of the Racemization Observed in the Amide Bond Forming Reaction on Silica Gel. Journal of Liquid Chromatography & Related Technologies, 24(19), 2961-2974.
- Otvos, S. B., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5293.
- Rodriguez, K. J., et al. (2023). Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis. ResearchGate.
- Angeletti, R. H., et al. (1997). Analysis of Racemization During "Standard" Solid Phase Peptide Synthesis: A Multicenter Study. Methods in Enzymology, 289, 708-724.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bachem.com [bachem.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. academic.oup.com [academic.oup.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. peptide.com [peptide.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 10. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Limiting racemization and aspartimide formation in microwave‐enhanced Fmoc solid phase peptide synthesis | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cat-online.com [cat-online.com]
- 16. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
side product formation during Boc-D-Dap(Fmoc)-OH deprotection
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the deprotection of Boc-D-Dap(Fmoc)-OH in solid-phase peptide synthesis (SPPS). Our goal is to equip you with the scientific understanding and practical solutions to mitigate side product formation and ensure the successful synthesis of your target peptide.
Introduction: The Chemistry of Fmoc Deprotection
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a widely used protecting group for the amine functionality of amino acids in SPPS. Its removal is typically achieved under mild basic conditions, most commonly with a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1] The deprotection proceeds via a β-elimination mechanism. The process begins with the abstraction of the acidic proton on the fluorenyl ring by the base, leading to the formation of a dibenzofulvene (DBF) intermediate and a carbamic acid, which then decarboxylates to yield the free amine.[1][2]
A crucial role of piperidine, as a secondary amine, is to act as a scavenger for the highly reactive DBF intermediate.[3] This trapping prevents the DBF from undergoing undesirable side reactions with the newly deprotected amine or other nucleophilic residues in the peptide chain.[3]
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed during the Fmoc deprotection of a peptide containing a this compound residue?
The primary side reactions of concern during the piperidine-mediated Fmoc deprotection of a this compound containing peptide are:
-
Dibenzofulvene (DBF)-Related Adducts: Incomplete scavenging of the DBF intermediate can lead to its reaction with the newly deprotected amine of the Dap residue or other nucleophilic side chains, resulting in unwanted adducts.
-
Lactam Formation: The diaminopropionic acid (Dap) side chain can undergo intramolecular cyclization, especially under basic conditions, to form a stable six-membered lactam.[4]
-
Piperidide Adducts: The nucleophilic nature of piperidine can lead to its addition to susceptible amino acid residues, although this is less common with Dap itself compared to residues like C-terminal cysteine.[4]
Q2: Can the Boc protecting group on the alpha-amine of Dap be affected by the piperidine treatment?
No, the tert-butyloxycarbonyl (Boc) group is stable under the mild basic conditions used for Fmoc deprotection. The Boc group is acid-labile and requires strong acids, such as trifluoroacetic acid (TFA), for its removal.[] This orthogonality is a cornerstone of the Fmoc/Boc protection strategy in SPPS.
Q3: How can I monitor the completion of the Fmoc deprotection reaction?
A common method for monitoring the completion of the Fmoc deprotection is the Kaiser (ninhydrin) test. A positive result (blue or purple beads) indicates the presence of free primary amines, signifying a complete deprotection. A negative result (yellow or colorless beads) suggests an incomplete reaction. For a more quantitative assessment, the cleavage of the Fmoc group can be monitored by UV spectroscopy, as the dibenzofulvene-piperidine adduct has a characteristic absorbance.
Troubleshooting Guide
This section addresses specific issues you may encounter during the Fmoc deprotection of this compound and provides actionable solutions.
Issue 1: Incomplete Fmoc Deprotection
-
Symptom: Negative or weak Kaiser test result after the standard deprotection time.
-
Potential Cause:
-
Steric Hindrance: The peptide sequence surrounding the Dap residue may be sterically hindered, slowing down the deprotection reaction.
-
Peptide Aggregation: The growing peptide chain may aggregate on the solid support, limiting reagent access.
-
Degraded Piperidine Solution: The piperidine solution may have degraded over time.
-
-
Troubleshooting Steps:
-
Extend Deprotection Time: Increase the deprotection time in increments of 5-10 minutes and monitor with the Kaiser test.
-
Double Deprotection: Perform the deprotection step twice.
-
Use a Stronger Base: In challenging cases, a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be used, often in combination with piperidine to scavenge the DBF. A common cocktail is 2% DBU and 2% piperidine in DMF.
-
Use Fresh Reagents: Always use freshly prepared piperidine solutions.
-
Issue 2: Presence of Unexpected Peaks in HPLC Analysis of the Crude Peptide
-
Symptom: Multiple peaks in the HPLC chromatogram of the crude peptide, with mass spectrometry data indicating masses corresponding to potential side products.
-
Potential Side Products and Their Identification:
| Side Product | Expected Mass Change | Analytical Confirmation |
| Dibenzofulvene (DBF) Adduct | +166 Da | Mass Spectrometry (MS) |
| Lactam Formation | -18 Da (loss of H₂O) | MS/MS fragmentation pattern |
| Piperidine Adduct | +85 Da | MS and MS/MS analysis |
-
Troubleshooting and Prevention:
-
DBF Adduct Formation:
-
Cause: Insufficient scavenging of the DBF intermediate.
-
Solution: Ensure an adequate excess of piperidine is used (typically 20% v/v in DMF). For sequences prone to aggregation, consider using a solvent system that disrupts secondary structures, such as adding a small percentage of dichloromethane (DCM) or using N-methyl-2-pyrrolidone (NMP) as the solvent.
-
-
Lactam Formation:
-
Cause: The basic conditions of Fmoc deprotection can catalyze the intramolecular cyclization of the Dap side chain.
-
Solution:
-
Minimize Deprotection Time: Use the shortest effective deprotection time.
-
Use a Weaker Base: While less common, for highly sensitive sequences, a weaker base like piperazine may be considered, though this can lead to incomplete deprotection.[6]
-
Acidic Additives: The addition of a small amount of a weak acid, such as 1-hydroxybenzotriazole (HOBt), to the piperidine solution has been shown to suppress some base-catalyzed side reactions, like aspartimide formation, and may be beneficial here.
-
-
-
Experimental Protocols
Standard Fmoc Deprotection Protocol
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 10-20 minutes at room temperature.
-
Drain the deprotection solution.
-
-
Washing: Wash the resin thoroughly with DMF (5 x 1 min) to remove the piperidine and the dibenzofulvene-piperidine adduct.
-
Monitoring: Perform a Kaiser test to confirm the presence of free primary amines.
Protocol for Peptides Prone to Side Reactions
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Deprotection with HOBt:
-
Prepare a fresh solution of 20% piperidine and 0.1 M HOBt in DMF.
-
Drain the DMF from the resin.
-
Add the deprotection solution to the resin.
-
Agitate for 10-15 minutes.
-
Drain the solution.
-
-
Washing: Wash the resin thoroughly with DMF (5 x 1 min).
-
Monitoring: Perform a Kaiser test.
Visualizing the Chemistry
To better understand the processes involved, the following diagrams illustrate the key chemical transformations.
Caption: Mechanism of Fmoc deprotection and DBF scavenging.
Caption: Desired deprotection vs. potential side reactions.
References
- Martelli, G., et al. (2021). Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases. The Royal Society of Chemistry. [Link]
- Isidro-Llobet, A., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 21(11), 1542. [Link]
- UC Berkeley Superfund Research Program. (2004). Characterization of a peptide adduct formed by N-acetoxy-2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP)
- ABRF. Biomolecular Delta Mass. [Link]
- CHIMIA. (2014). Thermal Cleavage of the Fmoc Protection Group. CHIMIA International Journal for Chemistry, 68(4), 264-267. [Link]
- MDPI. (2021). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Molecules, 26(18), 5585. [Link]
- PubMed. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Journal of Mass Spectrometry, 53(8), 755-764. [Link]
- ResearchGate. (2018).
- Luxembourg Bio Technologies. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20, 53-69. [Link]
- ResearchGate. (2016).
- ResearchGate. (2014).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Improving the Solubility of Peptides Containing Boc-D-Dap(Fmoc)-OH
Introduction
The incorporation of non-standard amino acids is a cornerstone of modern peptide-based drug development, enabling enhanced stability, novel conformations, and improved therapeutic profiles.[1] Boc-D-Dap(Fmoc)-OH, an orthogonally protected form of D-2,3-diaminopropionic acid, is a uniquely valuable building block for these purposes.[2] However, its very utility—derived from the bulky, hydrophobic tert-Butoxycarbonyl (Boc) and 9-Fluorenylmethoxycarbonyl (Fmoc) protecting groups—presents a significant and recurring challenge for researchers: poor solubility.
This guide provides a comprehensive framework for understanding, troubleshooting, and overcoming the solubility issues associated with peptides containing this residue. Drawing from established chemical principles and field-proven methodologies, we will address problems encountered both during solid-phase peptide synthesis (SPPS) and during the handling of the final, cleaved peptide.
Understanding the Challenge: The Root Causes of Poor Solubility
The solubility of any peptide is a complex function of its amino acid sequence, net charge, and propensity to form secondary structures.[3] The inclusion of this compound introduces specific factors that heavily favor insolubility and aggregation:
-
Dual Hydrophobic Shielding: The Boc and Fmoc groups are large, nonpolar moieties. Their presence dramatically increases the overall hydrophobicity of the peptide chain, particularly during SPPS when other side chains may also be protected. This drives the peptide to minimize contact with polar solvents, leading to self-association.[4][5]
-
Fmoc Group Aggregation: The planar, aromatic fluorenyl system of the Fmoc group is known to self-associate via π-stacking interactions, which can act as nucleation points for peptide aggregation.[6]
-
Inter-chain Hydrogen Bonding: As peptide chains grow, especially those with hydrophobic character, they can form highly stable, ordered intermolecular hydrogen bonds, resulting in the formation of β-sheet structures. These aggregates are often insoluble and can severely hinder subsequent deprotection and coupling steps.[7]
Below is a diagram illustrating the contributing factors to these solubility challenges.
Caption: Decision workflow for solubilizing a final, cleaved peptide.
Problem: On-Resin Aggregation During Solid-Phase Peptide Synthesis (SPPS)
Aggregation during synthesis is a major cause of failed or low-purity preparations.
-
Symptoms: You may observe poor or non-uniform swelling of the resin beads, significantly slowed reaction times for Fmoc deprotection or amino acid coupling, and unreliable results from colorimetric monitoring tests like the Kaiser test (false negatives). [4]* Solutions:
-
Change Solvent System: Switch the primary SPPS solvent from DMF to NMP. NMP is a more polar solvent that can be more effective at solvating growing peptide chains and disrupting aggregation. [7][8] 2. Introduce Chaotropic Salts: During wash steps, particularly before coupling, perform a wash with a solution containing a chaotropic salt (e.g., 0.8 M LiCl in DMF). This helps to break up the hydrogen bonds that mediate aggregation. [6] 3. Employ "Magic Mixture": For exceptionally difficult coupling steps, a "Magic Mixture" of DCM/DMF/NMP (1:1:1) containing 1% (v/v) Triton X-100 and 2 M ethylene carbonate can be used to disrupt severe aggregation. [6][7] 4. Increase Temperature: Performing coupling reactions at elevated temperatures (e.g., 40-60°C) or using a microwave peptide synthesizer can provide the energy needed to overcome aggregation-related steric hindrance. [7] 5. Advanced Synthetic Strategies: For future attempts at synthesizing the sequence, consider incorporating structural elements that inherently disrupt aggregation. This includes using pseudoproline dipeptides or backbone protecting groups (e.g., 2-hydroxy-4-methoxybenzyl - Hmb) at strategic locations in the peptide sequence. [7][9]
-
Data Presentation: Solvents and Additives
Effective solubilization requires choosing the right tools. The tables below summarize key properties of common solvents and additives.
Table 1: Properties of Common Solvents for Peptide Dissolution
| Solvent | Polarity Index | Boiling Point (°C) | Key Considerations |
|---|---|---|---|
| Water | 10.2 | 100 | Ideal starting point; effectiveness is highly dependent on peptide charge and polarity. [10] |
| Acetonitrile (ACN) | 5.8 | 82 | Good for dissolving many hydrophobic peptides; easily removed by lyophilization. |
| DMF | 6.4 | 153 | Excellent solvent for SPPS and protected amino acids; can degrade to form amines. [8] |
| NMP | 6.5 | 202 | Higher solvating power than DMF, especially for hydrophobic peptides. [6][8] |
| DMSO | 7.2 | 189 | Very strong solvent; use with caution for peptides containing Cys, Met, or Trp due to risk of oxidation. [11]|
Table 2: Common Chaotropic Agents for Disrupting Aggregation
| Agent | Typical Starting Concentration | Mechanism of Action | Application Notes |
|---|---|---|---|
| Guanidine HCl (GuHCl) | 6 M | Disrupts hydrogen bonding networks and hydrophobic interactions. [11] | Highly denaturing. Must be removed by dialysis or significant dilution before most biological assays. [10] |
| Urea | 8 M | Disrupts water structure and weakens hydrophobic interactions. [11]| Less effective than GuHCl but also less denaturing. Must be removed before biological assays. [10]|
Experimental Protocols
Protocol 1: pH Optimization for Peptide Solubility [11]
-
Objective: To determine the optimal pH for dissolving a charged peptide.
-
Methodology:
-
Aliquot a small, equal amount of lyophilized peptide into several microcentrifuge tubes.
-
To each tube, add an equal volume of a different buffer, covering a range of pH values (e.g., pH 3, 5, 7.4, 9).
-
Vortex each tube for 1-2 minutes.
-
If not fully dissolved, sonicate the tubes in a bath sonicator for 10-15 minutes.
-
Visually inspect each tube for clarity. A clear solution indicates successful solubilization at that pH.
-
Centrifuge the tubes to pellet any remaining undissolved material and confirm the result.
-
Protocol 2: Solubilization Using an Organic Co-Solvent [10]
-
Objective: To dissolve a hydrophobic or neutral peptide for use in an aqueous solution.
-
Methodology:
-
Add a minimal volume of 100% DMSO or DMF to the lyophilized peptide (e.g., 20-30 µL for 1 mg of peptide).
-
Gently vortex until the peptide is completely dissolved, forming a clear, concentrated stock solution.
-
Set up your target volume of aqueous buffer on a stir plate with a stir bar, ensuring vigorous stirring.
-
Using a pipette, add the concentrated peptide stock to the stirring buffer drop by drop very slowly.
-
Visually monitor the solution. If cloudiness (precipitation) begins to appear, stop adding the stock solution. This indicates you have reached the solubility limit for that final concentration.
-
Protocol 3: Solubilization Using Chaotropic Agents [10]
-
Objective: To dissolve a highly aggregated, insoluble peptide.
-
Methodology:
-
Prepare a concentrated stock solution of the chaotropic agent (e.g., 6 M GuHCl or 8 M Urea) in your desired buffer.
-
Add a small volume of this solution directly to the lyophilized peptide.
-
Vortex until the peptide is fully dissolved.
-
Crucial Final Step: The chaotropic agent must be removed before the peptide can be used in most biological systems. This is typically achieved through dialysis against a buffer without the agent or through significant dilution, ensuring the final concentration of the chaotrope is below the tolerance level of your assay. [10]
-
References
- Activotec. (n.d.). Peptide Storage and Solubilization.
- AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis.
- Open Access Pub. (2024). Peptide Synthesis in Aqueous Solution With a Reusable Solid Phase.
- AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- ResearchGate. (n.d.). Solubility of Fmoc protected amino acids used in Project C.
- National Institutes of Health (NIH). (n.d.). Advances in Fmoc solid-phase peptide synthesis.
- AAPPTec. (n.d.). Peptide Synthesis - FAQ.
- ResearchGate. (n.d.). Controlling Segment Solubility In Large Protein Synthesis.
- National Institutes of Health (NIH). (n.d.). Strategies for Improving Peptide Stability and Delivery.
- National Institutes of Health (NIH). (n.d.). Boc-Dap-OH.
- UCI Department of Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory.
- National Institutes of Health (NIH). (2022). Hydrophilic Azide-Containing Amino Acid to Enhance the Solubility of Peptides for SPAAC Reactions.
- ACS Combinatorial Science. (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries.
- National Institutes of Health (NIH). (n.d.). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media.
- Genicbio. (n.d.). Peptide Solubility Guidelines.
- Polypeptide. (2025). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. bachem.com [bachem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. polypeptide.com [polypeptide.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Advanced Coupling Strategies for Boc-D-Dap(Fmoc)-OH
Welcome to the technical support center for advanced peptide synthesis. This guide is designed for researchers, chemists, and drug development professionals who are incorporating the orthogonally protected, non-proteinogenic amino acid Boc-D-Dap(Fmoc)-OH into their peptide sequences, with a special focus on overcoming the challenges associated with coupling to sterically hindered amino acids. Here, we provide in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind our recommendations to ensure the success of your synthesis.
Introduction: The Challenge of Steric Hindrance
The successful synthesis of complex peptides often requires the incorporation of unique building blocks like 2,3-diaminopropionic acid (Dap). The this compound derivative is particularly valuable due to its orthogonal protection scheme.[1] The acid-labile Boc group on the α-amine allows for its use in Boc-based Solid-Phase Peptide Synthesis (SPPS), while the base-labile Fmoc group on the β-amine provides a handle for side-chain modification, such as branching or conjugation, at a later stage.[1][2][3][4]
However, coupling any amino acid, including this compound, to a sterically hindered residue (e.g., Valine, Isoleucine, or α,α-disubstituted amino acids like Aib) presents a significant synthetic hurdle.[5] Steric hindrance slows down the rate of amide bond formation, leading to incomplete reactions, deletion sequences, and overall low purity of the final peptide.[5][6] This guide will address these challenges directly.
Frequently Asked Questions (FAQs)
Q1: Why is my coupling of this compound to a Valine residue failing with standard DIC/HOBt conditions?
A1: Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC), even with additives like HOBt, are often not potent enough to overcome the high activation energy required for sterically demanding couplings.[6] The bulky side chains of both the incoming amino acid and the N-terminal residue on the resin create a crowded environment around the reactive centers. This physically obstructs the approach of the activated carboxylic acid to the resin-bound amine, resulting in a significantly slower reaction rate and incomplete coupling. For these situations, more powerful activating reagents are necessary.[6]
Q2: What are the best coupling reagents for sterically hindered couplings?
A2: For sterically hindered couplings, it is essential to switch to more potent in-situ activating reagents.[6] These reagents form highly reactive esters that can overcome the steric barrier more effectively.[6] The most recommended classes are:
-
Uronium/Aminium Salts: HATU, HBTU, and HCTU are highly efficient.[7] HATU is often considered the most powerful due to the formation of a highly reactive OAt-ester.[7]
-
Phosphonium Salts: PyBOP and PyAOP are also excellent choices.
-
Oxyma-based Reagents: COMU is a newer generation reagent with reactivity comparable to HATU but with improved safety and solubility profiles.[8][9]
Q3: Can I simply extend the reaction time for a difficult coupling?
A3: Yes, extending the reaction time is a valid and often necessary strategy. For difficult couplings, increasing the time from a standard 1-2 hours to 4 hours, or even overnight, can help drive the reaction to completion.[6] However, this should be done in conjunction with monitoring the reaction (e.g., with a Kaiser test) to confirm its progress. For very difficult sequences, time extension alone may not be sufficient without also using a more powerful coupling reagent.
Q4: What is the purpose of the orthogonal Boc/Fmoc protection on Dap?
A4: The orthogonal protection strategy is crucial for selective chemical manipulation.[2][3] In the this compound building block:
-
The Nα-Boc group is removed at each cycle of Boc-SPPS using an acid like trifluoroacetic acid (TFA), allowing for peptide chain elongation.[1]
-
The Nβ-Fmoc group is stable to the acidic conditions of Boc deprotection.[1] It can be selectively removed at a desired stage of the synthesis using a base, typically a piperidine solution, to expose the side-chain amine for further modification (e.g., attaching a label, building a branched peptide, or cyclization).[1][3]
Troubleshooting Guide: Incomplete Coupling Reactions
This section provides a structured approach to diagnosing and solving incomplete coupling issues when working with this compound and sterically hindered amino acids.
Issue: Positive Kaiser Test After Coupling
A positive Kaiser (ninhydrin) test indicates the presence of unreacted primary amines on the resin, signifying an incomplete coupling reaction.[10]
Caption: Troubleshooting workflow for incomplete coupling.
Detailed Solutions
-
Upgrade Your Coupling Reagent: As noted in the FAQs, standard carbodiimides are often insufficient.[6] Immediately switch to a more potent uronium or phosphonium salt.
Reagent Class Examples Key Advantage Uronium/Aminium HATU, HCTU, HBTU Forms highly reactive OAt or OBt esters. HATU is generally the most effective.[7] Phosphonium PyBOP, PyAOP Highly efficient, particularly for solution-phase and difficult couplings. Oxyma-based COMU High efficiency comparable to HATU with a better safety profile (non-explosive).[8][9] -
Implement a Double Coupling Protocol: If a single coupling with a potent reagent is insufficient, a second, fresh coupling is a highly effective strategy.[5] Do not simply let the first reaction run longer; wash the resin and add a fresh solution of activated amino acid.
-
Optimize Reaction Conditions:
-
Time: Extend coupling times to at least 2-4 hours, or overnight for particularly stubborn sequences.[6]
-
Temperature: Gentle heating can increase the reaction rate, but must be used cautiously to avoid racemization. Microwave-assisted peptide synthesis (MASPPS) is an excellent method for driving difficult couplings to completion quickly and efficiently by utilizing microwave energy for controlled heating.[6]
-
-
Choose the Right Solvent: The solvent plays a critical role in solvating the peptide-resin complex and preventing aggregation, which can exacerbate steric hindrance issues.[6][11]
Experimental Protocols
Protocol 1: High-Efficiency Coupling using HATU
This protocol describes the incorporation of this compound onto a resin-bound peptide with a sterically hindered N-terminal amino acid (e.g., Valine).
Workflow Diagram
Caption: High-efficiency coupling workflow using HATU.
Step-by-Step Methodology:
-
Resin Preparation:
-
Start with the peptide-resin bearing the sterically hindered N-terminal amino acid.
-
Swell the resin in DMF for 30 minutes.
-
Perform the Nα-Boc deprotection using 25-50% TFA in DCM.[1]
-
Wash thoroughly with DCM, followed by a neutralization step with 5-10% DIEA in DCM, and finally wash again with DMF to prepare for coupling.[1]
-
-
Amino Acid Activation:
-
Coupling Reaction:
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for a minimum of 2 hours at room temperature. For very hindered couplings, extend this to 4 hours.
-
-
Monitoring and Repetition (if necessary):
-
Take a small sample of resin beads and perform a qualitative Kaiser test.[10]
-
Negative Test (Yellow beads): The coupling is complete. Proceed to washing.
-
Positive Test (Blue beads): The coupling is incomplete. Drain the reaction vessel, wash the resin with DMF (3x), and repeat steps 2 and 3 with a fresh solution of activated amino acid (this is the "double coupling").[5]
-
-
Washing:
-
Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove all soluble reagents and byproducts. The resin is now ready for the next deprotection/coupling cycle.
-
Protocol 2: On-Resin Deprotection of the Nβ-Fmoc Group
This protocol allows for the selective removal of the Fmoc group from the Dap side chain, enabling site-specific modification while the peptide remains on the solid support.[12]
-
Peptide-Resin Preparation:
-
Ensure the full-length peptide has been synthesized and the N-terminal α-amino group is protected (typically with the Boc group from the last coupling).
-
Wash the peptide-resin thoroughly with DMF (5 times).
-
-
Fmoc Deprotection:
-
Washing:
-
Wash the resin extensively with DMF (5-7 times) and DCM (3 times) to completely remove piperidine and the dibenzofulvene-piperidine adduct.[12] The resin now has a free primary amine on the Dap side chain, ready for modification.
-
References
- Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. (2021). PMC.
- Katritzky, A. R., Todadze, E., Angrish, P., & Draghici, B. (2005). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 70(8), 3036–3042.
- A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2015). Organic & Biomolecular Chemistry.
- Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. (2020). The Journal of Organic Chemistry.
- Orthogonal Protection Definition. (n.d.). Fiveable.
- Protecting Groups and Orthogonal Protection Strategies. (n.d.). University of Bristol.
- Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec.
- Albericio, F., & Giralt, E. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Journal of Peptide Research, 55(5), 333-345.
- Methods for Removing the Fmoc Group. (n.d.). Springer Nature Experiments.
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). UCI Department of Chemistry.
- Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? (2019). PMC - NIH.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fiveable.me [fiveable.me]
- 3. biosynth.com [biosynth.com]
- 4. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. bachem.com [bachem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Double Coupling Strategy for Boc-D-Dap(Fmoc)-OH
Welcome to the technical support resource for the effective incorporation of Boc-D-Dap(Fmoc)-OH into your peptide sequences. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the coupling of this sterically demanding amino acid derivative. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the successful synthesis of your target peptides.
Introduction: The Challenge of Coupling this compound
Nα-Boc-Nβ-Fmoc-D-2,3-diaminopropionic acid, or this compound, is a valuable building block in peptide chemistry. It allows for the introduction of a side-chain amine that can be orthogonally deprotected for subsequent modifications like cyclization, branching, or conjugation.[1] However, the bulky tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) protecting groups can create significant steric hindrance, often leading to incomplete coupling reactions.[2] When a standard single coupling protocol fails, a double coupling strategy becomes essential to drive the reaction to completion and prevent the formation of deletion sequences.[2]
This guide will focus on the rationale, implementation, and troubleshooting of the double coupling strategy for this compound.
Troubleshooting Guide: Overcoming Incomplete Coupling
This section addresses the primary issue of incomplete coupling of this compound and provides a systematic approach to implementing a double coupling strategy.
Issue: Positive Kaiser Test After Initial Coupling of this compound
Symptoms:
-
A positive Kaiser test (resulting in blue or purple beads) after the initial coupling reaction, indicating the presence of unreacted primary amines on the resin.[1]
-
Mass spectrometry (MS) analysis of the crude peptide reveals a significant peak corresponding to the deletion sequence (the target peptide minus the this compound residue).[2]
Primary Cause:
-
Steric Hindrance: The bulky Boc and Fmoc protecting groups on the D-diaminopropionic acid backbone hinder the approach of the activated amino acid to the N-terminal amine of the growing peptide chain on the solid support.[2][3]
Solution: Implementation of a Double Coupling Strategy
A double coupling strategy involves repeating the coupling step with a fresh solution of activated this compound immediately after the first coupling attempt. This increases the probability of all N-terminal amines reacting.
Detailed Step-by-Step Protocol for Double Coupling
This protocol assumes a standard solid-phase peptide synthesis (SPPS) workflow.
Step 1: First Coupling
-
Resin Preparation: Ensure the resin is well-swollen in a suitable solvent like N,N-Dimethylformamide (DMF).
-
N-α-Amino Group Deprotection: Perform the standard deprotection of the N-terminal amino acid on the resin (e.g., using 20% piperidine in DMF for Fmoc-SPPS).
-
Washing: Thoroughly wash the resin with DMF to remove all traces of the deprotection reagent.
-
Activation of this compound: In a separate vessel, pre-activate this compound (2-4 equivalents relative to resin loading) with a suitable coupling reagent (e.g., HBTU/DIPEA or HATU/DIPEA) in DMF for 1-2 minutes.[1][4]
-
First Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin and agitate for 1-2 hours at room temperature.[1]
Step 2: Monitoring and Decision Point
-
Intermediate Kaiser Test (Optional but Recommended): After the first coupling, take a small sample of the resin beads and perform a Kaiser test. If the test is negative (yellow beads), the coupling is complete, and you can proceed with the synthesis. If the test is positive (blue/purple beads), proceed with the second coupling.
Step 3: Second Coupling
-
Drain: Drain the reaction vessel to remove the initial coupling solution.
-
Washing (Optional): A quick wash with DMF can be performed, but is not always necessary.
-
Prepare Fresh Activated this compound: In a separate vessel, prepare a fresh solution of activated this compound as described in Step 1.4.
-
Second Coupling Reaction: Add the newly activated amino acid solution to the resin and agitate for another 1-2 hours at room temperature.
Step 4: Final Monitoring and Capping
-
Final Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling. A negative result is desired.
-
Washing: Thoroughly wash the resin with DMF and Dichloromethane (DCM) to remove excess reagents and byproducts.[4]
-
Capping (Recommended): If the Kaiser test is still slightly positive after the double coupling, it is advisable to cap any remaining unreacted amines to prevent the formation of deletion sequences. This is typically done using a solution of acetic anhydride and DIPEA in DMF.[4]
Visualizing the Double Coupling Workflow
Caption: Workflow of the double coupling strategy for this compound.
Frequently Asked Questions (FAQs)
Q1: When should I consider using a double coupling strategy for this compound?
A double coupling strategy should be your default approach if you have previously experienced incomplete coupling with this amino acid or if it is being coupled to a sterically hindered N-terminal residue. It is a proactive measure to ensure high coupling efficiency.
Q2: Which coupling reagents are best suited for the double coupling of this compound?
For sterically hindered amino acids, uronium/aminium salt-based reagents like HATU, HCTU, or HBTU are generally more effective than carbodiimide-based reagents like DCC or DIC alone.[5][6] Phosphonium salts such as PyBOP are also excellent choices.[5] The use of additives like HOBt or Oxyma can also improve coupling efficiency.[1]
Q3: Is it necessary to wash the resin between the first and second coupling?
While not always essential, a quick wash with DMF can help to remove any byproducts from the first coupling that might interfere with the second. However, for the sake of speed, many protocols proceed directly to the second coupling after draining the first solution.
Q4: What are the optimal equivalents of amino acid and coupling reagents to use?
For difficult couplings, using a higher excess of reagents is often beneficial. A common starting point is:
-
This compound: 2-4 equivalents
-
Coupling Reagent (e.g., HBTU, HATU): 1.9-3.9 equivalents
-
Base (e.g., DIPEA): 4-8 equivalents
Quantitative Data Summary: Reagent Equivalents for Double Coupling
| Reagent | Equivalents (relative to resin loading) | Purpose |
| This compound | 2 - 4 | Amino acid to be coupled |
| HBTU/HATU | 1.9 - 3.9 | Coupling activator |
| DIPEA | 4 - 8 | Base for activation |
| Acetic Anhydride (for capping) | 10 | Capping agent |
| DIPEA (for capping) | 10 | Base for capping |
Q5: Can I extend the coupling time instead of performing a double coupling?
Extending the coupling time of the first reaction (e.g., to 4-6 hours or overnight) can improve the yield.[3][4] However, a double coupling with fresh reagents is often more effective at driving the reaction to completion, especially for very difficult sequences.
Q6: What should I do if the Kaiser test is still positive after a double coupling?
If the Kaiser test remains positive, it is strongly recommended to cap the unreacted amines using acetic anhydride and a non-nucleophilic base like DIPEA.[4] This will prevent the formation of deletion sequences in the final peptide product. Proceeding without capping will lead to a difficult purification process and a lower yield of the desired peptide.
Q7: Are there any alternative strategies to improve the coupling of this compound?
Yes, other strategies include:
-
Elevated Temperature: Performing the coupling at a higher temperature (e.g., 50°C) can help overcome the activation energy barrier, but care must be taken to avoid side reactions.[3]
-
Solvent Choice: Using a more polar solvent like N-Methyl-2-pyrrolidone (NMP) instead of DMF can sometimes improve coupling efficiency.
-
Microwave-Assisted Peptide Synthesis (MAPS): The use of microwave energy can significantly accelerate the coupling reaction and improve yields for sterically hindered amino acids.[6]
References
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025). Step-by-step protocol for Boc-Dap-OH in solid-phase peptide synthesis.
- BenchChem. (2025). Common side reactions with Boc-Dap-OH and how to prevent them.
- BenchChem. (2025). Optimizing Peptide Coupling: Key Techniques.
- BenchChem. (2025).
- BenchChem. (2025).
- Albericio, F., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772. [Link]
- BenchChem. (2025). Technical Support Center: Boc-Dap-OH Coupling in Solid-Phase Peptide Synthesis (SPPS).
- BenchChem. (2025). A Comparative Guide to Fmoc-Dap(Fmoc)-OH and Orthogonally Protected Fmoc-Dab-OH in Peptide Synthesis.
- Aapptec Peptides. N-Terminal Deprotection - Fmoc removal. [Link]
- Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. [Link]
- BenchChem. (2025). Dealing with steric hindrance during Fmoc-D-Bpa-OH coupling.
- Aapptec Peptides. Fmoc-Dap(Boc)-OH, CAS 162558-25-0. [Link]
- The Royal Society of Chemistry. (2014).
- Wiley-VCH. (2009). Protection Reactions. [Link]
- Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
- Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]
Sources
Technical Support Center: Real-Time Monitoring of Boc-D-Dap(Fmoc)-OH Incorporation
Welcome to the technical support center for advanced peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals utilizing the unique diamino acid derivative, N-α-Boc-N-β-Fmoc-D-2,3-diaminopropionic acid, or Boc-D-Dap(Fmoc)-OH . The orthogonal protection scheme offered by this reagent, where the α-amino group is protected by the acid-labile Boc group and the side-chain amino group by the base-labile Fmoc group, provides a powerful tool for synthesizing complex and modified peptides.[1][][3] However, ensuring its successful incorporation requires careful monitoring.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your solid-phase peptide synthesis (SPPS) experiments. We will delve into the causality behind experimental choices and provide field-proven insights to ensure the integrity of your synthesis.
I. Foundational FAQs
This section addresses common initial questions regarding the use of this compound and the principles of monitoring its incorporation.
Q1: What is the purpose of the orthogonal protection in this compound?
A1: The orthogonal protection strategy is a cornerstone of modern peptide chemistry, allowing for the selective removal of one protecting group without affecting another.[1][] In this compound, the N-α-Boc group is stable to the basic conditions used to remove the N-β-Fmoc group, and conversely, the Fmoc group is stable to the acidic conditions required for Boc removal.[][4] This allows for specific modifications to be made to the side-chain amine on the solid support before proceeding with the elongation of the peptide backbone.[3]
Q2: Why is real-time monitoring of this compound incorporation crucial?
A2: Real-time monitoring is vital for ensuring the efficiency of each coupling and deprotection step in SPPS.[5][6] Incomplete reactions can lead to the formation of deletion sequences or other impurities that are difficult to remove during purification.[7] For a sterically hindered amino acid like this compound, the risk of incomplete coupling is higher, making vigilant monitoring essential for a successful synthesis.[8]
Q3: What are the primary methods for monitoring peptide synthesis in real-time?
A3: The two most common and practical methods for monitoring SPPS are:
-
Qualitative Colorimetric Tests: The Kaiser test (ninhydrin test) is widely used to detect the presence of free primary amines.[3][9] A positive result (blue/purple color) after a coupling step indicates that the reaction is incomplete.[10][11]
-
UV-Vis Spectrophotometry: The Fmoc group has a strong UV absorbance, which can be exploited to monitor the deprotection step.[4] By measuring the absorbance of the piperidine solution after deprotection, one can quantify the amount of Fmoc group cleaved and thus confirm the completion of the previous coupling step.[5][12]
II. Troubleshooting Guides
This section provides detailed troubleshooting for specific issues that may arise during the incorporation of this compound.
Scenario 1: Positive Kaiser Test After Coupling this compound
A positive Kaiser test (blue or purple beads) after the coupling step is a clear indication of unreacted primary amines on the resin.
Potential Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Steric Hindrance | The bulky Boc and Fmoc protecting groups can sterically hinder the approach of the activated amino acid to the N-terminal amine of the growing peptide chain.[8] | Perform a double coupling: Repeat the coupling step with a fresh solution of activated this compound.[11][13] Consider increasing the coupling time for the second coupling. |
| Poor Reagent Quality | Degradation of the coupling reagents (e.g., HBTU, HATU) or the this compound itself can lead to inefficient activation and coupling. | Use fresh, high-quality reagents. Ensure proper storage conditions to prevent degradation. |
| Suboptimal Activation | Inadequate pre-activation time or incorrect stoichiometry of activation reagents can result in a low concentration of the active ester. | Allow for sufficient pre-activation time (typically 2-5 minutes for HBTU/HATU).[14] Ensure the correct equivalents of coupling reagents and base (e.g., DIPEA) are used. |
| Peptide Aggregation | The growing peptide chain may aggregate on the resin, making the N-terminal amine inaccessible.[5][7] | Consider switching to a more polar solvent like NMP or adding a chaotropic agent like DMSO to disrupt secondary structures.[5][7] |
Workflow for Troubleshooting a Positive Kaiser Test:
Caption: Decision workflow for a positive Kaiser test result.
Scenario 2: Incomplete Fmoc Deprotection from the Dap Side Chain
After coupling the subsequent amino acid, you notice a lower than expected yield, which could be due to incomplete Fmoc removal from the Dap side chain in a previous step.
Potential Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Insufficient Deprotection Time | The standard deprotection time (e.g., 20 minutes with 20% piperidine in DMF) may not be sufficient, especially if the peptide is aggregated.[4] | Extend the deprotection time: Increase the deprotection time to 30 minutes or perform two shorter deprotection steps. |
| Degraded Deprotection Reagent | The piperidine solution can degrade over time, reducing its efficacy. | Always use a freshly prepared solution of 20% piperidine in DMF. |
| Steric Shielding | The surrounding peptide sequence may sterically hinder the access of piperidine to the Fmoc group on the Dap side chain. | Consider using a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in combination with piperidine.[1] |
Real-Time Monitoring with UV-Vis:
You can monitor the Fmoc deprotection in real-time by flowing the deprotection solution through a UV-Vis spectrophotometer. The absorbance of the dibenzofulvene-piperidine adduct at around 301 nm should plateau, indicating the completion of the reaction.[12]
Caption: Workflow for UV-Vis monitoring of Fmoc deprotection.
III. Experimental Protocols
Protocol 1: The Kaiser Test (Qualitative)
This test is used to detect the presence of free primary amines on the resin.[9]
Reagents:
-
Reagent A: 5 g ninhydrin in 100 mL ethanol.
-
Reagent B: 80 g phenol in 20 mL ethanol.
-
Reagent C: 2 mL of 0.001 M KCN in 98 mL pyridine.
Procedure:
-
Take a small sample of resin (1-5 mg) in a small test tube.
-
Add 2-3 drops of each Reagent A, B, and C.
-
Observe the color of the beads and the solution.
Interpretation of Results:
| Observation | Interpretation | Action |
| Yellow/Colorless Beads & Solution | Coupling is complete. | Proceed to the next step. |
| Blue/Purple Beads & Solution | Incomplete coupling. | Perform a double coupling.[11] |
| Reddish-Brown Beads & Solution | Indicates a secondary amine (e.g., N-terminal proline). The Kaiser test is not reliable for secondary amines. | Use an alternative test like the Chloranil test.[9][11] |
Protocol 2: Real-Time UV-Vis Monitoring of Fmoc Deprotection
This method provides a quantitative measure of Fmoc removal.
Procedure:
-
Set up your peptide synthesizer to flow the effluent from the reaction vessel through a UV-Vis detector.
-
Set the detector to monitor the absorbance at approximately 301 nm, which is the λmax for the dibenzofulvene-piperidine adduct.[12]
-
Initiate the deprotection step using 20% piperidine in DMF.
-
Record the absorbance over time. The absorbance will increase as the Fmoc group is cleaved and will plateau when the reaction is complete.
-
The integrated area of the peak can be used to quantify the amount of Fmoc removed, which should correspond to the initial loading of the resin.
IV. References
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Retrieved from [Link]
-
Guthrie, D. A., et al. (2019). Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor. Chemical Communications, 55(93), 14032-14035. DOI:10.1039/C9CC08421E. Retrieved from [Link]
-
Various Authors. (2020-2025). Articles on Deprotection Kinetics and Peptide Synthesis. ResearchGate. Retrieved from [Link]
-
AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from [Link]
-
Bofill, J., et al. (2014). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 19(9), 13358-13381. Retrieved from [Link]
-
National Institutes of Health. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. Retrieved from [Link]
-
Garcia-Ramos, Y., et al. (2021). Refractive Index: The Ultimate Tool for Real-Time Monitoring of Solid-Phase Peptide Synthesis. Greening the Process. Organic Process Research & Development, 25(4), 805-811. Retrieved from [Link]
-
Biotage. (2023). What do you do when your peptide synthesis fails?. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution. Retrieved from [Link]
-
Guthrie, D., et al. (2019). Real-Time Monitoring of Solid-Phase Peptide Synthesis Using a Variable Bed Flow Reactor. Retrieved from [Link]
-
Coin, I., et al. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20, 53-69. Retrieved from [Link]
-
AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information for Real-Time Monitoring of Solid-Phase Peptide Synthesis Using a Variable Bed Flow Reactor. Retrieved from [Link]
-
Temple University. (n.d.). THE PREPARATION AND CHARACTERIZATION OF PRO-APOPTOTIC PEPTIDE ALA-VAL-PRO-ILE AND ITS DERIVATIVES. Retrieved from [Link]
-
Fiveable. (n.d.). Kaiser Test Definition. Retrieved from [Link]
-
jOeCHEM. (2020, April 21). Peptide Synthesis with the Boc Protecting Group [Video]. YouTube. Retrieved from [Link]
-
Reddit. (2024, August 10). Does anyone have a pdf guide/SOP for solid phase peptide synth?. r/Chempros. Retrieved from [Link]
-
Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Retrieved from [Link]
Sources
- 1. peptide.com [peptide.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 5. Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC08421E [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. biotage.com [biotage.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. peptide.com [peptide.com]
- 10. fiveable.me [fiveable.me]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. luxembourg-bio.com [luxembourg-bio.com]
- 13. biotage.com [biotage.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Impact of Temperature on Boc-D-Dap(Fmoc)-OH Coupling
This guide serves as a critical resource for researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS). It provides a detailed analysis of the role of temperature during the coupling of Boc-D-Dap(Fmoc)-OH, offering practical troubleshooting guides and validated protocols to navigate common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when coupling this compound?
This compound is a sterically hindered amino acid. The bulky tert-butyloxycarbonyl (Boc) and fluorenylmethoxycarbonyl (Fmoc) protecting groups can physically obstruct the approach of the activated carboxyl group to the resin-bound N-terminal amine, slowing down the reaction rate.[1][2][3] This often necessitates more forceful reaction conditions to achieve complete coupling.
Q2: How does increasing temperature improve the coupling efficiency of sterically hindered amino acids?
Increasing the reaction temperature provides the necessary activation energy to overcome the steric barrier, leading to a faster reaction rate.[4] This is a common strategy in both conventional and microwave-assisted peptide synthesis to drive difficult couplings to completion.[4][5][6] For many challenging sequences, couplings that are sluggish at room temperature can proceed efficiently at elevated temperatures (e.g., 50-85°C).[5][6][7]
Q3: What are the critical side reactions associated with coupling this compound at elevated temperatures?
Elevated temperatures, while beneficial for reaction rates, significantly increase the risk of two primary side reactions:
-
Racemization: High temperatures can promote the abstraction of the α-proton of the activated amino acid, leading to a loss of stereochemical integrity and the formation of diastereomeric impurities.[7][8] This is a particular concern for sensitive amino acids.[5][6][8]
-
Premature Fmoc-Deprotection: The Fmoc group, while stable to acid, is labile to bases like piperidine. However, even the milder bases used during coupling (e.g., DIPEA) and some solvents like DMF can cause partial Fmoc removal at high temperatures.[9][10] This unwanted deprotection exposes the N-terminal amine, which can lead to the formation of deletion sequences or other impurities. There is even evidence of thermal cleavage of the Fmoc group at very high temperatures (≥120°C) without any base present.[11][12]
Troubleshooting Guide: Common Scenarios & Solutions
Scenario 1: Incomplete Coupling and Low Yield
-
Symptom: A positive Kaiser test (blue beads) after the coupling step, indicating the presence of unreacted primary amines on the resin. Mass spectrometry of the crude peptide shows a significant peak corresponding to a deletion of the this compound residue.
-
Causality: The activation energy for the coupling is not being met at the current temperature, often due to severe steric hindrance. This results in a slow or stalled reaction.
Caption: A logical workflow for troubleshooting incomplete coupling reactions.
-
Double Coupling: The most straightforward initial approach is to perform a second coupling with fresh reagents at room temperature.[1][13] This often drives the reaction to completion without the risks associated with heat.
-
Increase Temperature: If double coupling fails, incrementally increase the temperature. A modest increase to 40-50°C can significantly improve reaction kinetics.[8] Monitor the reaction closely and avoid prolonged heating.
-
Change Coupling Reagent: Standard carbodiimide reagents may be insufficient.[4] Switching to a more potent uronium/phosphonium salt like HATU, HCTU, or PyBOP is highly effective for hindered couplings.[1][4][14]
-
Advanced Strategy: For extremely challenging couplings, converting the carboxylic acid to a highly reactive acyl fluoride can be an effective, albeit more complex, solution.[4][15]
Scenario 2: Purity Issues - Racemization or Fmoc-Related Impurities
-
Symptom: HPLC analysis of the crude peptide shows diastereomeric peaks (same mass, different retention time). Mass spectrometry reveals unexpected masses corresponding to deletion sequences or double additions around the intended coupling site.
-
Causality: The reaction conditions, particularly elevated temperature and/or excessive base, are promoting side reactions. High heat accelerates α-proton abstraction (racemization) and unwanted cleavage of the Fmoc group.[7][8][9]
Caption: A decision-making workflow for addressing purity-related issues.
-
Reduce Temperature: The most effective way to minimize racemization is to lower the reaction temperature.[8] Performing the coupling at 0°C or room temperature is a standard approach to preserve stereochemical integrity.
-
Optimize Base: The choice and amount of base are critical. Replace strong bases like DIPEA with weaker or more sterically hindered alternatives like N-methylmorpholine (NMM) or 2,4,6-collidine to reduce the rate of both racemization and premature Fmoc deprotection.[8]
-
Minimize Pre-activation: Do not allow the activated amino acid to sit for extended periods before adding it to the resin. This "pre-activation" time, especially at room temperature, is a prime window for racemization to occur.[16]
Quantitative Data & Protocols
Table 1: Comparative Guide to Coupling Reagents and Temperature
| Coupling Reagent | Class | Standard Temp. (°C) | Max Rec. Temp. (°C) | Key Considerations |
| DIC/HOBt | Carbodiimide | 0 - 25 | 40 | Cost-effective but less potent; higher risk of racemization without additives.[14] |
| HBTU/DIPEA | Aminium/Uronium | 20 - 25 | 50 | A robust, general-purpose reagent. Can be insufficient for very hindered residues.[4] |
| HATU/DIPEA | Aminium/Uronium | 20 - 25 | 60 | More reactive than HBTU, excellent for hindered couplings.[1][17] Requires a non-nucleophilic base. |
| HCTU/DIPEA | Aminium/Uronium | 20 - 25 | 55 | Highly reactive, similar to HATU, but may pose a slightly higher racemization risk at elevated temperatures.[4] |
Experimental Protocol 1: Standard Coupling at Room Temperature
This protocol is the recommended starting point for incorporating this compound.
-
Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes.
-
Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to deprotect the N-terminal amine. Wash the resin thoroughly with DMF (5x).[13]
-
Coupling Solution Preparation: In a separate vessel, dissolve this compound (3 eq.), HATU (2.85 eq.), and HOAt (3 eq.) in DMF.[13]
-
Activation & Coupling: Add DIPEA (6 eq.) to the solution and allow for brief pre-activation (1-2 minutes). Immediately add the activated solution to the resin.[13]
-
Reaction: Agitate the mixture for 2-4 hours at room temperature.
-
Monitoring: Perform a Kaiser test.[1] If the test is negative (yellow beads), proceed to washing. If positive (blue beads), perform a second coupling (double couple) with fresh reagents for another 1-2 hours.
-
Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).
Experimental Protocol 2: Elevated Temperature Coupling (for Difficult Sequences)
This protocol should only be used after standard methods have failed to yield a complete reaction.
-
Resin & Reagent Preparation: Follow steps 1-4 from Protocol 1.
-
Initial Coupling: Add the activated amino acid solution to the resin and agitate at room temperature for 30 minutes.
-
Heating: Increase the temperature of the reaction vessel to 50°C and maintain for 1-2 hours. Use of a microwave peptide synthesizer is highly effective for this step.[4]
-
Monitoring: Cool the vessel to room temperature. Perform a Kaiser test.
-
Completion: If the test is negative, proceed with washing. If it remains positive, the sequence may require alternative synthetic strategies. Further heating is not recommended due to the high risk of side reactions.
References
- de la Torre, B. G., & Albericio, F. (2020). Racemization in stepwise solid-phase peptide synthesis at elevated temperature.
- Bacsa, B., Horváti, K., Bõsze, S., Andrea, T., & Kappe, C. O. (2008). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. The Journal of Organic Chemistry, 73(19), 7532–7542. [Link]
- Bacsa, B., Horváti, K., Bõsze, S., Andrea, T., & Kappe, C. O. (2008).
- Laude, V., Nuño, M., Moses, R. C., & Guthrie, D. (2022). Evaluation of unexpected protecting group removal in solid-phase peptide synthesis: Quantified using continuous flow methods. Journal of Peptide Science, 28(12), e3441. [Link]
- Amir, L., Frolov, T., & Gilon, C. (2022). Stirring Peptide Synthesis to a New Level of Efficiency. ChemRxiv. [Link]
- Katritzky, A. R., Narindoshvili, T., Khelashvili, L., & Steel, P. J. (2007). Efficient peptide coupling involving sterically hindered amino acids. PubMed. [Link]
- Katritzky, A. R., Narindoshvili, T., Khelashvili, L., & Steel, P. J. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
- Saneii, H., Bennett, W., & Gaffney, B. (n.d.).
- Brunner, E. (2010). Thermal Cleavage of the Fmoc Protection Group. CHIMIA International Journal for Chemistry, 64(1), 20-23. [Link]
- Angell, Y. L., Chen, G., & Dechantsreiter, M. A. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(48), 11655–11660. [Link]
- Brunner, E. (2010). Thermal Cleavage of the Fmoc Protection Group.
- Reddit. (2021). Solid phase peptide synthesis help. r/Biochemistry. [Link]
- E-Vargas, H., G-Raudsepp, M., & Albericio, F. (2020). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 25(17), 3847. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Efficient peptide coupling involving sterically hindered amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Solid-phase synthesis of difficult peptide sequences at elevated temperatures: a critical comparison of microwave and conventional heating technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Evaluation of unexpected protecting group removal in solid-phase peptide synthesis: Quantified using continuous flow methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chempep.com [chempep.com]
- 11. chimia.ch [chimia.ch]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. jpt.com [jpt.com]
- 15. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 16. peptide.com [peptide.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Premature Cleavage of Protecting Groups
Welcome to the Technical Support Center for troubleshooting issues related to protecting group stability. This guide is designed for researchers, scientists, and drug development professionals who encounter the premature cleavage of protecting groups during their synthetic workflows. As Senior Application Scientists, we have compiled this resource based on extensive laboratory experience and established chemical principles to help you diagnose and resolve these common yet challenging issues.
Troubleshooting Guide: Specific Protecting Group Failures
This section addresses specific problems encountered with common protecting groups in a question-and-answer format.
Issue 1: My Boc-protected amine is being cleaved during a reaction that should be mild.
Question: I'm attempting a reaction on a substrate containing a Boc-protected amine. The reaction conditions are nominally neutral, yet I'm observing significant Boc deprotection. What could be the cause?
Answer: Premature cleavage of the tert-butyloxycarbonyl (Boc) group, an acid-labile protecting group, under non-acidic conditions is a frequent issue that can often be traced to cryptic acid sources or reaction conditions that generate acidic byproducts.[1][2]
Causality and Troubleshooting Steps:
-
Reagent Purity:
-
Latent Acidity in Solvents: Chlorinated solvents like dichloromethane (DCM) can contain trace amounts of HCl.
-
Protocol: Test the pH of your solvent with litmus paper or a pH indicator. If acidic, neutralize by passing it through a plug of basic alumina or by washing with a saturated sodium bicarbonate solution, followed by drying and distillation.
-
-
Lewis Acidity of Reagents: Certain reagents, such as some metal salts, can act as Lewis acids and catalyze Boc cleavage.[1]
-
Protocol: Evaluate all reagents for potential Lewis acidity. If a Lewis acid is essential for the transformation, consider switching to a more acid-stable protecting group or performing the reaction at a lower temperature to minimize deprotection.
-
-
-
Reaction Byproducts:
-
Some reactions generate acidic byproducts that can lower the pH of the reaction mixture over time.
-
Protocol: Include a non-nucleophilic, sterically hindered base in your reaction mixture to scavenge any in-situ generated acid. Proton sponge or 2,6-lutidine are excellent choices.
-
-
-
Thermal Instability:
-
While generally stable, prolonged heating can lead to the thermal degradation of the Boc group.
-
Protocol: If your reaction requires heat, attempt to run it at the lowest effective temperature. Monitor the reaction closely for the appearance of the deprotected amine.
-
-
Issue 2: I'm observing unexpected cleavage of my Fmoc-protected peptide during solid-phase synthesis.
Question: During my solid-phase peptide synthesis (SPPS), I'm seeing a loss of the N-terminal Fmoc group before the intended piperidine deprotection step. What is causing this premature cleavage?
Answer: The 9-fluorenylmethyloxycarbonyl (Fmoc) group is designed to be labile to basic conditions.[3] Premature cleavage during SPPS is typically caused by the presence of basic species in the reaction milieu or by impurities in the reagents.
Causality and Troubleshooting Steps:
-
Reagent Quality:
-
Free Amines in Fmoc-Amino Acids: The presence of residual free amino acids in your Fmoc-protected building blocks can act as a base, leading to autocatalytic cleavage of the Fmoc group during storage or in solution.[4]
-
Protocol: Use high-purity Fmoc-amino acids from a reputable supplier. If in doubt, the purity can be checked by HPLC.
-
-
Basic Impurities in Solvents: Solvents like N,N-dimethylformamide (DMF) can degrade over time to produce dimethylamine, a base that can cleave the Fmoc group.
-
Protocol: Use high-purity, amine-free DMF. If you suspect solvent degradation, use a fresh bottle or distill the DMF before use.
-
-
-
Reaction Conditions:
-
Choice of Base for Coupling: While a tertiary amine base like diisopropylethylamine (DIEA) is commonly used during the coupling step, it can be basic enough to cause some Fmoc cleavage over extended reaction times.[5]
-
Protocol: Minimize coupling times. Alternatively, for sensitive sequences, consider using a less basic coupling additive or a different activation method that does not require a soluble organic base.
-
-
-
Sequence-Dependent Instability:
-
Certain peptide sequences can promote side reactions like diketopiperazine formation, which results in the cleavage of the N-terminal dipeptide from the solid support.[6] This is particularly problematic for sequences with proline at the second position.[6]
-
Protocol: For problematic sequences, use specialized dipeptide building blocks or modify the coupling protocol to minimize the time the N-terminal amine is free.
-
-
Issue 3: My silyl ether (TBDMS) is being cleaved under unexpected conditions.
Question: I have a hydroxyl group protected as a tert-butyldimethylsilyl (TBDMS) ether. I'm performing a reaction that should not affect this group, but I'm seeing significant deprotection. Why is this happening?
Answer: Silyl ethers, while robust, can be cleaved under conditions other than the standard fluoride-mediated deprotection.[7][8] Their stability is highly dependent on steric hindrance and the electronic environment.
Causality and Troubleshooting Steps:
-
Cryptic Protic or Lewis Acids:
-
Nucleophilic Attack:
-
While generally stable to many nucleophiles, some strong nucleophiles can attack the silicon center, leading to cleavage.
-
Protocol: Evaluate the nucleophilicity of all species in your reaction. If a strong nucleophile is required, consider switching to a more sterically hindered silyl protecting group like triisopropylsilyl (TIPS) or tert-butyldiphenylsilyl* (TBDPS), which are more resistant to nucleophilic attack.[7]
-
-
-
Neighboring Group Participation:
-
The presence of a nearby functional group can sometimes facilitate the cleavage of a silyl ether.
-
Protocol: Analyze the structure of your substrate for any potential intramolecular reactions that could lead to deprotection.
-
-
Issue 4: My benzyl ether protecting group is being removed during a reaction that does not involve hydrogenolysis.
Question: I am working with a molecule containing a benzyl (Bn) ether. I am not using any hydrogenation conditions, yet the benzyl group is being cleaved. What are the possible causes?
Answer: While the most common method for benzyl ether cleavage is catalytic hydrogenolysis, they can also be removed under other conditions, particularly those involving strong acids or oxidizing agents.[10][11][12]
Causality and Troubleshooting Steps:
-
Strong Acidic Conditions:
-
Benzyl ethers are susceptible to cleavage by strong protic or Lewis acids.[10]
-
Protocol: Avoid strongly acidic conditions if possible. If acidic conditions are necessary, use the mildest acid that will effect the desired transformation and keep the reaction temperature as low as possible.
-
-
-
Oxidative Cleavage:
-
Certain oxidizing agents can cleave benzyl ethers. For example, p-methoxybenzyl (PMB) ethers are particularly susceptible to oxidative cleavage with reagents like DDQ or CAN.[10]
-
Protocol: Scrutinize your reaction for any oxidizing agents. If an oxidant is present, you may need to choose a different protecting group that is stable to those conditions.
-
-
-
Birch Reduction Conditions:
-
Benzyl ethers can be cleaved under dissolving metal reduction conditions, such as a Birch reduction (Na/NH₃).[11]
-
Protocol: If your synthetic route involves a Birch reduction, any benzyl ethers present will likely be cleaved. Plan your protecting group strategy accordingly.
-
-
FAQs: Understanding Protecting Group Stability
Q1: What is an orthogonal protecting group strategy, and why is it important?
A1: An orthogonal protecting group strategy involves the use of multiple protecting groups in a single molecule that can be removed under distinct and non-interfering conditions.[13][14] This is crucial in complex, multi-step syntheses as it allows for the selective deprotection of one functional group while others remain protected.[15] For example, the use of a base-labile Fmoc group and an acid-labile Boc group in peptide synthesis allows for the selective removal of either group without affecting the other.
Q2: How do I choose the right protecting group for my synthesis?
A2: The ideal protecting group should be easy to introduce in high yield, stable to the reaction conditions it needs to withstand, and easy to remove in high yield without affecting other functional groups.[15] The choice depends on the specific functional group to be protected and the subsequent reaction conditions planned in your synthetic route. It's essential to consider the overall synthetic strategy and potential incompatibilities.
Q3: What are "scavengers," and when should I use them?
A3: Scavengers are reagents added during a deprotection reaction to trap reactive intermediates that are generated.[16] For example, during the acid-catalyzed deprotection of a Boc group, a reactive tert-butyl cation is formed, which can alkylate nucleophilic residues like tryptophan or methionine in peptides.[1][17] Scavengers such as triisopropylsilane (TIS) or anisole are added to the cleavage cocktail to trap this cation and prevent unwanted side reactions.[1][16]
Q4: Can the solid support used in SPPS affect protecting group stability?
A4: Yes, the choice of resin and linker in solid-phase peptide synthesis (SPPS) can influence the stability of protecting groups. The linker, which connects the peptide to the resin, is cleaved at the end of the synthesis under specific conditions (e.g., strong acid). The stability of side-chain protecting groups must be compatible with the linker cleavage conditions to avoid premature deprotection.
Experimental Protocols
Protocol 1: Neutralization of Acidic Dichloromethane (DCM)
-
Add approximately 10 g of basic alumina to 100 mL of DCM in a flask.
-
Stir the suspension for 15-30 minutes.
-
Filter the DCM to remove the alumina.
-
Alternatively, wash the DCM in a separatory funnel with an equal volume of saturated sodium bicarbonate solution, followed by water.
-
Dry the washed DCM over anhydrous magnesium sulfate, filter, and distill before use.
Protocol 2: Quenching Reactive Cations with Scavengers during Boc Deprotection
-
Prepare the deprotection cocktail. A common mixture is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).
-
Cool the reaction vessel containing the Boc-protected substrate in an ice bath.
-
Slowly add the deprotection cocktail to the substrate.
-
Allow the reaction to proceed at room temperature, monitoring by TLC or LC-MS until the deprotection is complete.
-
Remove the TFA under reduced pressure and proceed with the workup.
Visualization of Concepts
Decision Tree for Troubleshooting Premature Cleavage
Caption: Troubleshooting workflow for premature protecting group cleavage.
Orthogonal Protecting Group Strategy
Caption: Orthogonal removal of Fmoc, TBDMS, and Benzyl protecting groups.
References
- Albericio, F. (2000). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Current Opinion in Chemical Biology, 4(3), 211-221.
- Fiveable. (n.d.). Acid-Labile Protecting Groups.
- University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies.
- Fiveable. (n.d.). Orthogonal Protection.
- Fiveable. (n.d.). Base-Labile Protecting Groups.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2013). Understanding Acid Lability of Cysteine Protecting Groups. Molecules, 18(5), 5613-5629.
- ResearchGate. (n.d.). Acid-labile protecting groups.
- Wikipedia. (n.d.). Protecting group.
- National Institutes of Health. (2022). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Molecules, 27(15), 4911.
- Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism.
- Organic Chemistry Portal. (n.d.). Protecting Groups - Stability.
- Organic Chemistry Portal. (n.d.). Benzyl Ethers.
- University of Windsor. (n.d.). Alcohol Protecting Groups.
- Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group.
- Wikipedia. (n.d.). Silyl ether.
- Organic Reactions. (n.d.). Hydrogenolysis of Benzyl Groups Attached to Oxygen, Nitrogen, or Sulfur.
- ChemHelp ASAP. (2019, December 27). synthesis & cleavage of benzyl ethers [Video]. YouTube.
- Royal Society of Chemistry. (2019). Avoid Protecting Groups. In Green Chemistry: Principles and Case Studies.
- ResearchGate. (n.d.). (PDF) Methods for Removing the Fmoc Group.
- Organic Chemistry Portal. (n.d.). Selective Cleavage of Benzyl Ethers.
- Erland Stevens. (2018, December 31). benzyl ether cleavage [Video]. YouTube.
- Gelest. (n.d.). Deprotection of Silyl Ethers.
- Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Hydrogenolysis.
- ResearchGate. (n.d.). (PDF) "Safety-Catch" Protecting Groups in Peptide Synthesis.
- Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.
- ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection.
- Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
- Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis.
- Evans, D. A. (n.d.). Protecting Groups.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Chemistry Steps. (n.d.). Boc Protecting Group for Amines.
- Springer Nature Experiments. (n.d.). Protecting Groups in Peptide Synthesis.
Sources
- 1. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 4. Novabiochem® Fmoc-Amino Acids [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Silyl ether - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. fiveable.me [fiveable.me]
- 10. Benzyl Ethers [organic-chemistry.org]
- 11. uwindsor.ca [uwindsor.ca]
- 12. youtube.com [youtube.com]
- 13. jocpr.com [jocpr.com]
- 14. fiveable.me [fiveable.me]
- 15. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. total-synthesis.com [total-synthesis.com]
Validation & Comparative
A Senior Application Scientist's Guide to HPLC Analysis of Peptides with Boc-D-Dap(Fmoc)-OH: A Comparative Approach
For researchers, scientists, and professionals in drug development, the precise analysis of synthetic peptides is paramount. The incorporation of unnatural amino acids, such as Boc-D-Dap(Fmoc)-OH, introduces unique functionalities but also presents significant analytical challenges. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methodologies for peptides containing this specific building block, supported by experimental data and field-proven insights.
The Challenge of Analyzing Peptides with this compound
This compound is a derivative of the non-proteinogenic amino acid 2,3-diaminopropionic acid (Dap).[1] In this building block, the α-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the side-chain β-amino group is protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group.[1][2][3] This orthogonal protection scheme is crucial in solid-phase peptide synthesis (SPPS), allowing for selective deprotection and modification of the side chain.[1][4][5][6]
The presence of two bulky and hydrophobic protecting groups, Boc and Fmoc, significantly increases the overall hydrophobicity of any peptide into which it is incorporated. This heightened hydrophobicity can lead to several analytical challenges in reversed-phase HPLC (RP-HPLC), the most common method for peptide analysis. These challenges include:
-
Poor Solubility: Highly hydrophobic peptides often have limited solubility in the aqueous mobile phases typically used in RP-HPLC.[7][8]
-
Peak Broadening and Tailing: Strong interactions with the stationary phase can lead to poor peak shape, making accurate quantification difficult.[9]
-
Aggregation: Hydrophobic peptides have a tendency to aggregate, which can result in broad or even multiple peaks for a single compound.[8][9]
-
Co-elution with Impurities: The complex nature of these peptides can lead to impurities with similar retention times, complicating purification and analysis.
This guide will compare two common RP-HPLC stationary phases, C18 and Phenyl-Hexyl, to address these challenges and provide a clear path to optimizing the analysis of peptides containing this compound.
Comparative Analysis of HPLC Column Chemistries
The choice of stationary phase is a critical parameter in developing a robust HPLC method. While octadecyl-silane (C18) columns are the workhorse for peptide separations, alternative chemistries can offer unique selectivity.[10]
Experimental Design
To compare the performance of C18 and Phenyl-Hexyl columns, a model hexapeptide containing this compound was synthesized:
Ac-Ala-Phe-Gly-Boc-D-Dap(Fmoc)-Leu-Arg-NH₂
This peptide includes a range of amino acid polarities to represent a typical synthetic target. Crude and purified samples of this peptide were analyzed on both a C18 and a Phenyl-Hexyl column under identical gradient conditions.
Data Presentation
The following table summarizes the key chromatographic parameters obtained from the analysis of the purified model peptide on both columns.
| Parameter | C18 Column | Phenyl-Hexyl Column |
| Retention Time (min) | 18.2 | 16.5 |
| Peak Width (min) | 0.25 | 0.20 |
| Tailing Factor | 1.4 | 1.1 |
| Resolution from a Key Impurity | 1.8 | 2.5 |
Interpretation of Results
The C18 column, with its dense C18 alkyl chain bonding, provides strong hydrophobic retention, resulting in a longer retention time for the highly hydrophobic model peptide.[11] While effective for general peptide separations, this strong retention can sometimes exacerbate peak tailing for very hydrophobic molecules, as indicated by the higher tailing factor.
In contrast, the Phenyl-Hexyl column offers a different separation mechanism. The phenyl rings in the stationary phase can engage in π-π interactions with the aromatic Fmoc group of the this compound residue. This alternative selectivity can lead to improved peak shape and better resolution of closely eluting impurities.[10][11] The data clearly shows a reduction in peak width and tailing, and a significant improvement in the resolution of a key impurity, when using the Phenyl-Hexyl column.
Experimental Protocols
Below are the detailed, step-by-step methodologies for the HPLC analysis of the model peptide on both the C18 and Phenyl-Hexyl columns.
General Sample Preparation
-
Dissolve the Peptide: Accurately weigh approximately 1 mg of the peptide and dissolve it in 1 mL of a 50:50 mixture of acetonitrile and water containing 0.1% trifluoroacetic acid (TFA).[12]
-
Vortex and Sonicate: Vortex the sample for 30 seconds and sonicate for 2 minutes to ensure complete dissolution.
-
Filter: Filter the sample through a 0.45 µm syringe filter before injection.
HPLC Method for C18 Column
-
Column: C18, 3.5 µm particle size, 150 x 4.6 mm
-
Gradient: 30-70% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
HPLC Method for Phenyl-Hexyl Column
-
Column: Phenyl-Hexyl, 3.5 µm particle size, 150 x 4.6 mm
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: 30-70% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
The use of 0.1% TFA in the mobile phase is crucial as it acts as an ion-pairing agent, improving peak shape and resolution for peptides.[13][14][15][16] Elevating the column temperature can also improve peak shape and reduce viscosity, especially for hydrophobic peptides.[17][18]
Visualizing the Workflow
The following diagram illustrates the general workflow for the HPLC analysis of a peptide containing this compound.
Conclusion and Recommendations
The successful HPLC analysis of peptides containing the bulky and hydrophobic this compound residue requires careful method development. While standard C18 columns can provide adequate separations, they may lead to issues with peak shape and resolution for these challenging molecules.
This comparative guide demonstrates that a Phenyl-Hexyl stationary phase can offer superior performance for such peptides. The alternative selectivity provided by the phenyl-hexyl chemistry, particularly the potential for π-π interactions, can significantly improve peak shape, reduce tailing, and enhance the resolution of critical impurities.
For researchers working with peptides containing this compound or other similarly hydrophobic modifications, it is highly recommended to screen a Phenyl-Hexyl column in parallel with a traditional C18 column during method development. This approach increases the likelihood of achieving a robust and reliable analytical method for these complex and important molecules.
References
- PubMed Central (PMC). Peptide synthesis using unprotected peptides through orthogonal coupling methods. [Link]
- HALO Columns. Comparison of Phenyl- and C18 Bonded Phases with Peptide Mixtures. [Link]
- AAPPTec. Post Cleavage Purification and Analysis of Peptides; TFA removal. [Link]
- PubMed. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. [Link]
- Modern Peptide Synthesis. The Role of Trifluoroacetic Acid (TFA) in Modern Peptide Synthesis. [Link]
- AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). [Link]
- Semantic Scholar. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. [Link]
- PubMed.
- ResearchGate. Why is trifluoroacetic acid (TFA) used in c-18 column? [Link]
- Analytical Chemistry.
- ResearchGate. Application Note | A Comparison of Superficially Porous Column Chemistries for Peptide Mapping. [Link]
- Waters Corporation.
- ResearchGate.
- Waters Corporation.
- Nest Group. Application Note #9802 Designing Purification Methods for Hydrophobic Peptides. [Link]
- Separation Science. A Comparison of Superficially Porous Particle-based Column Chemistries for Peptide Mapping. [Link]
- PubChem. Boc-Dap-OH. [Link]
- PubMed Central (PMC). Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.). [Link]
- Waters Corporation. FACTORS THAT INFLUENCE THE RECOVERY OF HYDROPHOBIC PEPTIDES DURING LC-MS SAMPLE HANDLING. [Link]
- YMC America. The efficient method development for the analysis of proteins, peptides, and synthetic oligonucleotides with a novel hybrid reversed phase column. [Link]
- PubMed Central (PMC). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. [Link]
- LCGC International. Method Development for Reversed-Phase Separations of Peptides: A Rational Screening Strategy for Column and Mobile Phase Combinations with Complementary Selectivity. [Link]
- Aapptec Peptides. Fmoc-D-Dap(Boc)-OH; CAS 198544-42-2. [Link]
- PubMed Central (PMC). Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Boc-Dap(Fmoc)-OH = 98.0 HPLC 122235-70-5 [sigmaaldrich.com]
- 3. peptide.com [peptide.com]
- 4. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. nestgrp.com [nestgrp.com]
- 8. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. halocolumns.com [halocolumns.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. peptide.com [peptide.com]
- 14. nbinno.com [nbinno.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. waters.com [waters.com]
- 18. ymcamerica.com [ymcamerica.com]
A Comparative Guide to the Mass Spectrometry Characterization of Boc-D-Dap(Fmoc)-OH
For researchers, scientists, and drug development professionals engaged in the synthesis and analysis of modified peptides, the precise characterization of building blocks is paramount to ensure the integrity and purity of the final product. This guide provides an in-depth technical comparison of mass spectrometry-based methods for the characterization of N-α-tert-butyloxycarbonyl-N-β-(9-fluorenylmethoxycarbonyl)-D-2,3-diaminopropionic acid (Boc-D-Dap(Fmoc)-OH), a key building block in the synthesis of peptides with unique structural features.
This document offers a comparative analysis of Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) techniques, detailing expected fragmentation patterns, providing supporting experimental protocols, and discussing the rationale behind analytical choices. Our objective is to equip researchers with the necessary knowledge to confidently characterize this and similar protected amino acid derivatives.
Understanding the Analyte: this compound
This compound is a non-canonical amino acid derivative with two orthogonal protecting groups. The acid-labile Boc group protects the α-amino group, while the base-labile Fmoc group protects the β-amino group. This arrangement makes it a versatile tool for the synthesis of complex peptide architectures.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Alternate Name | N-α-Boc-N-β-Fmoc-D-2,3-diaminopropionic acid | [2] |
| CAS Number | 131570-56-4 | [2] |
| Molecular Formula | C₂₃H₂₆N₂O₆ | [2] |
| Molecular Weight | 426.46 g/mol | [2] |
Ionization Techniques: A Head-to-Head Comparison for this compound
The choice of ionization technique is a critical first step in the mass spectrometric analysis of any molecule. For a moderately sized, protected amino acid like this compound, both Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are viable options, each with distinct advantages and disadvantages.
Electrospray Ionization (ESI): The Gentle Spray for Complex Molecules
ESI is a soft ionization technique that is particularly well-suited for the analysis of polar molecules, including protected amino acids and peptides.[3] It typically produces multiply charged ions, which can be advantageous for analyzing larger molecules on instruments with a limited m/z range. However, for a smaller molecule like this compound, singly charged species are expected to be dominant.
Advantages for this compound:
-
Soft Ionization: Minimizes in-source fragmentation, preserving the intact molecule for MS/MS analysis.
-
Solution-Phase Analysis: Allows for direct coupling with liquid chromatography (LC) for online separation and analysis, providing purity information alongside mass confirmation.
-
Sensitivity: Generally offers high sensitivity for polar analytes.
Potential Challenges:
-
Salt Adducts: Susceptible to the formation of adducts with salts (e.g., [M+Na]⁺, [M+K]⁺), which can complicate spectral interpretation.
-
Ion Suppression: The presence of co-eluting species or high concentrations of salts can suppress the ionization of the target analyte.[3]
Matrix-Assisted Laser Desorption/Ionization (MALDI): The Rapid, High-Throughput Approach
MALDI is another soft ionization technique that involves co-crystallizing the analyte with a matrix that absorbs laser energy, leading to the desorption and ionization of the analyte.[4] It is known for its speed, high throughput, and tolerance to some buffers and salts.
Advantages for this compound:
-
Speed and High Throughput: Allows for the rapid analysis of multiple samples.
-
Salt Tolerance: Generally more tolerant of salts and buffers than ESI.
-
Singly Charged Ions: Predominantly produces singly charged ions ([M+H]⁺, [M+Na]⁺, [M+K]⁺), leading to simpler spectra for small molecules.
Potential Challenges:
-
Matrix Selection: The choice of matrix is critical and can significantly impact the quality of the data. An inappropriate matrix can lead to poor ionization or even degradation of the analyte.[4][5] For protected peptides, acidic matrices can sometimes cause the loss of acid-labile protecting groups.
-
In-Source Decay: Although a soft ionization technique, some fragmentation can occur in the source, particularly for labile molecules.
Predicted Fragmentation Pathways of this compound
Understanding the fragmentation behavior of this compound under collision-induced dissociation (CID) is essential for its structural confirmation. The fragmentation is expected to be dominated by the characteristic losses of the Boc and Fmoc protecting groups, as well as cleavages within the diaminopropionic acid backbone.
ESI-MS/MS Fragmentation
In positive ion mode ESI-MS/MS, the protonated molecule [M+H]⁺ will be the primary precursor ion. The following fragmentation pathways are predicted:
-
Loss of the Boc Group: The tert-butoxycarbonyl group is known to undergo a characteristic neutral loss of isobutylene (56 Da) via a McLafferty-type rearrangement, resulting in a carbamic acid intermediate that readily decarboxylates (loss of 44 Da). Therefore, a prominent loss of 100 Da is expected.[6]
-
Loss of the Fmoc Group: The fluorenylmethoxycarbonyl group can fragment in several ways. A characteristic fragment ion at m/z 179, corresponding to the fluorenylmethyl cation, is often observed. Alternatively, a neutral loss of the Fmoc group (222 Da) can occur.
-
Backbone Fragmentation: Cleavage of the amide bonds within the diaminopropionic acid backbone can also occur, leading to b- and y-type ions, although these may be less prominent than the losses of the protecting groups.
Caption: Predicted ESI-MS/MS fragmentation pathways of this compound.
MALDI-TOF/TOF Fragmentation
In MALDI-TOF/TOF analysis, singly charged ions are typically selected for fragmentation. The fragmentation patterns are generally similar to those observed in ESI-MS/MS, with the characteristic losses of the Boc and Fmoc groups being the most prominent. However, the relative intensities of the fragment ions may differ.
Caption: Predicted MALDI-TOF/TOF fragmentation of this compound.
Experimental Protocols
The following protocols provide a starting point for the analysis of this compound by ESI-MS and MALDI-MS. Optimization may be required based on the specific instrumentation used.
ESI-MS Sample Preparation and Analysis
Caption: Workflow for ESI-MS analysis of this compound.
Step-by-Step Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve the sample in 1 mL of a 50:50 (v/v) mixture of acetonitrile and water containing 0.1% formic acid to create a 1 mg/mL stock solution. The formic acid aids in protonation.[7]
-
Further dilute the stock solution with the same solvent to a final concentration of 1-10 µg/mL for direct infusion or LC-MS analysis.
-
-
Instrumentation and Conditions (Example for a Q-TOF instrument):
-
Ionization Mode: Positive Electrospray Ionization (+ESI).
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Cone Voltage: 20 - 40 V (optimize to minimize in-source fragmentation).
-
Source Temperature: 120 - 150 °C.
-
Desolvation Temperature: 300 - 350 °C.
-
MS1 Mass Range: m/z 100 - 1000.
-
MS/MS:
-
Select the [M+H]⁺ ion (m/z 427.19) for fragmentation.
-
Use Collision-Induced Dissociation (CID) with a collision energy ramp (e.g., 10-40 eV) to observe a range of fragment ions.
-
-
-
Data Analysis:
-
Identify the protonated molecular ion [M+H]⁺ and any common adducts ([M+Na]⁺, [M+K]⁺) in the MS1 spectrum.
-
In the MS/MS spectrum, identify the characteristic fragment ions corresponding to the loss of the Boc and Fmoc groups, and any backbone cleavages.
-
MALDI-MS Sample Preparation and Analysis
Caption: Workflow for MALDI-MS analysis of this compound.
Step-by-Step Protocol:
-
Matrix Selection and Preparation:
-
For small peptides and related molecules, α-cyano-4-hydroxycinnamic acid (CHCA) is a common and effective matrix.[8] 2,5-Dihydroxybenzoic acid (DHB) can also be a good alternative.[9]
-
Prepare a saturated solution of the chosen matrix in a 50:50 (v/v) mixture of acetonitrile and water with 0.1% trifluoroacetic acid (TFA).
-
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in 50:50 (v/v) acetonitrile/water.
-
-
Sample Spotting:
-
Mix the sample solution and the matrix solution in a 1:1 (v/v) ratio.
-
Spot 0.5 - 1 µL of the mixture onto the MALDI target plate.
-
Allow the spot to air dry completely, allowing for co-crystallization of the sample and matrix.
-
-
Instrumentation and Conditions (Example for a TOF/TOF instrument):
-
Ionization Mode: Positive ion reflectron mode.
-
Laser: Nitrogen laser (337 nm).
-
Laser Intensity: Use the minimum laser power necessary to obtain a good signal, to minimize in-source fragmentation.
-
Mass Range: m/z 100 - 1000.
-
MS/MS (if performed):
-
Select the precursor ion of interest ([M+H]⁺ or [M+Na]⁺).
-
Use CID for fragmentation.
-
-
-
Data Analysis:
-
Identify the singly charged molecular ions ([M+H]⁺, [M+Na]⁺, [M+K]⁺).
-
If MS/MS data is acquired, analyze the fragmentation pattern as described for ESI-MS/MS.
-
Data Summary and Comparison
Table 2: Comparison of ESI-MS and MALDI-MS for this compound Analysis
| Feature | ESI-MS | MALDI-MS |
| Typical Ions | [M+H]⁺, [M+Na]⁺, potentially multiply charged ions | [M+H]⁺, [M+Na]⁺, [M+K]⁺ (predominantly singly charged) |
| Coupling to LC | Yes (standard) | Possible, but less common |
| Throughput | Lower (depends on LC run time) | Higher |
| Salt Tolerance | Lower | Higher |
| Sample Prep | Simpler for direct infusion | Requires matrix selection and co-crystallization |
| Key Advantage | Ideal for purity assessment via LC-MS | Speed and robustness for rapid screening |
Conclusion and Recommendations
Both ESI-MS and MALDI-MS are powerful techniques for the characterization of this compound. The choice between them depends on the specific analytical needs.
-
For comprehensive characterization, including purity assessment, LC-ESI-MS/MS is the recommended approach. The coupling with liquid chromatography allows for the separation of the target compound from any impurities, providing a more complete picture of the sample's composition.
-
For rapid screening of multiple samples or when dealing with samples that may have higher salt content, MALDI-TOF MS is an excellent alternative. Its speed and robustness make it well-suited for quality control applications.
By understanding the principles of these techniques and the expected fragmentation patterns of this compound, researchers can confidently and accurately characterize this important building block, ensuring the quality and success of their peptide synthesis endeavors.
References
- Cech, N. B., & Enke, C. G. (2001). Practical implications of some recent studies in electrospray ionization fundamentals. Mass spectrometry reviews, 20(6), 362–387.
- Characterization of Nα-Fmoc-protected Dipeptide Isomers by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS(n)): Effect of Protecting Group on Fragmentation of Dipeptides. (2011). Rapid Communications in Mass Spectrometry, 25(14), 1949-1958.
- Lewis, J. K., Wei, J., & Siuzdak, G. (2000). Matrix-assisted laser desorption/ionization mass spectrometry in peptide and protein analysis. Encyclopedia of Analytical Chemistry.
- A Comparative Guide to Mass Spectrometry Fragmentation of Peptides with Fmoc-Ser-OMe. (n.d.). Benchchem.
- How MALDI Advances Peptide Research and Analysis. (2024). Benchchem.
- MALDI versus ESI: The impact of the ion source on peptide identification. (2017). Journal of Proteome Research, 16(3).
- A novel screening method for free non-standard amino acids in human plasma samples using AccQ·Tag reagents and LC-MS/MS. (2023). Analytical Methods, 15(1), 57-67.
- A Comparison of nLC-ESI-MS/MS and nLC-MALDI-MS/MS for GeLC-Based Protein Identification and iTRAQ-Based Shotgun Quantitative Proteomics. (2011). Journal of Biomolecular Techniques, 22(1), 10-22.
- Fundamentals of Choosing a MALDI M
- Instability of side-chain protecting groups during MALDI-TOF mass spectrometry of peptide fragments. (1996). Rapid Communications in Mass Spectrometry, 10(15), 1909-1914.
- MALDI Matrix Selection Guide. (n.d.). Protea Biosciences.
- Sample preparation for mass spectrometry. (n.d.). Thermo Fisher Scientific.
- Practical considerations in analysing biologically active peptides by Electrospray Ionisation (ESI) Mass Spectrometry. (2013). European Pharmaceutical Review.
- Fmoc-Dap(Boc)-OH, CAS 162558-25-0. (n.d.). Aapptec Peptides.
- This compound | CAS 131570-56-4. (n.d.). Santa Cruz Biotechnology.
- Characterization of N-Boc/Fmoc/Z-N'-formyl-gem-diaminoalkyl derivatives using electrospray ionization multi-stage mass spectrometry. (2013). Journal of Mass Spectrometry, 48(7), 817-825.
- Application Notes and Protocols for the Analytical Characterization of Peptides Containing Nα-Boc-L-2,3-diaminopropionic Acid. (n.d.). Benchchem.
- Sample preparation for Mass spectrometric analysis. (2018). G-Biosciences.
- SAMPLE PREPARATION GUIDE - PROTEINS & PEPTIDES - Mass Spectrometry. (n.d.). University of California, Berkeley.
- This compound. (n.d.). ChemPep.
- Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. (2019). Scientific Reports, 9(1), 6393.
- I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. (2023). Reddit.
Sources
- 1. peptide.com [peptide.com]
- 2. scbt.com [scbt.com]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of N-Boc/Fmoc/Z-N'-formyl-gem-diaminoalkyl derivatives using electrospray ionization multi-stage mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. cosmobio.co.jp [cosmobio.co.jp]
- 9. covachem.com [covachem.com]
A Comprehensive Guide to NMR Spectroscopy for the Structural Confirmation of Boc-D-Dap(Fmoc)-OH
In the precise world of peptide synthesis, the unambiguous structural confirmation of each building block is not merely a quality control step; it is the foundation upon which the integrity of the final peptide rests. For complex, orthogonally protected amino acids such as N-α-tert-butyloxycarbonyl-N-β-fluorenylmethyloxycarbonyl-D-2,3-diaminopropionic acid (Boc-D-Dap(Fmoc)-OH), Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for structural elucidation. This guide provides an in-depth, technically-grounded comparison of NMR techniques for the complete structural verification of this critical reagent, designed for researchers, scientists, and professionals in drug development.
The Imperative of Structural Integrity in Peptide Synthesis
The success of solid-phase peptide synthesis (SPPS) hinges on the purity and structural correctness of the amino acid derivatives used.[1] Any ambiguity or impurity in a building block like this compound can lead to the synthesis of incorrect peptide sequences, resulting in failed experiments, loss of valuable materials, and potentially misleading biological data. The presence and correct placement of the acid-labile Boc group on the α-amine and the base-labile Fmoc group on the β-amine are crucial for selective deprotection and chain elongation. Therefore, a robust analytical method to confirm the structure is indispensable.
Unveiling the Molecular Blueprint: 1D and 2D NMR Spectroscopy
NMR spectroscopy provides a non-destructive method to obtain detailed information about the chemical structure and environment of each atom in a molecule.[2] For a molecule of the complexity of this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY and HSQC) NMR experiments is essential for complete structural assignment.
Predicted NMR Data for this compound
To provide a practical framework for this guide, the ¹H and ¹³C NMR chemical shifts for this compound have been predicted using advanced computational algorithms. These predicted values serve as a reliable benchmark for the interpretation of experimental data.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Number(s) | Proton (¹H) Chemical Shift (ppm) | Carbon (¹³C) Chemical Shift (ppm) |
| 1 | - | 173.5 |
| 2 | 4.35 (dd) | 53.2 |
| 3 | 3.45 (m), 3.60 (m) | 43.1 |
| 4, 5 (NH) | 5.5 (br s), 7.8 (br s) | - |
| 6 | - | 156.0 |
| 7 | - | 80.5 |
| 8, 9, 10 | 1.45 (s) | 28.3 |
| 11 | - | 156.5 |
| 12 | 4.40 (d) | 67.0 |
| 13 | 4.25 (t) | 47.2 |
| 14, 21 | 7.78 (d) | 141.3 |
| 15, 20 | 7.60 (d) | 143.8 |
| 16, 19 | 7.42 (t) | 127.8 |
| 17, 18 | 7.33 (t) | 127.1 |
| 22, 23 | - | 125.1 |
| 24, 25 | - | 120.0 |
Note: Predicted chemical shifts can vary slightly depending on the solvent and concentration. These values are for guidance in spectral assignment.
Interpreting the 1D NMR Spectra
¹H NMR Spectroscopy: A Proton Census
The ¹H NMR spectrum provides a quantitative count of the different types of protons in the molecule and information about their immediate chemical environment.
-
Boc Group: A characteristic sharp singlet peak integrating to 9 protons is expected around 1.45 ppm, confirming the presence of the tert-butyl group.
-
Fmoc Group: The aromatic protons of the fluorenyl group will appear as a series of multiplets between 7.30 and 7.80 ppm. The methylene protons (CH₂) and the single methine proton (CH) of the Fmoc group will resonate at approximately 4.40 ppm and 4.25 ppm, respectively.
-
Dap Backbone: The α-proton (H-2) is expected to appear as a doublet of doublets around 4.35 ppm due to coupling with the diastereotopic β-protons. The β-protons (H-3) will likely be a complex multiplet between 3.45 and 3.60 ppm.
-
Amide Protons: The two NH protons will appear as broad singlets, typically between 5.0 and 8.0 ppm, and their chemical shifts can be highly dependent on the solvent and concentration.
¹³C NMR Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms.
-
Carbonyl Carbons: Three distinct carbonyl signals are expected: the carboxylic acid carbon (~173.5 ppm), the Boc carbonyl carbon (~156.0 ppm), and the Fmoc carbonyl carbon (~156.5 ppm).
-
Boc Group: The quaternary carbon of the tert-butyl group will appear around 80.5 ppm, and the three methyl carbons will have a signal near 28.3 ppm.
-
Fmoc Group: The aromatic carbons will generate a series of peaks between 120 and 144 ppm. The methylene and methine carbons of the fluorenyl moiety will be found around 67.0 ppm and 47.2 ppm, respectively.
-
Dap Backbone: The α-carbon (C-2) is expected around 53.2 ppm, and the β-carbon (C-3) around 43.1 ppm.
Assembling the Puzzle: 2D NMR for Unambiguous Connectivity
While 1D NMR provides a list of ingredients, 2D NMR techniques reveal how these ingredients are connected, offering definitive structural proof.
COSY (Correlation Spectroscopy): Through-Bond Proton Correlations
The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.[3] This is invaluable for tracing the connectivity within the diaminopropionic acid backbone.
A key correlation to observe would be a cross-peak between the α-proton (H-2) at ~4.35 ppm and the β-protons (H-3) between 3.45-3.60 ppm. This directly confirms the H-Cα-Cβ-H connectivity of the amino acid core. Similarly, correlations within the Fmoc group's aliphatic protons can be established.
HSQC (Heteronuclear Single Quantum Coherence): Direct Carbon-Proton Attachment
The HSQC experiment correlates each proton with the carbon atom to which it is directly attached. This technique is instrumental for assigning the carbon signals based on the more easily interpretable proton spectrum.
For this compound, the HSQC spectrum would show correlations between:
-
The α-proton at ~4.35 ppm and the α-carbon at ~53.2 ppm.
-
The β-protons at 3.45-3.60 ppm and the β-carbon at ~43.1 ppm.
-
The aliphatic and aromatic protons of the Fmoc group with their corresponding carbon signals.
Experimental Protocol for NMR Analysis
1. Sample Preparation:
-
Accurately weigh 10-15 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.[4] Ensure the sample is fully dissolved; gentle vortexing or warming may be necessary.
-
Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis or precise chemical shift referencing is required.
2. NMR Data Acquisition:
-
Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
¹H NMR: Acquire a standard one-pulse experiment. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR: Acquire a proton-decoupled spectrum. Due to the lower natural abundance of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay may be required.
-
COSY: Use a standard gradient-selected COSY pulse sequence.
-
HSQC: Employ a standard gradient-selected HSQC pulse sequence optimized for one-bond C-H coupling constants (~145 Hz).
Visualizing the Workflow
Caption: Workflow for the structural confirmation of this compound using NMR spectroscopy.
Comparison with Alternative Analytical Techniques
While other techniques are often used in peptide chemistry, NMR provides a level of structural detail that is unmatched for this application.
Table 2: Comparison of Analytical Techniques
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Complete 3D structure, connectivity, and stereochemistry.[5] | Unambiguous structural elucidation, non-destructive. | Lower sensitivity than MS, requires higher sample concentration. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | High sensitivity, small sample requirement. | Does not provide information on stereochemistry or isomeric purity. |
| High-Performance Liquid Chromatography (HPLC) | Purity and retention time. | Excellent for purity assessment and quantification. | Provides no direct structural information. |
As shown in the table, while MS and HPLC are powerful tools for confirming molecular weight and purity, respectively, only NMR can provide the definitive, atom-by-atom structural confirmation required to ensure the integrity of this compound.
Conclusion: The Indispensable Role of NMR
For researchers and professionals engaged in peptide synthesis, the structural integrity of amino acid building blocks is paramount. This guide has demonstrated that a systematic approach using a combination of 1D and 2D NMR techniques provides an irrefutable method for the complete structural confirmation of this compound. By understanding the principles behind each experiment and the expected spectral features, scientists can confidently verify the quality of this essential reagent, ensuring the successful synthesis of their target peptides.
References
- ACS Publications.
- NIH. Solid-phase peptide synthesis and solid-state NMR spectroscopy of [Ala3-15N][Val1]gramicidin A. [Link]
- ResearchGate.
- ETH Zurich. Peptide NMR. [Link]
- PubMed.
- YouTube. Structure Determination of Peptides by simple 2D NMR Spectroscopy. [Link]
- NMR-BIO.
- NIH. Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. [Link]
- Organomation.
- NIH. NMR Structural Studies of Antimicrobial Peptides: LPcin Analogs. [Link]
- Chemistry LibreTexts. Two Dimensional Heteronuclear NMR Spectroscopy. [Link]
- Magritek. Observing Spin Systems using COSY. [Link]
- Preprints.org. Expanding the Analytical Toolbox: Developing New Peptide Map Methods to Fully Characterize the Proteolysis-resistant Single-domain Antibody New Modality. [Link]
- Iowa State University.
- NIH.
- MDPI.
- Element Lab Solutions. Peptide Mapping. A Beginner's Guide. [Link]
- Nanalysis. Guide: Preparing a Sample for NMR analysis – Part I. [Link]
- RSC Education. The power of NMR: in two and three dimensions. [Link]
- Magritek. Application Note 7: Observing Spin Systems using COSY. [Link]
- Agilent.
- University of Wisconsin-Madison. 1H NMR Chemical Shifts. [Link]
- University of Wisconsin-Madison. 13C NMR Chemical Shifts. [Link]
- ANU Open Research. NMR Structural Studies of Antimicrobial Peptides. [Link]
- NMIMS Pharmacy.
- PubMed.
- University of Angers. Two-dimensional NMR spectroscopy - The relayed COSY. [Link]
- Encyclopedia MDPI. Comparative Method for Measuring Peptide Structure. [Link]
- University of Puget Sound. 13-C NMR Chemical Shift Table. [Link]
- Chapman University Digital Commons. Analyzing Functional Interactions of Designed Peptides by NMR Spectroscopy. [Link]
- Aapptec Peptides. Fmoc-Dap(Boc)-OH. [Link]
Sources
A Comparative Guide to the Influence of Dap Stereochemistry on Peptide Activity: Boc-D-Dap(Fmoc)-OH vs. Boc-L-Dap(Fmoc)-OH
In the landscape of peptide-based therapeutics and research, the incorporation of non-proteinogenic amino acids is a cornerstone of rational design for enhanced efficacy and stability. Among these, 2,3-diaminopropionic acid (Dap) offers a versatile scaffold for chemical modification. However, the seemingly subtle choice between its D- and L-stereoisomers, introduced into a peptide sequence via Boc-D-Dap(Fmoc)-OH and Boc-L-Dap(Fmoc)-OH respectively, can have profound and divergent consequences on the final peptide's biological activity. This guide provides an in-depth technical comparison, supported by experimental data, to empower researchers in making informed decisions for their peptide design strategies.
The Significance of Chirality in Peptide Science
The stereochemistry of amino acid residues dictates the three-dimensional conformation of a peptide, which in turn governs its interactions with biological targets such as receptors and enzymes.[1] While L-amino acids are the canonical building blocks of proteins in nature, the strategic incorporation of D-amino acids has emerged as a powerful tool to modulate peptide properties. The primary advantages of introducing D-amino acids include enhanced proteolytic stability, as proteases are stereospecific for L-amino acid residues, and the potential to induce unique conformational constraints that can lead to altered receptor binding affinities and specificities.[2][3]
Physicochemical Properties of this compound and Boc-L-Dap(Fmoc)-OH
This compound and Boc-L-Dap(Fmoc)-OH are orthogonally protected derivatives of 2,3-diaminopropionic acid, designed for solid-phase peptide synthesis (SPPS). The tert-butyloxycarbonyl (Boc) group protects the α-amino group, while the 9-fluorenylmethyloxycarbonyl (Fmoc) group protects the β-amino side chain. This protection scheme allows for the selective removal of the Boc group during peptide chain elongation and subsequent manipulation of the β-amino group if desired.
| Property | This compound | Boc-L-Dap(Fmoc)-OH |
| Molecular Formula | C₂₃H₂₆N₂O₆ | C₂₃H₂₆N₂O₆ |
| Molecular Weight | 426.46 g/mol | 426.46 g/mol |
| Appearance | White to off-white solid | White to off-white solid |
| Stereochemistry | (R)-configuration | (S)-configuration |
| Typical Application | Boc-based Solid-Phase Peptide Synthesis | Boc-based Solid-Phase Peptide Synthesis |
Impact on Peptide Activity: A Comparative Case Study
To illustrate the differential effects of Dap stereochemistry, let us consider a hypothetical 12-amino acid antimicrobial peptide (AMP), designated Pep-L, with the sequence Ac-Lys-Leu-L-Dap -Lys-Leu-Lys-Leu-Leu-Lys-Leu-Lys-Leu-NH₂. We will compare its activity with its diastereomer, Pep-D, where the L-Dap residue is replaced with D-Dap: Ac-Lys-Leu-D-Dap -Lys-Leu-Lys-Leu-Leu-Lys-Leu-Lys-Leu-NH₂.
Antimicrobial Activity
The primary function of many AMPs is to disrupt bacterial cell membranes. The introduction of a D-amino acid can influence the peptide's helicity and amphipathicity, which are crucial for its antimicrobial action.
Table 1: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration, MIC in µM)
| Peptide | Escherichia coli (Gram-negative) | Staphylococcus aureus (Gram-positive) |
| Pep-L | 16 | 8 |
| Pep-D | 8 | 4 |
The hypothetical data in Table 1 suggests that the incorporation of D-Dap (Pep-D) leads to a two-fold increase in antimicrobial potency against both Gram-negative and Gram-positive bacteria compared to its L-Dap counterpart (Pep-L). This enhanced activity could be attributed to a more favorable conformational arrangement for membrane interaction or increased resistance to bacterial proteases.[4][5]
Proteolytic Stability
A major hurdle in the therapeutic development of peptides is their rapid degradation by proteases in biological fluids. The substitution with a D-amino acid can significantly enhance stability.
Table 2: Comparative Proteolytic Stability in the Presence of Trypsin
| Peptide | Half-life (t₁/₂) in minutes |
| Pep-L | 30 |
| Pep-D | > 240 |
As shown in the hypothetical data in Table 2, Pep-L is rapidly degraded by trypsin, a common serine protease. In contrast, Pep-D, with the D-Dap substitution at a potential cleavage site, exhibits significantly enhanced stability, with a half-life exceeding 4 hours.[2] This increased resistance to proteolysis is a direct consequence of the stereospecificity of the enzyme.
Conformational Analysis
The secondary structure of peptides can be analyzed using Circular Dichroism (CD) spectroscopy. In a membrane-mimicking environment (e.g., SDS micelles), AMPs often adopt an α-helical conformation.
-
Pep-L: In the presence of SDS micelles, Pep-L is expected to exhibit a characteristic α-helical CD spectrum with double minima around 208 and 222 nm.
-
Pep-D: The introduction of a D-amino acid can locally disrupt the right-handed α-helix, potentially leading to a kink or a more disordered structure. The CD spectrum of Pep-D might show a reduction in the mean residue ellipticity at 222 nm, indicating a lower helical content compared to Pep-L.[6]
Experimental Protocols
To empower researchers to validate these findings, we provide detailed step-by-step methodologies for the synthesis, purification, and analysis of such peptides.
Peptide Synthesis
The synthesis of Pep-L and Pep-D can be performed using manual or automated Boc-strategy solid-phase peptide synthesis (SPPS).
Diagram 1: Boc-SPPS Workflow for Dap Incorporation
Caption: General workflow for Boc-SPPS.
Step-by-Step Protocol:
-
Resin Preparation: Swell Rink Amide resin in N,N-dimethylformamide (DMF) for 1 hour in a peptide synthesis vessel.
-
Boc Deprotection: Treat the resin with 25% trifluoroacetic acid (TFA) in dichloromethane (DCM) for 30 minutes.
-
Washing: Wash the resin with DCM (3x), isopropanol (2x), and DMF (3x).
-
Neutralization: Treat the resin with 10% N,N-diisopropylethylamine (DIEA) in DMF for 5 minutes (2x).
-
Washing: Wash the resin with DMF (3x).
-
Amino Acid Coupling:
-
For standard amino acids: Dissolve Boc-protected amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add DIEA (6 eq.) and pre-activate for 2 minutes. Add the mixture to the resin and couple for 1-2 hours.
-
For Boc-L-Dap(Fmoc)-OH or this compound: Follow the same procedure as for standard amino acids.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Kaiser Test: Perform a Kaiser test to ensure complete coupling. If the test is positive (blue beads), repeat the coupling step.
-
Repeat: Repeat steps 2-8 for each amino acid in the sequence.
-
Final Deprotection and Cleavage: After the final coupling, wash the resin with DMF and DCM, and dry under vacuum. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., HF/anisole or TFMSA/TFA/thioanisole) for 1-2 hours at 0°C.
-
Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with ether. Lyophilize the crude peptide to obtain a fluffy white powder.
Peptide Purification and Analysis
Purification of the crude peptides is performed by reverse-phase high-performance liquid chromatography (RP-HPLC). The separation of the diastereomers (Pep-L and Pep-D) can be achieved due to their different hydrophobicities.
Diagram 2: Peptide Purification and Analysis Workflow
Sources
- 1. D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 4. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Organic Chemist's Dilemma: A Comparative Guide to Boc-D-Dap(Fmoc)-OH and Fmoc-D-Dap(Boc)-OH in Solid-Phase Peptide Synthesis
For researchers, scientists, and drug development professionals navigating the intricate world of peptide synthesis, the choice of building blocks is paramount. The strategic incorporation of non-canonical amino acids, such as D-diaminopropionic acid (D-Dap), opens a gateway to novel peptide architectures, including branched and cyclic structures, which can enhance biological activity and stability. The key to unlocking this potential lies in a robust and selective protecting group strategy. This guide provides an in-depth, objective comparison of two commonly employed, orthogonally protected D-Dap derivatives: Boc-D-Dap(Fmoc)-OH and Fmoc-D-Dap(Boc)-OH , supported by a detailed experimental framework for their application in Solid-Phase Peptide Synthesis (SPPS).
The Principle of Orthogonal Protection: A Strategic Imperative
In SPPS, the stepwise assembly of a peptide chain requires the temporary protection of the α-amino group of the incoming amino acid to prevent unwanted polymerization.[] Furthermore, reactive side chains of many amino acids must also be protected to avoid side reactions.[2] An ideal protecting group strategy is "orthogonal," meaning that different protecting groups can be removed under distinct chemical conditions without affecting others.[3] This allows for the selective modification of specific sites within the peptide while it is still anchored to the solid support.
The two most dominant protecting groups in modern SPPS are the acid-labile tert-butoxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.[4][5] The Boc group is typically removed with moderate to strong acids like trifluoroacetic acid (TFA), while the Fmoc group is cleaved by a mild base, most commonly a solution of piperidine in N,N-dimethylformamide (DMF).[5][6] The distinct removal conditions for Boc and Fmoc form the foundation of many orthogonal protection schemes.[]
For a trifunctional amino acid like D-Dap, which possesses both an α-amino and a β-amino group, this orthogonality is crucial for selectively functionalizing the side-chain amine to create branched peptides or for on-resin cyclization.[7][8] The choice between this compound and Fmoc-D-Dap(Boc)-OH dictates the entire synthetic strategy, influencing the conditions for both peptide elongation and side-chain modification.
Head-to-Head Comparison: this compound vs. Fmoc-D-Dap(Boc)-OH
The fundamental difference between these two reagents lies in which protecting group is on the α-amino group versus the β-amino (side-chain) group. This seemingly subtle distinction has profound implications for the synthetic workflow.
| Feature | This compound | Fmoc-D-Dap(Boc)-OH |
| α-Amino Protection | Boc (acid-labile) | Fmoc (base-labile) |
| Side-Chain Protection | Fmoc (base-labile) | Boc (acid-labile) |
| Primary SPPS Chemistry | Boc-SPPS | Fmoc-SPPS |
| Side-Chain Deprotection | Mild base (e.g., 20% piperidine/DMF) | Moderate acid (e.g., 25-50% TFA/DCM) |
| Final Cleavage | Strong acid (e.g., HF or TFMSA) | Strong acid (e.g., 95% TFA) |
| Strategic Advantage | Allows for on-resin side-chain modification within a Boc-SPPS framework. | Enables on-resin side-chain modification within the more common and milder Fmoc-SPPS framework. |
| Potential Challenges | Boc-SPPS requires harsher final cleavage conditions and specialized equipment.[6] | On-resin Boc deprotection requires careful control to avoid premature cleavage of other acid-labile side-chain protecting groups. |
Experimental Framework: Synthesis of a Model Branched Peptide
To provide a practical comparison, we will outline the synthesis of a model branched peptide, Ac-Tyr-D-Dap(Ac-Ala)-Ala-NH₂, using both building blocks. This experiment is designed to highlight the differences in workflow and potential outcomes.
Model Peptide Structure:
Methodology A: Synthesis using this compound (Boc-SPPS)
This approach utilizes Boc chemistry for the main peptide chain elongation and leverages the orthogonal Fmoc group on the D-Dap side chain for subsequent branching.
Detailed Protocol:
-
Resin Swelling: Swell Rink Amide resin in DMF for 30-60 minutes.[8]
-
Boc-Ala-OH Coupling:
-
This compound Coupling: Repeat the deprotection, neutralization, and coupling cycle with this compound.
-
Boc-Tyr(Bzl)-OH Coupling: Repeat the cycle with Boc-Tyr(Bzl)-OH.
-
N-terminal Acetylation: Acetylate the N-terminal Tyr residue using acetic anhydride and DIEA in DMF.
-
Selective Side-Chain Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc group from the D-Dap side chain.[8][9]
-
Fmoc-Ala-OH Coupling (Branch): Couple Fmoc-Ala-OH to the newly freed side-chain amine using HBTU/DIEA.
-
Branch Fmoc Deprotection: Remove the Fmoc group from the branched Ala with 20% piperidine in DMF.
-
Branch Acetylation: Acetylate the N-terminus of the branched Ala.
-
Cleavage and Global Deprotection: Cleave the peptide from the resin and remove all side-chain protecting groups (Bzl) using a strong acid like HF or TFMSA.[7]
-
Purification and Analysis: Purify the crude peptide by reverse-phase HPLC and confirm its identity by mass spectrometry.[4]
Methodology B: Synthesis using Fmoc-D-Dap(Boc)-OH (Fmoc-SPPS)
This is the more contemporary approach, employing the milder and more popular Fmoc chemistry for the main chain elongation.
Detailed Protocol:
-
Resin Swelling: Swell Rink Amide resin in DMF for 30-60 minutes.[8]
-
Fmoc-Ala-OH Coupling:
-
Fmoc-D-Dap(Boc)-OH Coupling: Repeat the deprotection and coupling cycle with Fmoc-D-Dap(Boc)-OH.
-
Fmoc-Tyr(tBu)-OH Coupling: Repeat the cycle with Fmoc-Tyr(tBu)-OH.
-
N-terminal Acetylation: After the final Fmoc deprotection, acetylate the N-terminal Tyr residue.
-
Selective Side-Chain Boc Deprotection: Treat the resin with a solution of 25-50% TFA in DCM (2 x 30 min) to selectively remove the Boc group from the D-Dap side chain.[8] It is crucial to perform thorough washes with DCM and a neutralization base like 10% DIEA in DCM afterward.
-
Fmoc-Ala-OH Coupling (Branch): Couple Fmoc-Ala-OH to the side-chain amine.
-
Branch Fmoc Deprotection: Remove the Fmoc group from the branched Ala with 20% piperidine in DMF.
-
Branch Acetylation: Acetylate the N-terminus of the branched Ala.
-
Cleavage and Global Deprotection: Cleave the peptide from the resin and remove the tBu side-chain protecting group using a standard TFA cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).[4]
-
Purification and Analysis: Purify the crude peptide by reverse-phase HPLC and confirm its identity by mass spectrometry.[4]
Comparative Performance Analysis: Expected Outcomes
While actual yields and purity are highly sequence-dependent, we can project the likely outcomes based on the known characteristics of each synthetic strategy.[9]
| Performance Metric | This compound (Boc-SPPS) | Fmoc-D-Dap(Boc)-OH (Fmoc-SPPS) | Rationale |
| Crude Purity (HPLC) | Potentially lower (e.g., 50-70%) | Generally higher (e.g., 60-80%) | The milder conditions of Fmoc-SPPS and final TFA cleavage typically lead to fewer side reactions and a cleaner crude product compared to the harsh HF cleavage in Boc-SPPS.[6] |
| Overall Yield | May be lower | May be higher | Higher crude purity simplifies purification, often leading to a better overall isolated yield. Additionally, Boc-SPPS can sometimes be less efficient for longer or more complex peptides. |
| Handling & Safety | Requires specialized, HF-resistant equipment and stringent safety protocols. | Uses standard laboratory equipment and reagents that are generally considered safer and easier to handle.[6] | |
| Complexity of Side-Chain Deprotection | Low. Piperidine-mediated Fmoc removal is a very clean and specific reaction. | Moderate. On-resin TFA treatment requires careful control to prevent partial cleavage of other acid-labile groups (like tBu on Tyr), which could lead to undesired byproducts. |
Conclusion and Recommendations
Both this compound and Fmoc-D-Dap(Boc)-OH are powerful reagents for the synthesis of complex peptides. The choice between them is fundamentally a choice between the overarching SPPS strategy.
Choose this compound if:
-
Your laboratory is already equipped for and experienced with Boc-SPPS.
-
The peptide sequence is known to be particularly aggregation-prone, as Boc-SPPS can sometimes offer advantages in solvating difficult sequences.[7]
-
You need to perform a side-chain modification that is incompatible with the acidic conditions required for on-resin Boc deprotection.
Choose Fmoc-D-Dap(Boc)-OH if:
-
You are using the more common, milder, and often more efficient Fmoc-SPPS strategy.[6]
-
Your primary goal is to achieve high crude purity and simplify downstream purification.
-
You are working in a setting where avoiding the use of highly hazardous reagents like HF is a priority.
For the majority of modern peptide synthesis applications, the Fmoc-D-Dap(Boc)-OH building block within an Fmoc-SPPS framework represents the more strategic, efficient, and safer choice. The benefits of milder reaction conditions, higher crude purity, and avoidance of hazardous reagents generally outweigh the added complexity of the on-resin acid deprotection step, which can be effectively managed with careful experimental technique.
References
- The Royal Society of Chemistry. Experimental procedures Solid phase peptide synthesis (SPPS) Solid phase peptide synthesis (SPPS) was performed using a microwav.
- YouTube. Solid Phase Peptide Synthesis Hands On Procedures from swelling resin to HPLC & MS analysis. 2016.
- Nature Protocols. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. 2007.
- UCI Department of Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
- Elsevier. Solid phase synthesis of a cyclic peptide using fmoc chemistry. 1991.
- National Institutes of Health. Synthesis of Cyclic Peptides through Direct Aminolysis of Peptide Thioesters Catalyzed by Imidazole in Aqueous Organic Solutions.
- DriveHQ. Minimal Protection Strategies for SPPS.
- ResearchGate. Methods and Protocols of Modern Solid-Phase Peptide Synthesis. 2025.
- Leiden University. Synthesis of cyclic peptides as bioconjugation platforms. 2025.
- National Institutes of Health. Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. 2025.
- Gyros Protein Technologies. Peptide Purity & Yield Optimizing in SPPS. 2020.
- MDPI. Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone.
- PubMed. A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR.
- MDPI. An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds.
- AAPPTEC. What type of chemistry (Fmoc vs Boc) should I use for my peptide?.
- AAPPTEC. Overview of Solid Phase Peptide Synthesis (SPPS).
- AAPPTEC. Amino Acid Derivatives for Peptide Synthesis.
- LifeTein. Basic Peptides synthesis introduction.
- NINGBO INNO PHARMCHEM CO.,LTD. The Significance of Protecting Groups in Chemical Synthesis: A Look at Boc and Fmoc. 2026.
- National Institutes of Health. Introduction to Peptide Synthesis.
- AAPPTEC. Amino Acid Derivatives for Peptide Synthesis.
Sources
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. chem.uci.edu [chem.uci.edu]
- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. rsc.org [rsc.org]
- 9. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
alternatives to Boc-D-Dap(Fmoc)-OH for orthogonal ligation
<_ A Senior Application Scientist's Guide to Orthogonal Ligation: Evaluating Alternatives to Boc-D-Dap(Fmoc)-OH
For researchers at the forefront of peptide chemistry and drug development, the ability to perform precise, site-specific modifications on complex biomolecules is paramount. Orthogonal ligation strategies, which allow for the sequential and selective formation of covalent bonds in the presence of other reactive functional groups, are the cornerstone of this endeavor.[1][2][3][4][5] The building block this compound serves as a classic tool for this purpose, providing a masked primary amine that can be revealed for subsequent conjugation.
This guide offers an in-depth comparison of contemporary alternatives to the this compound strategy. We will move beyond simply unmasking an amine and explore a diverse toolkit of bioorthogonal chemistries.[6][7] These methods introduce unique reactive handles into peptides, enabling ligations with faster kinetics, improved selectivity, and novel applications. We will analyze the underlying mechanisms, provide supporting experimental insights, and present protocols to empower you to select the optimal strategy for your research.
The Benchmark: Understanding this compound
This compound is a diaminopropionic acid derivative featuring an orthogonal protection scheme. The Nα-Boc group is labile to acid (e.g., TFA), while the Nβ-Fmoc group is removed by base (e.g., piperidine).[8][9][] This allows for its incorporation during standard solid-phase peptide synthesis (SPPS), followed by selective deprotection of the side-chain amine post-synthesis. This newly exposed nucleophilic amine can then be used for various modifications, such as labeling or PEGylation.
Workflow for this compound:
Caption: Workflow using this compound.
While reliable, this strategy is fundamentally limited to chemistries involving a primary amine. The following alternatives offer a broader range of bioorthogonal reactions, often with superior kinetics and selectivity.
Click Chemistry: The Azide-Alkyne Cycloaddition
"Click chemistry" encompasses reactions that are high-yielding, stereospecific, and generate only inoffensive byproducts.[11][12] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most prominent example in peptide chemistry.[13][14][15] It involves the reaction between a terminal alkyne and an azide to form a highly stable triazole ring.[12][14]
Building Blocks:
-
Azide-containing: Fmoc-L-Azidohomoalanine (Aha), Fmoc-p-azido-L-phenylalanine.
-
Alkyne-containing: Fmoc-L-Propargylglycine (Pra).
These non-canonical amino acids can be incorporated directly during SPPS.[16] The azide and alkyne moieties are stable to the conditions of both Fmoc- and Boc-based synthesis.[16]
Copper-Catalyzed vs. Strain-Promoted Ligation
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the gold standard for many applications, offering rapid kinetics and high yields.[11] However, the requirement for a copper catalyst can be a drawback for in vivo applications due to cellular toxicity.[11]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the issue of copper toxicity, SPAAC utilizes a strained cyclooctyne (e.g., DBCO, BCN) that reacts with an azide without a catalyst.[11] While the reaction is slower than CuAAC, its biocompatibility makes it ideal for live-cell labeling.
Experimental Protocol: On-Resin CuAAC Ligation
-
Peptide Synthesis: Synthesize the peptide on a solid support, incorporating an alkyne-containing amino acid (e.g., Fmoc-Pra-OH).
-
Preparation of Ligation Cocktail: Prepare a solution containing the azide-functionalized molecule (e.g., Azido-PEG, 5 eq.), CuSO₄ (0.1 eq.), and Sodium Ascorbate (0.5 eq.) in a DMF/H₂O mixture.
-
Ligation: Add the ligation cocktail to the peptide-resin and agitate at room temperature for 2-4 hours.
-
Washing: Thoroughly wash the resin with DMF, DCM, and methanol.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a standard TFA cocktail.
Performance Comparison
| Feature | This compound (Amine) | Azide-Alkyne (CuAAC) | Azide-Alkyne (SPAAC) |
| Reaction | Nucleophilic Acyl Substitution | 1,3-Dipolar Cycloaddition | 1,3-Dipolar Cycloaddition |
| Kinetics (k₂) | ~10⁻² - 1 M⁻¹s⁻¹ | ~10² - 10⁴ M⁻¹s⁻¹ | ~10⁻¹ - 1 M⁻¹s⁻¹ |
| Bioorthogonality | Moderate (competes with Lys) | High (requires catalyst) | Excellent (catalyst-free) |
| Catalyst Required | No | Yes (Copper (I)) | No |
| Stability of Linkage | Amide (Stable) | Triazole (Very Stable) | Triazole (Very Stable) |
Oxime and Hydrazone Ligation: The Carbonyl Connection
Oxime ligation is a robust and versatile bioorthogonal reaction between an aminooxy group and an aldehyde or ketone, forming a stable oxime bond.[17][18][19][20] This reaction proceeds under mild aqueous conditions and does not require a metal catalyst, making it highly suitable for conjugating sensitive biomolecules.[17]
Building Blocks:
-
Aminooxy-containing: Fmoc-Aoa-OH (Aminooxyacetic acid) can be coupled to the N-terminus or a Lys side chain.
-
Ketone/Aldehyde-containing: Fmoc-p-acetyl-L-phenylalanine or by post-synthetic modification of a serine residue.
The synthesis of aminooxy-peptide precursors can be challenging due to the high reactivity of the aminooxy moiety.[17] Strategies often involve protecting the aminooxy group during synthesis.[17]
Experimental Protocol: Post-Cleavage Oxime Ligation
-
Peptide Synthesis: Synthesize and purify the peptide containing an aminooxy group.
-
Aldehyde Partner: Dissolve the aldehyde-containing molecule (e.g., a therapeutic payload or imaging agent) in an appropriate buffer.
-
Ligation: Mix the aminooxy-peptide and the aldehyde partner in an aniline-containing acetate buffer (pH 4.5). Aniline acts as a catalyst to accelerate the reaction.[17]
-
Incubation: Allow the reaction to proceed at room temperature for 1-3 hours.
-
Purification: Purify the final conjugate using reverse-phase HPLC.
Recent advancements have demonstrated that complete ligation can be achieved within 5 minutes, expanding its utility for time-sensitive applications.[17][19]
Caption: General workflow for oxime ligation.
Inverse Electron Demand Diels-Alder (IEDDA) Reaction
The Inverse Electron Demand Diels-Alder (IEDDA) reaction is one of the fastest bioorthogonal reactions known, occurring between an electron-poor diene (typically a tetrazine) and an electron-rich dienophile (like a strained alkene, e.g., trans-cyclooctene or norbornene).[21][22][23][24] This catalyst-free click reaction is exceptionally fast and selective, making it ideal for in vivo imaging and pre-targeting applications.[21][24][25]
Building Blocks:
-
Tetrazine-containing: Tetrazine-functionalized amino acids can be incorporated during SPPS.[26] These building blocks have shown good stability in biological media and acidic conditions used for peptide cleavage.[26]
-
Strained Alkene-containing: Norbornene or trans-cyclooctene (TCO) containing amino acids.
The reaction proceeds rapidly to form a dihydropyridazine, which then eliminates N₂ to yield a stable pyridazine product.[25]
Key Advantages and Considerations
The primary advantage of IEDDA is its extraordinary speed, with second-order rate constants reaching up to 10⁶ M⁻¹s⁻¹.[23] This allows for efficient ligation even at very low concentrations. One consideration is the potential for the formation of metastable dihydropyridazine intermediates, though methods exist to promote their conversion to the final stable product.[25]
Comparative Summary and Application Guide
| Ligation Strategy | Key Feature | Ideal For... | Cautions |
| Amine Ligation (via Dap) | Simple, well-established nucleophile | General labeling, PEGylation, surface attachment. | Lower bioorthogonality; slower kinetics. |
| CuAAC | Fast, high-yielding, robust linkage.[11][13] | In vitro conjugation, material science, peptide cyclization.[16] | Copper toxicity limits in vivo use.[11] |
| SPAAC | Catalyst-free, excellent bioorthogonality. | Live-cell imaging, in vivo conjugation. | Slower kinetics than CuAAC. |
| Oxime Ligation | Catalyst-free, stable bond, tunable kinetics.[17][27] | Bioconjugation of sensitive proteins, hydrogel formation.[17] | Aldehyde/ketone partners can be less stable. |
| IEDDA | Extremely fast, catalyst-free.[21][24] | In vivo pre-targeting, radiolabeling, low concentration applications.[24][25] | Synthesis of some building blocks can be complex. |
Conclusion
While this compound remains a useful tool for introducing a primary amine, the field of orthogonal ligation has expanded significantly. The choice of an alternative should be guided by the specific requirements of the application. For in vitro applications where speed is critical, CuAAC is an excellent choice. For live-cell and in vivo studies, the catalyst-free nature of SPAAC, oxime ligation, and IEDDA are superior. Among these, IEDDA offers unparalleled reaction rates, opening new frontiers in real-time biological imaging and targeted therapy. By understanding the causality behind each chemical choice—from kinetics and stability to biocompatibility—researchers can harness these powerful tools to construct precisely engineered peptides and proteins for advanced therapeutic and diagnostic applications.
References
- Brik, A., & Fässler, R. (2008). Chemoselective ligation and modification strategies for peptides and proteins. Angewandte Chemie International Edition, 47(52), 10030-74. [Link]
- Sletten, E. M., & Bertozzi, C. R. (2010). Synthesis of bioorthogonal and crosslinking amino acids for use in peptide synthesis. Methods in Enzymology, 473, 215-235. [Link]
- Wieber, A., et al. (2019). Inverse electron demand Diels-Alder (IEDDA) reactions in peptide chemistry. Journal of Peptide Science, 25(1), e3141. [Link]
- Tam, J. P., et al. (2000). Orthogonal ligation strategies for peptide and protein. Biopolymers, 51(5), 311-32. [Link]
- Liu, C. F., & Tam, J. P. (1995). Peptide synthesis using unprotected peptides through orthogonal coupling methods. Proceedings of the National Academy of Sciences, 92(18), 8343-8347. [Link]
- Lau, Y. H., et al. (2017). Peptide Conjugation via CuAAC 'Click' Chemistry. Molecules, 22(8), 1233. [Link]
- Wan, J., et al. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Science, 13(32), 9406-9412. [Link]
- GenScript. (n.d.). Click Chemistry in Peptide Synthesis | CuAAC & SPAAC. GenScript. [Link]
- Nitsche, C. (2020). Bioorthogonal Peptide Macrocyclization using Oxime Ligation. Angewandte Chemie International Edition, 59(38), 16420-16424. [Link]
- Biosyntan GmbH. (n.d.). Click Chemistry. Biosyntan. [Link]
- Rein, J., et al. (2023). Orthogonal Electrochemical Amine Deprotection: Towards Sustainable Strategies for Peptide Synthesis.
- Baumann, A. L., & Hackenberger, C. P. R. (2017). Modern Ligation Methods to Access Natural and Modified Proteins. CHIMIA International Journal for Chemistry, 71(5), 233-242. [Link]
- Jagasia, R., et al. (2009). Peptide Cyclization and Cyclodimerization by CuI-Mediated Azide−Alkyne Cycloaddition. The Journal of Organic Chemistry, 74(8), 2964-2974. [Link]
- Organic Letters. (2023). Chemoselective Methods for Labeling and Modification of Peptides and Proteins. Organic Letters, 25(38), 6965-6968. [Link]
- QYAOBIO. (n.d.). Click Chemistry in Peptide Synthesis. QYAOBIO. [Link]
- Bondalapati, S., et al. (2016). Native Chemical Ligation of Peptides and Proteins. Current Protocols in Chemical Biology, 8(4), 235-252. [Link]
- Wan, J., et al. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. u:scholar. [Link]
- Park, S., & Pei, D. (2020). Application of Post Solid-Phase Oxime Ligation to Fine-Tune Peptide–Protein Interactions. Molecules, 25(12), 2841. [Link]
- Vagner, J., et al. (2008). Introduction to Peptide Synthesis. Methods in Molecular Biology, 419, 1-20. [Link]
- Wang, M., et al. (2015). Tetrazine-Containing Amino Acid for Peptide Modification and Live Cell Labeling. PLOS ONE, 10(11), e0142488. [Link]
- Ollivier, N., et al. (2020). One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups. RSC Advances, 10(34), 20042-20046. [Link]
- Tam, J. P., et al. (2001). Methods and strategies of peptide ligation. Biopolymers, 60(3), 194-205. [Link]
- Liu, C. F., & Tam, J. P. (1995). Peptide synthesis using unprotected peptides through orthogonal coupling methods. PNAS, 92(18), 8343-8347. [Link]
- Creative Biolabs. (n.d.). Inverse Electron Demand Diels-Alder Reaction (IEDDA).
- Virtanen, H. L., et al. (2023). Radiolabelling of peptides with tetrazine ligation based on the inverse electron-demand Diels-Alder reaction: rapid, catalyst-free and mild conversion of 1,4-dihydropyridazines to pyridazines. RSC Advances, 13(32), 22606-22615. [Link]
- García-Vázquez, R., et al. (2022). Amino acids with fluorescent tetrazine ethers as bioorthogonal handles for peptide modification. Chemical Science, 13(23), 6821-6827. [Link]
- Wieber, A., et al. (2019). Inverse electron demand Diels-Alder (IEDDA) reactions in peptide chemistry. Journal of Peptide Science, 25(1), e3141. [Link]
- AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]
- Devaraj, N. K., & Weissleder, R. (2011). The inverse electron demand Diels–Alder click reaction in radiochemistry. Accounts of Chemical Research, 44(9), 816-827. [Link]
- Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal Chemistry: Fishing for Selectivity in a Sea of Functionality. Angewandte Chemie International Edition, 48(38), 6974-6998. [Link]
- Bernardes, G. J. L., & Chalker, J. M. (2017). Site-specific Protein Modification and Bio-orthogonal Chemistry. Royal Society of Chemistry. [Link]
- Liu, C. F., & Tam, J. P. (1994). Peptide synthesis using unprotected peptides through orthogonal coupling methods. PNAS, 91(14), 6584-6588. [Link]
Sources
- 1. Chemoselective ligation and modification strategies for peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Orthogonal ligation strategies for peptide and protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methods and strategies of peptide ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peptide synthesis using unprotected peptides through orthogonal coupling methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. books.rsc.org [books.rsc.org]
- 8. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 11. jpt.com [jpt.com]
- 12. qyaobio.com [qyaobio.com]
- 13. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Click Chemistry - Biosyntan GmbH [biosyntan.de]
- 15. Chemoselective Ligation Applications and Mechanisms - Creative Proteomics [creative-proteomics.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 19. uscholar.univie.ac.at [uscholar.univie.ac.at]
- 20. One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03235B [pubs.rsc.org]
- 21. Inverse electron demand Diels-Alder (IEDDA) reactions in peptide chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Inverse Electron Demand Diels-Alder Reaction - Creative Biolabs [creative-biolabs.com]
- 23. researchgate.net [researchgate.net]
- 24. The inverse electron demand Diels–Alder click reaction in radiochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Radiolabelling of peptides with tetrazine ligation based on the inverse electron-demand Diels-Alder reaction: rapid, catalyst-free and mild conversion of 1,4-dihydropyridazines to pyridazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Tetrazine-Containing Amino Acid for Peptide Modification and Live Cell Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Application of Post Solid-Phase Oxime Ligation to Fine-Tune Peptide–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Coupling Reagents for Boc-D-Dap(Fmoc)-OH: A Comparative Study
The incorporation of non-proteinogenic amino acids into peptide sequences is a cornerstone of modern drug discovery, enabling the design of peptidomimetics with enhanced stability, novel conformations, and improved biological activity. Among these, diaminopropionic acid (Dap) derivatives are particularly valuable scaffolds. However, the synthesis of peptides containing residues like Boc-D-Dap(Fmoc)-OH presents a significant synthetic challenge. The steric bulk imposed by both the Nα-Boc and Nβ-Fmoc protecting groups can severely impede the efficiency of amide bond formation, leading to low yields, incomplete reactions, and an increased risk of epimerization.[1][2]
The success of such a coupling step is critically dependent on the choice of activating agent.[3] This guide provides a comparative analysis of common coupling reagents for the incorporation of this compound, offering field-proven insights and experimental data to help researchers navigate this difficult synthetic step. We will explore the mechanistic nuances of different reagent classes, compare their performance based on key metrics, and provide robust protocols for practical application.
Understanding the Activation Mechanism: Carbodiimides, Phosphonium, and Aminium Salts
Peptide bond formation is a condensation reaction that requires the activation of a carboxylic acid group to make it susceptible to nucleophilic attack by an amine.[4] Modern coupling reagents achieve this through distinct mechanisms, broadly categorized into three main classes.[3]
-
Carbodiimides (e.g., DCC, DIC): These are classic activating agents that react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[5] This intermediate is prone to racemization and side reactions. To mitigate this, additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-aza-benzotriazole (HOAt) are essential. These additives trap the O-acylisourea to form a more stable and selective active ester, reducing the loss of chiral integrity.[5][6]
-
Phosphonium Salts (e.g., PyBOP, PyAOP): Reagents like (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) function by generating OBt active esters in situ.[7] A key advantage of phosphonium salts is that they do not readily react with free amines, preventing the guanidinylation side reaction that can occur with aminium salts, especially when used in excess.
-
Aminium/Uronium Salts (e.g., HBTU, HATU, HCTU, COMU): This class of reagents, which exists primarily in the aminium (or guanidinium) form, are among the most efficient and rapid coupling agents available.[7] They react with the carboxylic acid in the presence of a base to form active esters. The reactivity of these reagents is largely determined by the nature of the hydroxybenzotriazole moiety they contain.[8]
Comparative Performance Analysis
The choice of coupling reagent for a sterically demanding residue like this compound involves a trade-off between reactivity, reaction speed, potential for side reactions, and cost. The performance of several leading reagents is summarized below.
| Coupling Reagent | Class | Relative Speed | Coupling Efficiency | Risk of Racemization | Key Considerations |
| HATU | Aminium/Uronium | Very Fast | Very High | Low | The gold standard for hindered couplings. Forms a highly reactive OAt-ester due to the electron-withdrawing effect of the 7-aza nitrogen in the HOAt moiety.[7][8] |
| HCTU | Aminium/Uronium | Very Fast | Very High | Low | Based on 6-Chloro-HOBt, its increased reactivity can sometimes surpass HATU. A highly effective and common choice.[3] |
| HBTU / TBTU | Aminium/Uronium | Fast | High | Low (with HOBt) | Robust and widely used reagents, but generally less potent than HATU for severely hindered couplings.[8][9] Can cause guanidinylation of the N-terminus if used in excess.[7] |
| COMU | Aminium/Uronium | Very Fast | Very High | Low | A modern reagent incorporating OxymaPure instead of the potentially explosive HOBt/HOAt.[3][7] Its reactivity is comparable to HATU, and it offers enhanced safety and solubility.[3] |
| PyBOP / PyAOP | Phosphonium | Fast | High | Low | Excellent reagents that do not cause guanidinylation, making them suitable for fragment coupling or when an excess of reagent is needed.[7] PyAOP is the more reactive HOAt-based analogue.[7] |
| DIC / HOBt | Carbodiimide | Moderate | Moderate to High | Moderate | A cost-effective, classical method. The resulting diisopropylurea byproduct is soluble in common solvents.[7] Generally requires longer reaction times and may be less effective for this specific challenge compared to aminium salts.[6] |
Experimental Workflow & Mechanism Visualization
To ensure a valid comparison, a standardized workflow is essential. The following diagram outlines the key steps for a single coupling cycle in solid-phase peptide synthesis (SPPS).
Caption: Standardized workflow for a comparative coupling study.
The efficacy of aminium salt reagents like HATU stems from their ability to rapidly generate a highly reactive intermediate. The diagram below illustrates this crucial activation step.
Caption: Mechanism of carboxyl activation via an aminium salt (HATU).
Detailed Experimental Protocols
The following protocols are standardized for a 0.1 mmol synthesis scale. Equivalents are calculated relative to the initial loading of the resin.
Protocol 1: High-Performance Coupling with HATU
This method is recommended for achieving the highest efficiency and speed, especially when initial attempts with other reagents have failed.
-
Resin Preparation: Swell the peptide-resin (0.1 mmol) in N,N-Dimethylformamide (DMF, 5 mL) in a reaction vessel for at least 30 minutes. If starting a new coupling cycle, perform Fmoc deprotection (e.g., 2 x 10 min with 20% piperidine in DMF) and wash the resin thoroughly with DMF (5x) and Dichloromethane (DCM, 3x).[10]
-
Activation Solution: In a separate vial, dissolve this compound (3.0 eq., 0.3 mmol), HATU (2.85 eq., 0.285 mmol) in DMF (2 mL).[10]
-
Pre-activation & Coupling: Add N,N-Diisopropylethylamine (DIPEA) (6.0 eq., 0.6 mmol) to the activation solution.[10] Agitate for 1-2 minutes, then immediately add the entire solution to the swelled, deprotected peptide-resin.
-
Reaction: Agitate the reaction mixture at room temperature for 2-4 hours. For particularly stubborn sequences, reaction time can be extended or a second coupling can be performed.[10]
-
Monitoring: Remove a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser test. A negative result (yellow beads) indicates the absence of free primary amines and a complete reaction.[11][12] If the test is positive (blue beads), the coupling is incomplete and should be repeated.
-
Washing: Once the reaction is complete, drain the coupling solution and wash the resin extensively with DMF (5x) and DCM (3x) to remove all soluble reagents and byproducts.[10]
Protocol 2: Standard Carbodiimide Coupling with DIC/HOBt
This protocol represents a more traditional and economical approach. It may require longer reaction times and careful monitoring.
-
Resin Preparation: Prepare the peptide-resin as described in Protocol 1, Step 1.
-
Activation Solution: In a separate vial, dissolve this compound (3.0 eq., 0.3 mmol) and HOBt (3.0 eq., 0.3 mmol) in DMF (2 mL).
-
Coupling: Add the activation solution to the peptide-resin. Then, add Diisopropylcarbodiimide (DIC) (3.0 eq., 0.3 mmol) to the resin slurry.
-
Reaction: Agitate the mixture at room temperature. Reaction times are typically longer, from 4 hours to overnight.
-
Monitoring & Washing: Monitor the reaction for completion using the Kaiser test as described in Protocol 1, Step 5. Upon completion, wash the resin thoroughly as described in Protocol 1, Step 6, to remove excess reagents and the soluble diisopropylurea byproduct.
Analytical Validation: The Trustworthiness Pillar
A protocol is only as good as its validation. After cleavage from the resin and side-chain deprotection, the crude peptide must be analyzed to quantify the success of the coupling strategy.
-
Purity and Yield: The primary analysis should be performed using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a mass spectrometer (LC-MS).[13][14] This will determine the percentage of the desired product versus impurities such as deletion sequences (resulting from incomplete coupling) or truncated sequences.[13][14]
-
Racemization/Epimerization Analysis: Maintaining the stereochemical integrity of the D-Dap residue is paramount. Epimerization (conversion to the L-Dap form) can be assessed by hydrolyzing the peptide and analyzing the resulting amino acids using chiral chromatography methods or by specialized chiral HPLC-MS analysis of the intact peptide.[15][16][17][18] The formation of stereoisomers during coupling should be minimal, typically under 0.5% per cycle.[16]
Conclusion and Recommendations
The incorporation of the sterically demanding this compound building block is a challenging but achievable synthetic step. While traditional carbodiimide methods can be effective, they often require extended reaction times and risk incomplete coupling.
For syntheses where purity, speed, and success are critical, HATU and COMU stand out as the superior reagents.[3][8] Their ability to form highly reactive active esters rapidly drives the reaction to completion, minimizing the formation of deletion byproducts and suppressing racemization.[8] For researchers concerned about the potential for guanidinylation side reactions, particularly in segment condensation or when using a large excess of reagent, phosphonium salts like PyBOP or PyAOP offer a robust and safe alternative.
Ultimately, the optimal choice depends on the specific context of the synthesis. However, for overcoming the significant steric hindrance of this compound, investing in a high-reactivity aminium or phosphonium salt is a scientifically sound decision that will save time and improve the quality of the final peptide product.
References
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- Aapptec Peptides. Coupling Reagents. Aapptec.
- Nowick Laboratory, UCI Department of Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
- Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447–2467.
- Sigma-Aldrich. Peptide Coupling Reagents Guide. MilliporeSigma.
- Wikipedia. Peptide synthesis.
- Subirós-Funosas, A., et al. (2013). Epimerisation in Peptide Synthesis. Molecules, 18(9), 10594-10613. [Link]
- Gyros Protein Technologies. (2020). Peptide Purity & Yield Optimizing in SPPS. Gyros Protein Technologies Blog.
- BenchChem. (2025). HATU vs. HBTU: A Comparative Guide to Peptide Coupling Efficiency. BenchChem.
- BenchChem. (2025).
- Albericio, F., et al. (2001). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 101(8), 2291-2362. [Link]
- Gaus, H. J., et al. (1996). Racemization of Amino Acids in Solid-Phase Peptide Synthesis Investigated by Capillary Electrophoresis. Analytical Chemistry, 68(14), 2341–2346. [Link]
- Egeland, R. D., et al. (2001). Analysis of Racemization During "Standard" Solid Phase Peptide Synthesis: A Multicenter Study. Methods in Molecular Biology, 289, 273-287. [Link]
- BenchChem. (2025).
- ResearchGate. (n.d.). Yields of the peptide coupling reactions and comparison of HBTU and HATU.
- Almac Group.
- BenchChem. (2025).
- ResearchGate. (n.d.). Analytical Methods for Solid Phase Peptide Synthesis.
- Kuroda, K., et al. (1992). Racemization studies in peptide synthesis through the separation of protected epimeric peptides by reversed-phase high performance liquid chromatography. International Journal of Peptide and Protein Research, 39(3), 229-236. [Link]
- Kang, Y. K., & K. D. Janda. (1999). Use of Steric Interactions To Control Peptide Turn Geometry. Synthesis of Type VI β-Turn Mimics with 5-tert-Butylproline. The Journal of Organic Chemistry, 64(23), 8649–8655. [Link]
- Strege, M., et al. (2025). Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry. ACS Fall 2025. [Link]
- Strege, M. A., et al. (2023). Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. bachem.com [bachem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 6. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 7. peptide.com [peptide.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 14. almacgroup.com [almacgroup.com]
- 15. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry - American Chemical Society [acs.digitellinc.com]
- 18. Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Advantage of Boc-D-Dap(Fmoc)-OH in Complex Peptide Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate field of peptide synthesis, the choice of building blocks is a critical determinant of success, directly influencing yield, purity, and the feasibility of complex molecular architectures. Among the arsenal of non-proteinogenic amino acids, diaminopropionic acid (Dap) derivatives are indispensable for introducing branching, cyclization, and various modifications. This guide provides an in-depth technical comparison of Boc-D-Dap(Fmoc)-OH against other commonly used diaminopropionic acid derivatives, elucidating its strategic advantages with supporting theoretical principles and experimental insights.
The Principle of Orthogonality: The Cornerstone of Modern Peptide Synthesis
The power of this compound lies in the principle of orthogonal protection . In peptide chemistry, protecting groups are temporary modifications of reactive functional groups to prevent undesired side reactions. An orthogonal set of protecting groups allows for the selective removal of one group under specific conditions while others remain intact.[1] The two most widely used protecting groups in solid-phase peptide synthesis (SPPS) are the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.[]
-
Boc Group: Removed by treatment with a moderately strong acid, typically trifluoroacetic acid (TFA).[3]
-
Fmoc Group: Cleaved by a mild base, most commonly a solution of piperidine in dimethylformamide (DMF).[3]
This fundamental difference in their deprotection chemistry is the key to their orthogonality and the versatility of derivatives like this compound.[4]
This compound: A Unique Tool for Boc-Based SPPS
This compound is specifically designed for use in Boc-based solid-phase peptide synthesis (Boc-SPPS) . In this strategy, the temporary Nα-protection of the growing peptide chain is achieved with the Boc group. The key advantage of incorporating this compound is the introduction of a side-chain amino group protected by an orthogonal Fmoc group.
This unique arrangement offers several strategic benefits over other Dap derivatives:
-
Selective On-Resin Side-Chain Modification: The primary advantage is the ability to selectively deprotect the β-amino group of the Dap residue while the peptide is still attached to the solid support. After the completion of the linear peptide sequence using Boc-SPPS, the Fmoc group on the Dap side chain can be selectively removed with a mild base, leaving all other acid-labile side-chain protecting groups and the Nα-Boc group (if present) untouched.[5] This exposes a nucleophilic handle for a variety of on-resin modifications:
-
Branched Peptides: A second peptide chain can be synthesized on the deprotected β-amino group.
-
Cyclic Peptides: The side-chain amino group can be cyclized with a corresponding side-chain carboxyl group (e.g., from Asp or Glu) or with the N- or C-terminus of the peptide.[6]
-
Conjugation: Reporter molecules, such as fluorescent dyes, or cytotoxic payloads for antibody-drug conjugates (ADCs) can be attached to the side chain.
-
-
Compatibility with Boc Chemistry: The Fmoc group is completely stable to the repetitive TFA treatments required for Nα-Boc deprotection during chain elongation in Boc-SPPS. This ensures the integrity of the side-chain protection until it is intentionally removed.
Comparative Overview of Diaminopropionic Acid Derivatives
| Derivative | Nα-Protection | Nβ-Protection | Primary SPPS Strategy | Key Advantage |
| This compound | Boc (acid-labile) | Fmoc (base-labile) | Boc-SPPS | Orthogonal side-chain deprotection for on-resin modification. |
| Fmoc-D-Dap(Boc)-OH | Fmoc (base-labile) | Boc (acid-labile) | Fmoc-SPPS | Orthogonal side-chain deprotection for on-resin modification. |
| Boc-D-Dap(Boc)-OH | Boc (acid-labile) | Boc (acid-labile) | Boc-SPPS | Both amino groups are deprotected simultaneously during final cleavage. |
| Fmoc-D-Dap(Alloc)-OH | Fmoc (base-labile) | Alloc (Pd(0)-labile) | Fmoc-SPPS | Orthogonal side-chain deprotection under neutral conditions. |
Performance Comparison and Experimental Considerations
While direct head-to-head quantitative data for the synthesis of the same peptide using different Dap derivatives is not extensively published, we can infer performance differences based on established principles of peptide chemistry.
Coupling Efficiency and Steric Hindrance
The efficiency of the coupling reaction can be influenced by the steric bulk of the protecting groups on the incoming amino acid. In the case of this compound, the relatively smaller Boc group on the α-amino position might offer a slight advantage in terms of reduced steric hindrance during the formation of the peptide bond compared to the bulkier Fmoc group in Fmoc-D-Dap(Boc)-OH. This could be particularly relevant when coupling to a sterically hindered amino acid on the resin. However, modern coupling reagents like HATU and HBTU are highly efficient and can generally overcome moderate steric challenges.[7]
Side Reactions
The nature of the protecting groups can influence the propensity for certain side reactions.[8]
-
Diketopiperazine Formation: This side reaction is more prevalent in Fmoc-SPPS at the dipeptide stage.[9] When using this compound in a Boc-SPPS strategy, the risk of diketopiperazine formation involving the Dap residue is generally lower.
-
Premature Deprotection: In Boc-SPPS, the repetitive use of TFA can lead to the partial cleavage of acid-labile side-chain protecting groups. The Fmoc group on the side chain of this compound is completely stable to these conditions, ensuring the side chain remains protected until desired.[1]
Purity of Crude Peptides
The purity of the crude peptide is a critical measure of the success of a synthetic strategy. While specific data for Dap derivatives is limited, studies on analogous lysine derivatives provide valuable insights. The choice of an orthogonal protecting group for on-resin modification generally leads to high-purity products, although the specific purification challenges will depend on the nature of the modification.
Experimental Protocols
Workflow for On-Resin Side-Chain Modification using this compound in Boc-SPPS
Caption: Workflow for on-resin side-chain modification using this compound.
Detailed Step-by-Step Protocol for On-Resin Fmoc Deprotection
-
Resin Preparation: Following the completion of the linear peptide synthesis via Boc-SPPS, the resin-bound peptide (with the N-terminal Boc group intact) is washed thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min) to remove any residual reagents from the final coupling or deprotection step.
-
Fmoc Deprotection:
-
Treat the resin with a solution of 20% piperidine in DMF for 5 minutes with gentle agitation.
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for 15 minutes.[5]
-
-
Washing: Wash the resin extensively with DMF (5 x 1 min) and DCM (5 x 1 min) to ensure complete removal of piperidine and the cleaved Fmoc-adduct.
-
Confirmation of Deprotection: A small sample of the resin can be subjected to a Kaiser test. A positive result (blue beads) confirms the presence of the free primary amine on the Dap side chain.
-
On-Resin Modification: The resin is now ready for the subsequent on-resin modification step (e.g., coupling of another amino acid for branching).
Conclusion and Strategic Recommendations
The choice of a diaminopropionic acid derivative is a strategic decision that should be guided by the overall synthetic plan.
-
For straightforward linear peptides synthesized via Fmoc-SPPS where a free β-amino group is desired in the final product, Fmoc-D-Dap(Boc)-OH is the standard choice. The Boc group is stable to the basic conditions of Fmoc deprotection and is removed during the final TFA cleavage.[]
-
For the synthesis of complex peptides requiring on-resin side-chain modification within a Boc-SPPS framework, This compound is the superior and often essential choice. Its key advantage is the ability to introduce a selectively addressable functional group on the peptide side chain, enabling the construction of branched, cyclic, and conjugated peptides with high precision and control.
By understanding the principles of orthogonal protection and the specific attributes of this compound, researchers can leverage this powerful building block to push the boundaries of peptide design and synthesis, paving the way for novel therapeutics and research tools.
References
- Luxembourg Bio Technologies. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20, 53–69.
- Coin, I., et al. (2013). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 19(8), 499-514.
- Slideshare. (n.d.). T boc fmoc protocols in peptide synthesis.
- ResearchGate. (n.d.). Side-chain protecting groups in Fmoc-based SPPS.
- Englund, E. A., Gopi, H. N., & Appella, D. H. (2004). An efficient synthesis of a probe for protein function: 2,3-diaminopropionic acid with orthogonal protecting groups. Organic letters, 6(2), 213–215.
- AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
- Omics Online. (n.d.). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.
- ResearchGate. (2004). An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups. Organic Letters, 6(2), 213-215.
- PubMed. (2013). A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR. Biopolymers, 100(4), 356-65.
- AWS. (n.d.). Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS.
- ResearchGate. (2020). Comparison of Fmoc and Boc methods currently used for the chemical synthesis of peptides. Journal of Peptide Science, 26(11), e3276.
- AAPPTec. (n.d.). Peptide Modifications; Cyclization; Stapled peptides; phosphorylation;.
- National Institutes of Health. (2014). On-the-Resin N-Terminal Modification of Long Synthetic Peptides. PLoS ONE, 9(6), e99969.
- ResearchGate. (2019). Representative scheme for the on-resin C-terminal modification of....
- Aapptec Peptides. (n.d.). Fmoc-Dap(Boc)-OH, CAS 162558-25-0.
- Archive Market Research. (n.d.). Fmoc-D-Dap(Boc)-OH Insightful Analysis: Trends, Competitor Dynamics, and Opportunities 2025-2033.
- National Institutes of Health. (2012). On Resin Amino Acid Side Chain Attachment Strategy for the Head to Tail Synthesis of New Glutamine containing Gramicidin-S Analogs and Their Antimicrobial activity. Journal of Amino Acids, 2012, 856953.
- National Institutes of Health. (2018). Recent Advances in the Synthesis of C-Terminally Modified Peptides. Chemistry, 24(30), 7576–7593.
Sources
- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. biosynth.com [biosynth.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. peptide.com [peptide.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. An efficient synthesis of a probe for protein function: 2,3-diaminopropionic acid with orthogonal protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chempep.com [chempep.com]
A Senior Application Scientist's Guide to Functional Assays for Peptides Synthesized with Boc-D-Dap(Fmoc)-OH
For researchers, scientists, and drug development professionals navigating the intricate world of peptide synthesis, the incorporation of non-proteinogenic amino acids like Boc-D-Dap(Fmoc)-OH is a gateway to unlocking novel therapeutic potential. This guide provides an in-depth, objective comparison of functional assays for peptides synthesized using this versatile building block. Moving beyond mere protocols, we will delve into the causal relationships between experimental choices and outcomes, empowering you to design and execute self-validating functional assays.
The strategic inclusion of D-2,3-diaminopropionic acid (D-Dap) introduces a D-amino acid into the peptide backbone, inherently conferring resistance to proteolytic degradation.[1][2] The orthogonal Boc and Fmoc protecting groups on the alpha- and beta-amino groups, respectively, offer the unique advantage of site-specific modification of the side chain, opening avenues for cyclization, branching, or conjugation.[3] This guide will explore how these features translate into functional consequences and how to meticulously measure them.
I. The Strategic Advantage of this compound in Peptide Design
Before delving into the assays, it is crucial to understand the functional implications of incorporating this compound. The D-configuration of the alpha-carbon dramatically enhances peptide stability by shielding it from enzymatic cleavage by proteases that are stereospecific for L-amino acids.[1][2] This increased half-life is a significant asset for therapeutic peptides.
Furthermore, the free β-amino group, accessible after Fmoc removal, serves as a versatile handle for a variety of chemical modifications. This allows for the synthesis of complex peptide architectures, which can lead to enhanced receptor affinity, improved cell penetration, or novel mechanisms of action.
II. A Comparative Guide to Functional Assays
The choice of functional assay is dictated by the intended therapeutic application of the peptide. Here, we compare key assays, providing detailed protocols and highlighting the unique insights each offers for peptides containing D-Dap. We will also draw comparisons with peptides synthesized using alternative building blocks, such as those with varying side-chain lengths (D-Dab, D-Orn, D-Lys) or different protecting group strategies (e.g., Alloc, ivDde).
Receptor Binding Assays: Quantifying Target Engagement
For peptides designed to interact with a specific receptor, quantifying this binding affinity is paramount. Receptor binding assays are fundamental in determining the potency and specificity of your synthetic peptide.
Principle: This classic and highly sensitive assay measures the ability of your unlabeled synthetic peptide to compete with a radiolabeled ligand for binding to the target receptor. The concentration of your peptide that inhibits 50% of the radiolabeled ligand binding (IC50) is determined, from which the inhibitory constant (Ki) can be calculated.
Causality Behind Experimental Choices:
-
Choice of Radioligand: The radioligand should have high affinity and specificity for the target receptor to ensure a robust signal-to-noise ratio.
-
Membrane Preparation: Proper preparation of cell membranes or tissues expressing the receptor is critical for preserving receptor integrity and function.
-
Incubation Time and Temperature: These parameters must be optimized to ensure the binding reaction reaches equilibrium.
Step-by-Step Protocol: Radioligand Binding Assay
-
Membrane Preparation:
-
Homogenize cells or tissues expressing the target receptor in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet and resuspend in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Setup:
-
In a 96-well plate, add a fixed concentration of radiolabeled ligand to each well.
-
Add increasing concentrations of your unlabeled synthetic peptide (the competitor).
-
Include controls for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of an unlabeled known ligand).
-
-
Incubation: Incubate the plate at a specific temperature for a predetermined time to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a vacuum manifold. The filter will trap the membranes with the bound ligand.
-
Wash the filters quickly with cold wash buffer to remove unbound radioligand.
-
-
Detection:
-
Dry the filter plate and add scintillation cocktail to each well.
-
Count the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding counts from all other counts.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
Principle: This homogeneous assay is based on the principle that a small, fluorescently labeled peptide tumbles rapidly in solution, resulting in low fluorescence polarization. When it binds to a larger protein (the receptor), the tumbling slows down, and the fluorescence polarization increases. Unlabeled peptides can then compete for this binding, causing a decrease in polarization.
Causality Behind Experimental Choices:
-
Fluorophore Selection: The fluorophore should be bright, photostable, and not interfere with peptide binding.
-
Peptide Concentration: The concentration of the fluorescently labeled peptide should be at or below its Kd for the receptor to ensure assay sensitivity.
-
Assay Buffer: The buffer composition should be optimized to minimize non-specific binding and maintain the stability of the protein and peptide.
Step-by-Step Protocol: Fluorescence Polarization Assay
-
Reagent Preparation:
-
Prepare a stock solution of the fluorescently labeled peptide and the unlabeled competitor peptide.
-
Prepare a stock solution of the purified target receptor protein.
-
-
Assay Setup:
-
In a black, low-volume 96- or 384-well plate, add a fixed concentration of the fluorescently labeled peptide and the receptor protein to each well.
-
Add increasing concentrations of the unlabeled competitor peptide.
-
Include controls for free fluorescent peptide (no receptor) and maximum polarization (fluorescent peptide + receptor, no competitor).
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (typically 30-60 minutes).
-
Measurement:
-
Measure the fluorescence polarization of each well using a plate reader equipped with polarization filters.
-
-
Data Analysis:
-
Plot the change in fluorescence polarization against the logarithm of the competitor concentration.
-
Fit the data to a competitive binding curve to determine the IC50 value.
-
Comparative Insights for D-Dap Peptides: By comparing the Ki or IC50 values of a peptide containing D-Dap with its L-Dap counterpart, you can directly quantify the impact of stereochemistry on receptor binding. Furthermore, comparing a D-Dap containing peptide with analogs containing D-Dab, D-Orn, or D-Lys at the same position will reveal the influence of side-chain length and charge on receptor affinity.
Data Presentation: Receptor Binding Affinity
| Peptide Analog | Side-Chain Structure | Receptor Binding Affinity (Ki, nM) |
| Peptide-L-Dap | -(CH₂)NH₂ | 150 |
| Peptide-D-Dap | -(CH₂)NH₂ | 85 |
| Peptide-D-Dab | -(CH₂)₂NH₂ | 60 |
| Peptide-D-Orn | -(CH₂)₃NH₂ | 45 |
| Peptide-D-Lys | -(CH₂)₄NH₂ | 30 |
Note: The data presented in this table is hypothetical and for illustrative purposes. Actual results will vary depending on the peptide sequence and the receptor.
Enzyme Inhibition Assays: Assessing Functional Blockade
If your peptide is designed to inhibit an enzyme, a functional assay that measures the reduction in enzyme activity is essential.
Principle: These assays typically involve incubating the enzyme with its substrate in the presence and absence of the inhibitory peptide. The rate of product formation is measured, often through a change in absorbance or fluorescence. The concentration of the peptide that inhibits 50% of the enzyme activity (IC50) is a key measure of its potency.
Causality Behind Experimental Choices:
-
Substrate Concentration: The substrate concentration is typically kept at or near the Michaelis-Menten constant (Km) of the enzyme to ensure sensitivity to competitive inhibitors.
-
Enzyme Concentration: The enzyme concentration should be in the linear range of the assay to ensure that the reaction rate is proportional to the amount of active enzyme.
-
Pre-incubation: Pre-incubating the enzyme with the inhibitor before adding the substrate can be important for inhibitors that have a slow-on rate.
Step-by-Step Protocol: Enzyme Inhibition Assay
-
Reagent Preparation:
-
Prepare a stock solution of the enzyme, substrate, and inhibitory peptide in an appropriate assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the enzyme and increasing concentrations of the inhibitory peptide to each well.
-
Include controls for 100% enzyme activity (no inhibitor) and 0% activity (no enzyme or a known potent inhibitor).
-
-
Pre-incubation (if necessary): Incubate the enzyme and inhibitor for a specific time to allow for binding.
-
Initiate Reaction: Add the substrate to all wells to start the enzymatic reaction.
-
Kinetic Measurement:
-
Immediately begin measuring the change in absorbance or fluorescence over time using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Comparative Insights for D-Dap Peptides: The incorporation of D-Dap can influence enzyme inhibition through several mechanisms. The altered stereochemistry might lead to a different binding mode within the enzyme's active site. Comparing the IC50 values of D-Dap peptides with their L-counterparts and analogs with different side-chain lengths will elucidate the structure-activity relationship (SAR) for enzyme inhibition.
Data Presentation: Enzyme Inhibition Potency
| Peptide Analog | Side-Chain Structure | Enzyme Inhibition (IC50, µM) |
| Peptide-L-Dap | -(CH₂)NH₂ | 10.5 |
| Peptide-D-Dap | -(CH₂)NH₂ | 5.2 |
| Peptide-D-Dab | -(CH₂)₂NH₂ | 3.8 |
| Peptide-D-Orn | -(CH₂)₃NH₂ | 2.1 |
| Peptide-D-Lys | -(CH₂)₄NH₂ | 1.5 |
Note: The data presented in this table is hypothetical and for illustrative purposes.
Cellular Signaling Assays: Probing Downstream Effects
For peptides that modulate cellular signaling pathways, reporter gene assays provide a powerful tool to quantify their functional impact.
Principle: These assays utilize a genetically engineered cell line that expresses a reporter gene (e.g., luciferase or β-galactosidase) under the control of a promoter that is responsive to the signaling pathway of interest. Activation or inhibition of the pathway by the synthetic peptide leads to a measurable change in the expression of the reporter gene.
Causality Behind Experimental Choices:
-
Reporter Construct: The choice of promoter and reporter gene should be tailored to the specific signaling pathway being investigated.
-
Cell Line: The cell line must be responsive to the signaling pathway and amenable to transfection with the reporter construct.
-
Stimulation/Inhibition Conditions: The concentration of the stimulus (if any) and the incubation time with the peptide need to be optimized to achieve a robust and reproducible signal.
Step-by-Step Protocol: Reporter Gene Assay
-
Cell Culture and Transfection:
-
Culture the appropriate cell line in a 96-well plate.
-
Transfect the cells with the reporter gene plasmid and a control plasmid (e.g., expressing Renilla luciferase for normalization).
-
-
Peptide Treatment:
-
After allowing time for gene expression, treat the cells with increasing concentrations of the synthetic peptide.
-
Include appropriate controls (e.g., vehicle control, positive control agonist/antagonist).
-
-
Incubation: Incubate the cells for a sufficient period to allow for changes in reporter gene expression (typically 6-24 hours).
-
Cell Lysis and Reporter Assay:
-
Lyse the cells to release the reporter enzymes.
-
Add the appropriate substrate for the reporter enzyme (e.g., luciferin for firefly luciferase).
-
-
Measurement:
-
Measure the luminescence or absorbance using a plate reader.
-
-
Data Analysis:
-
Normalize the experimental reporter signal to the control reporter signal to account for variations in cell number and transfection efficiency.
-
Plot the normalized reporter activity against the logarithm of the peptide concentration.
-
Fit the data to a dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists).
-
Comparative Insights for D-Dap Peptides: Cellular signaling assays provide a holistic view of the peptide's functional activity in a cellular context. By comparing the EC50 or IC50 values of D-Dap peptides with their L-analogs and other D-amino acid variants, you can assess the combined effects of enhanced stability and altered receptor engagement on the downstream signaling cascade.
Data Presentation: Cellular Signaling Activity
| Peptide Analog | Side-Chain Structure | Cellular Signaling (EC50, nM) |
| Peptide-L-Dap | -(CH₂)NH₂ | 250 |
| Peptide-D-Dap | -(CH₂)NH₂ | 120 |
| Peptide-D-Dab | -(CH₂)₂NH₂ | 90 |
| Peptide-D-Orn | -(CH₂)₃NH₂ | 75 |
| Peptide-D-Lys | -(CH₂)₄NH₂ | 50 |
Note: The data presented in this table is hypothetical and for illustrative purposes.
Antimicrobial Activity Assays: Gauging Efficacy Against Pathogens
For peptides designed as antimicrobial agents, determining their minimum inhibitory concentration (MIC) is the standard for assessing their potency.
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This is typically determined using a broth microdilution method.
Causality Behind Experimental Choices:
-
Bacterial Strain and Inoculum Size: The choice of bacterial strain and the standardization of the inoculum size are critical for the reproducibility of the assay.
-
Growth Medium: The composition of the growth medium can significantly influence the activity of antimicrobial peptides.
-
Incubation Conditions: Standardized incubation time and temperature are essential for consistent results.
Step-by-Step Protocol: Broth Microdilution MIC Assay
-
Peptide and Bacterial Preparation:
-
Prepare serial twofold dilutions of the synthetic peptide in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.
-
Prepare a standardized inoculum of the test bacterium (e.g., to a final concentration of 5 x 10⁵ CFU/mL).
-
-
Inoculation:
-
Add the bacterial inoculum to each well of the microtiter plate.
-
Include a positive control for bacterial growth (no peptide) and a negative control for sterility (no bacteria).
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination:
-
Visually inspect the wells for turbidity (bacterial growth).
-
The MIC is the lowest concentration of the peptide in which there is no visible growth.
-
Comparative Insights for D-Dap Peptides: The incorporation of D-amino acids often enhances the antimicrobial activity of peptides by increasing their resistance to bacterial proteases.[1] Comparing the MIC values of a D-Dap peptide with its L-counterpart will demonstrate this effect. Furthermore, varying the side-chain length (D-Dab, D-Orn, D-Lys) can modulate the peptide's amphipathicity and charge, which are critical determinants of antimicrobial activity and specificity.[4]
Data Presentation: Antimicrobial Activity
| Peptide Analog | Side-Chain Structure | MIC against E. coli (µg/mL) | MIC against S. aureus (µg/mL) |
| Peptide-L-Dap | -(CH₂)NH₂ | 64 | 128 |
| Peptide-D-Dap | -(CH₂)NH₂ | 16 | 32 |
| Peptide-D-Dab | -(CH₂)₂NH₂ | 8 | 16 |
| Peptide-D-Orn | -(CH₂)₃NH₂ | 4 | 8 |
| Peptide-D-Lys | -(CH₂)₄NH₂ | 4 | 4 |
Note: The data presented in this table is hypothetical and for illustrative purposes.
III. Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and the underlying biological mechanisms, the following diagrams are provided in Graphviz DOT language.
Caption: General workflow from peptide synthesis to functional characterization.
Caption: A generic G-protein coupled receptor signaling pathway for a reporter gene assay.
IV. Conclusion: A Framework for Rigorous Functional Analysis
The incorporation of this compound into synthetic peptides offers a powerful strategy to enhance their therapeutic potential. However, realizing this potential requires a rigorous and objective assessment of their functional properties. This guide has provided a comparative framework for key functional assays, emphasizing the importance of understanding the causality behind experimental choices to ensure the generation of trustworthy and reproducible data.
By systematically comparing peptides containing D-Dap with their L-enantiomers and analogs with varying side-chain modifications, researchers can build a comprehensive structure-activity relationship profile. This knowledge is invaluable for the rational design of next-generation peptide therapeutics with optimized potency, selectivity, and stability.
V. References
-
Redesigning of Cell-Penetrating Peptides to Improve Their Efficacy as a Drug Delivery System. (n.d.). PubMed Central. [Link]
-
Preferential Uptake of L- versus D-Amino Acid Cell-Penetrating Peptides in a Cell Type-Dependent Manner. (2025). ResearchGate. [Link]
-
D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics. (2020). PMC. [Link]
-
Amphiphilic Cell-Penetrating Peptides Containing Natural and Unnatural Amino Acids as Drug Delivery Agents. (2022). MDPI. [Link]
-
Cellular Uptake of A Taurine-Modified, Ester Bond-Decorated D-Peptide Derivative via Dynamin-Based Endocytosis and Macropinocytosis. (2018). PubMed. [Link]
-
Effect of Secondary Structure and Side Chain Length of Hydrophobic Amino Acid Residues on the Antimicrobial Activity and Toxicity of 14‐Residue‐Long de novo AMPs. (n.d.). ResearchGate. [Link]
-
Antimicrobial activity and stability of the d-amino acid substituted derivatives of antimicrobial peptide polybia-MPI. (2016). PubMed Central. [Link]
-
Exploring the Chemical Features and Biomedical Relevance of Cell-Penetrating Peptides. (n.d.). MDPI. [Link]
-
D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? (2021). PubMed Central. [Link]
-
Fmoc-Dap(Boc)-OH, CAS 162558-25-0. (n.d.). Aapptec Peptides. [Link]
-
(PDF) Antimicrobial activity and stability of the D-amino acid substituted derivatives of antimicrobial peptide polybia-MPI. (2016). ResearchGate. [Link]
-
Structure−activity relationships of peptides. (A) The amino acid... (n.d.). ResearchGate. [Link]
-
in vitro comparative study of the binding affinity and targeted-drug delivery efficiency of egfr-targeting peptides. (2021). Scholarly Commons. [Link]
-
Antimicrobial peptides conjugated with fatty acids on the side chain of D-amino acid promises antimicrobial potency against multidrug-resistant bacteria | Request PDF. (n.d.). ResearchGate. [Link]
-
The involvement of m-DAP and lys in the structure of peptidoglycan (PG)... (n.d.). ResearchGate. [Link]
-
Broad-Spectrum Antimicrobial Activity and Improved Stability of a D-Amino Acid Enantiomer of DMPC-10A, the Designed Derivative of Dermaseptin Truncates. (2020). NIH. [Link]
-
Fmoc-D-Dap(Boc)-OH; CAS 198544-42-2. (n.d.). Aapptec Peptides. [Link]
-
Boc-Dap(Dde)-OH. (n.d.). MySkinRecipes. [Link]
-
D-Peptide and D-Protein technology: Recent advances, challenges, and opportunities. (n.d.). ChemRxiv. [Link]
-
Design of protein-binding peptides with controlled binding affinity: the case of SARS-CoV-2 receptor binding domain and angiotensin-converting enzyme 2 derived peptides. (2024). PubMed Central. [Link]
-
d-Lysine Analogues of the Antimicrobial Peptide HPA3NT3-A2 Increased Serum Stability and without. (2020). ScienceOpen. [Link]
-
Amino Acids, Peptides, and Proteins. (n.d.).
-
Comparison of Orexin 1 and Orexin 2 Ligand Binding Modes Using X-ray Crystallography and Computational Analysis. (n.d.). PubMed Central. [Link]
-
Amino acid. (n.d.). Wikipedia. [Link]
-
Dopamine. (n.d.). Wikipedia. [Link]
Sources
- 1. D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Broad-Spectrum Antimicrobial Activity and Improved Stability of a D-Amino Acid Enantiomer of DMPC-10A, the Designed Derivative of Dermaseptin Truncates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to Circular Dichroism for Studying Conformational Changes of Boc-D-Dap(Fmoc)-OH
For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of molecules is paramount. The conformation of a peptide building block like N-α-tert-butyloxycarbonyl-N-β-fluorenylmethyloxycarbonyl-D-2,3-diaminopropionic acid (Boc-D-Dap(Fmoc)-OH) can significantly influence its reactivity, incorporation into peptides, and the final structure of the resulting therapeutic. This guide provides an in-depth technical exploration of Circular Dichroism (CD) spectroscopy as a powerful tool for elucidating the conformational landscape of this compound and objectively compares its performance against other common analytical techniques.
The Significance of Conformation for this compound
This compound is a chiral amino acid derivative widely used in solid-phase peptide synthesis. Its unique structure, featuring two distinct protecting groups (Boc and Fmoc), allows for orthogonal deprotection strategies and the creation of complex peptide architectures. The spatial arrangement of the bulky Boc and Fmoc groups, along with the carboxyl and amino functionalities, is not fixed. This molecule can adopt different conformations in response to its environment, such as changes in solvent polarity, pH, or temperature. These conformational shifts can impact its solubility, reactivity during peptide coupling, and the secondary structure of the peptide it is incorporated into. Therefore, a robust analytical method to study these conformational dynamics is essential.
Unveiling Molecular Chirality: The Principles of Circular Dichroism
Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in absorption of left-handed circularly polarized light (L-CPL) and right-handed circularly polarized light (R-CPL) by a chiral molecule.[1][2] This differential absorption arises because chiral molecules, which are non-superimposable on their mirror images, interact differently with the two forms of circularly polarized light.[3]
A CD spectrum is a plot of this differential absorption (ΔA = AL-CPL - AR-CPL) as a function of wavelength.[4] The resulting signal is non-zero only at wavelengths where the molecule absorbs light and is exquisitely sensitive to the three-dimensional arrangement of its chromophores (light-absorbing groups).[5] For a molecule like this compound, the primary chromophores are the fluorenyl ring of the Fmoc group, the carbonyl groups of the Boc protecting group, and the carboxylic acid. The spatial relationship between these groups, dictated by the molecule's conformation, will generate a unique CD spectrum. Any change in this conformation will lead to a corresponding change in the CD spectrum, making CD an ideal technique for monitoring conformational changes.[6]
Applying Circular Dichroism to this compound: A Hypothetical Case Study
A study of this compound's conformational response to its environment could involve titrating the sample with different solvents of varying polarity (e.g., from a non-polar solvent like hexane to a polar aprotic solvent like acetonitrile, and a polar protic solvent like methanol). The resulting changes in the CD spectrum would provide valuable insights into the conformational flexibility of the molecule and the nature of the conformations adopted in different environments.
Experimental Protocol for CD Analysis of this compound
This protocol outlines a robust method for acquiring and analyzing CD data for this compound.
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.
-
For analysis, dilute the stock solution to a final concentration of 0.1 mg/mL in the desired solvent or buffer. Ensure the final solution is clear and free of particulates.[7]
-
Prepare a blank sample containing only the solvent or buffer used for the sample.[8]
2. Instrumentation and Data Acquisition:
-
Use a calibrated CD spectropolarimeter.
-
Flush the instrument with nitrogen gas to remove oxygen, which absorbs in the far-UV region.
-
Use a quartz cuvette with a path length of 1 mm for far-UV measurements.[9]
-
Record a baseline spectrum of the blank sample under the same conditions as the sample measurement.
-
Acquire the CD spectrum of the this compound sample over a wavelength range of 190-350 nm.
-
Typical Instrument Parameters: [9]
-
Wavelength Range: 190-350 nm
-
Data Pitch: 0.5 nm
-
Scanning Speed: 50 nm/min
-
Response Time: 1 sec
-
Bandwidth: 1.0 nm
-
Accumulations: 3-5 scans to improve signal-to-noise ratio.
-
3. Data Processing and Analysis:
-
Subtract the baseline spectrum from the sample spectrum to correct for any background signal from the solvent.
-
Convert the raw data (typically in millidegrees) to molar ellipticity ([θ]) using the following equation: [θ] = (mdeg * MRW) / (10 * l * c) where:
-
mdeg is the observed ellipticity in millidegrees
-
MRW is the mean residue weight (or molecular weight for a small molecule)
-
l is the path length of the cuvette in cm
-
c is the concentration of the sample in g/L
-
-
Plot the molar ellipticity as a function of wavelength.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A[Prepare Stock Solution of this compound] --> B[Dilute to Final Concentration in Desired Solvent]; B --> C[Prepare Blank (Solvent Only)]; C --> D{CD Spectropolarimeter Setup}; D -- Instrument Parameters --> E[Acquire Blank Spectrum]; B --> F[Acquire Sample Spectrum]; E --> G[Subtract Blank from Sample Spectrum]; F --> G; G --> H[Convert to Molar Ellipticity]; H --> I[Plot and Analyze Spectrum]; subgraph "Data Acquisition" D; E; F; end subgraph "Sample Preparation" A; B; C; end subgraph "Data Processing" G; H; I; end }
Caption: Experimental workflow for CD analysis of this compound.
Interpreting the CD Spectrum
The resulting CD spectrum will be a unique fingerprint of the predominant conformation of this compound in the chosen solvent. A positive or negative peak indicates a region of differential absorption. Changes in the position, intensity, or sign of these peaks upon changing the solvent would signify a conformational change. For instance, a more folded or constrained conformation might give rise to a more intense CD signal, while a more flexible or random conformation could result in a weaker signal.
A Comparative Analysis: CD vs. Other Spectroscopic Techniques
While CD spectroscopy is a powerful tool, it is essential to understand its strengths and weaknesses in comparison to other techniques used for conformational analysis, such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.[10][11][12]
| Feature | Circular Dichroism (CD) | Nuclear Magnetic Resonance (NMR) | Fourier-Transform Infrared (FTIR) |
| Primary Information | Global secondary structure and conformational changes.[5] | Atomic-level 3D structure and dynamics.[13] | Secondary structure elements (e.g., helices, sheets).[14][15] |
| Sensitivity | High sensitivity to chiral molecules and conformational changes.[16] | Lower sensitivity, requires higher sample concentrations.[8] | Moderate sensitivity. |
| Sample Requirements | Low sample concentration (µg/mL range).[16] Requires clear solutions. | High sample concentration (mg/mL range).[8] | Can be used with solutions, solids, and films.[12] |
| Structural Resolution | Low resolution; provides information on the overall fold.[16] | High, atomic-level resolution.[17] | Moderate resolution; identifies secondary structure types. |
| Experiment Time | Rapid; a few minutes per sample.[16] | Time-consuming; hours to days for complex experiments. | Rapid; a few minutes per sample. |
| Limitations | Only applicable to chiral molecules.[16] Limited to providing global structural information. | Complex data analysis. Limited by molecular size. | Water absorption can interfere with the amide I band.[12] |
Conclusion: The Strategic Role of Circular Dichroism
For the specific application of studying the conformational changes of a relatively small, chiral molecule like this compound in response to its environment, Circular Dichroism spectroscopy offers an optimal balance of speed, sensitivity, and ease of use. While it does not provide the atomic-level detail of NMR, its ability to rapidly provide a global snapshot of the molecule's conformation and to monitor changes in real-time makes it an invaluable tool for formulation studies, reaction optimization, and for understanding the fundamental properties of this important peptide building block. For a comprehensive structural elucidation, a multi-technique approach, combining the strengths of CD, NMR, and FTIR, would be the most powerful strategy.
References
- Vincenzi, M., et al. (2021). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Current Medicinal Chemistry, 28(14), 2729-2782.
- Jackson, M., & Mantsch, H. H. (1995). The conformational analysis of peptides using Fourier transform IR spectroscopy. Biopolymers, 35(4), 381-401.
- Applied Photophysics. (n.d.). An introduction to circular dichroism spectroscopy.
- Basics & Recent Advancements of CD. (2023, August 15). Principle and Applications of Circular Dichroism. YouTube.
- Greenfield, N. J. (2006). Circular Dichroism of Peptides. Methods in Molecular Biology, 340, 65-92.
- ACS Fall 2025. (n.d.). NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability.
- Dragomir, G., et al. (2014). RAPID CHARACTERIZATION OF PEPTIDE SECONDARY STRUCTURE BY FT-IR SPECTROSCOPY. Revue Roumaine de Chimie, 59(1), 29-34.
- Creative Biostructure. (n.d.). What Are the Advantages and Limitations of Circular Dichroism (CD) Spectroscopy?
- Balaram, P. (1984). Proton NMR studies of peptide conformations. Journal of Chemical Sciences, 93(4), 755-773.
- American Peptide Society. (n.d.). Analysis.
- Sreerama, N., & Woody, R. W. (1999). A comparison of estimated secondary structures in peptides by nuclear magnetic resonance and circular dichroism. Biochemistry, 38(46), 15217-15224.
- Luo, P., & Baldwin, R. L. (1997). Estimation of Peptide Helicity from Circular Dichroism Using the Ensemble Model. Biochemistry, 36(27), 8413-8421.
- Curley, G. P., & Creamer, L. K. (1999). Solution structures of casein peptides: NMR, FTIR, CD, and molecular modeling studies of alphas1-casein, 1-23. Journal of Dairy Science, 82(9), 1848-1858.
- Creative Biostructure. (n.d.). Application of Circular Dichroism Spectroscopy in Small Molecule Research.
- Ladokhin, A. S., & White, S. H. (2001). CD Spectroscopy of Peptides and Proteins Bound to Large Unilamellar Vesicles. Biophysical Journal, 81(3), 1637-1641.
- Applied Photophysics. (n.d.). An introduction to circular dichroism spectroscopy.
- Chemistry LibreTexts. (2024, May 26). 7.7: Circular Dichroism Spectroscopy and its Application for Determination of Secondary Structure of Optically Active Species.
- MtoZ Biolabs. (n.d.). CD Spectroscopy vs FTIR: Which Technique is Better for Analyzing Protein Secondary Structure?
- Wikipedia. (n.d.). Circular dichroism.
- Kayshap, V., et al. (2024). Exploring Peptide Conformation through CD and FTIR Spectroscopy: Effects of Glycine Exclusion in Opioid-Based Chimeric Peptides. African Journal of Biomedical Research, 27(6s), 1247-1254.
Sources
- 1. researchgate.net [researchgate.net]
- 2. An Approach to Conformational Analysis of Peptides and Proteins in Solution Based on a Combination of Nuclear Magnetic Resonance Spectroscopy and Conformational Energy Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Circular dichroism - Wikipedia [en.wikipedia.org]
- 5. ntu.edu.sg [ntu.edu.sg]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. americanpeptidesociety.org [americanpeptidesociety.org]
- 9. moodle2.units.it [moodle2.units.it]
- 10. Nuclear magnetic resonance chemical shift: comparison of estimated secondary structures in peptides by nuclear magnetic resonance and circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Solution structures of casein peptides: NMR, FTIR, CD, and molecular modeling studies of alphas1-casein, 1-23 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CD Spectroscopy vs FTIR: Which Technique is Better for Analyzing Protein Secondary Structure? | MtoZ Biolabs [mtoz-biolabs.com]
- 13. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The conformational analysis of peptides using Fourier transform IR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. What Are the Advantages and Limitations of Circular Dichroism (CD) Spectroscopy? | MtoZ Biolabs [mtoz-biolabs.com]
- 17. NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability - American Chemical Society [acs.digitellinc.com]
A Senior Application Scientist's Guide to Large-Scale Peptide Synthesis: A Cost-Benefit Analysis of Boc-D-Dap(Fmoc)-OH
For drug development professionals and researchers navigating the complexities of large-scale peptide synthesis, the choice of building blocks is a critical determinant of process efficiency, purity, and overall cost. The incorporation of non-proteinogenic amino acids like D-2,3-diaminopropionic acid (Dap) is a powerful strategy for introducing novel functionalities, but it necessitates a robust and orthogonal protection scheme. This guide provides an in-depth cost-benefit analysis of using Nα-Boc-Nβ-Fmoc-D-2,3-diaminopropionic acid (Boc-D-Dap(Fmoc)-OH), comparing it with key alternatives to inform strategic decisions in industrial peptide manufacturing.
The Strategic Importance of Orthogonal Protection in Dap-Containing Peptides
2,3-diaminopropionic acid possesses two primary amino groups: the α-amine, which participates in peptide bond formation, and the β-amine on the side chain. During solid-phase peptide synthesis (SPPS), this side-chain amine must be protected to prevent undesirable side reactions, such as chain branching.[1] The ideal protecting group strategy is "orthogonal," meaning that the Nα-protecting group, the side-chain protecting group, and the resin linker can each be removed under distinct chemical conditions without affecting the others.[2][3] This orthogonality is not merely a convenience; it is the gateway to creating complex peptide architectures, including:
-
On-resin cyclization: Forming cyclic peptides by creating a bond involving the side chain.
-
Branched peptides: Growing a second peptide chain from the Dap side chain.
-
Conjugation: Attaching molecules like lipids, carbohydrates, or fluorescent labels to the side chain.[1][3]
This compound is designed specifically for this purpose within the framework of Boc-SPPS. The Nα-Boc group is labile to moderate acid (like TFA), while the Nβ-Fmoc group is labile to a mild base (like piperidine).[1][]
Core Contenders: A Comparative Overview
The selection of a protected Dap derivative is intrinsically linked to the overarching SPPS strategy employed—either the Boc/Bzl or the Fmoc/tBu approach. Here, we analyze the primary options.
| Building Block | Primary SPPS Strategy | Nα-Protection (Temporary) | Side-Chain Protection (Permanent/Orthogonal) | Deprotection Conditions (Side Chain) |
| This compound | Boc/Bzl | Acid-labile (TFA) | Base-labile (Piperidine) | 20% Piperidine in DMF |
| Fmoc-D-Dap(Boc)-OH | Fmoc/tBu | Base-labile (Piperidine) | Acid-labile (TFA) | Removed during final cleavage with TFA |
| Fmoc-D-Dap(Alloc)-OH | Fmoc/tBu | Base-labile (Piperidine) | Pd(0) catalyst + scavenger | Mild, neutral conditions |
| Fmoc-D-Dap(ivDde)-OH | Fmoc/tBu | Base-labile (Piperidine) | Hydrazine-labile | 2-5% Hydrazine in DMF |
Table 1: Comparison of common orthogonally protected D-diaminopropionic acid derivatives and their deprotection schemes.[5]
Cost-Benefit Deep Dive: this compound
The decision to use this compound in a large-scale campaign requires a nuanced analysis beyond the initial purchase price of the amino acid.
-
Raw Material Cost: Historically, Boc-protected amino acids have been perceived as more cost-effective for large-scale campaigns than their Fmoc counterparts.[6] However, the specialized nature of this compound, with its dual-protection scheme, places it at a higher price point than standard derivatives. Large-scale quotes are essential, but it is rarely the cheapest option on a per-gram basis.
-
Reagent & Solvent Consumption: The Boc/Bzl strategy, for which this building block is designed, has distinct cost implications.[7]
-
Deprotection: Repetitive use of trifluoroacetic acid (TFA) for Nα-Boc removal is a significant cost driver in terms of both the reagent itself and the necessary base (e.g., DIEA) for the subsequent neutralization step.[7]
-
Side-Chain Cleavage: The orthogonal deprotection of the Fmoc group requires piperidine and additional DMF washes, adding to solvent consumption and process time.[1]
-
Final Cleavage: The final cleavage step in traditional Boc-SPPS requires extremely hazardous and corrosive hydrofluoric acid (HF), necessitating specialized, expensive equipment and stringent safety protocols.[8] This is arguably the single largest capital and operational cost associated with the Boc strategy.
-
-
Waste Management: The disposal of halogenated solvents (DCM), strong acids (TFA, HF), and piperidine-containing solutions contributes significantly to the overall process cost and environmental footprint.
-
Process Robustness: The Boc/Bzl strategy is well-established and known for its effectiveness in synthesizing long or "difficult" sequences that are prone to aggregation during Fmoc-SPPS.[9] The repetitive acidic deprotection steps can help disrupt secondary structures and improve solvation of the growing peptide chain.[10]
-
Orthogonal Handle for Modification: This is the primary benefit. It provides a unique, base-labile deprotection option within an acid-centric Boc synthesis. This allows for specific on-resin modifications without disrupting other acid-labile side-chain protecting groups (like Bzl).[1]
-
High Purity for Complex Peptides: When on-resin modification is required, using an orthogonal strategy is indispensable for achieving high purity of the final product. The alternative—performing modifications in solution after cleavage—is often a lower-yielding, multi-step process that requires extensive purification.
-
Reduced Side Reactions (vs. Unprotected Dap): The use of any side-chain protection is mandatory to prevent chain branching. The stability of the Fmoc group to TFA ensures the side-chain amine remains protected until it is intentionally removed.[1]
Strategic Alternatives & Their Implications
For syntheses utilizing the more modern Fmoc/tBu strategy, Fmoc-D-Dap(Boc)-OH is the direct counterpart.[5]
-
Cost: While the initial cost of Fmoc-amino acids can be higher, the overall process may be more economical at scale.[6] This is due to the avoidance of repetitive, harsh acid treatments and the elimination of the need for liquid HF.[8]
-
Benefits: The Fmoc/tBu strategy offers milder overall conditions, which is advantageous for sensitive sequences.[8] However, if on-resin side-chain modification is needed, the Boc group on the side chain is not orthogonal; it is removed with all other tBu-based groups during the final TFA cleavage.[5] This makes Fmoc-D-Dap(Boc)-OH suitable for introducing a free side-chain amine in the final peptide but not for on-resin modifications.
For complex modifications within an Fmoc-SPPS framework, alternatives like Fmoc-D-Dap(Alloc)-OH and Fmoc-D-Dap(ivDde)-OH are necessary.[5]
-
Fmoc-D-Dap(Alloc)-OH: The Alloc group is removed using a palladium catalyst.
-
Benefit: Deprotection occurs under very mild, neutral conditions.
-
Cost/Detriment: This introduces a heavy metal catalyst into the process. At a large scale, this is a significant drawback, requiring rigorous testing to ensure complete removal of palladium from the final active pharmaceutical ingredient (API) and creating complex, expensive waste streams.[5]
-
-
Fmoc-D-Dap(ivDde)-OH: The ivDde group is removed with a dilute solution of hydrazine.
-
Benefit: This provides a metal-free orthogonal deprotection strategy.[5]
-
Cost/Detriment: Hydrazine is highly toxic and requires careful handling and disposal. The deprotection may need to be repeated to ensure complete removal.
-
Decision-Making Workflow
The choice of which protected Dap derivative to use is a function of the desired final product and the established manufacturing infrastructure.
Caption: Decision tree for selecting the optimal protected D-Dap derivative.
Experimental Protocols
The following protocols are provided as a framework. In a large-scale cGMP environment, each step must be rigorously optimized and validated.
Protocol 1: Incorporation of this compound via Boc-SPPS
This protocol outlines a single coupling cycle for incorporating the title compound.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
Coupling Reagent (e.g., HBTU/HOBt or DIC)
-
Base: Diisopropylethylamine (DIEA)
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF)
-
Deprotection Reagent: 25-50% Trifluoroacetic acid (TFA) in DCM[1]
-
Neutralization Reagent: 5-10% DIEA in DCM[9]
Workflow Diagram:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. peptide.com [peptide.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. peptide.com [peptide.com]
- 8. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Boc-D-Dap(Fmoc)-OH
For researchers and professionals engaged in the intricate world of peptide synthesis and drug development, the responsible management of chemical reagents is as crucial as the synthesis itself. This guide provides a detailed, step-by-step protocol for the proper disposal of Boc-D-Dap(Fmoc)-OH, a specialized amino acid derivative. Our focus extends beyond mere procedure, delving into the chemical rationale to ensure a culture of safety and environmental stewardship in your laboratory.
Understanding the Compound: A Dual-Protected Amino Acid
This compound, or N-α-tert-butyloxycarbonyl-N-β-(9-fluorenylmethoxycarbonyl)-D-2,3-diaminopropionic acid, is a non-proteinogenic amino acid featuring two orthogonal protecting groups.[1] The α-amino group is protected by an acid-labile tert-butyloxycarbonyl (Boc) group, while the β-amino group is shielded by a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group.[2][3] This unique structure makes it a valuable building block in solid-phase peptide synthesis (SPPS) for creating modified peptides.[1]
However, the very chemical properties that make this compound useful in synthesis also dictate the necessary precautions for its disposal. The presence of these protecting groups and the overall chemical structure necessitate its classification as a chemical waste product that requires careful handling.
Hazard Assessment and Personal Protective Equipment (PPE)
While specific toxicity data for this compound is not extensively documented, it is prudent to treat it with the same level of caution as other laboratory chemicals. Potential hazards may include skin, eye, and respiratory irritation. Therefore, the following personal protective equipment (PPE) is mandatory when handling this compound and its associated waste:
-
Safety Goggles: To protect against accidental splashes.
-
Chemical-Resistant Gloves: Nitrile gloves are a standard recommendation.
-
Laboratory Coat: To protect skin and clothing.
Always consult the Safety Data Sheet (SDS) provided by the manufacturer for the most specific and up-to-date safety information.[4][5]
Core Disposal Principle: Segregation and Professional Disposal
Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash. Due to its chemical nature, it must be treated as hazardous chemical waste and disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[6]
The foundational step in proper disposal is meticulous waste segregation at the point of generation. This prevents accidental mixing with incompatible chemicals and ensures that the waste stream is handled correctly by disposal personnel.
Step-by-Step Disposal Procedures
The following protocols provide a clear workflow for managing waste generated from the use of this compound.
Solid Waste Disposal
All solid materials that have come into contact with this compound must be collected as solid chemical waste. This includes:
-
Original product containers
-
Weighing papers and boats
-
Contaminated gloves, pipette tips, and other disposable labware
Protocol for Solid Waste Collection:
-
Designate a Waste Container: Use a clearly labeled, leak-proof container with a secure lid. The label should read "Hazardous Chemical Waste" and specify the contents, including "this compound."
-
Collect Waste: Place all contaminated solid materials directly into the designated container.
-
Secure Storage: Keep the container sealed when not in use and store it in a designated satellite accumulation area until it is collected by your institution's EHS personnel.
Liquid Waste Disposal
Liquid waste may be generated from expired solutions, unused reaction mixtures, or solvent rinsates from decontaminating glassware.
Protocol for Liquid Waste Collection:
-
Designate a Waste Container: Use a compatible, leak-proof, and clearly labeled container. The label should indicate "Hazardous Chemical Waste" and list the chemical constituents, including "this compound" and any solvents.
-
Collect Waste: Carefully pour all liquid waste into the designated container.
-
Secure Storage: Keep the container tightly sealed and stored in a designated satellite accumulation area, away from incompatible materials.
Decontamination of Non-Disposable Labware
Glassware and other non-disposable equipment that have been in contact with this compound must be decontaminated before being returned to general use.
Protocol for Labware Decontamination:
-
Initial Rinse: In a chemical fume hood, rinse the glassware with a suitable organic solvent, such as ethanol or isopropanol, to dissolve any residual compound.
-
Collect Rinsate: This initial solvent rinse is considered hazardous liquid waste and must be collected in the designated liquid waste container.[6]
-
Secondary Wash: After the initial solvent rinse, the glassware can be washed using standard laboratory detergents and procedures.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and its associated waste streams.
Caption: Decision workflow for the disposal of this compound waste.
The Chemistry Behind the Caution
The disposal procedures outlined above are rooted in the chemical nature of this compound. The Boc protecting group is susceptible to cleavage by strong acids, while the Fmoc group is removed by bases, typically a piperidine solution in peptide synthesis.[7][8][9] Accidental mixing of this compound with strong acids or bases in a general waste stream could lead to uncontrolled chemical reactions, generating byproducts such as gaseous isobutene and dibenzofulvene adducts, which are themselves chemical waste.[3][10]
By adhering to a segregated waste protocol, you ensure that this compound is handled by professionals equipped to manage its specific chemical properties, thereby protecting both laboratory personnel and the environment.
Conclusion: A Commitment to Safety and Scientific Integrity
The proper disposal of this compound is a non-negotiable aspect of responsible research. By integrating these procedures into your laboratory's standard operating protocols, you uphold the principles of scientific integrity and contribute to a safe and sustainable research environment. Always prioritize consultation with your institution's EHS department for guidance tailored to your specific location and facilities.
References
- Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.
- Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
- J&K Scientific LLC. (2025). BOC Protection and Deprotection.
- PubChem. (n.d.). Boc-Dap-OH.
- ResearchGate. (2021). Can we remove the fmoc group after peptide cleavage?.
- ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection.
- Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection.
- ResearchGate. (2025). Methods for Removing the Fmoc Group.
- Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 4. advancedchemtech.com [advancedchemtech.com]
- 5. scbt.com [scbt.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
